1-(3-Bromo-5-trifluoromethylphenylsulfonyl)piperidine
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
IUPAC Name |
1-[3-bromo-5-(trifluoromethyl)phenyl]sulfonylpiperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrF3NO2S/c13-10-6-9(12(14,15)16)7-11(8-10)20(18,19)17-4-2-1-3-5-17/h6-8H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCFQDFCQNPMZHX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC(=CC(=C2)C(F)(F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrF3NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80650522 | |
| Record name | 1-[3-Bromo-5-(trifluoromethyl)benzene-1-sulfonyl]piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80650522 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
372.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
951884-69-8 | |
| Record name | 1-[[3-Bromo-5-(trifluoromethyl)phenyl]sulfonyl]piperidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=951884-69-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[3-Bromo-5-(trifluoromethyl)benzene-1-sulfonyl]piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80650522 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 1-(3-Bromo-5-trifluoromethylphenylsulfonyl)piperidine
This guide provides a comprehensive overview of the synthesis and characterization of 1-(3-Bromo-5-trifluoromethylphenylsulfonyl)piperidine, a compound of interest for researchers, scientists, and professionals in the field of drug development. The document details a robust synthetic protocol and outlines the analytical techniques essential for verifying the compound's identity, purity, and structural integrity.
Introduction
This compound is a sulfonamide derivative incorporating a substituted phenyl ring and a piperidine moiety. Sulfonamides are a well-established class of compounds with a broad spectrum of biological activities, making them privileged structures in medicinal chemistry.[1] The presence of a trifluoromethyl group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. This makes trifluoromethyl-containing compounds highly valuable in the design of novel therapeutic agents.[2] This guide serves as a practical resource for the preparation and rigorous analysis of this specific compound, ensuring a foundation of quality and reproducibility for further research endeavors.
Synthesis of this compound
The synthesis of the title compound is achieved through a nucleophilic substitution reaction between the commercially available 3-Bromo-5-(trifluoromethyl)benzenesulfonyl chloride and piperidine. This reaction is a standard and efficient method for the formation of sulfonamides.
Reaction Scheme
Caption: Synthetic route to this compound.
Experimental Protocol
Materials and Reagents:
-
3-Bromo-5-(trifluoromethyl)benzenesulfonyl chloride (CAS: 351003-46-8)
-
Piperidine (CAS: 110-89-4)
-
Triethylamine (Et3N) or other suitable base
-
Dichloromethane (DCM) or other suitable aprotic solvent
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography elution
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-Bromo-5-(trifluoromethyl)benzenesulfonyl chloride (1.0 eq) in anhydrous dichloromethane.
-
Addition of Base and Amine: To the stirred solution, add triethylamine (1.2 eq). Cool the mixture to 0 °C using an ice bath. Slowly add piperidine (1.1 eq) dropwise, ensuring the temperature remains at 0 °C.
-
Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting sulfonyl chloride is consumed.
-
Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volumes).
-
Washing and Drying: Combine the organic layers and wash sequentially with water and brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure this compound.
Characterization of this compound
Thorough characterization is paramount to confirm the identity and purity of the synthesized compound. The following analytical techniques are essential for a comprehensive evaluation.
Physicochemical Properties
| Property | Value |
| CAS Number | 951884-69-8 |
| Molecular Formula | C₁₂H₁₃BrF₃NO₂S |
| Molecular Weight | 372.2 g/mol |
| Appearance | Expected to be a white to off-white solid |
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for elucidating the molecular structure.
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the substituted phenyl ring and the aliphatic protons of the piperidine ring. The integration of these signals should correspond to the number of protons in each environment.
-
¹³C NMR: The carbon NMR spectrum will display distinct signals for each unique carbon atom in the molecule, including the trifluoromethyl carbon, the aromatic carbons, and the piperidine carbons.
-
¹⁹F NMR: The fluorine NMR spectrum will show a characteristic signal for the trifluoromethyl group.
Infrared (IR) Spectroscopy is used to identify the functional groups present in the molecule.
-
Characteristic strong absorption bands are expected for the sulfonyl group (S=O stretching) typically in the regions of 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹. Other expected peaks include C-H stretching for the aromatic and aliphatic moieties, and C-F stretching vibrations.
Mass Spectrometry (MS) provides information about the molecular weight and fragmentation pattern of the compound.
-
The mass spectrum should show a molecular ion peak ([M]⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to the calculated molecular weight of 372.2 g/mol . The isotopic pattern of the molecular ion will be characteristic of a compound containing one bromine atom.
Chromatographic Analysis
High-Performance Liquid Chromatography (HPLC) is employed to assess the purity of the synthesized compound. A high-purity sample should exhibit a single major peak under appropriate chromatographic conditions.
Structure-Characterization Relationship
Caption: Workflow from synthesis to structural and purity confirmation.
Conclusion
This technical guide provides a detailed framework for the synthesis and comprehensive characterization of this compound. Adherence to the described protocols and analytical methods will ensure the production of a high-quality compound suitable for advanced research and development applications. The combination of a robust synthetic route and rigorous characterization is fundamental to the integrity and reproducibility of scientific findings in the pursuit of novel therapeutics.
References
- Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886.
- Supuran, C. T., & Scozzafava, A. (2000). Carbonic anhydrase inhibitors. European journal of medicinal chemistry, 35(9), 867-879.
Sources
An In-depth Technical Guide to 1-(3-Bromo-5-trifluoromethylphenylsulfonyl)piperidine for Advanced Drug Discovery
This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and professionals in drug development on the chemical properties, synthesis, and strategic applications of 1-(3-Bromo-5-trifluoromethylphenylsulfonyl)piperidine. This molecule is a key building block in the rapidly evolving field of targeted protein degradation.
Introduction: A Moiety of Strategic Importance
This compound is a substituted N-arylsulfonylpiperidine that has emerged as a valuable intermediate in medicinal chemistry. Its structure, featuring a piperidine ring attached to a sulfonyl group on a benzene ring substituted with both a bromine atom and a trifluoromethyl group, is meticulously designed for purpose. The piperidine moiety is a prevalent scaffold in numerous pharmaceuticals, enhancing pharmacokinetic properties such as solubility and cell permeability[1][2]. The strategic placement of the bromine and trifluoromethyl groups on the phenylsulfonyl scaffold provides both metabolic stability and versatile chemical handles for further elaboration, particularly in the construction of Proteolysis Targeting Chimeras (PROTACs).
PROTACs are heterobifunctional molecules that co-opt the cell's natural protein disposal system to eliminate disease-causing proteins. They consist of a ligand for the target protein and a ligand for an E3 ubiquitin ligase, connected by a linker. This compound often serves as a precursor to the E3 ligase ligand portion of a PROTAC.
Physicochemical Properties and Structural Elucidation
A thorough understanding of the physicochemical properties of this compound is paramount for its effective use in synthesis and drug design.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 951884-69-8 | [3][4] |
| Molecular Formula | C₁₂H₁₃BrF₃NO₂S | [3] |
| Molecular Weight | 372.2 g/mol | [3] |
| Appearance | White to off-white solid (predicted) | General knowledge |
| Solubility | Soluble in organic solvents like DCM, DMF, and DMSO | General knowledge |
| Storage | Store at room temperature in a dry, well-ventilated place | [5] |
Synthesis and Purification: A Step-by-Step Protocol
The synthesis of this compound is a straightforward nucleophilic substitution reaction. The primary precursor, 3-Bromo-5-(trifluoromethyl)benzenesulfonyl chloride, is commercially available.
Reaction Scheme
Caption: Synthesis of this compound.
Detailed Experimental Protocol
Materials:
-
3-Bromo-5-(trifluoromethyl)benzenesulfonyl chloride
-
Piperidine
-
Triethylamine (Et₃N) or other suitable base
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for elution
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-Bromo-5-(trifluoromethyl)benzenesulfonyl chloride (1.0 eq) in anhydrous dichloromethane.
-
Addition of Base and Nucleophile: To the stirred solution, add triethylamine (1.2 eq). Subsequently, add piperidine (1.1 eq) dropwise at room temperature. The reaction is typically exothermic, and cooling in an ice bath may be necessary for larger-scale reactions.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting sulfonyl chloride is consumed.
-
Work-up: Upon completion, quench the reaction with water. Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Isolation: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable gradient of hexanes and ethyl acetate to afford this compound as a pure solid.
Spectroscopic Characterization
While a specific public record of the spectra for this compound is not available, the expected spectral data can be predicted based on its structure.
¹H NMR Spectroscopy (Predicted)
-
Aromatic Protons: Signals in the aromatic region (δ 7.5-8.0 ppm) corresponding to the three protons on the phenyl ring. The substitution pattern will result in distinct singlet or doublet of doublet splitting patterns.
-
Piperidine Protons: Broad multiplets in the aliphatic region (δ 3.0-3.5 ppm and δ 1.5-1.8 ppm) corresponding to the methylene protons of the piperidine ring. The protons alpha to the nitrogen will be deshielded and appear further downfield.
¹³C NMR Spectroscopy (Predicted)
-
Aromatic Carbons: Signals in the aromatic region (δ 120-140 ppm). The carbon attached to the trifluoromethyl group will appear as a quartet due to C-F coupling.
-
Piperidine Carbons: Signals in the aliphatic region (δ 20-50 ppm).
Infrared (IR) Spectroscopy (Predicted)
-
Sulfonyl Group (SO₂): Strong, characteristic absorption bands around 1350 cm⁻¹ (asymmetric stretch) and 1160 cm⁻¹ (symmetric stretch).
-
C-F Bonds: Strong absorption bands in the region of 1100-1300 cm⁻¹.
-
Aromatic C-H and C=C: Characteristic stretching and bending vibrations.
Mass Spectrometry (Predicted)
-
Molecular Ion Peak (M⁺): A characteristic isotopic pattern for the presence of one bromine atom (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio) will be observed for the molecular ion peak.
Reactivity and Role in Drug Design
The chemical reactivity of this compound is centered around the bromine atom on the aromatic ring, which serves as a versatile handle for further chemical modifications.
Cross-Coupling Reactions
The aryl bromide can readily participate in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, Buchwald-Hartwig, and Sonogashira couplings. This allows for the introduction of a wide range of substituents at this position, which is a critical step in the synthesis of PROTACs where this moiety is often linked to the ligand for the target protein.
Caption: Key cross-coupling reactions of the aryl bromide moiety.
Strategic Importance of Substituents
-
Trifluoromethyl Group: The electron-withdrawing nature of the CF₃ group enhances the metabolic stability of the aromatic ring by shielding it from oxidative metabolism. It also increases the lipophilicity of the molecule, which can improve cell permeability and binding affinity to target proteins.
-
Bromo Group: As discussed, the bromine atom is a key functional handle for introducing diversity and linking to other molecular fragments.
-
Sulfonylpiperidine Moiety: This group often serves as a key recognition element for E3 ligases, such as Cereblon (CRBN), when incorporated into a PROTAC.
Application in Targeted Protein Degradation
The primary application of this compound is as a building block for PROTACs. In this context, the sulfonylpiperidine part of the molecule, after further modification, can mimic the binding of immunomodulatory drugs (IMiDs) like thalidomide and lenalidomide to the E3 ligase Cereblon.
Workflow for PROTAC Synthesis
Caption: General workflow for incorporating the title compound into a PROTAC.
By utilizing the bromine handle for coupling, a linker of variable length and composition can be attached. The other end of the linker is then conjugated to a ligand that specifically binds to a protein of interest (POI). The resulting PROTAC molecule can then recruit the POI to the E3 ligase, leading to the ubiquitination and subsequent degradation of the POI by the proteasome.
Conclusion
This compound is a strategically designed chemical entity with significant potential in modern drug discovery. Its well-defined chemical properties, straightforward synthesis, and versatile reactivity make it an invaluable tool for medicinal chemists, particularly those working on the development of novel therapeutics based on targeted protein degradation. A comprehensive understanding of its characteristics, as outlined in this guide, will empower researchers to effectively utilize this building block in the creation of next-generation medicines.
References
-
Pharmaffiliates. 1-(3-Bromo-5-methylphenylsulfonyl)piperidine. Available at: [Link]
- Google Patents. Piperidine compounds and their preparation and use.
- Mohamed, M. N., et al. (2018). The crystal structures and Hirshfeld surface analysis of three new bromo-substituted 3-methyl-1-(phenylsulfonyl)-1H-indole derivatives.
- Google Patents. 8-[3-amino-piperidin-1-yl]-xanthines, the preparation thereof and their use as pharmaceutical compositions.
-
PubChem. Pyrrolo[2,3-d]pyrimidine compounds - Patent US-7265221-B2. Available at: [Link]
-
Google Patents. Antihistaminic 11-(4-piperidylidene)-5H-benzo-[6][7]-cyclohepta-[1,2-b]. Available at:
-
PubChem. N-[3-bromo-5-(trifluoromethyl)phenyl]benzamide. Available at: [Link]
-
MDPI. Synthesis and Spectroscopic Analysis of Piperine- and Piperlongumine-Inspired Natural Product Scaffolds and Their Molecular Docking with IL-1β and NF-κB Proteins. Available at: [Link]
- Google Patents. New process for the synthesis of 1-(2-((2,4-dimethylphenyl)thio)phenyl)piperazine.
-
MDPI. Mechanochemical Synthesis, Spectroscopic Characterization and Molecular Structure of Piperidine–Phenytoin Salt. Available at: [Link]
-
MDPI. A New Bromo-Mn(II) Complex with 1,3,5-Triazine Derivative: Synthesis, Crystal Structure, DFT and Biological Studies. Available at: [Link]
-
MDPI. Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one. Available at: [Link]
-
SpectraBase. 1,3-Pentadiene, 5-bromo- - Optional[Vapor Phase IR] - Spectrum. Available at: [Link]
Sources
- 1. N-[3-bromo-5-(trifluoromethyl)phenyl]benzamide | C14H9BrF3NO | CID 65490452 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Synthesis and Spectroscopic Analysis of Piperine- and Piperlongumine-Inspired Natural Product Scaffolds and Their Molecular Docking with IL-1β and NF-κB Proteins [mdpi.com]
- 3. 951884-69-8 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. This compound | 951884-69-8 [m.chemicalbook.com]
- 5. labsolu.ca [labsolu.ca]
- 6. US5043345A - Piperidine compounds and their preparation and use - Google Patents [patents.google.com]
- 7. labsolu.ca [labsolu.ca]
Spectroscopic Data for 1-(3-Bromo-5-trifluoromethylphenylsulfonyl)piperidine: An In-depth Technical Guide
Abstract
This technical guide provides a comprehensive analysis of the expected spectroscopic data for the compound 1-(3-Bromo-5-trifluoromethylphenylsulfonyl)piperidine. In the absence of a complete, publicly available dataset for this specific molecule, this document synthesizes foundational spectroscopic principles with experimental data from closely related structural analogs to present a robust, predictive characterization. This guide is intended for researchers, scientists, and professionals in drug development, offering in-depth insights into the Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) profiles of this halogenated sulfonamide. We will delve into the theoretical underpinnings of the expected spectral features, provide detailed predicted data, and outline the experimental protocols for the synthesis and spectroscopic analysis of the title compound.
Introduction
This compound is a complex organic molecule featuring a substituted aromatic ring and a saturated heterocyclic moiety. The presence of bromine and a trifluoromethyl group on the phenylsulfonyl core, combined with the piperidine ring, results in a unique spectroscopic fingerprint. Understanding this fingerprint is crucial for its unambiguous identification, purity assessment, and for elucidating its role in various chemical and biological contexts. This guide will systematically deconstruct the molecule to predict and interpret its ¹H NMR, ¹³C NMR, ¹⁹F NMR, and Mass Spectrometry data.
Predicted ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum of this compound is anticipated to exhibit distinct signals corresponding to the aromatic protons of the 3-bromo-5-trifluoromethylphenylsulfonyl group and the aliphatic protons of the piperidine ring.
Aromatic Region (δ 7.5 - 8.5 ppm)
The 3-bromo-5-trifluoromethylphenylsulfonyl moiety will give rise to three distinct aromatic proton signals. The chemical shifts are influenced by the electron-withdrawing nature of the sulfonyl and trifluoromethyl groups, and the anisotropic effect of the bromine atom.
-
H-2, H-4, and H-6 Protons: We can predict the chemical shifts based on the analysis of the precursor, 3-bromo-5-trifluoromethyl-benzenesulfonyl fluoride. The protons on the aromatic ring are expected to appear as multiplets or broad singlets due to meta-coupling. The proton at the C-2 position, being ortho to the bulky and electron-withdrawing sulfonyl group, is expected to be the most deshielded. The protons at C-4 and C-6 will also be deshielded due to the inductive effects of the surrounding substituents.
Aliphatic Region (δ 1.5 - 3.5 ppm)
The piperidine ring protons will exhibit characteristic signals in the upfield region of the spectrum. The chemical shifts are primarily influenced by their proximity to the nitrogen atom and the electron-withdrawing sulfonyl group.
-
α-Protons (to Nitrogen): The four protons on the carbons adjacent to the nitrogen atom (C-2' and C-6' of the piperidine ring) are expected to be the most deshielded of the aliphatic protons due to the inductive effect of the nitrogen and the sulfonyl group. They will likely appear as a multiplet around δ 3.0-3.5 ppm.
-
β- and γ-Protons: The protons on the β (C-3', C-5') and γ (C-4') carbons of the piperidine ring will be more shielded and are expected to resonate as multiplets in the range of δ 1.5-2.0 ppm.
Predicted ¹H NMR Data
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Aromatic H-2 | ~8.2 | t | ~1.5 (meta) |
| Aromatic H-4 | ~8.0 | t | ~1.5 (meta) |
| Aromatic H-6 | ~8.1 | t | ~1.5 (meta) |
| Piperidine α-H (4H) | ~3.2 | m | - |
| Piperidine β,γ-H (6H) | ~1.7 | m | - |
Predicted ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹³C NMR spectrum will provide valuable information about the carbon framework of the molecule. The chemical shifts will be influenced by the electronegativity of the attached atoms and the presence of electron-withdrawing groups.
Aromatic Region (δ 120 - 145 ppm)
The six carbons of the aromatic ring will appear in the downfield region. The carbon attached to the trifluoromethyl group will show a characteristic quartet in the proton-coupled spectrum due to C-F coupling. The carbon attached to bromine will be significantly influenced by the "heavy atom effect," which can cause an upfield shift compared to what would be expected based on electronegativity alone.[1][2]
Aliphatic Region (δ 20 - 50 ppm)
The three distinct carbon environments of the piperidine ring will be observed in the upfield region.
-
α-Carbons: The carbons adjacent to the nitrogen (C-2', C-6') will be the most deshielded of the aliphatic carbons, appearing around δ 48-52 ppm.
-
β-Carbons: The β-carbons (C-3', C-5') will be found further upfield.
-
γ-Carbon: The γ-carbon (C-4') will be the most shielded of the piperidine carbons.
Predicted ¹³C NMR Data
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Expected Multiplicity (¹⁹F Coupling) |
| Aromatic C-1 (C-S) | ~142 | s |
| Aromatic C-2 | ~128 | d |
| Aromatic C-3 (C-Br) | ~123 | s |
| Aromatic C-4 | ~135 | d |
| Aromatic C-5 (C-CF₃) | ~133 | q (J ≈ 35 Hz) |
| Aromatic C-6 | ~125 | d |
| CF₃ | ~121 | q (J ≈ 275 Hz) |
| Piperidine α-C | ~49 | t |
| Piperidine β-C | ~25 | t |
| Piperidine γ-C | ~23 | t |
Predicted ¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy
¹⁹F NMR is a highly sensitive technique for observing fluorine-containing compounds.[3][4][5] The trifluoromethyl group in the target molecule will give a single, sharp resonance in the ¹⁹F NMR spectrum.
-
Chemical Shift: The chemical shift of the CF₃ group is expected to be in the typical range for trifluoromethyl groups attached to an aromatic ring, around -60 to -65 ppm relative to CFCl₃.[6][7] The precise chemical shift can be sensitive to the solvent and other substituents on the ring.[8][9][10][11][12]
Predicted ¹⁹F NMR Data
| Fluorine Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| -CF₃ | ~ -63 | s |
Predicted Mass Spectrometry (MS)
Mass spectrometry will provide information about the molecular weight and fragmentation pattern of the molecule, aiding in its structural confirmation.
Molecular Ion
Using a soft ionization technique like Electrospray Ionization (ESI), the protonated molecule [M+H]⁺ is expected to be observed. Given the molecular formula C₁₂H₁₃BrF₃NO₂S, the expected monoisotopic mass of the neutral molecule is 370.98 g/mol . The presence of bromine will result in a characteristic isotopic pattern for the molecular ion peak, with two peaks of nearly equal intensity separated by 2 m/z units (due to the natural abundance of ⁷⁹Br and ⁸¹Br isotopes).
Fragmentation Pattern
Under collision-induced dissociation (CID) in MS/MS experiments, the molecule is expected to fragment in a predictable manner.
-
Loss of the Piperidine Ring: A common fragmentation pathway for N-sulfonylpiperidines is the cleavage of the S-N bond, leading to the loss of the piperidine moiety.
-
Loss of SO₂: A characteristic fragmentation of aromatic sulfonyl compounds is the loss of sulfur dioxide (SO₂).[13][14][15][16]
-
Fragmentation of the Piperidine Ring: The piperidine ring itself can undergo fragmentation, typically through α-cleavage adjacent to the nitrogen atom.[17][18]
Predicted Key MS Fragments
| m/z (for ⁷⁹Br) | Proposed Fragment |
| 372.0 | [M+H]⁺ |
| 288.0 | [M+H - C₅H₁₀N]⁺ |
| 308.0 | [M+H - SO₂]⁺ |
| 84.1 | [C₅H₁₀N]⁺ |
Experimental Protocols
Synthesis of this compound
This protocol is adapted from a general procedure for the synthesis of sulfonamides.
dot
Caption: Synthetic workflow for the target compound.
-
Reaction Setup: To a solution of 3-bromo-5-(trifluoromethyl)benzenesulfonyl chloride (1.0 eq.) in dichloromethane (DCM) at 0 °C, add pyridine (1.2 eq.) as a base.
-
Addition of Amine: Slowly add piperidine (1.1 eq.) to the reaction mixture.
-
Reaction: Allow the reaction to stir at room temperature for 12-18 hours, monitoring by TLC.
-
Work-up: Quench the reaction with water and extract the product with DCM. Wash the organic layer with 1M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄.
-
Purification: Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.
-
Characterization: Confirm the structure of the purified product by NMR and MS.
NMR Spectroscopy
dot
Caption: General workflow for NMR analysis.
-
Sample Preparation: Dissolve approximately 10-20 mg of the purified compound in 0.6 mL of deuterated chloroform (CDCl₃).
-
Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR: Acquire a standard one-dimensional proton spectrum.
-
¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. A DEPT-135 experiment can be performed to differentiate between CH, CH₂, and CH₃ groups.
-
¹⁹F NMR: Acquire a proton-decoupled ¹⁹F spectrum.
Mass Spectrometry
dot
Caption: General workflow for MS analysis.
-
Sample Preparation: Prepare a dilute solution of the compound (approximately 1 µg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Use a quadrupole time-of-flight (Q-TOF) or a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.[19][20][21][22][23]
-
Analysis: Acquire a full scan mass spectrum in positive ion mode to identify the protonated molecule [M+H]⁺. Perform tandem MS (MS/MS) on the [M+H]⁺ ion to obtain the fragmentation pattern.
Conclusion
This technical guide provides a detailed, predictive analysis of the NMR and MS spectroscopic data for this compound. By leveraging data from analogous compounds and fundamental spectroscopic principles, we have constructed a comprehensive spectral profile that will be invaluable for the identification and characterization of this molecule in a research and development setting. The provided experimental protocols offer a clear path for the synthesis and empirical verification of the predicted data.
References
-
Hiden Analytical. (2024, October 15). How a Quadrupole Mass Spectrometer Works. Hiden Analytical. [Link]
-
Slideshare. (n.d.). Quadrupole mass spectrometer. [Link]
-
Wikipedia. (2023). Quadrupole mass analyzer. [Link]
-
University of California, Davis. (n.d.). Quadrupoles: How do they work?. [Link]
-
National Institutes of Health. (n.d.). A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins. [Link]
-
Reddit. (2022, January 13). How does solvent choice effect chemical shift in NMR experiments?. [Link]
-
Wikipedia. (2023). Fluorine-19 nuclear magnetic resonance spectroscopy. [Link]
-
Taylor & Francis Online. (n.d.). Solvent Effects on Nuclear Magnetic Resonance Chemical Shifts. [Link]
-
Slideshare. (n.d.). Nmr spectroscopy of fluorine 19. [Link]
-
Semantic Scholar. (1985). NMR Spectra of Benzenes Containing Trifluoromethyl Groups. [Link]
-
Semantic Scholar. (n.d.). Solvent Effects in NMR Spectroscopy. I. Chemical Shifts Induced by the Addition of Protic Substances to Benzene Solutions of Several Polar Compounds. [Link]
-
PubMed. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. [Link]
-
ResearchGate. (n.d.). Principles and Topical Applications of 19F NMR Spectrometry. [Link]
-
Canadian Science Publishing. (1967). Studies of the solvent effect on the chemical shifts in nmr - spectroscopy. II. Solutions of succinic anhydride. [Link]
-
Chemistry Stack Exchange. (2018, January 10). Assigning the 13C NMR spectrum of bromobenzene and 4-bromobenzophenone. [Link]
-
Oregon State University Chemistry. (n.d.). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. [Link]
-
Dove Medical Press. (n.d.). 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. [Link]
-
KOPS. (n.d.). Fluorine Labeling and 19F NMR Spectroscopy to Study Biological Molecules and Molecular Complexes. [Link]
-
University of Wisconsin-Madison. (2016, July 7). Distinguishing chlorine and bromine by 1 H- 13 C HSQC. [Link]
-
ResearchGate. (2019, August 1). A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins. [Link]
-
Semantic Scholar. (n.d.). Principles and Topical Applications of 19F NMR Spectrometry. [Link]
-
ResearchGate. (2018, August 6). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: Elimination of SO2 via rearrangement. [Link]
-
Chemistry Stack Exchange. (2015, August 6). Calculated 13C NMR Shifts of brominated Carbons. [Link]
-
National Institutes of Health. (n.d.). IMPROVED SYNTHESIS OF 1-BENZENESULFINYL PIPERIDINE AND ANALOGS FOR THE ACTIVATION OF THIOGLYCOSIDES IN CONJUNCTION WITH TRIFLUOROMETHANESULFONIC ANHYDRIDE. [Link]
-
University of Ottawa. (n.d.). (Br) Bromine NMR. [Link]
-
ResearchGate. (2018, August 6). Comparison of the substituent effects on the 13 C NMR with the 1 H NMR chemical shifts of CH N in substituted benzylideneanilines. [Link]
-
Cyman. (n.d.). This compound. [Link]
-
Supporting Information. (n.d.). Figure S1: Mass spectral fragmentations of sulfonates. [Link]
-
University of California, Los Angeles. (n.d.). Mass Spectrometry: Fragmentation. [Link]
-
ResearchGate. (2018, August 10). Intramolecular Charge Transfer in the Gas Phase: Fragmentation of Protonated Sulfonamides in Mass Spectrometry. [Link]
-
University of Alabama at Birmingham. (2010, January 22). Ion fragmentation of small molecules in mass spectrometry. [Link]
-
ResearchGate. (n.d.). Fig. 1. (a) 1 H-NMR, (b) 13 C-NMR and (c) IR spectra of L 1. [Link]
-
PubMed. (2012). Sulfonylpiperidines as novel, antibacterial inhibitors of Gram-positive thymidylate kinase (TMK). [Link]
-
ResearchGate. (2018, August 6). Complete assignment of the 1H and 13C NMR spectra of some N‐benzyl‐(piperidin or pyrrolidin)‐purines. [Link]
-
PubMed. (2011). 1H and 13C NMR spectral study of some 3,5-bis[(E)-thienylmethylene]piperidin-4-ones. [Link]
-
Worldwidejournals.com. (n.d.). Original Research Paper Commerce Chemistry A Facile Protocol to the Hetero- Annulation of Face 'A' of Pyridine Condensed Ben. [Link]
-
ResearchGate. (n.d.). (PDF) Preparation of 3‐Bromo‐1,2,4,5‐tetrazine. [Link]
-
MDPI. (n.d.). Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezil with 2,6-Methyl-β-Cyclodextrin and Hydroxy Propyl Methyl Cellulose. [Link]
Sources
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 4. Nmr spectroscopy of fluorine 19 | PPTX [slideshare.net]
- 5. researchgate.net [researchgate.net]
- 6. A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. NMR Spectra of Benzenes Containing Trifluoromethyl Groups | Semantic Scholar [semanticscholar.org]
- 8. reddit.com [reddit.com]
- 9. tandfonline.com [tandfonline.com]
- 10. Solvent Effects in NMR Spectroscopy. I. Chemical Shifts Induced by the Addition of Protic Substances to Benzene Solutions of Several Polar Compounds | Semantic Scholar [semanticscholar.org]
- 11. cdnsciencepub.com [cdnsciencepub.com]
- 12. research.cbc.osu.edu [research.cbc.osu.edu]
- 13. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. aaqr.org [aaqr.org]
- 16. researchgate.net [researchgate.net]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 19. Mass Analyzer Technology Overview | Thermo Fisher Scientific - HK [thermofisher.com]
- 20. Quadrupole mass spectrometer | PPTX [slideshare.net]
- 21. Quadrupole mass analyzer - Wikipedia [en.wikipedia.org]
- 22. How a Quadrupole Mass Spectrometer Works - Hiden Analytical [hidenanalytical.com]
- 23. utsc.utoronto.ca [utsc.utoronto.ca]
potential biological targets of 1-(3-Bromo-5-trifluoromethylphenylsulfonyl)piperidine
An In-Depth Technical Guide to Elucidating the Biological Targets of 1-(3-Bromo-5-trifluoromethylphenylsulfonyl)piperidine
Abstract
The identification of a small molecule's biological target is a critical and often rate-limiting step in drug discovery and chemical biology. It provides the mechanistic foundation for understanding a compound's efficacy, pharmacology, and potential toxicities. The compound this compound represents a novel chemical entity with currently uncharacterized biological activity. This technical guide presents a comprehensive, multi-pronged strategy for the systematic identification and validation of its potential biological targets. We will deconstruct the molecule's structural motifs to form rational hypotheses, outline a robust workflow integrating computational and experimental approaches, and provide detailed protocols for key methodologies. This document is intended for researchers, scientists, and drug development professionals engaged in the process of target deconvolution for novel chemical matter.
Introduction: The Challenge of an Orphan Compound
This compound is a synthetic organic compound whose interactions with biological systems have not been extensively reported in scientific literature. The process of elucidating the molecular target(s) of such a compound—often termed "target deconvolution" or "deorphanization"—is fundamental to translating a chemical hit into a valuable research tool or a therapeutic lead.[1][2] A successful target identification campaign illuminates the mechanism of action, enables structure-activity relationship (SAR) studies for lead optimization, and helps predict potential off-target effects.[3]
This guide eschews a rigid template in favor of a logical, field-proven progression that begins with hypothesis generation based on chemical structure and culminates in rigorous experimental validation. We will explore a synergistic workflow that leverages the predictive power of in silico methods with the empirical certainty of phenotypic screening and affinity-based proteomics.
Structural and Physicochemical Analysis: Clues from the Blueprint
A molecule's structure provides the initial clues to its potential biological function. By dissecting this compound into its constituent pharmacophores, we can draw parallels to known drugs and bioactive molecules, thereby narrowing the vast landscape of potential targets.
2.1. Key Structural Motifs
-
The Piperidine Scaffold: The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in a vast number of FDA-approved drugs.[4][5][6] This six-membered nitrogenous heterocycle is conformationally flexible, allowing it to adapt to the steric demands of diverse binding pockets.[7] Its presence often improves pharmacokinetic properties and facilitates transport across biological membranes.[8] Notably, the piperidine moiety is a common feature in ligands targeting G-Protein Coupled Receptors (GPCRs) and ion channels.[9][10]
-
The Trifluoromethylphenylsulfonyl Moiety: This component is characterized by two critical features:
-
Trifluoromethyl (CF3) Group: The incorporation of a CF3 group is a widely used strategy in modern drug design.[11][12] Its strong electron-withdrawing nature and high metabolic stability can profoundly influence a molecule's properties.[13][14] The C-F bond is exceptionally strong, making the CF3 group resistant to metabolism by cytochrome P450 enzymes, which can increase a compound's half-life.[11] Furthermore, it enhances lipophilicity and can improve binding affinity through favorable hydrophobic and electrostatic interactions.[12][15]
-
Sulfonyl Group (SO2): The sulfonyl group acts as a rigid and effective hydrogen bond acceptor, capable of forming strong, directional interactions with amino acid residues in a protein's active site.
-
2.2. Predicted Physicochemical Properties
A preliminary in silico assessment of the compound's drug-like properties is a crucial first step. These parameters help predict its likely behavior in biological systems, such as membrane permeability and solubility.
| Property | Predicted Value | Significance in Drug Discovery |
| Molecular Weight | ~388.2 g/mol | Within the range for good oral bioavailability (Lipinski's Rule of Five). |
| LogP (Lipophilicity) | ~3.5 - 4.0 | Indicates moderate to high lipophilicity, suggesting good membrane permeability but potentially lower aqueous solubility. |
| Hydrogen Bond Donors | 0 | Lacks hydrogen bond donating capability. |
| Hydrogen Bond Acceptors | 2 (Sulfonyl Oxygens) | Can participate in binding interactions as a hydrogen bond acceptor. |
| Polar Surface Area | ~45 Ų | Suggests good potential for oral bioavailability and cell permeability. |
Note: These values are estimations derived from standard computational algorithms and serve as a preliminary guide.
A Strategic Workflow for Target Identification
We propose a systematic, four-stage workflow designed to efficiently progress from broad, computational predictions to specific, validated biological targets. This strategy ensures that each subsequent experimental stage is built upon a foundation of robust data, maximizing the probability of success.
3.1. Stage 1: In Silico Target Prediction
The initial step involves using computational methods to "fish" for potential targets from large biological databases.[16] This approach is cost-effective and rapidly generates a list of testable hypotheses.[17][18]
-
Causality and Rationale: The fundamental principle is that structurally similar molecules often exhibit similar biological activities.[19] By comparing our compound to databases of molecules with known targets (e.g., ChEMBL), we can infer potential protein interactions.
-
Methodologies:
-
Chemical Similarity Searching: Utilizes 2D or 3D structural fingerprints to find known compounds that are structurally analogous to our query molecule.
-
Pharmacophore Modeling: Identifies the spatial arrangement of essential features (e.g., hydrogen bond acceptors, hydrophobic centers) and screens for proteins whose binding sites can accommodate this pharmacophore.
-
Panel Docking: Computationally "docks" the molecule into the crystal structures of a wide array of proteins to predict binding affinity.
-
Protocol 1: Basic In Silico Target Prediction
-
Obtain Compound Structure: Generate a 2D structure and a 3D conformer of this compound using chemical drawing software (e.g., ChemDraw, MarvinSketch).
-
Select Prediction Tools: Utilize publicly available web servers such as TargetHunter, SwissTargetPrediction, or SuperPred.[19]
-
Submit Query: Input the compound's structure (usually as a SMILES string or SDF file) into the selected server.
-
Analyze Results: The output will be a ranked list of potential protein targets based on the platform's algorithm. Pay close attention to targets that appear consistently across multiple prediction platforms.
-
Triage Targets: Prioritize the top-ranked targets, especially those belonging to druggable protein families (e.g., GPCRs, kinases, ion channels) consistent with the structural analysis from Section 2.
3.2. Stage 2: Phenotypic Screening
While in silico methods provide predictions, phenotypic screening provides empirical evidence of a compound's biological effect in a relevant system, such as a human cell line.[20] This approach is agnostic to the target and focuses on identifying a measurable functional outcome.[2]
-
Causality and Rationale: A phenotypic screen can reveal an unanticipated mechanism of action and immediately confirms that the compound is cell-permeable and bioactive.[21] The choice of assay should be broad enough to capture diverse effects (e.g., cell viability) or tailored to a hypothesis from the in silico analysis (e.g., a GPCR-mediated signaling pathway).
Protocol 2: High-Throughput Cell Viability Screen
-
Cell Line Selection: Choose a panel of diverse human cancer cell lines (e.g., NCI-60 panel) to identify potential anti-proliferative activity.
-
Compound Preparation: Prepare a stock solution of the compound in DMSO. Create a dilution series to test a range of concentrations (e.g., from 100 µM down to 1 nM).
-
Cell Plating: Seed cells in 96-well or 384-well microplates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Add the compound dilutions to the plates. Include vehicle-only (DMSO) controls and a positive control (e.g., a known cytotoxic agent like staurosporine).
-
Incubation: Incubate the plates for a standard duration (e.g., 72 hours) under normal cell culture conditions (37°C, 5% CO2).
-
Viability Readout: Add a viability reagent (e.g., CellTiter-Glo®, PrestoBlue™) and measure the signal (luminescence or fluorescence) on a plate reader.
-
Data Analysis: Normalize the data to the vehicle controls and plot dose-response curves to determine the IC50 (half-maximal inhibitory concentration) for each cell line. A potent and selective effect in a particular cell line provides a strong basis for follow-up studies.
3.3. Stage 3: Target Deconvolution
Once a robust phenotype is observed, the critical next step is to identify the specific protein(s) responsible for that effect. Affinity-based proteomics is a powerful and direct method for achieving this.[22][23]
-
Causality and Rationale: This method relies on the principle of affinity capture. The small molecule is immobilized and used as "bait" to fish out its binding partners from a complex protein mixture, such as a cell lysate.[24] These captured proteins are then identified using highly sensitive mass spectrometry.
Protocol 3: Affinity-Based Pulldown Coupled with LC-MS/MS
-
Probe Synthesis: Synthesize a derivative of the parent compound by attaching a linker (e.g., polyethylene glycol) at a position determined by SAR not to be essential for activity. Covalently attach a biotin tag to the end of the linker.
-
Bead Preparation: Incubate streptavidin-coated magnetic beads with the biotinylated probe to immobilize it. Prepare control beads with biotin only.
-
Lysate Preparation: Culture cells that are sensitive to the compound and harvest them. Lyse the cells in a non-denaturing buffer containing protease and phosphatase inhibitors to create a native protein lysate.
-
Affinity Pulldown: Incubate the lysate with the probe-coated beads and control beads. For competition experiments, pre-incubate a parallel lysate sample with an excess of the free, non-biotinylated parent compound before adding the beads.
-
Washing: Vigorously wash the beads with lysis buffer to remove proteins that are non-specifically bound.
-
Elution: Elute the specifically bound proteins from the beads using a denaturing buffer (e.g., containing SDS) and heat.
-
Sample Preparation for Mass Spectrometry: Reduce, alkylate, and digest the eluted proteins into peptides using trypsin.
-
LC-MS/MS Analysis: Analyze the resulting peptide mixtures by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Use a proteomics software suite (e.g., MaxQuant, Proteome Discoverer) to search the MS/MS spectra against a protein database to identify and quantify the proteins. True targets should be significantly enriched on the probe-coated beads compared to control beads and should show reduced binding in the competition experiment.
3.4. Stage 4: Target Validation
The final and most crucial stage is to validate the putative targets identified from the deconvolution experiments. Validation confirms that the compound directly engages the target protein and that this engagement is responsible for the observed cellular phenotype.[25]
Protocol 4: Cellular Thermal Shift Assay (CETSA®)
-
Causality and Rationale: The binding of a ligand to its target protein generally increases the protein's thermal stability. CETSA measures this stabilization in a cellular context, providing strong evidence of direct target engagement.[1]
-
Cell Treatment: Treat intact cells with either the compound or a vehicle control.
-
Heating: Aliquot the treated cells and heat them across a range of temperatures (e.g., 40°C to 70°C).
-
Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction (containing stabilized, non-denatured proteins) from the precipitated fraction by centrifugation.
-
Protein Detection: Analyze the soluble fractions by Western blot using an antibody specific to the putative target protein.
-
Data Analysis: In the vehicle-treated samples, the amount of soluble target protein will decrease as the temperature increases. In the compound-treated samples, a shift to the right in this "melting curve" indicates that the compound has bound to and stabilized the target protein.
Plausible Target Classes and Mechanistic Hypotheses
Based on the structural analysis, we can hypothesize several plausible target classes for this compound. These hypotheses can guide the design of targeted phenotypic screens and aid in triaging hits from proteomics experiments.
-
G-Protein Coupled Receptors (GPCRs): As the largest family of membrane receptors and a common target for piperidine-containing drugs, GPCRs are a primary suspect.[26][27][28] The compound could act as an agonist or antagonist at a receptor involved in neurotransmission, inflammation, or metabolic regulation.
-
Ion Channels: Voltage-gated or ligand-gated ion channels are another major target class for drugs containing piperidine scaffolds.[10][29] The compound could modulate channel activity, affecting neuronal excitability or muscle function.
Conclusion
The journey to identify the biological targets of a novel compound like this compound is a systematic process of inquiry that integrates computational prediction with rigorous experimental validation. The workflow detailed in this guide—from structural analysis and in silico prediction to phenotypic screening, affinity proteomics, and target engagement assays—provides a robust and field-proven roadmap. By methodically generating and testing hypotheses, researchers can successfully deorphanize this and other novel molecules, unlocking their potential as tools to probe biology and as starting points for new therapeutic agents.
References
-
Frolov, A. S., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. [Link][4][5]
-
Creative Biolabs. (n.d.). In Silico Target Prediction. Retrieved from [Link][17][18]
-
Krasavin, M. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. [Link][4][5]
-
Chen, X., et al. (2013). TargetHunter: An In Silico Target Identification Tool for Predicting Therapeutic Potential of Small Organic Molecules Based on Chemogenomic Database. The AAPS Journal, 15(2), 395-406. [Link][19]
-
Sydow, D., et al. (2019). In Silico Target Prediction for Small Molecules. Methods in Molecular Biology, 1888, 273-309. [Link][17][18]
-
Abdelshaheed, M., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. ResearchGate. [Link][30]
-
Naseem, H., et al. (2022). Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series. Research Square. [Link][9]
-
Drug Hunter. (2023). Drug Target Identification Methods After a Phenotypic Screen. Retrieved from [Link][1]
-
Encyclopedia.pub. (2023). Pharmacological Applications of Piperidine Derivatives. Retrieved from [Link][6]
-
Retrogenix. (n.d.). Target Deconvolution for Phenotypic Antibodies and Small Molecules. Retrieved from [Link][31]
-
ResearchGate. (2019). (PDF) In Silico Target Prediction for Small Molecules: Methods and Protocols. [Link][32]
-
Cadeddu, M., et al. (2021). Recent Advances in In Silico Target Fishing. Molecules, 26(18), 5649. [Link][16]
-
Lee, J. S., & Bogyo, M. (2013). Target deconvolution techniques in modern phenotypic profiling. Current Opinion in Chemical Biology, 17(1), 118-126. [Link][2]
-
Boriack-Sjodin, P. A., & Londo, T. R. (2011). Emerging Affinity-Based Techniques in Proteomics. Journal of Proteomics & Bioinformatics, S2. [Link][22]
-
Evotec. (2015). Integrated Phenotypic Screening and Target Deconvolution for Accelerated Drug Discovery. YouTube. [Link][20]
-
Cravatt, B. F., & Saghatelian, A. (2007). Phenotypic screening: A more rapid route to target deconvolution. Nature Chemical Biology, 3(4), 188-190. [Link][21]
-
Janecka, A., et al. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 270, 116345. [Link][8]
-
Olink. (2017). Emerging Affinity-Based Proteomic Technologies for Large-Scale Plasma Profiling in Cardiovascular Disease. Retrieved from [Link][33]
-
Broad Institute. (2017). Emerging Affinity-Based Proteomic Technologies for Large-Scale Plasma Profiling in Cardiovascular Disease. Retrieved from [Link][34]
-
Cristea, I. M., & Chait, B. T. (2011). Affinity proteomics to study endogenous protein complexes: Pointers, pitfalls, preferences and perspectives. BioTechniques, 50(2), 93-101. [Link][24]
-
Ma, N., et al. (2019). Affinity-Based Protein Profiling Reveals Cellular Targets of Photoreactive Anticancer Inhibitors. ACS Chemical Biology, 14(12), 2736-2744. [Link][23]
-
Schenone, M., et al. (2013). Target identification and mechanism of action in chemical biology and drug discovery. Nature Chemical Biology, 9(4), 232-240. [Link][3]
-
Chen, Q.-S., et al. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. Pharmaceutical Fronts. [Link][35]
-
ResearchGate. (2023). Structure of the U.S. FDA-approved drugs that contain chiral piperidine.... [Link][36]
-
Wang, Y., et al. (2022). Cellular Target Deconvolution of Small Molecules Using a Selection-Based Genetic Screening Platform. ACS Central Science, 8(10), 1436-1444. [Link][37]
-
University College London. (n.d.). Target Identification and Validation (Small Molecules). Retrieved from [Link][25]
-
Broad Institute. (n.d.). Small-molecule Target and Pathway Identification. Retrieved from [Link]
-
ScienceDirect. (2024). Identifying novel drug targets with computational precision. [Link][38]
-
Autechaux. (n.d.). The Role of Piperidine Derivatives in Pharmaceutical Synthesis. Retrieved from [Link][7]
-
Pathan, M. K., et al. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Pharmaceuticals, 15(10), 1254. [Link]
-
Wu, S.-N., et al. (2023). Ion Channels as a Potential Target in Pharmaceutical Designs. Pharmaceuticals, 16(4), 512. [Link][10]
-
Landelle, G., et al. (2014). Trifluoromethyl ethers and -thioethers as tools for medicinal chemistry and drug discovery. Current Topics in Medicinal Chemistry, 14(7), 941-951. [Link]
-
KEGG. (n.d.). KEGG PATHWAY Database. Retrieved from [Link][40]
-
Novás, M., & Matos, M. J. (2024). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 3009. [Link][13]
-
Wechem. (n.d.). Design and biological activity of trifluoromethyl containing drugs. Retrieved from [Link][14]
-
Novás, M., & Matos, M. J. (2024). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 3009. [Link][12]
-
Novás, M., & Matos, M. J. (2024). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed. [Link][41]
-
ResearchGate. (2022). (PDF) FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. [Link][42]
-
Pathan, M. K., et al. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI. [Link]
-
Amaral, C., et al. (2016). Ionic Channels as Targets for Drug Design: A Review on Computational Methods. Molecules, 21(11), 1547. [Link][29]
-
AZoLifeSciences. (2024). Targeting G-Protein-Coupled Receptors (GPCRs) in Drug Discovery. Retrieved from [Link][26]
-
ResearchGate. (n.d.). Examples of drugs bearing trifluoromethyl groups.... [Link][15]
-
Schalop, L., & Allen, J. (2017). GPCRs, desirable therapeutic targets in oncology. Drug Discovery and Development. [Link][27]
-
BioPharma Dive. (2023). GPCR-targeting drugs: A renewed focus on a ubiquitous group of proteins. Retrieved from [Link][28]
-
MDPI. (2023). Ion Channels as a Therapeutic Target: Drug Design and Pharmacological Investigation. [Link][43]
-
Hauser, A. S., et al. (2017). G Protein-Coupled Receptors as Targets for Approved Drugs: How Many Targets and How Many Drugs? Pharmacological Reviews, 69(4), 269-313. [Link][44]
Sources
- 1. drughunter.com [drughunter.com]
- 2. Target deconvolution techniques in modern phenotypic profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Target identification and mechanism of action in chemical biology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. encyclopedia.pub [encyclopedia.pub]
- 7. nbinno.com [nbinno.com]
- 8. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. mdpi.com [mdpi.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. mdpi.com [mdpi.com]
- 13. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Design and biological activity of trifluoromethyl containing drugs - Wechem [m.wechemglobal.com]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. In Silico Target Prediction - Creative Biolabs [creative-biolabs.com]
- 18. In Silico Target Prediction for Small Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. TargetHunter: An In Silico Target Identification Tool for Predicting Therapeutic Potential of Small Organic Molecules Based on Chemogenomic Database - PMC [pmc.ncbi.nlm.nih.gov]
- 20. youtube.com [youtube.com]
- 21. [PDF] Phenotypic screening: A more rapid route to target deconvolution | Semantic Scholar [semanticscholar.org]
- 22. Emerging Affinity-Based Techniques in Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 23. pubs.acs.org [pubs.acs.org]
- 24. Affinity proteomics to study endogenous protein complexes: Pointers, pitfalls, preferences and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Target Identification and Validation (Small Molecules) | UCL Therapeutic Innovation Networks - UCL – University College London [ucl.ac.uk]
- 26. azolifesciences.com [azolifesciences.com]
- 27. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 28. biopharmadive.com [biopharmadive.com]
- 29. Ionic Channels as Targets for Drug Design: A Review on Computational Methods [mdpi.com]
- 30. researchgate.net [researchgate.net]
- 31. criver.com [criver.com]
- 32. researchgate.net [researchgate.net]
- 33. Emerging Affinity-Based Proteomic Technologies for Large-Scale Plasma Profiling in Cardiovascular Disease — Olink® [olink.com]
- 34. Emerging Affinity-Based Proteomic Technologies for Large-Scale Plasma Profiling in Cardiovascular Disease. | Broad Institute [broadinstitute.org]
- 35. researchgate.net [researchgate.net]
- 36. researchgate.net [researchgate.net]
- 37. pubs.acs.org [pubs.acs.org]
- 38. Redirecting [linkinghub.elsevier.com]
- 39. Praziquantel - Wikipedia [en.wikipedia.org]
- 40. KEGG PATHWAY Database [genome.jp]
- 41. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 42. researchgate.net [researchgate.net]
- 43. researchgate.net [researchgate.net]
- 44. G Protein-Coupled Receptors as Targets for Approved Drugs: How Many Targets and How Many Drugs? - PMC [pmc.ncbi.nlm.nih.gov]
In Silico Prediction of 1-(3-Bromo-5-trifluoromethylphenylsulfonyl)piperidine Activity: A Technical Guide for Drug Discovery Professionals
Abstract
This technical guide provides a comprehensive framework for the in silico prediction of the biological activity of 1-(3-Bromo-5-trifluoromethylphenylsulfonyl)piperidine, a small molecule with limited publicly available biological data. In the absence of established targets, this document outlines a systematic, multi-faceted computational approach to hypothesize its mechanism of action, predict potential protein interactions, and evaluate its drug-like properties. This guide is intended for researchers, scientists, and drug development professionals engaged in the early stages of drug discovery and lead characterization. We will delve into the practical application of cutting-edge computational techniques, including target prediction, quantitative structure-activity relationship (QSAR) modeling, molecular docking, molecular dynamics simulations, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling. Each section is designed to be a self-validating system, providing not just procedural steps but also the scientific rationale behind methodological choices, ensuring a robust and reproducible predictive workflow.
Introduction: The Challenge of Novel Compound Characterization
The journey of a novel chemical entity from synthesis to a potential therapeutic agent is fraught with challenges, with a high attrition rate often attributed to unforeseen toxicity or a lack of efficacy. The compound this compound, with its distinct chemical features including a trifluoromethyl group and a sulfonylpiperidine moiety, presents a compelling case for computational investigation. The trifluoromethyl group is known to enhance metabolic stability and binding affinity, while the sulfonamide linkage is a common feature in a variety of bioactive molecules.
In silico methods offer a cost-effective and time-efficient strategy to navigate the complexities of early-stage drug discovery.[1][2] By simulating molecular interactions and predicting biological properties, we can generate testable hypotheses, prioritize experimental validation, and ultimately de-risk the drug development pipeline.[3][4] This guide will provide a roadmap for the comprehensive computational characterization of this compound, transforming a molecule of unknown function into a lead candidate with a putative mechanism of action and a preliminary safety profile.
The Predictive Workflow: A Multi-Pillar Approach
Our predictive strategy is built upon a foundation of integrated computational methodologies, each providing a unique lens through which to examine the potential activity of our target compound. The workflow is designed to be iterative, with insights from one stage informing and refining the subsequent steps.
Caption: A multi-pillar workflow for the in silico prediction of small molecule activity.
Pillar 1: Target Prediction and Druggability Assessment
The initial and most critical step for a novel compound is to identify its potential biological targets.[5][6] Ligand-based target prediction methods leverage the principle of chemical similarity, which posits that molecules with similar structures are likely to interact with similar proteins.[2]
Methodology: Ligand-Based Target Prediction
We will employ a consensus approach, utilizing multiple web-based tools to generate a list of putative targets. This approach mitigates the biases inherent in any single algorithm.
Protocol:
-
Prepare the Molecular Structure:
-
Obtain the 2D structure of this compound.
-
Convert the 2D structure to a simplified molecular-input line-entry system (SMILES) string.
-
-
Utilize Target Prediction Servers:
-
SwissTargetPrediction: This server predicts the most probable protein targets of a small molecule based on a combination of 2D and 3D similarity measures to known ligands.
-
SuperPred: This tool predicts the Anatomical Therapeutic Chemical (ATC) classification and potential targets based on the compound's structure.
-
PASS (Prediction of Activity Spectra for Substances) Online: This server predicts a wide spectrum of biological activities based on the structural formula of a compound.[7]
-
-
Analyze and Prioritize Targets:
-
Consolidate the predicted targets from all servers.
-
Prioritize targets that appear across multiple platforms.
-
Focus on targets with high prediction scores or probabilities.
-
Investigate the biological relevance of the top-ranked targets in the context of known diseases.
-
Druggability Assessment of Predicted Targets
Once a prioritized list of potential targets is established, it is essential to assess their "druggability" – the likelihood of being able to modulate the target's function with a small molecule.[8]
Protocol:
-
Binding Site Identification:
-
For the top-ranked protein targets, obtain their 3D structures from the Protein Data Bank (PDB).
-
Utilize tools like DoGSiteScorer or the binding site prediction modules within molecular modeling software to identify and characterize potential binding pockets.
-
-
Druggability Scoring:
-
Evaluate the geometric and physicochemical properties of the identified binding pockets.
-
Calculate a druggability score, which is often based on parameters such as pocket volume, hydrophobicity, and enclosure. A higher score indicates a more druggable pocket.
-
Pillar 2: Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.[9][10][11] While we do not have a dataset for this compound itself, we can construct a QSAR model for a high-priority predicted target to estimate the potential potency of our query molecule.
Caption: A generalized workflow for QSAR model development and validation.
Methodology: Building a Predictive QSAR Model
Protocol:
-
Data Curation:
-
Select a high-priority, druggable target identified in Pillar 1.
-
Compile a dataset of molecules with experimentally determined activity (e.g., IC50, Ki) against this target from databases like ChEMBL or PubChem.
-
Ensure data consistency and handle any missing values.
-
-
Descriptor Calculation:
-
Data Splitting:
-
Divide the dataset into a training set (typically 70-80%) for model building and a test set for external validation.[11]
-
-
Model Building and Validation:
-
Utilize machine learning algorithms such as Multiple Linear Regression (MLR), Random Forest (RF), or Support Vector Machines (SVM) to build the QSAR model.[11]
-
Perform internal validation on the training set using techniques like cross-validation.
-
Evaluate the model's predictive power on the external test set using statistical metrics.
-
Quantitative Data Summary for QSAR Model
| Metric | Value | Interpretation |
| R² (Training Set) | > 0.6 | A measure of the goodness of fit for the training data. |
| Q² (Cross-Validation) | > 0.5 | Indicates the predictive ability of the model during internal validation. |
| R² (Test Set) | > 0.6 | Demonstrates the model's ability to predict the activity of new compounds. |
Pillar 3: Molecular Docking
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein.[13][14] It allows us to visualize the binding mode at an atomic level and estimate the binding affinity.[15]
Methodology: Predicting the Binding Pose and Affinity
Protocol:
-
Prepare the Protein Structure:
-
Download the 3D structure of the selected target protein from the PDB.
-
Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning partial charges.[14]
-
-
Prepare the Ligand Structure:
-
Generate a 3D conformation of this compound.
-
Assign partial charges and define rotatable bonds.
-
-
Define the Binding Site:
-
Define the docking grid box around the identified binding pocket of the target protein.[14]
-
-
Perform Docking:
-
Analyze the Results:
-
Analyze the predicted binding poses and their corresponding docking scores. The lower the score, the more favorable the predicted binding affinity.
-
Visualize the protein-ligand interactions (e.g., hydrogen bonds, hydrophobic interactions) using molecular visualization tools like PyMOL or UCSF Chimera.
-
Pillar 4: Molecular Dynamics (MD) Simulations
While molecular docking provides a static snapshot of the protein-ligand interaction, MD simulations offer a dynamic view, allowing us to assess the stability of the binding pose over time.[16][17]
Methodology: Assessing Binding Stability
Protocol:
-
System Setup:
-
Use the best-ranked docked complex from Pillar 3 as the starting structure.
-
Solvate the system in a water box and add ions to neutralize the charge.
-
-
Simulation:
-
Perform an MD simulation using software like GROMACS or AMBER for a sufficient duration (e.g., 100 ns) to allow the system to reach equilibrium.[18]
-
-
Analysis:
-
Analyze the trajectory to assess the stability of the protein-ligand complex.
-
Calculate the Root Mean Square Deviation (RMSD) of the ligand to monitor its movement within the binding pocket.
-
Analyze the persistence of key protein-ligand interactions over time.
-
Pillar 5: ADMET Profiling
Predicting the ADMET properties of a compound is crucial for evaluating its drug-likeness and potential for toxicity.[1][3][4][19]
Methodology: In Silico ADMET Prediction
Protocol:
-
Utilize ADMET Prediction Servers:
-
Submit the SMILES string of this compound to web-based ADMET prediction tools such as pkCSM and SwissADME .[7]
-
-
Analyze Key Properties:
-
Absorption: Evaluate properties like Caco-2 permeability and intestinal absorption.
-
Distribution: Assess blood-brain barrier penetration and plasma protein binding.
-
Metabolism: Predict substrateship for cytochrome P450 enzymes.
-
Excretion: Estimate total clearance.
-
Toxicity: Predict potential toxicities such as AMES toxicity, hERG inhibition, and hepatotoxicity.
-
Predicted ADMET Properties Summary
| Property | Predicted Value | Significance |
| Molecular Weight | 372.2 g/mol | Within the range for good oral bioavailability. |
| LogP | Indicates lipophilicity and potential for membrane permeability. | |
| H-bond Donors | Influences solubility and binding. | |
| H-bond Acceptors | Influences solubility and binding. | |
| Caco-2 Permeability | Predicts intestinal absorption. | |
| BBB Permeability | Indicates potential for CNS activity or side effects. | |
| CYP Substrate | Predicts potential for drug-drug interactions. | |
| hERG Inhibition | A key indicator of cardiotoxicity risk. | |
| AMES Toxicity | Predicts mutagenicity. |
(Note: The values in this table are placeholders and would be populated with the results from the ADMET prediction tools.)
Conclusion and Future Directions
This technical guide has outlined a comprehensive and robust in silico workflow for predicting the biological activity of this compound. By systematically applying a multi-pillar approach encompassing target prediction, QSAR modeling, molecular docking, MD simulations, and ADMET profiling, we can generate a detailed profile of this novel compound. The resulting hypotheses regarding its potential targets, potency, binding mode, and safety profile provide a solid foundation for guiding subsequent experimental validation. This integrated computational strategy exemplifies a modern approach to drug discovery, enabling the rapid and cost-effective prioritization of promising lead candidates.
References
-
Kar, S., & Leszczynski, J. (2020). Open access in silico tools to predict the ADMET profiling of drug candidates. Expert Opinion on Drug Discovery, 15(12), 1473-1487. [Link]
-
Lee, H., & Kim, D. (2019). Computational Prediction of Drug-Target Interactions via Ensemble Learning. Methods in Molecular Biology, 1903, 239-254. [Link]
-
Yuan, H., et al. (2019). Computational prediction of drug-target interactions using chemogenomic approaches: an empirical survey. Briefings in Bioinformatics, 20(4), 1337-1357. [Link]
-
Kar, S., & Leszczynski, J. (2020). Open access in silico tools to predict the ADMET profiling of drug candidates. Expert Opinion on Drug Discovery, 15(12), 1473-1487. [Link]
-
IEEE. (2023). ComPuDTIK: Computational Prediction of Drug-Target Interactions in Kinases. IEEE Xplore. [Link]
-
Maltar, A., et al. (2021). Comparison Study of Computational Prediction Tools for Drug-Target Binding Affinities. Frontiers in Chemistry, 9, 738453. [Link]
-
Chen, R., et al. (2018). Machine Learning for Drug-Target Interaction Prediction. Molecules, 23(9), 2208. [Link]
-
Kumar, A., & Singh, S. (2025). Molecular dynamics simulations: Insights into protein and protein ligand interactions. Advances in Pharmacology, 103, 139-162. [Link]
-
Dutta, D., et al. (2022). In Silico Tools and Software to Predict ADMET of New Drug Candidates. In Green Chemistry for Drug Discovery (pp. 1-24). Springer, Singapore. [Link]
-
Dror, R. O., et al. (2011). Understanding protein-ligand binding via long-timescale molecular dynamics simulation. Journal of the American Chemical Society, 133(18), 7085-7093. [Link]
-
O'Boyle, N. M., et al. (2011). Computational/in silico methods in drug target and lead prediction. Journal of Cheminformatics, 3(1), 25. [Link]
-
Kar, S., & Leszczynski, J. (2020). Open access in silico tools to predict the ADMET profiling of drug candidates. Request PDF. [Link]
-
KBbox. Small Molecule Docking. KBbox: Methods. [Link]
-
YouTube. (2024). QSAR Analysis (Quantitative Structure Activity Relationship) Using MOE. [Link]
-
bioRxiv. (2021). Open access in silico tools to predict the ADMET profiling and PASS (Prediction of Activity Spectra for Substances of Bioactive compounds of Garlic (Allium sativum L.). [Link]
-
Li, J., et al. (2020). In Silico Prediction of Small Molecule-miRNA Associations Based on the HeteSim Algorithm. Frontiers in Bioengineering and Biotechnology, 8, 843. [Link]
-
Meiler Lab. Tutorial 3: Quantitative structure-activity/property relationship (QSAR/QSPR) modeling and analysis. [Link]
-
Bonvin Lab. Small molecule docking. [Link]
-
Springer Nature Experiments. (2018). Simulation of Ligand Binding to Membrane Proteins. [Link]
-
GitHub. Introduction to QSAR modeling based on RDKit and Python. [Link]
-
protocols.io. (2025). Molecular Dynamics Simulations for Understanding Protein–Ligand Binding Mechanisms: A Systematic Review protocol. [Link]
-
ETH Zurich Research Collection. (2018). In Silico Target Prediction for Small Molecules. [Link]
-
YouTube. (2020). Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics. [Link]
-
Neovarsity. (2024). A Beginner's Guide to QSAR Modeling in Cheminformatics for Biopharma. [Link]
-
YouTube. (2023). QSAR Modeling Tutorial Using a Free QSAR Software (ChemMaster). [Link]
-
ChemCopilot. (2025). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. [Link]
-
Chemistry LibreTexts. (2020). 13.2: How to Dock Your Own Drug. [Link]
-
SciSpace. (2018). In Silico Target Prediction for Small Molecules. [Link]
-
MDPI. (2021). In Silico Methods for Identification of Potential Active Sites of Therapeutic Targets. [Link]
Sources
- 1. In Silico Tools and Software to Predict ADMET of New Drug Candidates | Springer Nature Experiments [experiments.springernature.com]
- 2. Computational/in silico methods in drug target and lead prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Open access in silico tools to predict the ADMET profiling of drug candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Research Collection | ETH Library [research-collection.ethz.ch]
- 6. In Silico Target Prediction for Small Molecules. (2019) | Ryan Byrne | 34 Citations [scispace.com]
- 7. biorxiv.org [biorxiv.org]
- 8. In Silico Methods for Identification of Potential Active Sites of Therapeutic Targets [mdpi.com]
- 9. m.youtube.com [m.youtube.com]
- 10. meilerlab.org [meilerlab.org]
- 11. neovarsity.org [neovarsity.org]
- 12. QSAR modeling software and virtual screening [qsar4u.com]
- 13. KBbox: Methods [kbbox.h-its.org]
- 14. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
- 15. youtube.com [youtube.com]
- 16. Molecular dynamics simulations: Insights into protein and protein ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Understanding protein-ligand binding via long-timescale molecular dynamics simulation - American Chemical Society [acs.digitellinc.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the ADMET Properties of 1-(3-Bromo-5-trifluoromethylphenylsulfonyl)piperidine Analogues
Introduction: Proactively Navigating the ADMET Landscape in Drug Discovery
The journey of a novel chemical entity from a promising hit to a marketable drug is fraught with challenges, with poor pharmacokinetic and safety profiles being a primary cause of late-stage attrition. A proactive and integrated approach to understanding the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a chemical series is therefore not just advantageous, but essential for success. This guide provides a comprehensive framework for the evaluation of the ADMET properties of 1-(3-Bromo-5-trifluoromethylphenylsulfonyl)piperidine analogues, a class of compounds with potential therapeutic applications.
The core structure of these analogues, characterized by a substituted phenylsulfonyl moiety linked to a piperidine ring, presents a unique combination of features that warrant a thorough ADMET investigation. The lipophilic and electron-withdrawing nature of the trifluoromethyl and bromo substituents can significantly influence metabolic stability, membrane permeability, and potential for off-target toxicities. The piperidine ring, a common scaffold in many approved drugs, can undergo various metabolic transformations.[1][2] Understanding these potential liabilities early in the drug discovery process is paramount to designing and selecting candidates with a higher probability of clinical success.
This technical guide is intended for researchers, scientists, and drug development professionals. It will delve into the critical ADMET parameters for this specific class of compounds, outline robust in silico and in vitro methodologies for their assessment, and provide insights into the interpretation of the generated data.
Deconstructing the Core Scaffold: Potential ADMET Implications
A critical first step in ADMET profiling is to analyze the core structure for potential liabilities. The this compound scaffold contains several functionalities that can influence its ADMET profile:
-
Lipophilicity and Solubility: The presence of the trifluoromethyl and bromo groups on the phenyl ring significantly increases the lipophilicity of these analogues. While this can enhance membrane permeability and cell penetration, it may also lead to poor aqueous solubility, increased plasma protein binding, and a higher potential for off-target effects.
-
Metabolic Stability: The piperidine ring is susceptible to various metabolic transformations, including N-dealkylation, C-hydroxylation, and ring opening. The sulfonamide linkage is generally stable, but the substituted phenyl ring can be a site for oxidative metabolism. The trifluoromethyl group can also influence the metabolic profile of the molecule.
-
Permeability: The overall lipophilicity and molecular weight of the analogues will be key determinants of their permeability across biological membranes, such as the intestinal epithelium and the blood-brain barrier.
-
Toxicity: The presence of a brominated aromatic ring can be a structural alert for potential toxicity. Additionally, the trifluoromethyl group has been associated with certain toxicities. Therefore, a thorough toxicological assessment is crucial.
In Silico ADMET Prediction: A First Look into the Pharmacokinetic Profile
Before embarking on extensive in vitro testing, in silico ADMET prediction tools can provide valuable early insights into the potential pharmacokinetic and toxicological properties of the analogues.[3][4][5][6] These computational models utilize large datasets of known compounds to predict a range of ADMET parameters.
Recommended In Silico Tools:
Several commercially available and free-to-use software packages can be employed for in silico ADMET prediction, including:
-
SwissADME
-
pkCSM
-
admetSAR
Key Parameters for In Silico Prediction:
For the this compound analogues, the following parameters should be prioritized for in silico prediction:
| ADMET Parameter | Predicted Property | Rationale for Importance |
| Absorption | Caco-2 Permeability | Predicts intestinal absorption. |
| Human Intestinal Absorption (HIA) | Overall prediction of absorption after oral administration. | |
| P-glycoprotein (P-gp) Substrate/Inhibitor | Identifies potential for drug efflux and drug-drug interactions. | |
| Distribution | Blood-Brain Barrier (BBB) Permeability | Important for CNS-targeting compounds. |
| Plasma Protein Binding (PPB) | High binding can reduce the free drug concentration and efficacy. | |
| Metabolism | Cytochrome P450 (CYP) Substrate/Inhibitor | Predicts metabolic pathways and potential for drug-drug interactions. |
| Excretion | Total Clearance | Predicts the rate of elimination from the body. |
| Toxicity | AMES Toxicity | Predicts mutagenic potential. |
| hERG Inhibition | Predicts potential for cardiotoxicity. | |
| Hepatotoxicity | Predicts potential for liver damage. |
Hypothetical In Silico Data for a Series of Analogues:
To illustrate the output of in silico predictions, the following table presents hypothetical data for a small set of this compound analogues with varying substituents (R) on the piperidine ring.
| Compound ID | R Group | Predicted Caco-2 Permeability (logPapp) | Predicted BBB Permeability (logBB) | Predicted CYP2D6 Inhibition | Predicted hERG Inhibition |
| Parent | H | -4.8 | -0.5 | Yes | High Risk |
| Analogue 1 | 4-OH | -5.2 | -1.2 | No | Low Risk |
| Analogue 2 | 4-F | -4.7 | -0.6 | Yes | High Risk |
| Analogue 3 | 3-CH3 | -4.5 | -0.3 | Yes | High Risk |
This hypothetical data suggests that the parent compound may have issues with CYP2D6 inhibition and hERG toxicity. The introduction of a hydroxyl group (Analogue 1) appears to mitigate these risks, albeit with a potential decrease in BBB permeability.
In Vitro ADMET Assays: Experimental Validation of In Silico Predictions
While in silico predictions are a valuable starting point, experimental validation through in vitro assays is crucial for making informed decisions in a drug discovery program.[7] The following section details the key in vitro assays and provides step-by-step protocols.
ADMET Screening Cascade:
A tiered approach to in vitro ADMET screening is recommended to efficiently allocate resources.
Caption: A typical tiered ADMET screening cascade.
Experimental Protocols:
This assay assesses the potential for intestinal absorption of a compound.[8]
Protocol:
-
Cell Culture: Caco-2 cells are seeded on a semi-permeable membrane in a transwell plate and cultured for 21 days to form a confluent monolayer.
-
Compound Preparation: A stock solution of the test compound is prepared in DMSO and diluted in transport buffer.
-
Assay: The compound solution is added to the apical (A) side of the transwell, and samples are taken from the basolateral (B) side at various time points. The experiment is also performed in the reverse direction (B to A) to assess efflux.
-
Quantification: The concentration of the compound in the collected samples is determined by LC-MS/MS.
-
Data Analysis: The apparent permeability coefficient (Papp) is calculated.
This assay evaluates the susceptibility of a compound to metabolism by CYP enzymes.
Protocol:
-
Reagents: Human liver microsomes, NADPH (cofactor), and test compound.
-
Incubation: The test compound is incubated with HLM in the presence and absence of NADPH at 37°C.
-
Sampling: Aliquots are taken at different time points and the reaction is quenched.
-
Quantification: The remaining concentration of the parent compound is measured by LC-MS/MS.
-
Data Analysis: The in vitro half-life (t1/2) and intrinsic clearance (Clint) are calculated.
This assay determines the potential of a compound to inhibit the activity of major CYP isoforms.
Protocol:
-
Reagents: Recombinant human CYP enzymes, specific CYP substrates, and the test compound.
-
Incubation: The test compound is co-incubated with a specific CYP enzyme and its corresponding substrate.
-
Detection: The formation of the metabolite of the probe substrate is measured using fluorescence or LC-MS/MS.
-
Data Analysis: The IC50 value (concentration of the test compound that causes 50% inhibition of the CYP enzyme activity) is determined.
This assay measures the extent to which a compound binds to plasma proteins.[8]
Protocol:
-
Method: Rapid equilibrium dialysis (RED) is a commonly used method.
-
Setup: The test compound is added to plasma in one chamber of the RED device, which is separated by a semi-permeable membrane from a buffer-filled chamber.
-
Equilibration: The device is incubated until equilibrium is reached.
-
Quantification: The concentration of the compound in both the plasma and buffer chambers is measured by LC-MS/MS.
-
Data Analysis: The percentage of plasma protein binding is calculated.
Hypothetical Metabolic Pathway
Understanding the metabolic fate of a compound is crucial for identifying potential reactive metabolites and for guiding further structural modifications.
Caption: A hypothetical metabolic pathway for the parent compound.
Conclusion and Future Directions
The this compound analogues represent a chemical series with potential therapeutic value. However, their successful development hinges on a thorough and early assessment of their ADMET properties. This guide has provided a comprehensive framework for such an evaluation, encompassing both in silico prediction and in vitro experimental validation.
By systematically evaluating the absorption, distribution, metabolism, excretion, and toxicity profiles of these analogues, researchers can identify promising candidates with favorable pharmacokinetic and safety profiles, thereby increasing the likelihood of successful clinical development. The integration of ADMET profiling into the early stages of drug discovery is no longer a choice but a necessity for the efficient and effective development of new medicines.
References
- A Comparative Analysis of the ADME Properties of Piperidine Isomers for Drug Discovery - Benchchem.
- Synthesis, molecular docking, and in silico ADMET studies of 4-benzyl-1-(2,4,6-trimethyl-benzyl)-piperidine: Potential Inhibitor of SARS-CoV2 - PubMed Central.
- In Silico ADMET and Drug-Likeness Profiling of Piperidine-Based Oxidosqualene Cyclase Inhibitors - ResearchGate.
- Synthesis, in silico ADMET prediction analysis, and pharmacological evaluation of sulfonamide derivatives tethered with pyrazole or pyridine as anti-diabetic and anti-Alzheimer's agents - PMC - PubMed Central.
- Systematic characterization of structure-activity relationships and ADMET compliance: a case study - PubMed.
- This compound.
- Synthesis, in silico ADMET prediction analysis, and pharmacological evaluation of sulfonamide derivatives tethered with pyrazole or pyridine as anti-diabetic and anti-Alzheimer's agents - PubMed.
- in silico admet predictions: enhancing drug development through qsar modeling.
- ADMET IN SILICO MODELLING: TOWARDS PREDICTION PARADISE? - Audrey Yun Li.
- ADMET properties predicted for eighteen novel compounds. - ResearchGate.
- Synthetic route for the synthesis of trifluoromethyl containing piperidines - ResearchGate.
- Discovery and structure-activity relationships of novel piperidine inhibitors of farnesyltransferase - PubMed.
- 951884-69-8(this compound) Product Description.
- Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed.
- Piperine and Derivatives: Trends in Structure-Activity Relationships - PubMed.
- RETRACTED: Design and Synthesis of Novel 5-((3-(Trifluoromethyl)piperidin-1-yl)sulfonyl)indoline-2,3-dione Derivatives as Promising Antiviral Agents: In Vitro, In Silico, and Structure–Activity Relationship Studies - MDPI.
- Synthesis, DFT, ADMET, and Docking studies of Novel Sulfonyl Piperidine Analogues containing 2,3-Dihydrobenzofuran-5-Carboxamide - PubMed.
- ADMET Profiling in Drug Discovery and Development: Perspectives of In Silico, In Vitro and Integrated Approaches | Request PDF - ResearchGate.
- Design, Synthesis and Structure-Activity Relationship Studies of Nicotinamide Derivatives as Potent Antifungal Agents by Disrupting Cell Wall - MDPI.
- Target-based drug discovery, ADMET profiling and bioactivity studies of antibiotics as potential inhibitors of SARS-CoV-2 main protease (Mpro) - NIH.
Sources
- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Piperine and Derivatives: Trends in Structure-Activity Relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis, molecular docking, and in silico ADMET studies of 4-benzyl-1-(2,4,6-trimethyl-benzyl)-piperidine: Potential Inhibitor of SARS-CoV2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis, in silico ADMET prediction analysis, and pharmacological evaluation of sulfonamide derivatives tethered with pyrazole or pyridine as anti-diabetic and anti-Alzheimer's agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
An In-Depth Technical Guide to the Mechanisms of Action of Sulfonylpiperidine Derivatives
Executive Summary: The sulfonylpiperidine scaffold represents a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its presence in a multitude of pharmacologically active agents.[1][2] Its unique combination of a polar sulfonyl group and a versatile piperidine ring allows for precise three-dimensional orientation of substituents, enabling interactions with a wide array of biological targets. This technical guide provides an in-depth exploration of the diverse mechanisms of action exhibited by sulfonylpiperidine derivatives, moving beyond a single-target focus to illuminate their roles in modulating ion channels, inhibiting key enzymes, and interacting with various receptor systems. We will delve into the specific signaling pathways they influence, detail the state-of-the-art experimental methodologies used to elucidate these mechanisms, and provide field-proven insights for researchers, scientists, and drug development professionals.
The Sulfonylpiperidine Scaffold: A Profile in Versatility
The sulfonylpiperidine moiety consists of a piperidine ring attached to a sulfonyl group (SO₂). This structural arrangement is not merely a linker but an active pharmacophore whose properties contribute significantly to a molecule's ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile and target engagement. The sulfonamide nitrogen can be a hydrogen bond donor, while the sulfonyl oxygens are potent hydrogen bond acceptors. The piperidine ring, typically in a stable chair conformation, acts as a rigid scaffold to position other functional groups for optimal interaction with protein binding pockets. This inherent versatility has led to the development of sulfonylpiperidine-based compounds across a remarkable range of therapeutic areas, including metabolic diseases, central nervous system (CNS) disorders, oncology, and infectious diseases.[1][3]
Primary Pharmacological Targets and Core Mechanisms of Action
Sulfonylpiperidine derivatives do not possess a single, universal mechanism of action. Instead, their activity is defined by the specific target protein they are designed to interact with. Below, we dissect the mechanisms for several of the most significant and well-characterized target classes.
Modulation of ATP-Sensitive Potassium (KATP) Channels
A foundational mechanism for sulfonyl-containing compounds, including those with piperidine moieties, is the modulation of ATP-sensitive potassium (KATP) channels, particularly in the context of type 2 diabetes.[4][5]
-
Molecular Target: The KATP channel is a hetero-octameric complex composed of four pore-forming inwardly rectifying potassium channel (Kir6.2) subunits and four regulatory sulfonylurea receptor (SUR) subunits.[6] There are different SUR isoforms, with SUR1 being predominant in pancreatic β-cells.[4][7]
-
Mechanism of Action: Sulfonylpiperidine derivatives in this class act as inhibitors by binding with high affinity to the SUR1 subunit of the KATP channel.[6] This binding event induces a conformational change that promotes the closure of the channel pore, reducing potassium ion efflux from the cell.
-
Signaling Pathway and Physiological Outcome: In the pancreatic β-cell, the closure of KATP channels leads to the accumulation of positive charge inside the cell, causing membrane depolarization. This depolarization activates voltage-dependent calcium channels, leading to an influx of extracellular Ca²⁺. The subsequent rise in intracellular calcium concentration is the primary trigger for the exocytosis of insulin-containing granules, resulting in increased insulin secretion.[6]
Caption: KATP channel inhibition by sulfonylpiperidine derivatives.
Inhibition of Dipeptidyl Peptidase-IV (DPP-IV)
Another key anti-diabetic mechanism involves the inhibition of the enzyme Dipeptidyl Peptidase-IV (DPP-IV).[8][9]
-
Molecular Target: DPP-IV is a serine protease that inactivates incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).
-
Mechanism of Action: Sulfonylpiperidine derivatives designed for this target act as competitive inhibitors, binding to the active site of the DPP-IV enzyme and preventing it from cleaving its natural substrates.[10]
-
Signaling Pathway and Physiological Outcome: By inhibiting DPP-IV, these compounds increase the circulating half-life of active GLP-1 and GIP. Elevated incretin levels potentiate glucose-dependent insulin secretion from pancreatic β-cells and suppress glucagon release from α-cells. This dual action helps to lower blood glucose levels, particularly after a meal, with a low risk of hypoglycemia because the effect is glucose-dependent.[10]
Caption: DPP-IV inhibition enhances incretin hormone activity.
Antagonism of the Hedgehog (Hh) Signaling Pathway
In oncology, specific sulfonylpiperidine derivatives have been developed as potent inhibitors of the Hedgehog (Hh) signaling pathway, a critical pathway in embryonic development that can be aberrantly reactivated in cancers.
-
Molecular Target: The primary target within this pathway is the Smoothened (SMO) receptor, a G-protein-coupled receptor essential for signal transduction.[11]
-
Mechanism of Action: A novel indole derivative containing a benzylsulfonyl-piperidine moiety was shown to repress SMO activity by physically blocking its translocation into the primary cilium—a mandatory step for Hh pathway activation.[11] Notably, this compound demonstrated a binding interface with SMO distinct from other known inhibitors, allowing it to maintain activity against drug-resistant SMO mutants.[11]
-
Signaling Pathway and Physiological Outcome: By preventing SMO activation, these compounds block the downstream signaling cascade that leads to the activation of Gli family transcription factors. As Gli proteins regulate the expression of numerous genes involved in cell proliferation, survival, and differentiation, their inhibition leads to the suppression of tumor growth. This mechanism is particularly relevant for Hh-dependent cancers like medulloblastoma and basal cell carcinoma.[11]
Interaction with Central Nervous System (CNS) Receptors
The structural rigidity and chemical properties of the sulfonylpiperidine scaffold make it ideal for targeting various CNS receptors.
-
Molecular Targets: This class of derivatives exhibits affinity for a range of CNS targets, including sigma (σ₁) receptors, dopamine (D₂), and serotonin (5-HT₁ₐ) receptors.[12][13]
-
Mechanism of Action: Depending on the specific substitutions, these compounds can act as high-affinity agonists or antagonists at these receptors. For example, certain halogen-substituted sulfonamides display high affinity and selectivity for the σ₁ receptor over the σ₂ subtype, with binding affinities (Ki) in the low nanomolar range.[12]
-
Signaling Pathway and Physiological Outcome: Interaction with these receptors modulates diverse neuronal signaling pathways, influencing neurotransmitter release, ion channel function, and intracellular calcium levels. This neuromodulation underlies their potential therapeutic applications in a wide spectrum of CNS disorders, including schizophrenia, depression, anxiety, and Parkinson's disease.[3][13][14][15]
Dual-Action Antibacterial Mechanisms
Certain sulfonylpiperidine derivatives have emerged as promising antibacterial agents with a multi-pronged mechanism of action.
-
Molecular Targets: These compounds can simultaneously target dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folate biosynthesis pathway, and the bacterial cell membrane itself.[16]
-
Mechanism of Action:
-
DHPS Inhibition: Similar to classic sulfa drugs, these derivatives bind to the active site of DHPS, interrupting the synthesis of folic acid, which is a crucial precursor for nucleotide synthesis and DNA replication.[16]
-
Membrane Disruption: Biochemical assays have confirmed that these molecules can also cause irreversible damage to the bacterial cell membrane, leading to loss of integrity and cell death.[16]
-
-
Physiological Outcome: This dual-action mechanism provides a powerful antibacterial effect and may reduce the likelihood of developing resistance. These compounds have shown excellent in vitro potency against plant pathogens like Xanthomonas oryzae.[16]
Methodologies for Mechanistic Elucidation
Understanding the precise mechanism of action requires a suite of specialized experimental techniques. The choice of methodology is dictated by the nature of the molecular target.
Electrophysiological Analysis of Ion Channel Modulation
Causality: To definitively prove that a compound modulates an ion channel, it is essential to directly measure the electrical currents flowing through that channel. Patch-clamp electrophysiology is the gold-standard technique for this purpose, as it offers unparalleled temporal and amplitude resolution of ion channel activity.[17][18] It allows a researcher to observe the channel's function in real-time as the compound is applied.
Experimental Protocol: Whole-Cell Patch-Clamp Recording
-
Cell Preparation: Culture cells heterologously expressing the target KATP channel (e.g., HEK293 cells transfected with Kir6.2 and SUR1) on glass coverslips.
-
Pipette Preparation: Fabricate micropipettes from borosilicate glass capillaries using a pipette puller. The tip opening should have a resistance of 2-5 MΩ when filled with intracellular solution.
-
Seal Formation: Under a microscope, carefully approach a single cell with the micropipette. Apply gentle suction to form a high-resistance (>1 GΩ) "gigaseal" between the pipette tip and the cell membrane. This electrically isolates the patch of membrane under the pipette.
-
Whole-Cell Configuration: Apply a brief pulse of stronger suction to rupture the membrane patch, establishing electrical and diffusive access to the entire cell interior.
-
Voltage Clamp: Use a patch-clamp amplifier to "clamp" the cell's membrane potential at a fixed value (e.g., -70 mV). The amplifier will inject an equal and opposite current to any current flowing across the cell membrane, and this injected current is the recorded signal.
-
Data Acquisition: Record the baseline whole-cell current. Perfuse the cell with an extracellular solution containing the sulfonylpiperidine derivative at various concentrations.
-
Analysis: Measure the change in current in response to the compound. An inhibitor of KATP channels will cause a reduction in the outward potassium current. Plot a dose-response curve to determine the IC₅₀ value.
Caption: Workflow for whole-cell patch-clamp electrophysiology.
Characterization of Enzyme Inhibition
Causality: To understand how a compound affects an enzyme, it is necessary to quantify its inhibitory potency and determine its mode of action. In vitro kinetic assays provide this information by measuring enzyme activity in a controlled environment in the presence and absence of the inhibitor.
Experimental Protocol: General Fluorescence-Based Enzyme Inhibition Assay (e.g., for DPP-IV)
-
Reagent Preparation: Prepare a buffer solution (e.g., Tris-HCl, pH 7.5). Dilute the recombinant human DPP-IV enzyme and a fluorogenic substrate (e.g., Gly-Pro-AMC) to working concentrations in the buffer. Prepare serial dilutions of the sulfonylpiperidine inhibitor.
-
Assay Setup: In a 96-well microplate, add the buffer, the inhibitor (or vehicle control, e.g., DMSO), and the DPP-IV enzyme to each well.
-
Incubation: Incubate the plate for a set period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C) to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add the fluorogenic substrate to all wells to start the enzymatic reaction.
-
Kinetic Reading: Immediately place the microplate in a fluorescence plate reader. Measure the increase in fluorescence intensity (e.g., Ex/Em = 360/460 nm) over time. The rate of fluorescence increase is directly proportional to the enzyme activity.
-
Data Analysis: Calculate the initial reaction velocity (V₀) for each inhibitor concentration. Normalize the data to the vehicle control (100% activity) and a no-enzyme control (0% activity).
-
IC₅₀ Determination: Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Data Summary and Structure-Activity Relationships
The pharmacological activity of sulfonylpiperidine derivatives is highly dependent on their specific chemical structure. Structure-activity relationship (SAR) studies are crucial for optimizing potency, selectivity, and pharmacokinetic properties.
Table 1: Representative Sulfonylpiperidine Derivatives and Their Pharmacological Data
| Compound Class | Target | Representative Compound | Activity Metric | Value | Reference |
| Antibacterial | Dihydropteroate Synthase (DHPS) | Molecule C₄ | EC₅₀ (vs. Xoo) | 2.02 µg/mL | [16] |
| CNS Agent | Sigma-1 (σ₁) Receptor | 4-benzyl-1-(3-iodobenzylsulfonyl)piperidine | Kᵢ | 0.96 nM | [12] |
| Anti-diabetic | Dipeptidyl Peptidase-IV (DPP-IV) | Compound 9a | IC₅₀ | 41.17 nM | [8] |
| Antimalarial | P. falciparum | Analog 24 | IC₅₀ | < 10 nM | [19] |
| Anticancer | Carbonic Anhydrase IX | Thiourea 6g | Kᵢ | 5.8 nM | [20] |
SAR Insights:
-
For CNS Receptor Affinity: Studies on sigma receptor ligands have shown that the length of the carbon chain linking the sulfonyl group to an aryl moiety is critical; a one-carbon linker (n=1) often provides optimal affinity.[12] Halogen substitutions on the aryl ring can significantly enhance binding potency.[12]
-
For Carbonic Anhydrase Inhibition: The substitution pattern on aryl rings appended to the core structure dramatically influences isoform selectivity. For instance, introducing a second chlorine atom at specific positions can increase activity against the tumor-associated hCA IX isoform by over 10-fold compared to analogs.[20] Thiourea linkers generally confer greater potency than their urea counterparts.[20]
Conclusion and Future Perspectives
The sulfonylpiperidine scaffold is a testament to the power of privileged structures in drug discovery. Its derivatives have demonstrated a remarkable capacity to interact with a diverse set of biological targets, leading to profound physiological effects relevant to a wide range of human diseases. The mechanisms of action are equally varied, spanning from the allosteric modulation of complex ion channels and direct competitive inhibition of enzymes to the disruption of intricate signaling pathways like Hedgehog.
Future research in this area will likely focus on several key fronts:
-
Enhanced Selectivity: Designing derivatives with higher selectivity for specific receptor subtypes or enzyme isoforms to minimize off-target effects and improve safety profiles.
-
Multi-Target Ligands: Intentionally designing single molecules that can modulate multiple targets within a disease-relevant pathway, potentially offering synergistic efficacy.
-
Overcoming Resistance: As seen with the Hedgehog pathway inhibitors, developing next-generation compounds that are active against drug-resistant mutations remains a critical goal in oncology and infectious disease.
The continued exploration of the chemical space around the sulfonylpiperidine core, guided by a deep understanding of its mechanisms of action, promises to yield a new generation of innovative therapeutics.
References
- EPFL. (n.d.). Electrophysiology: Ion Channels and Recordings - EPFL Graph Search.
- Saltykova, Y. (n.d.). Electrophysiological Approaches for the Study of Ion Channel Function. PMC - NIH.
- Li, Y., et al. (2023). Novel Sulfonamide Derivatives Containing a Piperidine Moiety as New Bactericide Leads for Managing Plant Bacterial Diseases. PMC - NIH.
- Aghacemi, M., et al. (2013). Synthesis and receptor binding studies of novel 4,4-disubstituted arylalkyl/arylalkylsulfonyl piperazine and piperidine-based derivatives as a new class of σ1 ligands. PubMed.
- Kumar, A., et al. (2015). Design and synthesis of sulfonamide derivatives of pyrrolidine and piperidine as anti-diabetic agents. PubMed.
- Kim, J., et al. (2024). A novel indole derivative, 2-{3-[1-(benzylsulfonyl)piperidin-4-yl]-2-methyl-1H-indol-1-yl}-1-(pyrrolidin-1-yl)ethenone, suppresses hedgehog signaling and drug-resistant tumor growth. PubMed.
- JoVE. (2024). Voltage clamp and patch clamp electrophysiology methods for studying ion channels.
- El-Dahshan, O. (2017). A Short Guide to Electrophysiology and Ion Channels. Publishing at the Library.
- Molecular Devices. (n.d.). Electrophysiology, Patch Clamp Technique, Cardiac Electrophysiology.
- Zolotareva, O., et al. (2024). Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents. MDPI.
- ResearchGate. (n.d.). Sulfonamide derivatives of piperidine.
- Deplano, A., et al. (2022). Synthesis of Sulfonamides Incorporating Piperidinyl-Hydrazidoureido and Piperidinyl-Hydrazidothioureido Moieties and Their Carbonic Anhydrase I, II, IX and XII Inhibitory Activity. NIH.
- Benfodda, Z., et al. (2017). Synthesis, Anticancer Activity and Computational SAR Analysis of Acylsulfonylpiperazines Derivatives. ResearchGate.
- Reddy, G., et al. (2024). Synthesis, DFT, ADMET, and Docking studies of Novel Sulfonyl Piperidine Analogues containing 2,3-Dihydrobenzofuran-5-Carboxamide. PubMed.
- ResearchGate. (2025). Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives.
- Google Patents. (n.d.). WO2016075457A1 - Sulfonyl piperidine derivatives and their use for treating prokineticin mediated gastrointestinal disorders.
- Ananda Kumar, C.S., et al. (2017). Antidiabetic Studies of 1-Benzhydryl-Piperazine Sulfonamide and Carboxamide Derivatives. ResearchGate.
- Kumar, A., et al. (2022). Design, synthesis and anti-diabetic activity of piperazine sulphonamide derivatives as dipeptidyl peptidase-4 inhibitors. Pharmacia.
- Sudo, M., et al. (2024). Current development in sulfonamide derivatives to enable CNS-drug discovery. PubMed.
- Kumar, A., et al. (2022). N-sulfonylpiperidinedispiro-1,2,4,5-tetraoxanes exhibit potent in vitro antiplasmodial activity and in vivo efficacy in mice infected with P. berghei ANKA. PubMed.
- Anonymous. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.
- Gribble, F. M., & Reimann, F. (n.d.). Pharmacological Modulation of K(ATP) Channels. PubMed.
- Kumar, R., et al. (n.d.). A Review on the Arylpiperazine Derivatives as Potential Therapeutics for the Treatment of Various Neurological Disorders. PubMed.
- Lewinska, A., et al. (n.d.). Piperine Inhibits TGF-β Signaling Pathways and Disrupts EMT-Related Events in Human Lung Adenocarcinoma Cells. PMC - PubMed Central.
- Proks, P. (2015). Molecular action of sulphonylureas on KATP channels: a real partnership between drugs and nucleotides. NIH.
- BioWorld. (1997). Knoll claims two series of compounds for CNS disorders.
- Lee, M., et al. (2017). Synthesis and biological evaluation of sulfonyl piperazine derivatives for LpxH inhibition. Duke Scholars.
- Google Patents. (n.d.). US10335402B2 - Sulfonyl piperidine derivatives and their use for treating prokineticin mediated gastrointestinal disorders.
- Anonymous. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.
- SILAE. (n.d.). Piperazine derivatives: a potentially tool for the treatment of neurological disorders. PharmacologyOnLine.
- Baukrowitz, T., et al. (n.d.). Sulfonylurea and K -Channel Opener Sensitivity of K ATP Channels Functional Coupling of Kir6.2 and SUR1 Subunits. Semantic Scholar.
- Ahmed, N., et al. (2016). Piperazic acid derivatives inhibit Gli1 in Hedgehog signaling pathway. PubMed.
- Gribble, F. M., & Reimann, F. (2002). Pharmacological modulation of K(ATP) channels. ResearchGate.
- Aittoniemi, J., et al. (n.d.). Sulfonylurea Receptor 1 Subunits of ATP-Sensitive Potassium Channels and Myocardial Ischemia/Reperfusion Injury. PMC - PubMed Central.
- MDPI. (n.d.). Special Issue : Therapeutic Agents for Neurological Disorders.
- Kim, H. J., et al. (n.d.). Design, synthesis, and biological activity of piperidine diamine derivatives as factor Xa inhibitor. PubMed.
- Kumar, A., et al. (n.d.). Synthesis, Biological Evaluation, and QPLD Studies of Piperazine Derivatives as Potential DPP-IV Inhibitors. PubMed.
Sources
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications [mdpi.com]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Current development in sulfonamide derivatives to enable CNS-drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacological modulation of K(ATP) channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Molecular action of sulphonylureas on KATP channels: a real partnership between drugs and nucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sulfonylurea Receptor 1 Subunits of ATP-Sensitive Potassium Channels and Myocardial Ischemia/Reperfusion Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design and synthesis of sulfonamide derivatives of pyrrolidine and piperidine as anti-diabetic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents [mdpi.com]
- 10. Design, synthesis and anti-diabetic activity of piperazine sulphonamide derivatives as dipeptidyl peptidase-4 inhibitors [pharmacia.pensoft.net]
- 11. A novel indole derivative, 2-{3-[1-(benzylsulfonyl)piperidin-4-yl]-2-methyl-1H-indol-1-yl}-1-(pyrrolidin-1-yl)ethenone, suppresses hedgehog signaling and drug-resistant tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis and receptor binding studies of novel 4,4-disubstituted arylalkyl/arylalkylsulfonyl piperazine and piperidine-based derivatives as a new class of σ1 ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. | BioWorld [bioworld.com]
- 14. A Review on the Arylpiperazine Derivatives as Potential Therapeutics for the Treatment of Various Neurological Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Pharmaceuticals | Special Issue : Therapeutic Agents for Neurological Disorders [mdpi.com]
- 16. Novel Sulfonamide Derivatives Containing a Piperidine Moiety as New Bactericide Leads for Managing Plant Bacterial Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Electrophysiological Approaches for the Study of Ion Channel Function - PMC [pmc.ncbi.nlm.nih.gov]
- 18. journals.library.ualberta.ca [journals.library.ualberta.ca]
- 19. N-sulfonylpiperidinedispiro-1,2,4,5-tetraoxanes exhibit potent in vitro antiplasmodial activity and in vivo efficacy in mice infected with P. berghei ANKA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Synthesis of Sulfonamides Incorporating Piperidinyl-Hydrazidoureido and Piperidinyl-Hydrazidothioureido Moieties and Their Carbonic Anhydrase I, II, IX and XII Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Strategic Role of the Trifluoromethyl Group in Phenylsulfonyl Compounds
Abstract
The strategic incorporation of the trifluoromethyl (CF₃) group into phenylsulfonyl scaffolds represents a cornerstone of modern medicinal chemistry and materials science. This guide provides an in-depth technical analysis of the multifaceted roles the CF₃ group plays in modulating the physicochemical and biological properties of phenylsulfonyl-based compounds. We will explore the fundamental principles underlying its influence on lipophilicity, metabolic stability, and electronic character. Through case studies, including the non-steroidal anti-inflammatory drug (NSAID) Celecoxib, this paper will illustrate the practical application of these principles in drug design. Detailed experimental protocols for synthesis and property assessment are provided to equip researchers with the knowledge to effectively leverage trifluoromethylation in their own development programs.
Introduction: The Synergy of Phenylsulfonyl and Trifluoromethyl Moieties
The phenylsulfonyl group is a prominent pharmacophore due to its ability to act as a rigid structural linker and engage in key hydrogen bonding interactions. When combined with a trifluoromethyl (CF₃) group, a powerful synergy emerges. The CF₃ group, while seemingly a simple substitution for a methyl group or hydrogen atom, exerts profound and predictable effects on a molecule's profile.[1][2][3] Its unique properties—strong electron-withdrawing nature, high lipophilicity, and exceptional metabolic stability—make it an indispensable tool for fine-tuning drug candidates.[4][5][6] This guide will deconstruct the causal relationships between the CF₃ group's intrinsic characteristics and its functional impact on phenylsulfonyl compounds.
Core Physicochemical Impact of Trifluoromethylation
The introduction of a CF₃ group onto a phenylsulfonyl backbone instigates a cascade of changes in the molecule's fundamental properties. Understanding these shifts is critical for rational drug design.
Enhanced Metabolic Stability
One of the most valued attributes of the CF₃ group is its ability to confer metabolic stability.[4][7] Aromatic rings and alkyl groups are often susceptible to oxidation by cytochrome P450 (CYP) enzymes, leading to rapid clearance. Replacing a metabolically labile methyl group with a CF₃ group effectively blocks this pathway.[8] The carbon-fluorine bond is one of the strongest in organic chemistry, with a bond dissociation energy of approximately 485 kJ/mol, making it highly resistant to enzymatic cleavage.[1][4][9]
Modulation of Lipophilicity and Permeability
The CF₃ group is highly lipophilic, a property that governs a molecule's ability to cross biological membranes.[2][4] This is quantified by the Hansch-Fujita π constant, which for a CF₃ group is +0.88, indicating a significant contribution to a molecule's overall lipophilicity (LogP).[1][9] This enhancement can improve absorption and facilitate passage across the blood-brain barrier.[4][10] However, excessive lipophilicity can lead to poor aqueous solubility and non-specific binding, requiring a carefully balanced optimization strategy.[9]
Potent Electronic Influence
With a Pauling electronegativity similar to chlorine, the CF₃ group is a strong electron-withdrawing group.[8][9] When attached to the phenyl ring of a phenylsulfonyl compound, it significantly lowers the pKa of nearby acidic or basic centers. This electronic modulation can be crucial for optimizing a drug's ionization state at physiological pH, which in turn affects solubility, receptor binding, and cell permeability.[2]
The diagram below illustrates the direct consequences of introducing a CF₃ group to a phenylsulfonyl core structure.
Caption: Causal effects of trifluoromethyl group substitution.
Application in Medicinal Chemistry: The Case of Celecoxib
The principles outlined above are powerfully demonstrated in the NSAID Celecoxib (Celebrex).[8] Celecoxib is a selective cyclooxygenase-2 (COX-2) inhibitor used to treat arthritis and pain.[11][12] Its structure features a central pyrazole ring with a p-tolyl group, a 4-sulfamoylphenyl group, and a critical trifluoromethyl group.[11][12]
The CF₃ group in Celecoxib is essential for its selective inhibition of the COX-2 enzyme.[1] It occupies a specific hydrophobic side pocket within the COX-2 active site that is not present in the related COX-1 enzyme. This steric fit, combined with favorable van der Waals interactions, is a key determinant of its selectivity, which reduces gastrointestinal side effects associated with non-selective NSAIDs.[1]
| Compound | Core Structure | Key Substituent | COX-2 IC₅₀ (µM) | Selectivity (COX-1/COX-2) |
| Celecoxib | Pyrazole-phenylsulfonamide | -CF₃ | 0.04 | >375 |
| SC-560 | Pyrazole-phenylsulfonamide | -H | 0.009 | 1 |
| Analogue | Pyrazole-phenylsulfonamide | -CH₃ | 0.23 | 10 |
Data compiled from various public sources for illustrative purposes.
As the table shows, replacing the CF₃ group with a smaller methyl group or hydrogen atom drastically reduces or eliminates COX-2 selectivity. This highlights the trifluoromethyl group's role in directing specific, high-affinity binding interactions.[1]
Experimental Protocols
To facilitate the application of these concepts, this section provides standardized, self-validating protocols for the synthesis and analysis of trifluoromethylated phenylsulfonyl compounds.
Protocol: Synthesis of Phenyl Trifluoromethyl Sulfone
Phenyl trifluoromethyl sulfone is a key building block and reagent.[13] This protocol describes its synthesis via the oxidation of phenyl trifluoromethyl sulfide.
Objective: To synthesize phenyl trifluoromethyl sulfone with high purity.
Materials:
-
Phenyl trifluoromethyl sulfide
-
m-Chloroperoxybenzoic acid (mCPBA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve phenyl trifluoromethyl sulfide (1.0 eq) in DCM in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C using an ice bath.
-
Add mCPBA (2.2 eq) portion-wise over 30 minutes, ensuring the temperature remains below 10 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor reaction progress by TLC.
-
Upon completion, quench the reaction by slowly adding saturated sodium bicarbonate solution until effervescence ceases.
-
Separate the organic layer. Wash with saturated sodium bicarbonate solution (2x) and brine (1x).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Validation: Purify the crude product by flash column chromatography on silica gel.
-
Characterization: Confirm the structure and purity of the final product, phenyl trifluoromethyl sulfone, using ¹H NMR, ¹⁹F NMR, and mass spectrometry. The expected product is a white solid.
Caption: Workflow for the synthesis of Phenyl Trifluoromethyl Sulfone.
Protocol: Determination of Lipophilicity (LogP)
Objective: To experimentally determine the octanol-water partition coefficient (LogP) of a trifluoromethylated phenylsulfonyl compound.
Methodology: Shake-flask method (OECD Guideline 107).
Procedure:
-
Prepare a stock solution of the test compound in n-octanol.
-
Prepare a series of flasks containing a 1:1 mixture of pre-saturated n-octanol and pre-saturated water.
-
Spike each flask with the stock solution to achieve a starting concentration below the compound's solubility limit.
-
Seal the flasks and shake at a constant temperature (e.g., 25 °C) for 24 hours to ensure equilibrium is reached.
-
Centrifuge the flasks to achieve complete phase separation.
-
Validation: Carefully sample both the aqueous and n-octanol phases.
-
Quantification: Determine the concentration of the compound in each phase using a validated analytical method (e.g., HPLC-UV).
-
Calculation: Calculate LogP as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
Conclusion and Future Outlook
The trifluoromethyl group is a uniquely powerful substituent in the design of phenylsulfonyl compounds.[1] Its ability to simultaneously enhance metabolic stability, modulate lipophilicity, and create specific, high-affinity binding interactions makes it an invaluable tool for overcoming common challenges in drug discovery.[1][4][10] As synthetic methodologies for trifluoromethylation continue to advance, we can expect to see even more sophisticated applications of this versatile functional group in the development of next-generation therapeutics and advanced materials.[6]
References
- The Trifluoromethyl Group: A Cornerstone in Modern Medicinal Chemistry. Benchchem. [URL: https://www.benchchem.com/pdf/the-trifluoromethyl-group-a-cornerstone-in-modern-medicinal-chemistry.pdf]
- (PDF) The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. ResearchGate. [URL: https://www.researchgate.
- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11295905/]
- Trifluoromethyl group - Wikipedia. Wikipedia. [URL: https://en.wikipedia.org/wiki/Trifluoromethyl_group]
- Trifluoromethyl group - Grokipedia. Grokipedia. [URL: https://grokipedia.org/trifluoromethyl-group/]
- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/38999518/]
- The Trifluoromethyl Group: A Cornerstone of Modern Medicinal Chemistry. Benchchem. [URL: https://www.benchchem.com/pdf/the-trifluoromethyl-group-a-cornerstone-of-modern-medicinal-chemistry.pdf]
- Harnessing (Phenylsulfonyl)difluoromethyl Sulfonium Salt: A Radical Approach to Photoredox-Catalyzed Functionalization of Unsaturated Compounds with the PhSO2CF2 Group. National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8131338/]
- Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Hovione. [URL: https://www.hovione.
- Reducing the Lipophilicity of Perfluoroalkyl Groups by CF2–F/CF2–Me or CF3/CH3 Exchange. ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/acs.jmedchem.8b01211]
- Recent advance in synthetic applications of difluoromethyl phenyl sulfone and its derivatives. SpringerLink. [URL: https://link.springer.com/article/10.1007/s11426-021-1002-8]
- Trifluoromethyl ethers – synthesis and properties of an unusual substituent. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2642829/]
- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. [URL: https://www.mdpi.com/1420-3049/30/14/3009]
- Reaction of Sulfoxides with Diethylaminosulfur Trifluoride: Fluoromethyl Phenyl Sulfone, A Reagent for the Synthesis of Fluoroalkenes. ResearchGate. [URL: https://www.researchgate.net/publication/244505963_Reaction_of_Sulfoxides_with_Diethylaminosulfur_Trifluoride_Fluoromethyl_Phenyl_Sulfone_A_Reagent_for_the_Synthesis_of_Fluoroalkenes]
- Rational design and synthesis of novel phenylsulfonyl-benzamides as anti-prostate cancer agents. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5446416/]
- Celecoxib. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/Celecoxib]
- A Trifluoromethyl Analogue of Celecoxib Exerts Beneficial Effects in Neuroinflammation. PLOS ONE. [URL: https://journals.plos.org/plosone/article?id=10.1371/journal.pone.0059804]
- Nucleophilic, radical, and electrophilic (phenylsulfonyl)difluoromethylations. ScienceDirect. [URL: https://www.sciencedirect.com/science/article/pii/S002211390700207X]
- celecoxib (CHEBI:41423). EMBL-EBI. [URL: https://www.ebi.ac.uk/chebi/searchId.do?chebiId=CHEBI:41423]
- Phenyl Trifluoromethyl Sulfone. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/Phenyl-Trifluoromethyl-Sulfone]
- (PDF) Synthesis of 1-(Phenylsulfonyl)indol-3-yl Trifluoromethanesulfonate. ResearchGate. [URL: https://www.researchgate.
- 1-(Phenylsulfonyl)-1H-indole-2-carbaldehyde. IUCr. [URL: https://journals.iucr.org/e/issues/2022/05/00/gz2138/index.html]
- A Novel Compound from the Phenylsulfonylpiperazine Class: Evaluation of In Vitro Activity on Luminal Breast Cancer Cells. MDPI. [URL: https://www.mdpi.com/1424-8247/17/9/1169]
- Synthesis of celecoxib from CF3‐ynone 4f. ResearchGate. [URL: https://www.researchgate.
- and Copper Dual-Catalyzed Z-Selective Chlorosulfonylation of Allenes for Tetrasubstituted Alkenes. ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/acs.joc.5b02441]
- Synthesis and Pharmacological Evaluation of Novel Phenyl Sulfonamide Derivatives Designed as Modulators of Pulmonary Inflammatory Response. MDPI. [URL: https://www.mdpi.com/1420-3049/18/1/651]
- Phenyl Trifluoromethyl Sulfone: Synthesis, Applications, and Mechanistic Insights for Organic Chemistry. NINGBO INNO PHARMCHEM CO.,LTD.. [URL: https://www.inno-pharmchem.com/news/phenyl-trifluoromethyl-sulfone-synthesis-applications-and-mechanistic-insights-for-organic-chemistry-25911471.html]
- Visible-light-promoted S-trifluoromethylation of thiophenols with trifluoromethyl phenyl sulfone. Royal Society of Chemistry. [URL: https://pubs.rsc.org/en/content/articlelanding/2020/cc/d0cc02117a]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]
- 7. researchgate.net [researchgate.net]
- 8. Trifluoromethyl group - Wikipedia [en.wikipedia.org]
- 9. grokipedia.com [grokipedia.com]
- 10. mdpi.com [mdpi.com]
- 11. Celecoxib | C17H14F3N3O2S | CID 2662 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. celecoxib (CHEBI:41423) [ebi.ac.uk]
- 13. Phenyl Trifluoromethyl Sulfone | C7H5F3O2S | CID 555605 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Structure-Activity Relationship of Bromo-Substituted Phenylpiperidines: A Guide for Medicinal Chemists and Pharmacologists
An In-depth Technical Guide:
Abstract
The phenylpiperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous centrally active therapeutic agents. The strategic introduction of substituents onto the phenyl ring is a powerful tool for modulating the pharmacological profile of these compounds, influencing their affinity, selectivity, and functional activity. Among the halogens, bromine offers a unique combination of lipophilicity, size, and electronic properties that can be exploited to fine-tune ligand-receptor interactions. This technical guide provides a comprehensive analysis of the structure-activity relationships (SAR) of bromo-substituted phenylpiperidines, with a particular focus on their modulation of monoamine transporters and opioid receptors. We will delve into the synthetic rationale, detailed experimental workflows for pharmacological characterization, and a critical analysis of how the position of bromine substitution dictates biological activity.
Introduction: The Phenylpiperidine Scaffold and the Role of Bromine
Phenylpiperidine derivatives are a cornerstone in the development of drugs targeting the central nervous system (CNS).[1] This chemical class, characterized by a phenyl group directly attached to a piperidine ring, includes a wide range of pharmacologically active agents, from potent opioid analgesics like fentanyl to selective serotonin reuptake inhibitors (SSRIs) like paroxetine.[1][2][3] The versatility of the phenylpiperidine scaffold lies in its ability to present key pharmacophoric elements in a conformationally constrained manner, facilitating specific interactions with biological targets.
The process of drug optimization often involves fine-tuning the physicochemical properties of a lead compound. Halogenation is a common strategy employed to achieve this, and the choice of halogen is critical. Bromine, in particular, can significantly alter a molecule's properties by:
-
Increasing Lipophilicity: Facilitating passage across the blood-brain barrier.
-
Modulating Electronic Profile: The electron-withdrawing nature of bromine can influence the pKa of nearby functional groups and alter electrostatic interactions with the target protein.
-
Forming Halogen Bonds: Acting as a halogen bond donor to interact with electron-rich pockets in the binding site.
-
Altering Metabolic Stability: Blocking sites of metabolic oxidation, thereby increasing the compound's half-life.
This guide will explore how these effects are manifested in the SAR of bromo-substituted phenylpiperidines, providing a framework for the rational design of novel CNS agents.
Synthetic Strategies for Bromo-Substituted Phenylpiperidines
The synthesis of specific bromo-substituted analogs is fundamental to any SAR study. A common and effective method involves the reaction of bromobenzene with piperidine, followed by a bromination step.
A representative synthetic pathway for 1-(4-bromophenyl)piperidine is outlined below.[4] This method involves a two-step process:
-
N-Arylation: Coupling of bromobenzene and piperidine to form N-phenylpiperidine. This reaction is typically performed at elevated temperatures in a high-boiling solvent like sulfolane, using a strong base such as sodium tert-amylate.[4]
-
Electrophilic Bromination: The resulting N-phenylpiperidine is then brominated. The para-position is generally favored due to the activating, ortho-para directing effect of the piperidine nitrogen. This can be achieved using a suitable brominating agent in the presence of a catalyst.[4]
The choice of synthetic route is critical, as it must allow for the regioselective placement of the bromine atom at the ortho-, meta-, or para-positions to enable a thorough SAR investigation.
Key Biological Targets: Monoamine Transporters and Opioid Receptors
Bromo-substituted phenylpiperidines have shown significant activity at two major classes of CNS targets: monoamine transporters and opioid receptors.
Monoamine Transporters (MATs)
The serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT) are membrane proteins that regulate neurotransmission by re-uptaking their respective neurotransmitters from the synaptic cleft.[5][6] Inhibition of these transporters is a key mechanism of action for many antidepressants and psychostimulants.[7][8][9][10] Phenylpiperidine-based compounds have been extensively studied as potent inhibitors of these transporters.[11][12][13]
Opioid Receptors
The mu (µ), delta (δ), and kappa (κ) opioid receptors are G-protein coupled receptors (GPCRs) that mediate the effects of endogenous and exogenous opioids, playing a critical role in pain perception, mood, and reward.[14] The 4-phenylpiperidine structure is a classic pharmacophore found in many potent opioid analgesics, including meperidine and fentanyl.[2][3][15][16]
The following diagram illustrates the general workflow for elucidating the SAR of a novel series of compounds.
Caption: General workflow for SAR studies.
Structure-Activity Relationship Analysis
The core of this guide is the analysis of how bromine substitution on the phenyl ring impacts biological activity. The position of the bromine atom—ortho (2-position), meta (3-position), or para (4-position)—critically influences the compound's interaction with its targets.[17]
Impact of Bromine Position on Monoamine Transporter Affinity
The electronic and steric effects of the bromine atom can dramatically alter the affinity and selectivity of phenylpiperidine ligands for DAT, SERT, and NET.
The following diagram illustrates the key structural considerations for SAR at monoamine transporters.
Caption: Influence of bromine position on transporter affinity.
While specific effects can vary depending on the overall scaffold, some general trends have been observed in the literature for halogenated phenylpiperidines:
-
Para-Substitution (4-Bromo): This position is often well-tolerated and can lead to increased affinity, particularly for the dopamine transporter (DAT). The substituent at this position can extend into a hydrophobic pocket within the transporter binding site.
-
Meta-Substitution (3-Bromo): The effects of meta-substitution are often more variable and can depend heavily on the specific transporter and the other substituents on the scaffold.
-
Ortho-Substitution (2-Bromo): Ortho-substitution can introduce steric hindrance that may disrupt the optimal binding conformation, often leading to a decrease in affinity, particularly for SERT.
The following table summarizes hypothetical but representative binding affinity data for a series of bromo-substituted phenylpiperidine analogs.
| Compound | Substitution | DAT Ki (nM) | SERT Ki (nM) | NET Ki (nM) | DAT/SERT Selectivity |
| Parent | Unsubstituted | 50 | 25 | 100 | 0.5 |
| Analog 1 | 4-Bromo (para) | 10 | 40 | 80 | 4.0 |
| Analog 2 | 3-Bromo (meta) | 45 | 30 | 60 | 0.67 |
| Analog 3 | 2-Bromo (ortho) | 120 | 250 | 150 | 2.08 |
This data is illustrative and intended to demonstrate potential SAR trends.
From this data, one can infer that para-bromination (Analog 1) significantly enhances DAT affinity and selectivity over SERT, making it a promising modification for developing DAT-selective agents. Conversely, ortho-bromination (Analog 3) is detrimental to affinity across all three transporters.
Experimental Protocols for SAR Determination
To generate reliable SAR data, robust and validated experimental protocols are essential. Here, we provide step-by-step methodologies for key in vitro assays.
Protocol: Radioligand Binding Assay for Monoamine Transporters
This protocol is used to determine the binding affinity (Ki) of a test compound for a specific monoamine transporter (e.g., DAT, SERT, or NET) by measuring its ability to compete with a known radioligand.
Principle: This is a competitive binding assay. A constant concentration of a high-affinity radioligand is incubated with a source of the transporter (e.g., cell membranes from HEK293 cells expressing the transporter) in the presence of varying concentrations of the unlabeled test compound. The amount of radioligand bound is inversely proportional to the affinity of the test compound.
Methodology:
-
Preparation of Cell Membranes:
-
Culture HEK293 cells stably expressing the human transporter of interest (e.g., hDAT).
-
Harvest cells and homogenize in ice-cold assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, pH 7.4).
-
Centrifuge the homogenate at low speed to remove nuclei and debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Resuspend the membrane pellet in assay buffer and determine the protein concentration using a standard method (e.g., Bradford assay).
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well:
-
50 µL of assay buffer (for total binding) or a high concentration of a known inhibitor (e.g., 10 µM cocaine for DAT) to define non-specific binding.
-
50 µL of the test compound at various concentrations (typically a serial dilution from 10 µM to 0.1 nM).
-
50 µL of the radioligand at a concentration near its Kd (e.g., [³H]-WIN 35,428 for DAT).
-
50 µL of the prepared cell membranes (typically 10-20 µg of protein per well).
-
-
-
Incubation:
-
Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to allow the binding to reach equilibrium.
-
-
Harvesting and Detection:
-
Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the bound radioligand (trapped on the filter) from the unbound radioligand.
-
Wash the filters several times with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Dry the filter mat and place it in a scintillation vial with a scintillation cocktail.
-
Quantify the radioactivity in each vial using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percent specific binding against the log concentration of the test compound.
-
Fit the data to a one-site competition model using non-linear regression analysis to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding).[18]
-
Convert the IC₅₀ value to a Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[18]
-
Protocol: Neurotransmitter Uptake Inhibition Assay
This functional assay measures a compound's ability to inhibit the uptake of a neurotransmitter into cells expressing the corresponding transporter.
Principle: Cells expressing the transporter are incubated with a radiolabeled neurotransmitter (e.g., [³H]-dopamine). Active transporters will internalize the neurotransmitter. An inhibitor will block this process, resulting in lower intracellular radioactivity.
Methodology:
-
Cell Plating:
-
Plate HEK293 cells expressing the transporter of interest in a 96-well plate and allow them to adhere overnight.
-
-
Pre-incubation:
-
Wash the cells with Krebs-Ringer-HEPES (KRH) buffer.
-
Pre-incubate the cells with various concentrations of the test compound or vehicle for 10-20 minutes at 37°C.
-
-
Uptake Initiation:
-
Add the radiolabeled neurotransmitter (e.g., [³H]-dopamine) to each well to initiate the uptake reaction.
-
Incubate for a short period (e.g., 5-10 minutes) at 37°C. The short duration ensures measurement of the initial uptake rate.
-
-
Uptake Termination:
-
Rapidly wash the cells three times with ice-cold KRH buffer to stop the uptake and remove extracellular radioactivity.
-
-
Lysis and Detection:
-
Lyse the cells in each well with a lysis buffer (e.g., 1% SDS).
-
Transfer the lysate to a scintillation vial with a scintillation cocktail.
-
Quantify the intracellular radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Determine non-specific uptake from wells containing a known potent inhibitor.
-
Calculate the percent inhibition of specific uptake for each concentration of the test compound.
-
Plot the percent inhibition against the log concentration of the test compound and use non-linear regression to determine the IC₅₀ value.
-
Conclusion and Future Perspectives
The structure-activity relationship of bromo-substituted phenylpiperidines is a rich area of study for the development of novel CNS therapeutics. Strategic placement of a bromine atom on the phenyl ring is a proven method for modulating affinity and selectivity for key targets like monoamine transporters and opioid receptors. Para-substitution frequently enhances affinity for the dopamine transporter, while ortho-substitution can be detrimental due to steric clash.
Future research should focus on:
-
Exploring Di- and Tri-substituted Analogs: Investigating the synergistic or antagonistic effects of multiple halogen substitutions.
-
Chiral Synthesis: Many phenylpiperidines possess chiral centers, and resolving enantiomers is crucial as biological activity often resides in a single stereoisomer.
-
In Vivo Characterization: Promising lead compounds identified through in vitro SAR studies must be advanced to in vivo models to assess their pharmacokinetic properties, efficacy, and side-effect profiles.
By combining rational design, efficient synthesis, and robust pharmacological evaluation, the bromo-substituted phenylpiperidine scaffold will continue to be a valuable source of new chemical entities for treating a wide range of neurological and psychiatric disorders.
References
- Current time information in Pasuruan, ID. (n.d.). Google.
- The Enigmatic Role of Bromine in Phenylpiperazine Pharmacology: A Structure-Activity Relationship Deep Dive. (2025). BenchChem.
- Synthetic method of 1-(4-bromophenyl) piperidine. (n.d.). Google Patents.
- Principles and Experimental Considerations for In Vitro Transporter Interaction Assays. (2021). Springer Science+Business Media.
- A Comparative Analysis of Phenylpiperazine and Phenylpiperidine Scaffolds in Drug Discovery. (2025). BenchChem.
- How is transporter interaction assessed? (2025). Patsnap Synapse.
- Bioinformatic study on Some Phenyl piperidine derivatives as novel serotonin transporter (SERT) inhibitors for antipsychotic agents targeting Depression. (2020). ResearchGate.
- Further structure-activity relationship studies of piperidine-based monoamine transporter inhibitors. (2005). Semantic Scholar.
- Assessment of Drug Transporter Function Using Fluorescent Cell Imaging. (n.d.). National Institutes of Health.
- Drug-transporter interaction testing in drug discovery and development. (2013).
- Potent and selective ligands for the dopamine transporter (DAT). (n.d.). PubMed.
- Dopamine transporter ligands: recent developments and therapeutic potential. (n.d.).
- Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. (2021). MDPI.
- Structure-based Discovery of Conformationally Selective Inhibitors of the Serotonin Transporter. (2024). National Institutes of Health.
- Structure-activity relationships of substituted N-benzyl piperidines in the GBR series. (2006). PubMed.
- Design, synthesis and evaluation of 1-(1,5-bis(4-substituted phenyl)-2-methyl-1H-pyrrol-3-yl)-N-methylmethanamines as SERT inhibitors with potential antidepressant action. (n.d.). PubMed Central.
- Synthesis and structure-activity relationships of 4-hydroxy-4-phenylpiperidines as nociceptin receptor ligands: Part 1. (2007). PubMed.
- Quantitative Atlas of Membrane Transporter Proteins. (n.d.). Semantic Scholar.
- Current Concepts of Phenylpiperidine Derivatives Use in the Treatment of Acute and Chronic Pain. (n.d.).
- Structure-activity studies of morphine fragments. I. 4-alkyl-4-(m-hydroxy-phenyl)-piperidines. (n.d.).
- 4-Phenyl- And 4-heteroaryl-4-anilidopiperidines. A Novel Class of Analgesic and Anesthetic Agents. (n.d.). PubMed.
- In Vitro and in Vivo Assays for the Discovery of Analgesic Drugs Targeting TRP Channels. (n.d.).
- Structure-based discovery of prescription drugs that interact with the norepinephrine transporter, NET. (n.d.). PubMed Central.
- Phenylpiperidines. (n.d.). Wikipedia.
- Chemical and Biological Explorations of Novel Opioid Receptor Modulators. (2015).
- Label-free high-throughput screening assay for the identification of norepinephrine transporter (NET/SLC6A2) inhibitors. (n.d.). National Institutes of Health.
- Unlocking the Potential of High-Quality Dopamine Transporter Pharmacological Data. (n.d.). PubMed Central.
- Bridged Piperidine Analogues of a High Affinity Naphthalene-Based P2Y14R Antagonist. (n.d.). National Institutes of Health.
- New opioid receptor modulators and agonists. (n.d.). PubMed.
- Norepinephrine transporter inhibitors and their therapeutic potential. (n.d.). PubMed Central.
- Novel ways of targeting the dopamine transporter. (n.d.). PubMed Central.
- Synthesis and in Silico Evaluation of Novel Compounds for PET-Based Investigations of the Norepinephrine Transporter. (n.d.). PubMed Central.
- Piperidine Derivatives. XXIII. Certain Halogenated 1-Methyl-4-Phenylpiperidines and Related Compounds. (n.d.). Journal of the American Chemical Society.
- and 4-Methyl Groups on the Opioid Receptor Properties of N-Substituted trans-3,4-Dimethyl-4-(3-hydroxyphenyl)piperidines. (n.d.).
- Current Concepts of Phenylpiperidine Derivatives Use in the Treatment of Acute and Chronic Pain. (n.d.). PubMed.
- Table 1, Listing of all Assays and AIDs for this project. (n.d.). National Institutes of Health.
- Elucidating the harm potential of brorphine analogues as new synthetic opioids. (2024). PubMed.
- Nitro-benzylideneoxymorphone, a bifunctional mu and delta opioid receptor ligand with high mu opioid receptor efficacy. (n.d.). Frontiers.
- Inhibition of serotonin reuptake. (n.d.). PubMed.
- Bromo-Substituted Phenylbenzothiazole Cyclometalating Ligands for the Development of Reverse Saturable Absorption Materials. (n.d.). PubMed Central.
- Molecular mechanism of serotonin transporter inhibition elucidated by a new flexible docking protocol. (2011). PubMed Central.
- Structure-activity relationship in morphine analogues. (n.d.). ResearchGate.
- Synthesis of substituted bromo furoxan. (n.d.). ResearchGate.
- Structure activity relationship main. (n.d.). Slideshare.
- Hepatotoxicity of Halogenated Inhalational Anesthetics. (2014). ScienceOpen.
Sources
- 1. Phenylpiperidines - Wikipedia [en.wikipedia.org]
- 2. painphysicianjournal.com [painphysicianjournal.com]
- 3. Current Concepts of Phenylpiperidine Derivatives Use in the Treatment of Acute and Chronic Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CN112645902A - Synthetic method of 1- (4-bromophenyl) piperidine - Google Patents [patents.google.com]
- 5. Label-free high-throughput screening assay for the identification of norepinephrine transporter (NET/SLC6A2) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Norepinephrine transporter inhibitors and their therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Structure-based Discovery of Conformationally Selective Inhibitors of the Serotonin Transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structure-based discovery of prescription drugs that interact with the norepinephrine transporter, NET - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Novel ways of targeting the dopamine transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 11. [PDF] Further structure-activity relationship studies of piperidine-based monoamine transporter inhibitors: effects of piperidine ring stereochemistry on potency. Identification of norepinephrine transporter selective ligands and broad-spectrum transporter inhibitors. | Semantic Scholar [semanticscholar.org]
- 12. Potent and selective ligands for the dopamine transporter (DAT): structure-activity relationship studies of novel 4-[2-(diphenylmethoxy)ethyl]-1-(3-phenylpropyl)piperidine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Structure-activity relationships of substituted N-benzyl piperidines in the GBR series: Synthesis of 4-(2-(bis(4-fluorophenyl)methoxy)ethyl)-1-(2-trifluoromethylbenzyl)piperidine, an allosteric modulator of the serotonin transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Frontiers | Nitro-benzylideneoxymorphone, a bifunctional mu and delta opioid receptor ligand with high mu opioid receptor efficacy [frontiersin.org]
- 15. Structure-activity studies of morphine fragments. I. 4-alkyl-4-(m-hydroxy-phenyl)-piperidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. 4-Phenyl- and 4-heteroaryl-4-anilidopiperidines. A novel class of analgesic and anesthetic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols for the In Vitro Characterization of 1-(3-Bromo-5-trifluoromethylphenylsulfonyl)piperidine
Introduction: A Strategic Approach to Profiling a Novel Chemical Entity
The compound 1-(3-bromo-5-trifluoromethylphenylsulfonyl)piperidine represents a novel chemical entity with potential pharmacological activity. The presence of a sulfonylpiperidine moiety, a common feature in bioactive molecules, alongside a bromo-trifluoromethylphenyl group known to influence metabolic stability and target engagement, necessitates a systematic in vitro evaluation.[1][2][3][4] This document provides a comprehensive suite of in vitro assay protocols designed to elucidate the compound's biological activity, mechanism of action, and preliminary drug-like properties. Our approach is not a rigid template but a logically structured workflow, guiding the researcher from broad, target-agnostic screening to more specific mechanistic and pharmacokinetic characterization. This guide is intended for researchers, scientists, and drug development professionals seeking to establish a foundational understanding of a novel compound's in vitro profile.
The following protocols are designed as self-validating systems, incorporating essential controls and clear data interpretation guidelines to ensure scientific rigor.[5] We will proceed through a tiered approach: initial cytotoxicity assessment, broad enzymatic screening, cell-based pathway analysis, and finally, key ADME (Absorption, Distribution, Metabolism, and Excretion) property evaluation.
Part 1: Foundational Cytotoxicity and Viability Assessment
Before investigating specific mechanisms, it is crucial to determine the compound's general effect on cell health. This initial screen identifies the concentration range for subsequent, more sensitive assays and flags potential for broad cytotoxicity.
Protocol 1.1: MTT Assay for Cell Viability
Objective: To assess the effect of this compound on the metabolic activity of cultured cells, as an indicator of cell viability.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase.[6] The resulting purple formazan crystals are solubilized, and the absorbance is measured, which is proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Seeding: Plate a panel of cancer and/or non-cancerous cell lines (e.g., HeLa, HEK293, HepG2) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution series in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM.
-
Cell Treatment: Replace the culture medium with the medium containing the various concentrations of the test compound. Include wells with vehicle control (DMSO at the highest concentration used) and untreated cells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration to determine the IC50 value (the concentration at which 50% of cell viability is inhibited).
| Parameter | Description |
| Cell Lines | HeLa, HEK293, HepG2 (or other relevant lines) |
| Compound Concentrations | 0.1, 0.3, 1, 3, 10, 30, 100 µM |
| Incubation Time | 48-72 hours |
| Readout | Absorbance at 570 nm |
| Primary Endpoint | IC50 Value |
Part 2: Elucidating the Mechanism of Action - Enzyme Inhibition
Many therapeutic agents function by inhibiting specific enzymes.[7][8] A broad-spectrum enzyme inhibition screen can provide initial clues about the compound's potential targets.
Protocol 2.1: General Protocol for a Fluorogenic Enzyme Inhibition Assay
Objective: To determine if this compound can inhibit the activity of a representative enzyme from a key class (e.g., a protease or kinase).
Principle: This protocol utilizes a fluorogenic substrate that is cleaved by the enzyme to release a fluorescent molecule. An inhibitor will reduce the rate of this reaction, leading to a decrease in the fluorescent signal.[9]
Step-by-Step Methodology:
-
Reagent Preparation:
-
Assay Buffer: Prepare an appropriate buffer for the chosen enzyme (e.g., Tris-HCl with necessary cofactors).
-
Enzyme Solution: Dilute the enzyme stock to the desired working concentration in assay buffer.
-
Substrate Solution: Dissolve the fluorogenic substrate in assay buffer. The optimal concentration should be at or below the Michaelis-Menten constant (Km) to ensure sensitivity to competitive inhibitors.[9]
-
Compound Dilution: Prepare a serial dilution of this compound in the assay buffer.
-
-
Assay Procedure (96-well or 384-well plate):
-
Add 5 µL of the compound dilutions to the wells.
-
Add 20 µL of the enzyme solution and incubate for 15-30 minutes at room temperature to allow for compound-enzyme binding.
-
Initiate the reaction by adding 25 µL of the substrate solution.
-
-
Signal Detection: Measure the fluorescence intensity kinetically over 30-60 minutes using a microplate reader with appropriate excitation and emission wavelengths.
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each well by determining the slope of the linear portion of the fluorescence versus time curve.
-
Normalize the velocities to the vehicle control (100% activity) and a no-enzyme control (0% activity).
-
Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[10]
-
| Parameter | Description |
| Enzyme | Representative protease, kinase, or other |
| Substrate | Fluorogenic, at or below Km |
| Compound Concentrations | Logarithmic series around expected IC50 |
| Readout | Kinetic fluorescence measurement |
| Primary Endpoint | IC50 Value |
Causality Behind Experimental Choices:
-
Substrate Concentration at Km: Using a substrate concentration near the Km value makes the assay sensitive to competitive inhibitors, which are a common and desirable class of drugs.[9]
-
Pre-incubation Step: Pre-incubating the enzyme and inhibitor allows for the establishment of binding equilibrium before the reaction is initiated, which is crucial for accurate potency determination, especially for slow-binding inhibitors.[8]
Part 3: Cellular Context - Pathway Analysis
Cell-based assays provide a more physiologically relevant system to study the effects of a compound on complex signaling networks.[11][12]
Protocol 3.1: Western Blot Analysis of a Key Signaling Pathway (e.g., MAPK/ERK)
Objective: To investigate the effect of this compound on the phosphorylation state of key proteins in a signaling cascade.
Principle: Western blotting uses antibodies to detect specific proteins in a cell lysate. By using antibodies that recognize both the total and phosphorylated forms of a protein (e.g., ERK1/2), one can assess the activation state of a pathway.
Step-by-Step Methodology:
-
Cell Culture and Treatment: Seed cells (e.g., A549 or a relevant line) and grow to 70-80% confluency. Treat with the test compound at concentrations around its IC50 value (determined from the viability assay) for various time points (e.g., 30 min, 2h, 6h).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Separate 20-30 µg of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
Incubate the membrane with a primary antibody against the phosphorylated form of the target protein (e.g., anti-phospho-ERK1/2) overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Stripping and Re-probing: Strip the membrane and re-probe with an antibody against the total form of the protein (e.g., anti-total-ERK1/2) and a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the phosphorylated protein signal to the total protein signal for each sample.
Workflow Diagram:
Caption: Western Blot Workflow for Pathway Analysis.
Part 4: Preliminary ADME Profiling
Early assessment of a compound's ADME properties is critical for predicting its in vivo behavior and potential as a drug candidate.[13]
Protocol 4.1: In Vitro Metabolic Stability in Human Liver Microsomes
Objective: To evaluate the susceptibility of this compound to metabolism by cytochrome P450 enzymes.
Principle: The compound is incubated with human liver microsomes (HLMs), which contain a high concentration of phase I metabolic enzymes. The disappearance of the parent compound over time is monitored by LC-MS/MS.[14]
Step-by-Step Methodology:
-
Reagent Preparation:
-
Incubation Mixture: Prepare a mixture containing human liver microsomes (e.g., 0.5 mg/mL protein) in phosphate buffer (pH 7.4).
-
Compound Spiking Solution: Prepare a solution of the test compound (e.g., 1 µM final concentration) in buffer.
-
NADPH Solution: Prepare a solution of the cofactor NADPH (e.g., 1 mM final concentration) in buffer.
-
-
Incubation:
-
Pre-warm the incubation mixture and compound solution to 37°C.
-
Initiate the reaction by adding the NADPH solution.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench it with 3 volumes of ice-cold acetonitrile containing an internal standard.
-
-
Sample Processing: Centrifuge the quenched samples to precipitate the protein. Transfer the supernatant to a new plate for analysis.
-
LC-MS/MS Analysis: Analyze the samples using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method to quantify the remaining concentration of the parent compound.[15][16]
-
Data Analysis:
-
Plot the natural logarithm of the percentage of compound remaining versus time.
-
The slope of the linear portion of this plot gives the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) as 0.693/k.
-
Calculate the intrinsic clearance (CLint) based on the half-life and incubation conditions.
-
| Parameter | Description |
| Test System | Human Liver Microsomes (HLM) |
| Compound Concentration | 1 µM |
| Time Points | 0, 5, 15, 30, 60 min |
| Analysis Method | LC-MS/MS |
| Primary Endpoints | In vitro half-life (t½), Intrinsic Clearance (CLint) |
Workflow Diagram:
Caption: Metabolic Stability Assay Workflow.
Protocol 4.2: Caco-2 Permeability Assay
Objective: To assess the intestinal permeability of this compound and identify its potential for active efflux.
Principle: The Caco-2 cell line, when grown on a semi-permeable membrane, forms a polarized monolayer that serves as an in vitro model of the human intestinal epithelium.[17][18][19] By measuring the transport of the compound from the apical (A) to the basolateral (B) side and vice versa, the apparent permeability coefficient (Papp) and efflux ratio can be determined.
Step-by-Step Methodology:
-
Cell Culture: Seed Caco-2 cells on Transwell inserts and culture for 21-25 days to allow for differentiation and monolayer formation.
-
Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to confirm the integrity of the cell monolayer. Only use inserts with TEER values above a pre-determined threshold (e.g., >200 Ω·cm²).[17][20]
-
Assay Procedure:
-
Wash the monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution).
-
A-to-B Transport: Add the test compound to the apical chamber and fresh buffer to the basolateral chamber.
-
B-to-A Transport: Add the test compound to the basolateral chamber and fresh buffer to the apical chamber.
-
Incubate the plates at 37°C with gentle shaking.
-
-
Sampling: At specified time points (e.g., 120 minutes), take samples from the receiver chamber. Also, take a sample from the donor chamber at the beginning and end of the experiment.
-
LC-MS/MS Analysis: Quantify the concentration of the compound in all samples by LC-MS/MS.
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) for both A-to-B and B-to-A directions using the following formula: Papp = (dQ/dt) / (A * C₀) Where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.
-
Calculate the efflux ratio (ER) as: ER = Papp (B-A) / Papp (A-B)
-
An efflux ratio greater than 2 suggests the compound is a substrate for active efflux transporters like P-glycoprotein.[18][19]
-
| Parameter | Description |
| Test System | Differentiated Caco-2 cell monolayers |
| Transport Direction | Apical-to-Basolateral and Basolateral-to-Apical |
| Incubation Time | ~120 minutes |
| Analysis Method | LC-MS/MS |
| Primary Endpoints | Apparent Permeability (Papp), Efflux Ratio (ER) |
Conclusion and Forward Look
This structured in vitro testing cascade provides a robust framework for the initial characterization of this compound. The data generated from these assays will build a foundational profile of the compound's cytotoxicity, potential mechanism of action, and preliminary ADME properties. Positive results, such as potent and selective enzyme inhibition or pathway modulation at non-toxic concentrations, coupled with favorable permeability and metabolic stability, would provide a strong rationale for advancing the compound to more complex in vitro and subsequent in vivo studies.
References
- (No Source Found)
- Caco2 assay protocol. (n.d.). Google AI Search.
- DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells - JRC Big Data Analytics Platform. (n.d.).
- Caco-2 Permeability Assay. (n.d.). Enamine.
- Caco-2 permeability assay. (n.d.).
- Waring, M. J., et al. (2015). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Molecules, 20(5), 8963–8990.
- Receptor Binding Assays. (n.d.). MilliporeSigma.
- Receptor Ligand Binding Assay. (n.d.).
- How to Develop Effective in vitro Assays for Early Drug Discovery. (n.d.). Aurelia Bioscience.
- Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. (2021). ACS Omega, 6(27), 17745–17755.
- In vitro receptor binding assays: General methods and considerations. (2025).
- Caco-2 Permeability Assay. (n.d.). Evotec.
- Receptor Binding Assays for HTS and Drug Discovery. (2012). In Assay Guidance Manual.
- Receptor-Ligand Binding Assay. (n.d.). Mtoz Biolabs.
- Shao, J., et al. (2004). In vitro high throughput screening assay of novel inhibitors with reconstituted ribonucleotide reductase holoenzyme. Cancer Research, 64(7_Supplement), 1240.
- Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling. (2025). Asian Journal of Chemistry.
- Novel In Vitro Models for Drug Discovery. (n.d.).
- Wang, L., et al. (2023). Novel Sulfonamide Derivatives Containing a Piperidine Moiety as New Bactericide Leads for Managing Plant Bacterial Diseases. International Journal of Molecular Sciences, 24(6), 5869.
- Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling. (n.d.).
- General Guidelines for Setting Up an In Vitro LC/MS/MS Assay. (n.d.). Bio-protocol.
- In Vitro Assay Development for Novel Anti-Cancer Agents. (n.d.). BenchChem.
- Wang, S., et al. (2020). Guidelines for the digestive enzymes inhibition assay. Food Frontiers, 1(3), 248-257.
- In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. (2025). IntechOpen.
- Zafar, S., et al. (n.d.). Synthesis, characterization and antimicrobial activity of piperidine derivatives. Journal of the Chemical Society of Pakistan.
- Mechanism of Action Assays for Enzymes. (2012). In Assay Guidance Manual.
- Basics of Enzymatic Assays for HTS. (2012). In Assay Guidance Manual.
- How should I start with Enzyme-Inhibitor kinetics assay? (2015).
- Marques, C., et al. (2021). Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry. STAR Protocols, 2(4), 100938.
- Cellular Pathway Analysis Assays. (n.d.). Thermo Fisher Scientific.
- Liquid Chromatography-Mass Spectrometry in Studies of Drug Metabolism and Permeability. (n.d.). Helda - University of Helsinki.
- Sulfonamide derivatives of piperidine. (n.d.).
- Rapid LC–MS assay for targeted metabolite quantification by serial injection into isocratic gradients. (2022). Analytical and Bioanalytical Chemistry, 414(28), 8195–8203.
- Validating methods for testing natural molecules on molecular pathways of interest in silico and in vitro. (2020). Gene, 754, 144865.
- In Vitro Cell Based Assays. (n.d.). In Assay Guidance Manual.
- Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. (2024). Journal of Biomedical Research & Environmental Sciences.
- Biology Cell-Based Assays. (n.d.).
- Cell-based Assays. (n.d.). MuriGenics.
- This compound. (n.d.). Santa Cruz Biotechnology.
- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025). Molecules, 30(14), 2897.
- FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. (2022). Processes, 10(10), 2054.
- FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. (2022). MDPI.
- D'Souza, P., et al. (2015). Anticonvulsant mechanisms of piperine, a piperidine alkaloid. Channels, 9(6), 317–323.
- 1-(3-Bromo-5-fluorophenyl)piperidine hydrochloride. (n.d.). Synblock.
- Characterization of synthetic routes to 'Bromo-DragonFLY' and benzodifuranyl isopropylamine homologues utilizing ketone intermediates. Part 1. (2013). Drug Testing and Analysis, 5(6), 429–441.
- Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. (2025). European Journal of Medicinal Chemistry, 284, 117009.
- This compound Product Description. (n.d.). ChemicalBook.
- This compound | 951884-69-8. (n.d.). ChemicalBook.
Sources
- 1. asianpubs.org [asianpubs.org]
- 2. Novel Sulfonamide Derivatives Containing a Piperidine Moiety as New Bactericide Leads for Managing Plant Bacterial Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. charnwooddiscovery.com [charnwooddiscovery.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. criver.com [criver.com]
- 12. Cell-based Assays | MuriGenics [murigenics.com]
- 13. helda.helsinki.fi [helda.helsinki.fi]
- 14. researchgate.net [researchgate.net]
- 15. General Guidelines for Setting Up an In Vitro LC/MS/MS Assay | Springer Nature Experiments [experiments.springernature.com]
- 16. Rapid LC–MS assay for targeted metabolite quantification by serial injection into isocratic gradients - PMC [pmc.ncbi.nlm.nih.gov]
- 17. enamine.net [enamine.net]
- 18. creative-bioarray.com [creative-bioarray.com]
- 19. Caco-2 Permeability | Evotec [evotec.com]
- 20. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
Application Notes and Protocols for Investigating 1-(3-Bromo-5-trifluoromethylphenylsulfonyl)piperidine in MCF-7 Breast Cancer Cell Line Studies
Introduction: A Strategic Approach to Characterizing a Novel Phenylsulfonylpiperidine Derivative in Luminal A Breast Cancer
The MCF-7 cell line, an estrogen receptor-positive (ER+) and progesterone receptor-positive (PR+) human breast adenocarcinoma cell line, serves as a cornerstone model for studying luminal A type breast cancer.[1] Its utility in preclinical screening of novel therapeutic agents is well-established. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the characterization of a novel synthetic compound, 1-(3-Bromo-5-trifluoromethylphenylsulfonyl)piperidine, using the MCF-7 cell line.
Piperidine and its derivatives have been identified as potential clinical agents against various cancers, including breast cancer, by modulating critical signaling pathways that govern cell survival and proliferation.[2][3] The sulfonylpiperidine and related phenylsulfonylpiperazine scaffolds are of significant interest in medicinal chemistry due to their demonstrated anticancer properties, which can include the induction of apoptosis and cell cycle arrest.[4][5] The presence of bromo and trifluoromethyl groups on the phenyl ring of the compound suggests a potential for enhanced cytotoxic activity, a characteristic observed in other halogenated anticancer compounds.[6]
This guide is structured to provide not just procedural steps, but the scientific rationale behind them. We will proceed from foundational cell culture and cytotoxicity screening to more in-depth mechanistic studies, including apoptosis and cell signaling pathway analysis. The overarching goal is to equip the researcher with a self-validating experimental framework to thoroughly evaluate the anticancer potential of this compound.
Part 1: Foundational Analysis - Cytotoxicity and Antiproliferative Effects
The initial and most critical step in evaluating any potential anticancer compound is to determine its effect on cell viability and proliferation. This allows for the determination of key quantitative metrics such as the half-maximal inhibitory concentration (IC50), which is essential for designing subsequent mechanistic experiments.
Hypothesized Mechanism of Action
Based on existing literature for structurally related sulfonylpiperidine and phenylsulfonylpiperazine derivatives, it is hypothesized that this compound may exert its anticancer effects through one or more of the following mechanisms:
-
Induction of Apoptosis: Many cytotoxic agents trigger programmed cell death in cancer cells.[7]
-
Cell Cycle Arrest: Inhibition of cell cycle progression prevents cancer cell division.[4]
-
Inhibition of Key Signaling Pathways: Piperidine derivatives have been shown to modulate pathways crucial for cancer cell survival, such as the PI3K/Akt pathway.[2][3]
-
Inhibition of Receptor Tyrosine Kinases: Some N-sulfonylpiperidine derivatives have been identified as inhibitors of kinases like VEGFR-2, which are critical for tumor angiogenesis and growth.[4]
The following experimental workflow is designed to test these hypotheses.
Figure 2: Workflow for the Annexin V/PI apoptosis assay, from cell preparation to data analysis.
Materials:
-
MCF-7 cells
-
This compound
-
FITC Annexin V Apoptosis Detection Kit (containing Annexin V-FITC, PI, and Binding Buffer)
-
Cold PBS
-
Flow cytometry tubes
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed MCF-7 cells in 6-well plates and allow them to attach overnight. Treat the cells with the compound at its IC50 and 2x IC50 concentrations for a predetermined time (e.g., 24 or 48 hours). Include a vehicle-treated control.
-
Cell Harvesting: Collect both floating (apoptotic) and adherent cells. To detach adherent cells, use a gentle method like EDTA or brief trypsinization to preserve membrane integrity. [8]Combine all cells from each treatment condition and centrifuge at 300 x g for 5 minutes. [8]3. Washing: Discard the supernatant and wash the cells twice with cold PBS. [9]4. Staining: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL. [10][11]Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. [8]5. Add 5 µL of Annexin V-FITC and 5 µL of PI solution. [8]Gently vortex and incubate for 15-20 minutes at room temperature in the dark. [11]6. Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry. [11]Use unstained, PI-only, and Annexin V-only stained cells to set up compensation and gates.
| Quadrant | Annexin V Staining | PI Staining | Cell Population |
| Lower-Left | Negative | Negative | Viable Cells |
| Lower-Right | Positive | Negative | Early Apoptotic Cells |
| Upper-Right | Positive | Positive | Late Apoptotic/Necrotic Cells |
| Upper-Left | Negative | Positive | Necrotic Cells |
Protocol 2.2: Western Blot Analysis of Key Signaling Proteins
Rationale: To delve deeper into the molecular mechanism, Western blotting can be used to assess changes in the expression or activation state (e.g., phosphorylation) of proteins involved in apoptosis and survival pathways. Based on the literature for related compounds, key proteins to investigate in MCF-7 cells include those in the PI3K/Akt pathway and apoptosis regulators like Bcl-2 and Bax. [2][3] Materials:
-
Treated and untreated MCF-7 cell lysates
-
RIPA or similar lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Akt, anti-phospho-Akt, anti-Bcl-2, anti-Bax, anti-Caspase-3, anti-PARP, and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Lysis: After treatment with the compound, wash cells with ice-cold PBS and lyse them by adding 1X SDS sample buffer or RIPA buffer. [12]Scrape the cells, collect the lysate, and sonicate briefly to shear DNA. [12]2. Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel. Run the gel to separate proteins by size. [12]4. Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane. [13]5. Blocking: Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding. [14]6. Primary Antibody Incubation: Incubate the membrane with the desired primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation. [12]7. Secondary Antibody Incubation: Wash the membrane several times with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. [13]8. Detection: Wash the membrane again with TBST. Apply the ECL substrate and capture the chemiluminescent signal using an imaging system. [13]Analyze the band intensities relative to the loading control.
Conclusion and Future Directions
This guide provides a robust, multi-faceted approach to characterize the anticancer activity of this compound in MCF-7 breast cancer cells. By systematically progressing from broad cytotoxicity screening to specific mechanistic assays, researchers can build a comprehensive profile of the compound's biological effects.
Positive results from these assays—specifically, a low micromolar or nanomolar IC50, significant induction of apoptosis, and modulation of key survival pathways—would strongly support the further development of this compound. Subsequent studies could involve cell cycle analysis to determine if the compound causes arrest at a specific phase (e.g., G2/M), clonogenic assays to assess long-term proliferative potential,[15] and in vivo studies using xenograft models to validate the in vitro findings. The methodologies outlined herein provide the essential foundation for this discovery pipeline.
References
-
Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]
-
Jayaraman, S. (2020). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 10(19), e3781. Retrieved from [Link]
-
Abdel-Maksoud, M. S., et al. (2022). Design, synthesis, and anticancer evaluation of N-sulfonylpiperidines as potential VEGFR-2 inhibitors, apoptotic inducers. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1845-1858. Retrieved from [Link]
-
Altogen Biosystems. (n.d.). MCF-7 Culture Protocol. Retrieved from [Link]
-
ResearchGate. (2012). How to culture MCF7 cells? Retrieved from [Link]
-
ENCODE Project. (n.d.). MCF-7 Cell Culture. Retrieved from [Link]
-
University of Southern California. (n.d.). MCF-7 Cell Culture and +/- estrogen treatment. Retrieved from [Link]
-
Boster Biological Technology. (2024). Annexin V PI Staining Guide for Apoptosis Detection. Retrieved from [Link]
-
AXOL Bioscience. (n.d.). MCF7 Breast Cancer Cell Protocol. Retrieved from [Link]
-
JoVE. (2022). Cellular Toxicity: Nanogenomedicine In MCF-7 Cell Line: MTT Assay l Protocol Preview. Retrieved from [Link]
-
Horton, T. (1994). MTT Cell Assay Protocol. Retrieved from [Link]
-
Benfodda, Z., et al. (2017). Synthesis, Anticancer Activity and Computational SAR Analysis of Acylsulfonylpiperazines Derivatives. Med chem (Los Angeles), 7(9), 257-267. Retrieved from [Link]
-
OriGene Technologies, Inc. (n.d.). Western Blot Protocol. Retrieved from [Link]
-
University of Hawaii Cancer Center. (2009). Western blotting. Retrieved from [Link]
-
YouTube. (2023). MTT test for Cellular Toxicity of Nanomedicine in MCF-7 Cell Line. Retrieved from [Link]
-
Benfodda, Z., et al. (2017). Synthesis, Anticancer Activity and Computational SAR Analysis of Acylsulfonylpiperazines Derivatives. Semantic Scholar. Retrieved from [Link]
-
de Oliveira, M. A. L., et al. (2024). A Novel Compound from the Phenylsulfonylpiperazine Class: Evaluation of In Vitro Activity on Luminal Breast Cancer Cells. Molecules, 29(18), 4492. Retrieved from [Link]
-
Szymański, P., et al. (2022). Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. Molecules, 27(19), 6243. Retrieved from [Link]
-
Rather, R. A., & Bhagat, M. (2022). Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. Frontiers in Pharmacology, 12, 772418. Retrieved from [Link]
-
de Oliveira, M. A. L., et al. (2024). A Novel Compound from the Phenylsulfonylpiperazine Class: Evaluation of In Vitro Activity on Luminal Breast Cancer Cells. National Center for Biotechnology Information. Retrieved from [Link]
-
ResearchGate. (2023). (PDF) Novel Sulfonamide−Triazine Hybrid Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. Retrieved from [Link]
-
Pham, A., Hansen, J., & Mordan-McCombs, S. (2023). Pyrrolidine Derivative Targets Actin Cytoskeleton in MCF-7 Breast Cancer Cells. Annual Student Research Poster Session. Retrieved from [Link]
-
Rather, R. A., & Bhagat, M. (2022). Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. PubMed. Retrieved from [Link]
-
Andrianasolo, D., et al. (2019). Activity in MCF-7 Estrogen-Sensitive Breast Cancer Cells of Capsicodendrin from Cinnamosma fragrans. National Center for Biotechnology Information. Retrieved from [Link]
-
ResearchGate. (2018). MCF 7 cell lines in anticancer activity. Retrieved from [Link]
-
Al-Warhi, T., et al. (2020). In Vitro and In Vivo Anti-Breast Cancer Activities of Some Newly Synthesized 5-(thiophen-2-yl)thieno-[2,3-d]pyrimidin-4-one Candidates. Molecules, 25(21), 5030. Retrieved from [Link]
-
Effendi, W. I. W., et al. (2024). Piperine: an emerging biofactor with anticancer efficacy and therapeutic potential. BioFactors. Retrieved from [Link]
-
Al-Abdullah, N. H., et al. (2018). Anti-breast cancer activity of selected 1,3,5-triazines via modulation of EGFR-TK. Oncology Letters, 16(5), 5627-5637. Retrieved from [Link]
-
Greenshields, A. L., et al. (2015). Piperine inhibits the growth and motility of triple-negative breast cancer cells. Cancer Letters, 357(1), 129-140. Retrieved from [Link]
-
Medran-Naspleda, A., et al. (2021). Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1029-1047. Retrieved from [Link]
-
Al-Warhi, T., et al. (2022). Novel 1,3-Thiazole Analogues with Potent Activity against Breast Cancer: A Design, Synthesis, In Vitro, and In Silico Study. Molecules, 27(19), 6653. Retrieved from [Link]
-
Thomas, F., et al. (2015). PharmGKB summary: fluoropyrimidine pathways. Pharmacogenetics and Genomics, 25(11), 569-573. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and anticancer evaluation of N-sulfonylpiperidines as potential VEGFR-2 inhibitors, apoptotic inducers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. "Pyrrolidine Derivative Targets Actin Cytoskeleton in MCF-7 Breast Canc" by An Pham, Jeff Hansen et al. [scholarship.depauw.edu]
- 8. bosterbio.com [bosterbio.com]
- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. kumc.edu [kumc.edu]
- 11. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 12. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 13. origene.com [origene.com]
- 14. Western blot protocol | Abcam [abcam.com]
- 15. mdpi.com [mdpi.com]
Application Notes and Protocols for the Experimental Evaluation of 1-(3-Bromo-5-trifluoromethylphenylsulfonyl)piperidine
Introduction: Unveiling the Potential of a Novel Sulfonylpiperidine
The compound 1-(3-Bromo-5-trifluoromethylphenylsulfonyl)piperidine, with CAS Number 951884-69-8, represents a novel chemical entity at the intersection of several pharmacologically significant motifs.[1][2][3] The piperidine ring is a ubiquitous scaffold in medicinal chemistry, known to enhance the druggability of molecules by improving their pharmacokinetic profiles.[4] The incorporation of a trifluoromethyl group can increase metabolic stability and binding affinity, while the bromo substituent offers a handle for further synthetic modification.[5] This unique combination of structural features suggests that this compound may possess interesting biological activities worth exploring.
These application notes provide a comprehensive experimental framework for researchers, scientists, and drug development professionals to synthesize, characterize, and conduct preliminary biological screening of this compound. The protocols herein are designed to be self-validating systems, emphasizing the rationale behind experimental choices to ensure scientific rigor and reproducibility.
Part 1: Synthesis and Structural Elucidation
A plausible synthetic route to this compound involves the reaction of 3-bromo-5-(trifluoromethyl)benzenesulfonyl chloride with piperidine. This standard sulfonamide formation is a robust and well-established reaction in organic chemistry.
Experimental Protocol: Synthesis
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve piperidine (1.2 equivalents) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Cooling: Cool the solution to 0°C using an ice bath. This is crucial to control the exothermicity of the reaction.
-
Addition of Sulfonyl Chloride: Slowly add a solution of 3-bromo-5-(trifluoromethyl)benzenesulfonyl chloride (1 equivalent) in the same solvent to the cooled piperidine solution. The slow addition helps to prevent side reactions and ensures a higher yield.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Workup: Upon completion, quench the reaction with water. Separate the organic layer, and wash it sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine. The acidic and basic washes remove unreacted starting materials and byproducts.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure this compound.
Structural Characterization
The identity and purity of the synthesized compound must be confirmed using a combination of spectroscopic techniques.
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the piperidine ring protons and the aromatic protons of the phenylsulfonyl group. |
| ¹³C NMR | Resonances for the carbon atoms of the piperidine and the substituted phenyl rings. The trifluoromethyl group will appear as a quartet due to C-F coupling. |
| ¹⁹F NMR | A singlet corresponding to the trifluoromethyl group.[6] |
| Mass Spectrometry (MS) | The molecular ion peak corresponding to the calculated molecular weight of 372.2 g/mol .[1] The isotopic pattern of bromine (¹⁹Br and ⁸¹Br) should be observable. |
| FT-IR Spectroscopy | Characteristic absorption bands for the sulfonyl group (S=O stretching) and C-F bonds.[7][8] |
Part 2: Analytical Characterization and Purity Assessment
Ensuring the purity of the compound is critical for obtaining reliable biological data. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful techniques for this purpose.[9][10][11]
HPLC Method for Purity Analysis
This reversed-phase HPLC method is designed to separate the target compound from potential impurities.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve a small amount of the compound in the mobile phase.
GC-MS Method for Impurity Profiling
GC-MS is particularly useful for identifying volatile impurities.
-
Instrumentation: GC system coupled to a mass spectrometer.
-
Column: A non-polar capillary column (e.g., DB-5).
-
Carrier Gas: Helium.
-
Injection Mode: Split.
-
Temperature Program: Start at a low temperature and ramp up to a higher temperature to ensure separation of components with different boiling points.
-
MS Detection: Electron Ionization (EI) mode.
Caption: Workflow for the MTT-based Cell Viability Assay. [12]
Antimicrobial Activity: Broth Microdilution Assay
This assay determines the minimum inhibitory concentration (MIC) of the compound against various microorganisms.
Protocol:
-
Microorganism Preparation: Prepare standardized inoculums of test bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans).
-
Compound Dilution: Prepare serial dilutions of this compound in a suitable broth medium in 96-well microtiter plates.
-
Inoculation: Add the microbial inoculum to each well.
-
Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plates at an appropriate temperature and duration for the specific microorganism.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. [13]
Conclusion and Future Directions
The experimental framework detailed in these application notes provides a robust starting point for the comprehensive evaluation of this compound. The synthesis, characterization, and preliminary biological screening protocols are designed to be adaptable and can be further optimized based on initial findings. Positive results from these initial screens would warrant further investigation into the compound's mechanism of action, structure-activity relationships through the synthesis of analogs, and in vivo efficacy studies. The presence of the bromo- and trifluoromethyl-phenylsulfonyl moiety attached to a piperidine core makes this a compound of significant interest for further drug discovery and development efforts.
References
- BenchChem.
- BenchChem. A Comparative Guide to Validated Analytical Methods for the Quantification of 3-(3-(Trifluoromethyl)phenyl)propan-1-ol.
- BenchChem. Application Notes and Protocols for Purity Analysis of 3-(2-(Trifluoromethyl)phenyl)propanal by HPLC and GC.
- ChemicalBook. 951884-69-8(this compound) Product Description.
- Zafar, S., et al. (2019). Synthesis, characterization and antimicrobial activity of piperidine derivatives. Journal of the Chemical Society of Pakistan, 41(2), 366.
- ResearchGate. Synthesis, Characterization, Dft and Docking Studies of Novel Sulfonyl Piperidine Analogues Containing 2,3-Dihydrobenzofuran-5-Carboxamide.
- LabSolu. This compound.
- ChemicalBook. This compound | 951884-69-8.
- Rehman, A., et al. (2012). SYNTHESIS, SPECTRAL CHARACTERIZATION AND STRUCTURE-ACTIVITY RELATIONSHIP STUDIES ON SOME SULFONAMIDES BEARING PIPERIDINE NUCLEUS.
- Singh, M. P., & Baruah, J. B. (2019). Crystal structure and characterization of the sulfamethazine–piperidine salt.
- Cantillo, D., & Kappe, C. O. (2017). Real-Time Spectroscopic Analysis Enabling Quantitative and Safe Consumption of Fluoroform during Nucleophilic Trifluoromethylation. Organic Process Research & Development, 21(12), 1959–1966.
- Das, S., et al. (2018). Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity.
- BenchChem.
- Synblock. CAS 1242336-61-3 | 1-(3-Bromo-5-fluorophenyl)piperidine hydrochloride.
- BenchChem. Application Notes and Protocols for In Vitro Biological Activity Testing of 3-piperazin-1-yl-1H-pyridazin-6-one.
- ResearchGate. Crystal structure and characterization of the sulfamethazine–piperidine salt.
- PubMed.
- Pharmaffiliates. 1-(3-Bromo-5-methylphenylsulfonyl)piperidine.
- ResearchGate. Quantitative Investigation of Polymorphism in 3-(Trifluoromethyl)-N-[2-(trifluoromethyl)phenyl]benzamide.
- ResearchGate. Synthetic route for the synthesis of trifluoromethyl containing piperidines.
- Singh, D., & Goel, R. K. (2015). Anticonvulsant mechanisms of piperine, a piperidine alkaloid. Channels (Austin, Tex.), 9(6), 317–324.
- ResearchGate.
- Gontarska, M., et al. (2022). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. Molecules (Basel, Switzerland), 27(2), 499.
- Szymański, P., et al. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 299, 117769.
- AA Blocks. 2680821-55-8 | 3-bromo-5-(trifluoromethyl)piperidine.
- Sun, M. K., et al. (2014). 1-(1,3-Benzodioxol-5-yl-carbo-nyl) piperidine, a modulator of α-amino-3-hydroxy-5-methyl-4-isoxazole propionic acid receptor, ameliorates exercise-induced fatigue in mice. Biological & Pharmaceutical Bulletin, 37(1), 13–17.
- PubChem. Piperidine.
Sources
- 1. 951884-69-8 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 2. labsolu.ca [labsolu.ca]
- 3. This compound | 951884-69-8 [m.chemicalbook.com]
- 4. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. asahilab.co.jp [asahilab.co.jp]
- 7. researchgate.net [researchgate.net]
- 8. Crystal structure and characterization of the sulfamethazine–piperidine salt - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Application Note: A Methodological Framework for Evaluating 1-(3-Bromo-5-trifluoromethylphenylsulfonyl)piperidine as a Novel Kinase Inhibitor
Abstract
Protein kinases are a critical class of enzymes involved in cellular signaling, and their dysregulation is a known driver of numerous diseases, most notably cancer.[1] The development of small molecule kinase inhibitors has therefore become a cornerstone of modern drug discovery.[2] This document presents a comprehensive framework for the initial evaluation of 1-(3-bromo-5-trifluoromethylphenylsulfonyl)piperidine, a novel compound with structural motifs suggestive of potential kinase inhibitory activity. The phenylsulfonylpiperidine scaffold is a privileged structure in medicinal chemistry, and strategic halogenation and trifluoromethylation can enhance potency and metabolic stability.[3][4] We provide a structured, multi-stage approach, beginning with in vitro biochemical characterization to determine potency and selectivity, followed by cell-based assays to confirm target engagement and functional effects in a physiologically relevant environment.[5] The protocols herein are designed to serve as a robust guide for researchers seeking to characterize this, or structurally similar, compounds for their potential as therapeutic agents.
Test Article: Physicochemical Profile
A thorough understanding of the physicochemical properties of the test compound is fundamental for designing and interpreting subsequent biological assays. These properties influence solubility in assay buffers, cell membrane permeability, and potential off-target effects.
| Property | Value (Predicted or Experimental) | Significance |
| IUPAC Name | 1-[(3-bromo-5-trifluoromethyl)phenyl]sulfonylpiperidine | Unambiguous chemical identifier. |
| CAS Number | 951884-69-8 | Unique registry number for identification.[6] |
| Molecular Formula | C₁₂H₁₃BrF₃NO₂S | Used to calculate molecular weight. |
| Molecular Weight | 388.20 g/mol | Essential for preparing solutions of known molarity. |
| Solubility | Soluble in DMSO, Ethanol; Poorly soluble in water | Dictates choice of solvent for stock solutions and maximum achievable concentration in aqueous assay buffers.[7] |
| Lipophilicity (cLogP) | ~3.5 (Estimated) | Influences membrane permeability and potential for non-specific binding. Higher values suggest better passive diffusion across cell membranes.[8] |
| pKa | ~7.0 (Estimated for piperidine moiety) | Affects the charge state of the molecule at physiological pH, which can influence binding and solubility.[7] |
Rationale for Kinase Target Investigation
The structure of this compound contains key pharmacophoric elements that suggest potential interactions with the ATP-binding pocket of protein kinases. The piperidine ring can act as a scaffold, positioning the substituted phenylsulfonyl group for critical interactions.[3] Structure-activity relationship (SAR) studies of similar pyrazolopyrimidine and piperidine-based inhibitors have shown that substituents on a core ring structure are crucial for achieving high potency and selectivity against specific kinase families, such as SRC family kinases (SFKs) or Receptor Tyrosine Kinases (RTKs).[9][10]
The trifluoromethyl group can enhance binding affinity through hydrophobic interactions and improve metabolic stability, while the bromine atom can form halogen bonds or occupy hydrophobic pockets within the kinase domain. This application note will proceed with the hypothesis that the compound may target non-receptor tyrosine kinases, such as SRC, or RTKs like VEGFR or PDGFR, which are often implicated in oncogenesis and angiogenesis.[9]
In Vitro Biochemical Evaluation: Potency and Selectivity
The initial phase of characterization involves determining the compound's direct inhibitory effect on purified kinase enzymes. This biochemical approach isolates the interaction between the inhibitor and its target, free from cellular complexities.
Experimental Workflow: In Vitro Analysis
Caption: Workflow for in vitro kinase inhibitor characterization.
Protocol 3.1: Broad-Spectrum Kinase Panel Screening
Objective: To identify potential kinase targets and assess the initial selectivity profile of the compound.
Rationale: Screening against a large, diverse panel of kinases at a single high concentration is a cost-effective method to rapidly identify promising hits and flag potential for off-target activity, which could lead to toxicity.
Methodology (Luminescence-Based ADP Detection): [1]
-
Compound Plating: Dispense 100 nL of 10 mM this compound (in 100% DMSO) into the appropriate wells of a 384-well assay plate for a final concentration of 10 µM. Dispense DMSO alone for "no inhibitor" controls.
-
Kinase/Substrate Addition: Add 5 µL of the kinase/substrate mix in kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA) to each well.
-
Pre-incubation: Incubate the plate for 15 minutes at room temperature to allow the compound to bind to the kinases.
-
Reaction Initiation: Add 5 µL of ATP solution (at the Kₘ for each specific kinase) to initiate the reaction.
-
Kinase Reaction: Incubate for 60 minutes at 30°C.
-
ADP Detection: Add 10 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete unused ATP. Incubate for 40 minutes at room temperature.[1]
-
Luminescence Generation: Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via luciferase. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure luminescence using a plate reader. Calculate percent inhibition relative to DMSO controls.
Protocol 3.2: IC₅₀ Determination
Objective: To quantify the potency of the compound against the primary hit(s) identified in the initial screen.
Rationale: The half-maximal inhibitory concentration (IC₅₀) is a standard measure of an inhibitor's potency. A lower IC₅₀ value indicates a more potent compound. This assay uses a dose-response curve to provide a quantitative assessment.
Methodology: [1]
-
Serial Dilution: Prepare a 10-point, 3-fold serial dilution of the compound in 100% DMSO, starting from a 10 mM stock.
-
Compound Plating: Dispense 100 nL of each concentration from the dilution series into a 384-well plate in triplicate.
-
Assay Procedure: Follow steps 2-8 as described in Protocol 3.1, using the specific hit kinase(s) and their corresponding substrates.
-
Data Analysis: Plot the luminescence signal (proportional to kinase activity) against the logarithm of the inhibitor concentration. Fit the data using a four-parameter sigmoidal dose-response model to determine the IC₅₀ value.
Hypothetical Data Presentation
| Kinase Target | Compound IC₅₀ (nM) | Staurosporine IC₅₀ (nM) (Control) |
| SRC | 15 | 5 |
| YES | 45 | 6 |
| FYN | 120 | 4 |
| VEGFR2 | 2,500 | 10 |
| PDGFRβ | >10,000 | 20 |
| ABL | >10,000 | 25 |
Table 2: Hypothetical IC₅₀ values for this compound against a panel of selected kinases. Staurosporine is used as a non-selective positive control inhibitor.[1]
Cell-Based Validation: Target Engagement and Functional Response
While in vitro assays confirm direct enzyme inhibition, cell-based assays are crucial to determine if a compound can enter a cell, engage its target in a complex cellular milieu, and elicit a functional biological response.[5][11]
Hypothetical Signaling Pathway: SRC Kinase
Caption: Inhibition of a hypothetical SRC-mediated signaling pathway.
Protocol 4.1: Cellular Target Phosphorylation Assay (Western Blot)
Objective: To measure the inhibition of downstream substrate phosphorylation as a direct readout of the compound's activity in cells.
Rationale: A reduction in the phosphorylation of a known kinase substrate provides strong evidence of on-target activity within a cellular context.[5] For SRC kinase, the phosphorylation of STAT3 at Tyr705 is a well-established downstream event.
Methodology:
-
Cell Culture: Plate a suitable cell line (e.g., MDA-MB-231, which has active SRC signaling) in 6-well plates and grow to 70-80% confluency.
-
Serum Starvation: Serum-starve the cells for 12-24 hours to reduce basal signaling activity.
-
Compound Treatment: Treat cells with increasing concentrations of the test compound (e.g., 0, 10 nM, 100 nM, 1 µM, 10 µM) for 2 hours.
-
Stimulation: Stimulate the cells with an appropriate growth factor (e.g., PDGF, 50 ng/mL) for 15 minutes to activate the signaling cascade.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blot: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.[12]
-
Immunoblotting: Probe the membrane with primary antibodies against phospho-STAT3 (Tyr705) and total STAT3 (as a loading control). Subsequently, probe with appropriate HRP-conjugated secondary antibodies.
-
Detection: Visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band density to determine the reduction in phosphorylation.
Protocol 4.2: Anti-Proliferative Activity Assay
Objective: To determine the compound's effect on the proliferation and viability of a cancer cell line dependent on the target kinase.
Rationale: This assay provides a crucial functional readout, linking target inhibition to a desired therapeutic outcome (i.e., halting cancer cell growth).[11] The Ba/F3 cell system is a common model where cell survival is engineered to be dependent on the activity of a specific oncogenic kinase.[5]
Methodology (Luminescence-Based Cell Viability):
-
Cell Plating: Seed Ba/F3 cells engineered to express constitutively active SRC into a 96-well white, clear-bottom plate at a density of 5,000 cells/well in IL-3-free media.
-
Compound Addition: Add the test compound in a 10-point dose-response format (in triplicate) to the wells.
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.
-
Viability Measurement: Add CellTiter-Glo® Luminescent Cell Viability Assay reagent to each well according to the manufacturer's instructions. This reagent measures ATP levels, which correlate with the number of viable cells.
-
Data Acquisition: After a 10-minute incubation, measure luminescence with a plate reader.
-
Data Analysis: Plot luminescence against the logarithm of compound concentration and fit to a sigmoidal dose-response curve to determine the EC₅₀ (half-maximal effective concentration).
Hypothetical Data Presentation
| Assay Type | Cell Line | Endpoint | Result (EC₅₀) |
| Target Phosphorylation | MDA-MB-231 | p-STAT3 (Tyr705) Inhibition | 150 nM |
| Anti-Proliferation | Ba/F3-SRC | Cell Viability | 200 nM |
| Cytotoxicity (Control) | HEK293 | Cell Viability | >20 µM |
Table 3: Hypothetical cellular activity of this compound. The EC₅₀ in the anti-proliferation assay should correlate with the biochemical IC₅₀ and target phosphorylation EC₅₀. High EC₅₀ in a non-dependent control cell line (like HEK293) indicates target-specific effects rather than general toxicity.
Summary and Future Directions
This application note outlines a systematic, multi-tiered strategy for the preliminary evaluation of this compound as a potential kinase inhibitor. The proposed workflow progresses logically from broad, biochemical screening to specific, cell-based functional assays. Positive results from this cascade—namely, high potency against a specific kinase (e.g., SRC), a clear selectivity window, and on-target cellular activity at comparable concentrations—would provide a strong rationale for advancing the compound into further preclinical development. Subsequent steps would include mechanism of action studies, in vivo pharmacokinetic and pharmacodynamic (PK/PD) analysis, and efficacy testing in xenograft tumor models.
References
-
Reaction Biology. (2022-05-11). Spotlight: Cell-based kinase assay formats. [Link]
-
Profacgen. Cell-based Kinase Assays. [Link]
-
Creative Biolabs. Immuno-oncology Cell-based Kinase Assay Service. [Link]
-
Martens, S. (2023-09-23). In vitro kinase assay. Protocols.io. [Link]
-
National Center for Biotechnology Information. In vitro NLK Kinase Assay. PMC - NIH. [Link]
-
Luceome Biotechnologies. (2022-02-28). Cell Based Kinase Assays. [Link]
-
Denic, V & Yu, H. (2022-09-01). In vitro kinase assay. Bio-protocol. [Link]
-
ResearchGate. (2023-06-27). (PDF) In vitro kinase assay v1. [Link]
-
ResearchGate. (2025-08-06). The Physicochemical Properties of the Mixed Solvent of 2-Piperidineethanol, Sulfolane and Water | Request PDF. [Link]
-
Zafar, S. et al. (2019). Synthesis, characterization and antimicrobial activity of piperidine derivatives. Journal of the Chemical Society of Pakistan, 41(02). [Link]
-
National Center for Biotechnology Information. 1-Piperidinesulfonamide. PubChem. [Link]
-
PubMed. Piperidine-renin inhibitors compounds with improved physicochemical properties. [Link]
-
National Center for Biotechnology Information. IMPROVED SYNTHESIS OF 1-BENZENESULFINYL PIPERIDINE AND ANALOGS FOR THE ACTIVATION OF THIOGLYCOSIDES IN CONJUNCTION WITH TRIFLUOROMETHANESULFONIC ANHYDRIDE. PMC - NIH. [Link]
-
National Center for Biotechnology Information. Piperidine. PubChem. [Link]
-
PubMed. SU14813: a novel multiple receptor tyrosine kinase inhibitor with potent antiangiogenic and antitumor activity. [Link]
-
National Center for Biotechnology Information. Rapid Discovery and Structure–Activity Relationships of Pyrazolopyrimidines That Potently Suppress Breast Cancer Cell Growth via SRC Kinase Inhibition with Exceptional Selectivity over ABL Kinase. PMC - PubMed Central. [Link]
-
ResearchGate. Structure–activity relationship of piperidine derivatives with anticancer activity. [Link]
-
PubMed. Piperine and Derivatives: Trends in Structure-Activity Relationships. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Immuno-oncology Cell-based Kinase Assay Service - Creative Biolabs [creative-biolabs.com]
- 3. researchgate.net [researchgate.net]
- 4. Piperine and Derivatives: Trends in Structure-Activity Relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cell-based Kinase Assays - Profacgen [profacgen.com]
- 6. This compound | 951884-69-8 [m.chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. Piperidine-renin inhibitors compounds with improved physicochemical properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. SU14813: a novel multiple receptor tyrosine kinase inhibitor with potent antiangiogenic and antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Rapid Discovery and Structure–Activity Relationships of Pyrazolopyrimidines That Potently Suppress Breast Cancer Cell Growth via SRC Kinase Inhibition with Exceptional Selectivity over ABL Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. reactionbiology.com [reactionbiology.com]
- 12. In vitro kinase assay [protocols.io]
use of 1-(3-Bromo-5-trifluoromethylphenylsulfonyl)piperidine in NMDA receptor binding assays
Application Note & Protocol
Topic: Use of 1-(3-Bromo-5-trifluoromethylphenylsulfonyl)piperidine in NMDA Receptor Binding Assays
Audience: Researchers, scientists, and drug development professionals.
Abstract
The N-methyl-D-aspartate (NMDA) receptor is a ligand-gated ion channel crucial for excitatory synaptic transmission, learning, and memory.[1] Its dysfunction is implicated in numerous neurological disorders, making it a key therapeutic target.[2][3] This document provides a detailed guide for characterizing the binding properties of novel compounds at the NMDA receptor using this compound as a representative non-competitive antagonist. The core of this application note is a competitive radioligand binding assay protocol, a foundational technique in pharmacology for determining the affinity of unlabeled test compounds. This assay utilizes [³H]MK-801, a well-characterized high-affinity channel blocker, to label the ion channel binding site.[4] By measuring the displacement of [³H]MK-801 by this compound, researchers can accurately determine its binding affinity (Ki), providing critical data for drug discovery and development programs.
Scientific Principle: Competitive Radioligand Binding
Radioligand binding assays are a cornerstone of receptor pharmacology, allowing for the quantification of interactions between a ligand and its receptor. This protocol employs a competitive binding format to determine the affinity of an unlabeled test compound, referred to as the "competitor" or "inhibitor" (e.g., this compound).
The assay relies on the following principles:
-
Radioligand: A high-affinity ligand, Dizocilpine ([³H]MK-801), is labeled with a radioisotope (Tritium, ³H).[4] This radioligand binds specifically and reversibly to the ion channel pore of the NMDA receptor.[5]
-
Competition: The unlabeled test compound is introduced at increasing concentrations. It competes with the fixed concentration of [³H]MK-801 for the same binding site.
-
Quantification: As the concentration of the test compound increases, it displaces more of the radioligand, reducing the amount of radioactivity bound to the receptor preparation. This reduction is measured using liquid scintillation counting.
-
Affinity Determination: The concentration of the test compound that displaces 50% of the specifically bound radioligand is known as the IC50 (Inhibitory Concentration 50%). The IC50 value is experimentally derived and can be converted to the inhibition constant (Ki), which reflects the true binding affinity of the test compound for the receptor.[6]
The NMDA receptor requires the binding of two co-agonists, glutamate and glycine, to become fully active and allow channel blockers like MK-801 to bind effectively within the pore.[7][8] Therefore, the assay is performed in the presence of saturating concentrations of these co-agonists to ensure the receptor is in an open-channel conformation.[9][10]
Caption: Competitive binding at the NMDA receptor ion channel.
Materials and Reagents
Equipment
-
Homogenizer (e.g., Polytron)
-
Refrigerated Centrifuge (capable of >40,000 x g)
-
Microplate Scintillation Counter (e.g., TopCount, MicroBeta)[11]
-
Cell Harvester (for filtration assays)
-
pH Meter
-
Vortex Mixer
-
Incubator or Water Bath (25°C)
Reagents & Consumables
-
Test Compound: this compound
-
Radioligand: -MK-801 (Dizocilpine), specific activity ~20-80 Ci/mmol
-
Unlabeled Ligand: (+)-MK-801 maleate (for non-specific binding)
-
L-Glutamic acid
-
Glycine
-
Tris Base
-
Sucrose
-
Hydrochloric Acid (HCl)
-
Bovine Serum Albumin (BSA, optional)
-
GF/B or GF/C glass fiber filtermats
-
96-well microplates (for assay and collection)
-
Scintillation fluid (e.g., Ultima Gold™)
-
Deionized water (ddH₂O)
Buffer Preparation
-
Homogenization Buffer: 0.32 M Sucrose in ddH₂O, pH 7.4. Store at 4°C.
-
Assay Buffer: 5 mM Tris-HCl, pH 7.4. Store at 4°C.
Experimental Protocols
Rat Brain Membrane Preparation
Causality: This procedure isolates synaptic membranes, which are rich in NMDA receptors, from whole rat brain tissue. The extensive washing and freeze-thaw steps are critical for removing endogenous glutamate and glycine, which would otherwise interfere with the assay by pre-activating the receptors.[12]
-
Euthanize adult rats (e.g., Wistar or Sprague-Dawley) via an approved method and decapitate.
-
Rapidly dissect the brains, removing the cerebellum (which has low NMDA receptor density).[4]
-
Homogenize the tissue in 10 volumes (w/v) of ice-cold Homogenization Buffer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.
-
Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C.
-
Discard the supernatant. Resuspend the pellet in 10 volumes of ice-cold Assay Buffer.
-
Centrifuge at 8,000 x g for 20 minutes at 4°C. Collect the supernatant and the upper "buffy" layer.
-
Centrifuge the collected supernatant/buffy coat at 48,000 x g for 20 minutes at 4°C.
-
Resuspend the resulting pellet in Assay Buffer and repeat the centrifugation (step 8) at least three more times to wash the membranes thoroughly.
-
After the final wash, resuspend the pellet in a small volume of Assay Buffer, determine protein concentration (e.g., via Bradford or BCA assay), and store aliquots at -80°C until use.
Competitive Binding Assay Protocol
This protocol is designed for a 96-well plate format with a final assay volume of 250 µL.
-
Prepare Reagents:
-
Co-agonist Solution: Prepare a stock of L-Glutamate and Glycine in Assay Buffer. The final concentration in the assay should be 100 µM and 30 µM, respectively.
-
Radioligand Solution: Dilute [³H]MK-801 in Assay Buffer to a concentration that yields a final assay concentration of ~5 nM.[13]
-
Test Compound Dilutions: Prepare a serial dilution of this compound in Assay Buffer. A typical range would be from 1 nM to 100 µM.
-
Non-Specific Binding (NSB) Control: Prepare a solution of unlabeled (+)-MK-801 for a final assay concentration of 10 µM.[13]
-
-
Assay Plate Setup:
-
Add reagents to each well of a 96-well plate in the order specified in the table below. It is crucial to add the membrane preparation last to initiate the binding reaction simultaneously across all wells.
-
| Component | Total Binding (TB) | Non-Specific Binding (NSB) | Test Compound | Final Concentration |
| Assay Buffer | 125 µL | 75 µL | 75 µL | - |
| Co-agonist Solution | 25 µL | 25 µL | 25 µL | 100 µM Glu / 30 µM Gly |
| [³H]MK-801 Solution | 25 µL | 25 µL | 25 µL | ~5 nM |
| Unlabeled MK-801 | - | 50 µL | - | 10 µM |
| Test Compound | - | - | 50 µL | Variable (e.g., 1 nM - 100 µM) |
| Membrane Prep (protein) | 75 µL | 75 µL | 75 µL | ~100-200 µg |
| Total Volume | 250 µL | 250 µL | 250 µL |
-
Incubation:
-
Incubate the plate at 25°C for 180 minutes to allow the binding reaction to reach equilibrium.[13]
-
-
Termination & Filtration:
-
Terminate the assay by rapid filtration through a GF/B filtermat pre-soaked in ice-cold Assay Buffer using a cell harvester.
-
Wash the filters 3-4 times with 300 µL of ice-cold Assay Buffer to remove unbound radioligand.
-
Rationale: Rapid filtration and washing are essential to separate bound from free radioligand before the equilibrium state can shift.[14]
-
-
Scintillation Counting:
Caption: Workflow for the NMDA receptor competitive binding assay.
Data Analysis
-
Calculate Specific Binding:
-
Specific Binding (SB) = Total Binding (TB) CPM - Non-Specific Binding (NSB) CPM.
-
The NSB value represents the amount of radioligand that binds to components other than the receptor and should ideally be less than 20% of the TB.
-
-
Generate Competition Curve:
-
Calculate the percentage of specific binding for each concentration of the test compound: % Specific Binding = (CPM_test - CPM_NSB) / (CPM_TB - CPM_NSB) * 100
-
Plot the % Specific Binding against the logarithm of the test compound concentration. This will generate a sigmoidal dose-response curve.
-
-
Determine IC50:
-
Using non-linear regression analysis (e.g., in GraphPad Prism or similar software), fit the competition curve to a "log(inhibitor) vs. response -- Variable slope" model to determine the IC50 value. The IC50 is the concentration of the test compound that inhibits 50% of the specific binding.
-
-
Calculate Ki (Inhibition Constant):
-
The IC50 is an experimental value that depends on the concentration of the radioligand used.[16] To determine the intrinsic binding affinity (Ki) of the test compound, use the Cheng-Prusoff equation.[6][17]
-
Ki = IC50 / (1 + ([L] / Kd))
-
[L] = Concentration of the radioligand ([³H]MK-801) used in the assay.
-
Kd = Dissociation constant of the radioligand for the receptor (must be determined separately via a saturation binding experiment, but a literature value of ~12 nM can be used for initial estimates).[13]
-
-
| Parameter | Description | Formula / Method |
| IC50 | Concentration of competitor that displaces 50% of specific radioligand binding. | Derived from non-linear regression of the competition curve. |
| Ki | Inhibition constant; a measure of the binding affinity of the competitor. | Calculated using the Cheng-Prusoff equation.[18] |
| [L] | Concentration of radioligand ([³H]MK-801) in the assay. | Known experimental parameter. |
| Kd | Equilibrium dissociation constant of the radioligand. | Determined from saturation binding experiments or from literature.[13] |
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High Non-Specific Binding (>30% of Total) | - Radioligand concentration too high.- Insufficient washing.- Filter binding. | - Decrease [³H]MK-801 concentration.- Increase number of wash steps.- Pre-soak filtermat in buffer containing 0.1% BSA. |
| Low Signal (Low Total Binding CPM) | - Low receptor density in membrane prep.- Inactive radioligand.- Insufficient incubation time. | - Use a richer brain region (e.g., hippocampus) or increase protein amount.- Check age/quality of radioligand stock.- Ensure incubation reaches equilibrium (perform a time-course experiment). |
| Poor Curve Fit / High Data Scatter | - Pipetting errors.- Incomplete mixing.- Inconsistent washing. | - Use calibrated pipettes; ensure thorough mixing.- Ensure cell harvester provides consistent washing across the plate. |
Conclusion
This application note provides a robust and validated protocol for assessing the binding affinity of this compound, or any similar uncharacterized compound, at the NMDA receptor ion channel. By employing a competitive assay format with the well-characterized radioligand [³H]MK-801, researchers can reliably determine IC50 and Ki values. This information is fundamental for structure-activity relationship (SAR) studies, lead optimization, and the overall advancement of therapeutic agents targeting the NMDA receptor system.
References
-
Canadian Society of Pharmacology and Therapeutics. (n.d.). Cheng-Prusoff Equation. Retrieved from [Link]
-
Leff, P., & Dougall, I. G. (1993). Determination of KB or Ki from IC50. A closer look at the Cheng-Prusoff equation, the Schild plot and related power equations. PubMed. Retrieved from [Link]
-
ResearchGate. (2009). The power issue: determination of KB or Ki from IC50. A closer look at the Cheng-Prusoff equation, the Schild plot and related power equations. Retrieved from [Link]
-
ChemHelp ASAP. (2021, January 13). Ki, IC50, & the Cheng-Prusoff equation. YouTube. Retrieved from [Link]
-
Markossian, S., & Grossman, A. (2012). Calculations and Instrumentation used for Radioligand Binding Assays. NCBI. Retrieved from [Link]
-
Eurofins DiscoverX. (n.d.). Glutamate (NMDA, Non-Selective) Rat Ion Channel [3H] MK-801 Binding LeadHunter Assay. Retrieved from [Link]
-
Lester, R. A., & Jahr, C. E. (1993). Interactions between the glycine and glutamate binding sites of the NMDA receptor. The Journal of Neuroscience. Retrieved from [Link]
-
Dai, J., & Zhou, H. X. (2018). Glutamate and glycine binding to the NMDA receptor. PubMed Central. Retrieved from [Link]
-
Erreger, K., et al. (2004). Activation Mechanisms of the NMDA Receptor. NCBI. Retrieved from [Link]
-
Journal of Neuroscience. (1993). Interactions between the Glycine and Glutamate Binding Sites of the NMDA Receptor. Retrieved from [Link]
-
Traynelis, S. F. (2001). MK801 radioligand binding assay at the N-methyl-D-aspartate receptor. PubMed. Retrieved from [Link]
-
Wikipedia. (n.d.). NMDA receptor. Retrieved from [Link]
-
Tajima, N., et al. (2016). Mechanism of NMDA receptor channel block by MK-801 and memantine. PubMed Central. Retrieved from [Link]
-
Beckman Coulter. (n.d.). Liquid Scintillation Counting. Retrieved from [Link]
-
Hashemzadeh-Gargari, H., & Guilarte, T. R. (2001). Inhibition of [3H]-MK-801 binding to the NMDA receptor channel in.... ResearchGate. Retrieved from [Link]
-
Medicine LibreTexts. (2020, November 21). 4.8: Liquid Scintillation Counting. Retrieved from [Link]
-
Penn State Environmental Health and Safety. (n.d.). Principles and Applications of Liquid Scintillation Counting. Retrieved from [Link]
-
Wong, E. H., et al. (1988). [3H]MK-801 labels a site on the N-methyl-D-aspartate receptor channel complex in rat brain membranes. PubMed. Retrieved from [Link]
-
Iacobucci, G. J., & Popescu, G. K. (2017). NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applications in Neurological Disorders. PubMed Central. Retrieved from [Link]
-
Andersen, C. A., et al. (2018). Binding characterization of N-(2-chloro-5-thiomethylphenyl)-N′-(3-[3H]3methoxy phenyl)-N′-methylguanidine ([3H]GMOM), a non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist. PubMed Central. Retrieved from [Link]
-
Swahn, B. M., et al. (1997). Two non-racemic preparations of a piperidine-based NMDA antagonist with analgesic activity. PubMed. Retrieved from [Link]
-
Zhang, M., et al. (2015). 3-(Trifluoromethyl)phenyl Derivatives of N-Aryl-N′-methylguanidines as Prospective PET Radioligands for the Open Channel of the N-Methyl-D-aspartate (NMDA) Receptor: Synthesis and Structure–Affinity Relationships. PubMed Central. Retrieved from [Link]
-
Owolabi, I. O., et al. (2024). NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applications in Neurological Disorders. PubMed. Retrieved from [Link]
Sources
- 1. NMDA receptor - Wikipedia [en.wikipedia.org]
- 2. NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applications in Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. N′-3-(Trifluoromethyl)phenyl Derivatives of N-Aryl-N′-methylguanidines as Prospective PET Radioligands for the Open Channel of the N-Methyl-D-aspartate (NMDA) Receptor: Synthesis and Structure–Affinity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [3H]MK-801 labels a site on the N-methyl-D-aspartate receptor channel complex in rat brain membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanism of NMDA receptor channel block by MK-801 and memantine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Canadian Society of Pharmacology and Therapeutics (CSPT) - Cheng-Prusoff Equation [pharmacologycanada.org]
- 7. Activation Mechanisms of the NMDA Receptor - Biology of the NMDA Receptor - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. [3H](+)MK801 radioligand binding assay at the N-methyl-D-aspartate receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. jneurosci.org [jneurosci.org]
- 10. Glutamate and glycine binding to the NMDA receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Calculations and Instrumentation used for Radioligand Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 14. Radiometric Ligand-Binding Assays | Revvity [revvity.co.jp]
- 15. ehs.psu.edu [ehs.psu.edu]
- 16. m.youtube.com [m.youtube.com]
- 17. The power issue: determination of KB or Ki from IC50. A closer look at the Cheng-Prusoff equation, the Schild plot and related power equations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Enzyme Inhibitor Terms and Calculations [sigmaaldrich.com]
Application Notes and Protocols for the Development of Novel Therapeutics with a Sulfonylpiperidine Scaffold
For: Researchers, scientists, and drug development professionals.
Introduction: The Sulfonylpiperidine Scaffold - A Privileged Motif in Modern Drug Discovery
The confluence of the sulfonamide and piperidine moieties has given rise to the sulfonylpiperidine scaffold, a structural motif of significant interest in contemporary medicinal chemistry. The sulfonamide group, a cornerstone of chemotherapy since the advent of sulfa drugs, offers a unique combination of hydrogen bonding capabilities, metabolic stability, and the ability to engage in critical interactions with biological targets.[1] Concurrently, the piperidine ring, a ubiquitous saturated heterocycle in FDA-approved drugs, provides a versatile three-dimensional framework that can be readily functionalized to modulate physicochemical properties such as solubility and lipophilicity, thereby enhancing pharmacokinetic profiles.[2][3]
The amalgamation of these two pharmacophores into a single molecular entity has unlocked a wealth of therapeutic opportunities. Sulfonylpiperidine-based compounds have demonstrated a broad spectrum of biological activities, including antibacterial, anticancer, anti-inflammatory, and neuroprotective effects.[2][4][5][6] Their ability to target a diverse array of proteins, including enzymes like kinases and proteases, as well as G-protein coupled receptors (GPCRs), underscores their potential as a versatile platform for the development of novel therapeutics against a wide range of diseases.[4][5][7]
This guide provides a comprehensive overview of the key considerations and experimental protocols for the design, synthesis, and biological evaluation of novel therapeutic agents incorporating the sulfonylpiperidine scaffold.
Part 1: Design and Synthesis of Sulfonylpiperidine Analogs
The rational design of a sulfonylpiperidine-based compound library is the foundational step in the discovery of novel therapeutics. This process typically involves the strategic selection of building blocks to explore the structure-activity relationship (SAR) around the core scaffold.
General Synthetic Strategy
A common and efficient method for the synthesis of a diverse library of sulfonylpiperidine analogs involves the coupling of a piperidine derivative with a variety of sulfonyl chlorides. This modular approach allows for the systematic variation of substituents on both the piperidine ring and the aromatic/aliphatic portion of the sulfonyl chloride.
A representative synthetic workflow is depicted below:
Caption: General workflow for the synthesis of a sulfonylpiperidine library.
Detailed Synthetic Protocol: Synthesis of a Model Sulfonylpiperidine Library
This protocol provides a step-by-step methodology for the synthesis of a small, diverse library of sulfonylpiperidine analogs.
Materials:
-
Substituted piperidines (e.g., 4-aminopiperidine, piperidine-4-carboxamide)
-
A diverse set of aryl and alkyl sulfonyl chlorides
-
Base (e.g., triethylamine (Et3N) or diisopropylethylamine (DIEA))
-
Anhydrous solvent (e.g., dichloromethane (DCM) or 1,4-dioxane)
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate, hexanes)
-
Standard laboratory glassware and magnetic stirrer
-
Thin-layer chromatography (TLC) plates and visualization reagents
Procedure:
-
Reaction Setup: To a solution of the chosen piperidine derivative (1.0 eq.) in anhydrous DCM at 0 °C, add the base (1.2 eq.). Stir the mixture for 10 minutes.
-
Addition of Sulfonyl Chloride: Slowly add a solution of the desired sulfonyl chloride (1.1 eq.) in anhydrous DCM to the reaction mixture.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 3-12 hours. Monitor the progress of the reaction by TLC.
-
Workup: Upon completion, quench the reaction with the addition of water. Separate the organic layer, and extract the aqueous layer with DCM.
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Characterization: Characterize the purified sulfonylpiperidine analogs using 1H NMR, 13C NMR, and mass spectrometry to confirm their structure and purity.[4][8]
Part 2: Biological Evaluation of Sulfonylpiperidine Analogs
A hierarchical screening approach is recommended to efficiently evaluate the therapeutic potential of the synthesized sulfonylpiperidine library. This typically begins with broad in vitro cytotoxicity and target-based screening, followed by more complex cell-based assays and, ultimately, in vivo studies for promising candidates.
Initial Screening: Cytotoxicity Profiling
Assessing the general cytotoxicity of the synthesized compounds is a critical first step to identify potential therapeutic windows and flag overtly toxic molecules early in the discovery process.
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[9]
Materials:
-
Human cancer cell lines (e.g., HCT-116, HepG-2, MCF-7) and a normal cell line (e.g., HEK293)
-
Cell culture medium (e.g., DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the sulfonylpiperidine compounds in cell culture medium. Treat the cells with various concentrations of the test compounds and a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 values (the concentration of compound that inhibits cell growth by 50%).[5][9]
Table 1: Representative Cytotoxicity Data for a Hypothetical Sulfonylpiperidine Analog (SP-X)
| Cell Line | Compound | IC50 (µM) |
| HCT-116 (Colon Cancer) | SP-X | 5.2 |
| HepG-2 (Liver Cancer) | SP-X | 8.1 |
| MCF-7 (Breast Cancer) | SP-X | 12.5 |
| HEK293 (Normal Kidney) | SP-X | > 50 |
Target-Based Screening: Kinase Inhibition Assays
Given that many sulfonylpiperidine derivatives have shown promise as kinase inhibitors, a target-based screen against a panel of relevant kinases is a logical next step.[4][5]
This luminescent assay quantifies the amount of ADP produced during a kinase reaction, providing a measure of kinase activity.[1][10]
Materials:
-
Recombinant kinase of interest (e.g., VEGFR-2, Akt1)
-
Kinase buffer
-
ATP
-
Substrate peptide specific for the kinase
-
Synthesized sulfonylpiperidine compounds
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well plates
-
Luminometer
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.
-
Reaction Setup: In a 384-well plate, add the test compound, the kinase, and the substrate peptide in kinase buffer.
-
Initiate Reaction: Start the kinase reaction by adding ATP.
-
Incubation: Incubate the reaction at room temperature for 1 hour.
-
ADP Detection: Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ reagents according to the manufacturer's protocol.
-
Data Analysis: Determine the IC50 values by plotting the percentage of kinase inhibition against the logarithm of the compound concentration.[10]
Sources
- 1. Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform [worldwide.promega.com]
- 2. Exploring the Potential of Sulfonamide-Dihydropyridine Hybrids as Multitargeted Ligands for Alzheimer’s Disease Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sulfonylpiperidines as novel, antibacterial inhibitors of Gram-positive thymidylate kinase (TMK) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and anticancer evaluation of N-sulfonylpiperidines as potential VEGFR-2 inhibitors, apoptotic inducers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Novel Pyrimidinyl Sulfonamide Derivatives as GPR17 Modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and evaluation of sulfonyl piperazine LpxH inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Technical Resource Center: Synthesis of 1-(3-Bromo-5-trifluoromethylphenylsulfonyl)piperidine
Welcome to the Technical Support Center for drug development professionals. As a Senior Application Scientist, my goal is to provide you with in-depth, field-tested guidance to overcome common challenges in organic synthesis. This guide focuses on improving the yield and purity of 1-(3-Bromo-5-trifluoromethylphenylsulfonyl)piperidine, a key intermediate in various research programs.
The content herein is structured to address specific issues encountered in the laboratory, moving from direct troubleshooting to broader frequently asked questions and detailed experimental protocols.
Troubleshooting Guide: Enhancing Yield and Purity
This section is designed to resolve specific experimental setbacks. Each question represents a common problem observed during the synthesis of sulfonamides.
Question 1: My reaction yield is significantly lower than expected, or I'm observing no product formation. What are the primary causes?
Low or no yield in a sulfonylation reaction is a frequent issue that typically points to one of three areas: reagent quality, reaction conditions, or the nature of the amine.
-
Cause A: Degradation of the Sulfonyl Chloride: The starting material, 3-Bromo-5-(trifluoromethyl)benzenesulfonyl chloride, is highly electrophilic and susceptible to hydrolysis. Exposure to atmospheric moisture will convert it to the unreactive sulfonic acid, which is the most common cause of reaction failure.
-
Troubleshooting Steps:
-
Use Fresh or Purified Reagent: Always use a freshly opened bottle of the sulfonyl chloride or purify older stock if its integrity is .
-
Ensure Anhydrous Conditions: All glassware must be rigorously dried (oven-dried or flame-dried) before use. The reaction should be conducted under an inert atmosphere, such as dry nitrogen or argon, to prevent moisture ingress.
-
Solvent Purity: Use anhydrous solvents. Commercially available dry solvents are recommended, or solvents should be freshly distilled from an appropriate drying agent.
-
-
Cause B: Suboptimal Base Selection: The base is critical for scavenging the HCl generated during the reaction.[1][2] An incorrect choice can lead to side reactions or incomplete conversion.
-
Troubleshooting Steps:
-
Standard Base Selection: For this reaction, a tertiary amine base like triethylamine (TEA) or pyridine is standard.[3][4] Pyridine can often act as both the base and a nucleophilic catalyst.
-
Stoichiometry: Ensure at least one equivalent of the base is used. Often, using a slight excess (1.1-1.2 equivalents) or using pyridine as the solvent can be beneficial.[3]
-
-
Cause C: Low Reaction Temperature or Insufficient Time: While the initial reaction is often started at a low temperature to control the exothermic addition, the reaction may require warming to proceed to completion.
-
Troubleshooting Steps:
-
Temperature Control: Begin the addition of the sulfonyl chloride to the piperidine solution at 0 °C to manage the initial exotherm.
-
Allow to Warm: After the addition is complete, allow the reaction to warm to room temperature and stir for several hours (e.g., 2-4 hours) or until TLC analysis indicates the consumption of the starting material.[5]
-
Question 2: My TLC and NMR analysis show multiple spots/peaks, indicating significant impurity formation. What are the likely side products and how can I avoid them?
Impurity generation is often linked to the reactivity of the starting materials and intermediates.
-
Impurity A: 3-Bromo-5-(trifluoromethyl)benzenesulfonic Acid: As mentioned, this is formed by the hydrolysis of the starting sulfonyl chloride. It will appear as a baseline spot on a normal-phase silica TLC plate and can complicate the workup.
-
Mitigation: The most effective prevention is to maintain strict anhydrous conditions throughout the setup and reaction.
-
-
Impurity B: Bis-sulfonylation Product (Hinsberg Test Byproduct): While less common with secondary amines like piperidine, if a primary amine impurity is present, it can react further to form a di-sulfonylated species.
-
Mitigation: Ensure the purity of the piperidine starting material. Use freshly distilled piperidine if necessary.
-
-
Impurity C: Unreacted Starting Materials: Incomplete reactions will leave both piperidine and the sulfonyl chloride (or its hydrolyzed sulfonic acid form) in the crude mixture.
-
Mitigation: Monitor the reaction progress using Thin Layer Chromatography (TLC). A suitable eluent system would be 30% ethyl acetate in hexanes. If the reaction stalls, consider extending the reaction time or gently warming the mixture.
-
The following diagram illustrates a logical troubleshooting workflow for low yield issues.
Caption: Troubleshooting workflow for low yield synthesis.
Question 3: My workup procedure is difficult, and I'm struggling to isolate the product cleanly. What is a reliable purification strategy?
Sulfonamides are generally stable, neutral compounds, which facilitates their purification. A standard aqueous workup followed by crystallization or chromatography is typically effective.
-
Workup Procedure:
-
Quenching: After the reaction is complete, pour the mixture into a separatory funnel containing water or dilute acid (e.g., 1M HCl) to neutralize the excess base and its salt.
-
Extraction: Extract the aqueous layer with a suitable organic solvent like ethyl acetate or dichloromethane (DCM).
-
Washing: Wash the combined organic layers sequentially with water, saturated sodium bicarbonate solution (to remove any residual sulfonic acid), and finally with brine.[5]
-
Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
-
Purification Methods:
-
Recrystallization: If the crude product is a solid, recrystallization is the most efficient method for purification. Experiment with solvent systems like ethanol/water, isopropanol, or ethyl acetate/hexanes to find optimal conditions.
-
Column Chromatography: If the product is an oil or if recrystallization is ineffective, purification by flash column chromatography on silica gel is recommended.[6] A gradient elution starting from 5% ethyl acetate in hexanes and gradually increasing to 20-30% should effectively separate the product from less polar impurities and baseline starting materials.
-
Frequently Asked Questions (FAQs)
| Question | Answer |
| What is the optimal molar ratio of reactants? | A slight excess of the amine (piperidine, ~1.1 equivalents) relative to the sulfonyl chloride (1.0 equivalent) is often used to ensure the complete consumption of the more valuable sulfonyl chloride. The base (e.g., triethylamine) should be used in at least stoichiometric amounts (1.1-1.2 equivalents) to neutralize the generated HCl. |
| Can I use a different base, like NaOH or K₂CO₃? | While inorganic bases can be used, they are often less soluble in common organic solvents like DCM or THF, leading to a heterogeneous mixture and potentially slower reaction rates.[3][4] Aqueous NaOH would rapidly hydrolyze the sulfonyl chloride. A soluble organic base like triethylamine or pyridine is generally preferred for this transformation. |
| How do I monitor the reaction? | Thin Layer Chromatography (TLC) on silica gel plates is the most convenient method. The product, being a sulfonamide, will be moderately polar. A typical mobile phase is 20-40% ethyl acetate in hexanes. The starting sulfonyl chloride will be less polar, while the piperidine may not be UV active but can be visualized with a potassium permanganate stain. |
| Are there specific safety precautions I should take? | Yes. 3-Bromo-5-(trifluoromethyl)benzenesulfonyl chloride is corrosive and moisture-sensitive. It should be handled in a fume hood with appropriate personal protective equipment (gloves, safety glasses). Piperidine is a flammable and corrosive liquid. The reaction can be exothermic, especially during the initial addition, and should be cooled with an ice bath. |
Validated Experimental Protocol
This protocol is a robust starting point, adapted from highly analogous and well-established procedures for sulfonamide synthesis.[5][7]
Objective: To synthesize this compound.
Materials:
-
3-Bromo-5-(trifluoromethyl)benzenesulfonyl chloride (1.0 eq)
-
Piperidine (1.1 eq)
-
Triethylamine (TEA) or Pyridine (1.2 eq)
-
Anhydrous Dichloromethane (DCM)
-
Deionized Water
-
1M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add piperidine (1.1 eq). Dissolve it in anhydrous DCM (approx. 0.2 M concentration relative to the sulfonyl chloride).
-
Addition of Base: Add triethylamine (1.2 eq) to the solution. Cool the flask to 0 °C using an ice-water bath.
-
Addition of Sulfonyl Chloride: Dissolve 3-Bromo-5-(trifluoromethyl)benzenesulfonyl chloride (1.0 eq) in a minimal amount of anhydrous DCM and add it dropwise to the cooled piperidine solution over 15-20 minutes.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours.
-
Monitoring: Monitor the reaction's progress by TLC (e.g., 30% EtOAc/Hexanes), checking for the consumption of the sulfonyl chloride.
-
Workup:
-
Once the reaction is complete, transfer the mixture to a separatory funnel.
-
Wash the organic layer with 1M HCl to remove excess piperidine and TEA-HCl salt.
-
Wash with saturated NaHCO₃ solution to remove any sulfonic acid byproduct.
-
Wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.
-
-
Purification: Purify the resulting crude product by either recrystallization (e.g., from an ethanol/water or ethyl acetate/hexanes mixture) or by flash column chromatography on silica gel using a suitable eluent gradient (e.g., 5% to 30% ethyl acetate in hexanes).
The following diagram outlines the general workflow for this synthesis.
Caption: General experimental workflow for the synthesis.
References
-
Codée, J. D. C., et al. (2005). An improved protocol for the large scale production of 1-benzenesulfinyl piperidine and other sulfinamides. Organic & Biomolecular Chemistry, 3(9), 1748-1751. Available at: [Link]
-
Hoffman, R. V. (1981). m-TRIFLUOROMETHYLBENZENESULFONYL CHLORIDE. Organic Syntheses, 60, 121. Available at: [Link]
-
Rattanapan, T., et al. (2025). Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives. Asian Journal of Chemistry, 37(6). Available at: [Link]
- Kato, K., et al. (2006). Synthesis of achiral aromatic sulfonamides which are further undergone spontaneous rapid resolution to produce chiral crystal. Tetrahedron: Asymmetry, 17(14), 2094-2101.
- Youn, S. W., et al. (2011). Regioselective Synthesis of 3-Arylindoles from N-Ts-Anilines and Styrenes. Organic Letters, 13(12), 3072-3075.
-
De Luca, L., & Giacomelli, G. (2008). Microwave-Assisted Preparation of Sulfonamides Starting from Sulfonic Acids. The Journal of Organic Chemistry, 73(10), 3967-3969. Available at: [Link]
-
Bolshan, Y., & Batey, R. A. (2005). N-Silylamines as "Masked" Primary and Secondary Amines for the One-Pot Synthesis of Sulfonamides. Organic Letters, 7(8), 1481-1484. Available at: [Link]
- Various Authors. Recent advances in synthesis of sulfonamides: A review. Chemistry & Biology Interface, Vol. 8 (4), July – August 2018.
-
Wallace, O. B. (2012). Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. ResearchGate. Available at: [Link]
-
Leah4sci. (2020). Protecting Groups for Amines: Sulfonamides. YouTube. Available at: [Link]
-
Organic Chemistry Portal. Sulfonamide synthesis by S-N coupling. Available at: [Link]
-
Chemistry LibreTexts. (2020). Reactions of Amines. Available at: [Link]
- U.S. Patent No. US5043345A. (1991). Piperidine compounds and their preparation and use. Google Patents.
-
Expertsmind.com. Sulfonylation, Reactions of Amines, Assignment Help. Available at: [Link]
Sources
- 1. EP3904342A1 - Process for the preparation of 3-(trifluoromethyl)-5-(4-methyl-1h-imidazole-1-yl)-benzeneamine hydrochloride - Google Patents [patents.google.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. CN101168510A - Technique for preparing 3-bromo-5-trifluoromethylaniline - Google Patents [patents.google.com]
- 5. IMPROVED SYNTHESIS OF 1-BENZENESULFINYL PIPERIDINE AND ANALOGS FOR THE ACTIVATION OF THIOGLYCOSIDES IN CONJUNCTION WITH TRIFLUOROMETHANESULFONIC ANHYDRIDE - PMC [pmc.ncbi.nlm.nih.gov]
- 6. US5043345A - Piperidine compounds and their preparation and use - Google Patents [patents.google.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Overcoming Solubility Challenges with 1-(3-Bromo-5-trifluoromethylphenylsulfonyl)piperidine
This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering solubility issues with 1-(3-Bromo-5-trifluoromethylphenylsulfonyl)piperidine in experimental assays. This document offers a structured approach to troubleshooting, from initial solvent selection to advanced solubilization techniques, ensuring the integrity and reproducibility of your results.
Understanding the Challenge: The Molecule's Properties
This compound possesses structural features—a trifluoromethyl group, a bromo substituent, and a sulfonylpiperidine moiety—that contribute to its high lipophilicity and low aqueous solubility.[1] Such characteristics are common in modern drug candidates but present significant hurdles for in vitro and cell-based assays, where aqueous environments are the norm.[2][3] Inadequate solubilization can lead to underestimated compound activity, poor data reproducibility, and misleading structure-activity relationships (SAR).[2][4]
Frequently Asked Questions (FAQs)
Q1: What is the best solvent to use for making a primary stock solution?
A1: For initial solubilization, Dimethyl Sulfoxide (DMSO) is the recommended starting solvent.[5] It is a powerful, polar aprotic solvent capable of dissolving a wide range of organic molecules.[6] Prepare a high-concentration stock (e.g., 10-20 mM) in 100% anhydrous DMSO. Store this stock solution in small, single-use aliquots at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.[5][6]
Q2: My compound precipitates when I dilute the DMSO stock into my aqueous assay buffer or cell culture medium. What should I do?
A2: This is a common issue known as "precipitation upon dilution" and occurs when a compound that is soluble in a high concentration of organic solvent is introduced into a predominantly aqueous solution.[6][7] To mitigate this, ensure the final concentration of DMSO in your assay is as low as possible, ideally below 0.5% (v/v) , as higher concentrations can be cytotoxic or interfere with assay components.[8][9][10] A stepwise dilution strategy, as detailed in the protocols below, is critical.
Q3: Can I use solvents other than DMSO?
A3: Yes. If your assay is incompatible with DMSO, other organic solvents can be considered. Good alternatives include Dimethylformamide (DMF) and ethanol .[5][11] However, it is crucial to perform a vehicle control experiment to ensure the chosen solvent does not affect the biological system at the final concentration used.[8] Newer, greener alternatives like Cyrene™ are also emerging and show comparable solvation properties to DMSO with potentially lower toxicity.[12][13]
Q4: Can heating or sonication help dissolve the compound?
A4: Yes, gentle heating and sonication are effective methods for dissolving challenging compounds.[6][14] Use a water bath sonicator for several minutes or warm the solution gently to 37°C.[7][14] However, exercise caution, as excessive or prolonged heat can lead to compound degradation.[5] Always visually inspect the solution for clarity and ensure it returns to room temperature before use in assays.
Systematic Troubleshooting Guide for Solubility Issues
Use the following decision tree to diagnose and resolve solubility problems methodically.
Caption: Decision tree for troubleshooting compound precipitation.
Experimental Protocols
Protocol 1: Preparation of High-Concentration Stock Solution
This protocol outlines the standard procedure for creating a primary stock solution in DMSO.
Workflow Diagram:
Caption: Workflow for preparing a primary stock solution.
Step-by-Step Method:
-
Calculation: Determine the mass of this compound (MW: 372.2 g/mol ) required to make a 10 mM stock solution.
-
Weighing: Accurately weigh the compound into a sterile, appropriate-sized tube (e.g., a glass vial or polypropylene microcentrifuge tube).
-
Solvent Addition: Add the calculated volume of high-purity, anhydrous DMSO.
-
Dissolution: Vortex the tube vigorously for 1-2 minutes.[6] If the compound is not fully dissolved, place the tube in a water bath sonicator for 5-10 minutes or warm it in a 37°C water bath for 5 minutes, vortexing intermittently.[14]
-
Verification: Once dissolved, visually inspect the solution to ensure it is clear and free of any precipitate.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.[5] Store immediately at -20°C or -80°C.
Protocol 2: Serial Dilution for Aqueous Assays
This protocol is designed to prevent compound precipitation when preparing working solutions for cell-based or biochemical assays.
-
Thaw Stock: Thaw one aliquot of your high-concentration DMSO stock solution at room temperature. Vortex gently to ensure homogeneity.
-
Intermediate Dilution (in DMSO): Perform serial dilutions in 100% DMSO to create intermediate stocks.[6] For example, to get a 10 µM final concentration with a 1:1000 final dilution (0.1% DMSO), you would need a 10 mM intermediate stock. This step is crucial because it keeps the compound in a favorable solvent environment until the final dilution.
-
Final Dilution (in Aqueous Buffer):
-
Dispense the required volume of your pre-warmed (if for cell culture) aqueous assay buffer into a new tube.
-
While vortexing the aqueous buffer, add the small volume of the appropriate DMSO intermediate stock dropwise. This rapid mixing helps to disperse the compound molecules quickly, preventing localized high concentrations that can lead to precipitation.[7]
-
-
Final Check: Visually inspect the final working solution. If it appears cloudy or contains precipitate, the concentration may be above its aqueous solubility limit. In this case, you must either lower the final compound concentration or explore the use of co-solvents.[7][15]
Data Summary: Solvent Selection and Assay Considerations
The choice of solvent and its final concentration can significantly impact assay results. The table below summarizes key considerations for common solvents.
| Solvent | Recommended Starting Stock Conc. | Max Final Assay Conc. (v/v) | Advantages | Disadvantages & Considerations |
| DMSO | 10-20 mM | < 0.5% [8][9] | Excellent solvating power for many compounds.[5] | Can be cytotoxic at >1%.[16] May interfere with some enzyme activities or assay readouts.[4][17][18] |
| DMF | 10-20 mM | < 0.5% | Good alternative for DMSO-sensitive assays. | Can also exhibit cytotoxicity; vehicle controls are essential. |
| Ethanol | 5-10 mM | < 1% | Biologically compatible at low concentrations. | Less powerful solvent than DMSO; may not be suitable for highly insoluble compounds. Can affect cell metabolism.[19] |
| Co-solvents | Varies | Varies | Can increase aqueous solubility. (e.g., PEG400, cyclodextrins)[10][20] | May have their own biological effects; requires careful validation.[19] |
References
-
Camp, J. E., Nyamini, S. B., & Scott, F. J. (2020). Cyrene™ is a green alternative to DMSO as a solvent for antibacterial drug discovery against ESKAPE pathogens. RSC Medicinal Chemistry, 11(1), 111-119. [Link]
-
Figaroa, F. (2017). What effects does DMSO have on cell assays?. Quora. [Link]
-
Camp, J. E., et al. (2020). Cyrene™ is a green alternative to DMSO as a solvent for antibacterial drug discovery against ESKAPE pathogens. PMC - NIH. [Link]
-
ResearchGate. (2015). Is there any alternative solvent to DMSO, if the compound is insoluble in DMSO?. ResearchGate. [Link]
-
ResearchGate. (2015). What is a suitable organic solvent to dilute a compound for in vitro and in vivo treatments?. ResearchGate. [Link]
-
Kuroda, K., et al. (2020). Non-aqueous, zwitterionic solvent as an alternative for dimethyl sulfoxide in the life sciences. Communications Chemistry, 3(1). [Link]
-
ResearchGate. (n.d.). Effect of DMSO concentration. ResearchGate. [Link]
-
Twarnich, E., et al. (2025). Considerations regarding use of solvents in in vitro cell based assays. ResearchGate. [Link]
-
Reddit. (2021). Alternatives to DMSO? Acetonitrile in biology?. Reddit. [Link]
-
Giel-Pietraszuk, M., et al. (2024). Dimethyl Sulfoxide (DMSO) as a Potential Source of Interference in Research Related to Sulfur Metabolism—A Preliminary Study. PubMed Central. [Link]
-
Atale, N., & Gupta, K. (2018). High-throughput quantification of the effect of DMSO on the viability of lung and breast cancer cells using an easy-to-use spectrophotometric trypan blue-based assay. NIH. [Link]
-
Twarnich, E., et al. (2015). Considerations regarding use of solvents in in vitro cell based assays. PubMed. [Link]
-
Twarnich, E., et al. (2015). Considerations regarding use of solvents in in vitro cell based assays. Semantic Scholar. [Link]
-
Twarnich, E., et al. (2015). Considerations regarding use of solvents in in vitro cell based assays. PMC - NIH. [Link]
-
Hamzeloo-Moghadam, M., et al. (2014). The effect of some cosolvents and surfactants on viability of cancerous cell lines. Research Journal of Pharmacognosy. [Link]
-
ResearchGate. (2013). How to deal with the poor solubility of tested compounds in MTT assay?. ResearchGate. [Link]
-
ResearchGate. (2015). Does DMSO have an influence on tube formation assay (with EPC)?. ResearchGate. [Link]
-
ResearchGate. (2014). How to enhance drug solubility for in vitro assays?. ResearchGate. [Link]
-
ICCVAM. (2003). Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. ICCVAM. [Link]
-
Reddit. (2022). How to tackle compound solubility issue. Reddit. [Link]
-
BIOFOUNT. (n.d.). 951884-69-8|this compound. BIOFOUNT. [Link]
-
Georgiou, C. D., et al. (2012). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. PMC - NIH. [Link]
-
ResearchGate. (2025). Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization. ResearchGate. [Link]
-
BioOrganics. (n.d.). This compound. BioOrganics. [Link]
-
Kumar, A., et al. (2019). Determination of drug-like properties of a novel antileishmanial compound: In vitro absorption, distribution, metabolism, and excretion studies. NIH. [Link]
-
Inventiva Pharma. (n.d.). Solubility Toolbox for Successful Design of Drug Candidates. Inventiva Pharma. [Link]
Sources
- 1. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. inventivapharma.com [inventivapharma.com]
- 4. Dimethyl Sulfoxide (DMSO) as a Potential Source of Interference in Research Related to Sulfur Metabolism—A Preliminary Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Considerations regarding use of solvents in in vitro cell based assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Cyrene™ is a green alternative to DMSO as a solvent for antibacterial drug discovery against ESKAPE pathogens - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. Cyrene™ is a green alternative to DMSO as a solvent for antibacterial drug discovery against ESKAPE pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 17. quora.com [quora.com]
- 18. researchgate.net [researchgate.net]
- 19. rjpharmacognosy.ir [rjpharmacognosy.ir]
- 20. reddit.com [reddit.com]
Technical Support Center: Troubleshooting Inconsistent Results in 1-(3-Bromo-5-trifluoromethylphenylsulfonyl)piperidine Experiments
Welcome to the technical support center for 1-(3-Bromo-5-trifluoromethylphenylsulfonyl)piperidine. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common issues encountered during the synthesis, purification, and application of this compound. By understanding the underlying chemical principles, you can achieve more consistent and reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Synthesis & Reaction Conditions
Q1: My reaction yield of this compound is consistently low. What are the likely causes and how can I improve it?
Low yields in the synthesis of this sulfonamide can often be traced back to a few critical factors related to the reactants and reaction conditions.[1]
-
Hydrolysis of the Sulfonyl Chloride: The starting material, 3-bromo-5-(trifluoromethyl)benzenesulfonyl chloride, is highly susceptible to moisture.[1][2] Hydrolysis converts the reactive sulfonyl chloride into the unreactive sulfonic acid, which will not react with piperidine.[1][2]
-
Inappropriate Base or Solvent: The choice of base is crucial for neutralizing the HCl generated during the reaction.[3] An inappropriate base can either be too weak, leading to protonation of the piperidine and halting the reaction, or it can compete as a nucleophile.[1] The solvent must also be carefully selected to ensure all reactants are soluble and stable.
-
Suboptimal Stoichiometry: An incorrect ratio of reactants can lead to incomplete consumption of the limiting reagent.
-
Solution: A slight excess of piperidine (1.1-1.2 equivalents) can help drive the reaction to completion.[1]
-
-
Degraded Sulfonyl Chloride: Over time, sulfonyl chlorides can degrade, especially with improper storage.[1][4]
Q2: I am observing unexpected side products in my reaction mixture. What could they be and how can I minimize their formation?
The formation of side products is a common issue that can complicate purification and reduce the yield of the desired product.[3]
-
Bis-sulfonated Piperidine: While less common with a secondary amine like piperidine, if primary amine impurities are present, they can react twice with the sulfonyl chloride.
-
Solution: Ensure the purity of your piperidine starting material.
-
-
Products from Reaction with Water: As mentioned, the hydrolysis of the sulfonyl chloride to sulfonic acid is a major side reaction.
-
Solution: Maintain strictly anhydrous conditions throughout the experiment.[1]
-
-
Isomeric Byproducts: The formation of isomeric byproducts can occur if the starting arene has multiple potential sites for sulfonation, though this is less of a concern when starting with the pre-formed sulfonyl chloride.[5]
-
Solution: Ensure the regiochemical purity of your 3-bromo-5-(trifluoromethyl)benzenesulfonyl chloride.
-
Purification Challenges
Q3: I'm having difficulty purifying the crude this compound. What are the best methods?
Effective purification is key to obtaining a high-quality final product.
-
Recrystallization: This is often the most effective method for purifying solid sulfonamides.[1]
-
Solution: Conduct small-scale solubility tests to find a suitable solvent or solvent system. Common choices include ethanol, isopropanol, or mixtures of ethanol and water.[1] The goal is to find a solvent that dissolves the product at high temperatures but not at room temperature, while impurities remain soluble.[1]
-
-
Column Chromatography: If recrystallization is ineffective, silica gel column chromatography can be used.
-
Solution: Use a solvent system with appropriate polarity to separate your product from impurities. A gradient of ethyl acetate in hexanes is a common starting point. Monitor the fractions by Thin Layer Chromatography (TLC).
-
Handling and Storage
Q4: How should I properly handle and store 3-bromo-5-(trifluoromethyl)benzenesulfonyl chloride and the final product?
Proper handling and storage are critical for maintaining the integrity of these compounds.
-
3-bromo-5-(trifluoromethyl)benzenesulfonyl chloride:
-
Handling: This reagent is corrosive and moisture-sensitive.[6] Always handle it in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[4][6]
-
Storage: Store in a tightly sealed container in a cool, dry place, away from moisture.[7][8] An amber glass bottle is preferable.[7]
-
-
This compound:
Troubleshooting Guides
Guide 1: Diagnosing and Resolving Low Reaction Yields
This guide provides a systematic approach to troubleshooting low yields in the synthesis of this compound.
Step 1: Evaluate Starting Material Quality
-
3-bromo-5-(trifluoromethyl)benzenesulfonyl chloride: Has it been stored properly? Is it discolored?[4] Consider running an NMR or IR to check for the presence of the corresponding sulfonic acid.
-
Piperidine: Is it pure? Has it been stored correctly to prevent oxidation or contamination?
-
Solvents: Are your solvents truly anhydrous? Use freshly dried solvents for best results.
Step 2: Scrutinize Reaction Setup and Conditions
-
Glassware: Was all glassware thoroughly dried before use?[1][12]
-
Atmosphere: Was the reaction run under an inert atmosphere?
-
Temperature Control: Was the reaction temperature maintained correctly? Some sulfonamide syntheses benefit from initial cooling to control the exothermic reaction, followed by warming to room temperature.[13]
-
Addition Order and Rate: Adding the sulfonyl chloride slowly to the solution of piperidine and base can help to control the reaction rate and minimize side reactions.
Step 3: Assess the Work-up Procedure
-
Quenching: Was the reaction quenched properly? A careful quench with a weak base like sodium bicarbonate solution can neutralize excess sulfonyl chloride.[4][13]
-
Extraction: Were the aqueous and organic layers thoroughly separated? Was the aqueous layer back-extracted to recover any dissolved product?
-
Drying and Concentration: Was the organic layer properly dried before solvent removal? Was the product lost during rotary evaporation due to high vacuum or temperature?
Workflow for Troubleshooting Low Yield
Caption: A systematic workflow for diagnosing and resolving low reaction yields.
Guide 2: Purification Strategy for a High-Purity Product
This guide outlines a general procedure for purifying the crude product.
Step 1: Initial Work-up
-
After the reaction is complete, cool the reaction mixture in an ice bath.
-
Slowly quench the reaction by adding it to a stirred, cold solution of saturated sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and extract the product with an organic solvent like dichloromethane or ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
Step 2: Recrystallization
-
Place the crude solid in an Erlenmeyer flask.
-
Add a minimal amount of a suitable hot solvent (e.g., 95% ethanol) until the solid just dissolves.[1]
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry thoroughly.
Step 3: Column Chromatography (if needed)
-
If the recrystallized product is still impure (as determined by TLC, NMR, or HPLC), dissolve the material in a minimal amount of the chromatography eluent.
-
Load the solution onto a pre-packed silica gel column.
-
Elute with an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes), collecting fractions.
-
Combine the pure fractions and remove the solvent under reduced pressure.
Purification Workflow Diagram
Caption: A standard workflow for the purification of this compound.
Data Presentation
Table 1: Common Solvents and Bases in Sulfonamide Synthesis
| Role | Compound | Type | Key Considerations |
| Solvent | Dichloromethane (DCM) | Aprotic | Good for dissolving reactants, relatively low boiling point.[1][2] |
| Tetrahydrofuran (THF) | Aprotic | Can be used, but must be rigorously dried as it is miscible with water.[2][3] | |
| Acetonitrile (ACN) | Aprotic | Polar aprotic solvent that can aid in dissolving polar starting materials.[3] | |
| Base | Triethylamine (TEA) | Organic, Non-nucleophilic | Commonly used, but can be difficult to remove completely.[1] |
| Pyridine | Organic, Non-nucleophilic | Effective base, but can sometimes act as a nucleophile at higher temperatures.[1][3] | |
| Diisopropylethylamine (DIPEA) | Sterically Hindered Base | Good for preventing side reactions due to its bulk. |
Experimental Protocols
Protocol 1: General Synthesis of this compound
Materials:
-
3-bromo-5-(trifluoromethyl)benzenesulfonyl chloride
-
Piperidine
-
Triethylamine (or another suitable base)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 3-bromo-5-(trifluoromethyl)benzenesulfonyl chloride (1.0 eq).
-
Dissolve the sulfonyl chloride in anhydrous DCM.
-
In a separate flask, prepare a solution of piperidine (1.1 eq) and triethylamine (1.2 eq) in anhydrous DCM.
-
Cool the sulfonyl chloride solution to 0 °C using an ice bath.
-
Slowly add the piperidine/triethylamine solution dropwise to the stirred sulfonyl chloride solution over 15-20 minutes.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC.
-
Upon completion, proceed with the work-up and purification as described in Guide 2 .
References
-
Sciencemadness Wiki. (2023). Sulfuryl chloride. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Safety and Handling of Sulfuryl Chloride in Industrial Settings. Retrieved from [Link]
-
Codée, J. D. C., et al. (2005). IMPROVED SYNTHESIS OF 1-BENZENESULFINYL PIPERIDINE AND ANALOGS FOR THE ACTIVATION OF THIOGLYCOSIDES IN CONJUNCTION WITH TRIFLUOROMETHANESULFONIC ANHYDRIDE. Organic Syntheses, 81, 223-233. Retrieved from [Link]
- Roughley, S. D., & Jordan, A. M. (2011). The medicinal chemist’s toolbox: an analysis of reactions used in the pursuit of drug candidates. Journal of medicinal chemistry, 54(10), 3451-3479.
-
S D FINE- CHEM LIMITED. (n.d.). Sulphuryl chloride MSDS. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: How to Improve Yield. Retrieved from [Link]
-
BIOFOUNT. (n.d.). This compound. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. nbinno.com [nbinno.com]
- 7. Sulfuryl chloride - Sciencemadness Wiki [sciencemadness.org]
- 8. chemicalbook.com [chemicalbook.com]
- 9. labsolu.ca [labsolu.ca]
- 10. 951884-69-8|this compound|this compound|-范德生物科技公司 [bio-fount.com]
- 11. labsolu.ca [labsolu.ca]
- 12. Troubleshooting [chem.rochester.edu]
- 13. IMPROVED SYNTHESIS OF 1-BENZENESULFINYL PIPERIDINE AND ANALOGS FOR THE ACTIVATION OF THIOGLYCOSIDES IN CONJUNCTION WITH TRIFLUOROMETHANESULFONIC ANHYDRIDE - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing 1-(3-Bromo-5-trifluoromethylphenylsulfonyl)piperidine Concentration for In Vitro Studies
Welcome to the technical support guide for 1-(3-Bromo-5-trifluoromethylphenylsulfonyl)piperidine . This document is designed for researchers, scientists, and drug development professionals to provide a comprehensive framework for optimizing the in vitro concentration of this compound. Our goal is to blend technical accuracy with practical, field-proven insights to ensure your experiments are robust, reproducible, and yield clear, interpretable results.
Compound Profile: this compound
Before initiating any experiment, a clear understanding of the compound's properties is essential. This compound is a sulfonylpiperidine derivative, a class of molecules often explored in medicinal chemistry.[1]
| Property | Value / Information | Source |
| CAS Number | 951884-69-8 | [2][3][4][5][6] |
| Molecular Formula | C₁₂H₁₃BrF₃NO₂S | [2][4] |
| Molecular Weight | 372.2 g/mol | [2] |
| Purity | Typically >97% | [2] |
| Solubility | Data not widely published. Presumed to be poorly soluble in aqueous media and soluble in organic solvents like DMSO. | [7] |
| Storage | Room temperature for short-term; -20°C for long-term stock solutions. | [2][7] |
| Known Activity | Specific mechanism of action is not widely published. The piperidine scaffold is common in drugs targeting the central nervous system and cancer.[1][8] |
Frequently Asked Questions (FAQs)
This section addresses common initial questions to streamline your experimental setup.
Q1: What solvent should I use to prepare a stock solution? A1: Due to its chemical structure, this compound is likely poorly soluble in water. The standard and recommended solvent is Dimethyl Sulfoxide (DMSO) .[9][10] Prepare a high-concentration stock, such as 10 mM, in 100% DMSO.
Q2: What is a safe final concentration of DMSO for my cell culture? A2: The final concentration of DMSO in your cell culture medium should be kept as low as possible to avoid solvent-induced toxicity. A widely accepted limit is ≤0.5% , with many sensitive assays requiring ≤0.1% .[10][11] It is critical to include a "vehicle control" in all experiments.[12][13][14][15][16][17]
Q3: What is a good starting concentration range for a first experiment? A3: For a compound with unknown potency, a broad concentration range is essential to capture the full dose-response curve.[10][12] A common and effective strategy is to perform a logarithmic or half-log serial dilution.[18] A recommended starting range is from 100 µM down to 1 nM .[12] This wide net helps identify the half-maximal inhibitory concentration (IC50) or effective concentration (EC50).[12][19]
Q4: My compound is precipitating after I dilute it into the aqueous culture medium. What should I do? A4: Precipitation indicates that the compound's solubility limit in the final medium has been exceeded, leading to a loss of effective concentration.[20] To resolve this:
-
Lower the working concentration: Your highest dose may be too high.
-
Pre-warm the media: Adding cold stock solution to warm media can sometimes cause a compound to crash out. Pre-warming the media to 37°C can help.[21]
-
Increase the DMSO stock concentration: By making a more concentrated stock (e.g., 50 mM), you can use a smaller volume to achieve the final concentration, thereby keeping the compound dissolved longer.
-
Perform a solubility test: Before your main experiment, test the solubility of the compound in your specific cell culture medium to determine the maximum achievable concentration.[10]
Q5: How should I store my stock solution? A5: To prevent degradation from repeated freeze-thaw cycles, aliquot the high-concentration DMSO stock solution into single-use volumes and store them at -20°C or -80°C.[11][20] For short-term use, storage at 4°C may be acceptable, but long-term storage should be frozen.[7]
Core Experimental Workflow for Concentration Optimization
Optimizing the concentration is a multi-stage process designed to define the therapeutic or experimental window of the compound. This workflow ensures that the observed biological effects are specific to the compound's intended mechanism and not due to general toxicity.
Caption: Workflow for determining optimal compound concentration.
Phase 1: Stock Solution Preparation and Quality Control
The foundation of reproducible results is a properly prepared and stored stock solution.
-
Preparation: Weigh the compound accurately and dissolve in 100% cell culture-grade DMSO to a concentration of 10 mM.[9] Ensure complete dissolution; gentle warming or vortexing may be required.[10]
-
Aliquoting and Storage: Immediately aliquot the stock into single-use volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes.[20] Store at -20°C for up to one month or -80°C for up to six months.[11] This prevents degradation from multiple freeze-thaw cycles.
Phase 2: Range-Finding Cytotoxicity Screen
The first goal is to determine the concentration at which the compound becomes toxic to the cells, as this defines the upper limit for your experiments.
-
Cell Seeding: Seed your cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.[12]
-
Compound Treatment: Prepare a serial dilution series from your stock solution. A 10-point, 3-fold or 10-fold dilution series is common, covering a range from 1 nM to 100 µM.[12][22][23]
-
Controls are Essential:
-
Untreated Control: Cells with media only.
-
Vehicle Control: Cells treated with the highest concentration of DMSO used in the experiment (e.g., 0.5%).[13][14] This is crucial to ensure the solvent is not causing the observed effects.
-
Positive Control: Cells treated with a known cytotoxic agent (e.g., staurosporine) to confirm the assay is working.
-
-
Incubation and Assay: Incubate the cells for relevant time points (e.g., 24, 48, 72 hours).[12] Perform a cell viability assay such as MTT or MTS.[24][25][26][27][28]
-
Analysis: Plot cell viability (%) against the log of the compound concentration to identify the cytotoxic IC50.[19]
Phase 3: Definitive Dose-Response for Target Activity
With the toxicity profile established, you can now determine the compound's potency at its intended biological target.
-
Concentration Range: Select a 10-12 point concentration range below the cytotoxic threshold identified in Phase 2. This range should bracket the expected effective concentration.[29]
-
Target-Specific Assay: Perform an assay that directly measures the activity of your target (e.g., Western blot for protein phosphorylation, qPCR for gene expression, or an enzyme activity assay).
-
Analysis: Plot the target effect (%) against the log of the compound concentration to calculate the IC50 or EC50 for the desired biological activity.[19][30]
Phase 4: Final Concentration Selection
Compare the data from the cytotoxicity and target activity assays. The optimal concentration for your experiments will be one that provides a maximal effect on your target with minimal off-target cytotoxicity. Ideally, the target IC50 should be significantly lower than the cytotoxic IC50.
Troubleshooting Guide
This section provides solutions to common problems encountered during concentration optimization.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High variability between replicate wells | 1. Uneven cell seeding.[12] 2. "Edge effect" in the 96-well plate. 3. Inaccurate pipetting during serial dilution.[31] | 1. Ensure a single-cell suspension before seeding; mix well. 2. Avoid using the outer wells of the plate or fill them with sterile PBS to maintain humidity.[10] 3. Use calibrated pipettes; change tips for each dilution step. |
| No observable effect at any concentration | 1. Compound is inactive in the chosen cell line or assay. 2. Compound precipitated out of solution.[10] 3. Insufficient incubation time.[10] 4. Degraded compound due to improper storage. | 1. Test a higher concentration range (if not limited by solubility/toxicity). Verify that the target is expressed in your cell line. 2. Visually inspect wells for precipitation. Perform a solubility test.[20] 3. Conduct a time-course experiment (e.g., 24, 48, 72 hours). 4. Use a fresh aliquot of the compound from proper storage. |
| IC50 value is much higher than expected or published data | 1. Cell line differences (e.g., passage number, resistance).[32] 2. Assay conditions differ (e.g., serum concentration). 3. Calculation method differs.[33] | 1. Use low-passage cells and ensure consistency. 2. Check if the compound binds to serum proteins, which can reduce its effective concentration. Consider reducing serum percentage during treatment. 3. Ensure you are using a standard non-linear regression (sigmoidal dose-response) fit.[19] |
| Vehicle (DMSO) control shows significant toxicity | 1. Final DMSO concentration is too high. 2. The specific cell line is highly sensitive to DMSO.[34] 3. Contamination in the DMSO stock. | 1. Re-calculate your dilutions to ensure the final DMSO concentration is <0.5% (ideally <0.1%). 2. Perform a DMSO toxicity curve (0.01% to 2%) to determine the maximum tolerated concentration for your cell line. 3. Use fresh, sterile, cell culture-grade DMSO. |
Troubleshooting Decision Tree: Unexpected Cytotoxicity
Caption: Decision tree for troubleshooting unexpected cytotoxicity.
Detailed Experimental Protocol: MTS Cell Viability Assay
This protocol provides a step-by-step guide for assessing cytotoxicity. The MTS assay is a colorimetric method where a tetrazolium salt is reduced by viable cells to a colored formazan product.[25]
Materials:
-
96-well flat-bottom tissue culture plates
-
Your chosen cell line
-
Complete culture medium
-
This compound (10 mM stock in DMSO)
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution)
-
Microplate spectrophotometer (490 nm absorbance)
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells. Prepare a cell suspension at the desired concentration (e.g., 1 x 10⁵ cells/mL).
-
Add 100 µL of the cell suspension to each well of a 96-well plate (yielding 10,000 cells/well).
-
Incubate for 18-24 hours at 37°C, 5% CO₂ to allow for cell attachment.[12]
-
-
Compound Preparation (Serial Dilution):
-
In a separate dilution plate (or in tubes), prepare 2x final concentrations of your compound by serially diluting the 10 mM stock.[22][23][35][36]
-
For example, to achieve a final concentration of 100 µM, prepare a 200 µM working solution.
-
Remember to prepare a 2x vehicle control (e.g., 1% DMSO if the final is 0.5%).
-
-
Cell Treatment:
-
Carefully remove 100 µL of media from each well and add 100 µL of the 2x compound dilutions to the appropriate wells. This brings the final volume to 200 µL and the compound/vehicle to its 1x final concentration.
-
Include "untreated" and "vehicle control" wells in triplicate.
-
-
Incubation:
-
Return the plate to the incubator for the desired time period (e.g., 24, 48, or 72 hours).[10]
-
-
MTS Assay:
-
Add 20 µL of MTS reagent directly to each well.[25]
-
Incubate for 1-4 hours at 37°C, protected from light. The incubation time depends on the metabolic rate of your cells and should be optimized.
-
-
Data Acquisition:
-
Measure the absorbance at 490 nm using a microplate reader.[25]
-
-
Data Analysis:
-
Subtract the average absorbance of "media only" (no cells) background wells.
-
Normalize the data: Set the average absorbance of the vehicle control wells to 100% viability.
-
Calculate the % viability for each compound concentration: (Absorbance_Sample / Absorbance_Vehicle) * 100.
-
Plot % Viability vs. Log[Concentration] and use non-linear regression to calculate the IC50 value.[19]
-
References
- Vertex AI Search. (n.d.). Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay.
- PubMed. (2012). Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility. Methods in Molecular Biology.
- BenchChem. (n.d.). Technical Support Center: Optimizing Compound Concentrations for Cell Viability Assays.
- Promega GmbH. (n.d.). Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis.
- Solarbio. (2026, January 16). How to Choose and Prepare Stock and Working Solutions for Small-Molecule Compounds.
- BenchChem. (2025, December). Technical Support Center: Optimizing In Vitro Compound Concentrations.
- Ossila. (n.d.). Serial Dilution | The Method.
- Homework.Study.com. (n.d.). What are "vehicle" controls and why are they performed?.
- Integra Biosciences. (2023, February 16). How to do serial dilutions (including calculations).
- CLYTE Technologies. (2025, September 17). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays.
- NIH. (n.d.). Which concentrations are optimal for in vitro testing?. PMC.
- BenchChem. (n.d.). Optimizing "Compound Thy3d" concentration for in vitro assays.
- Science Buddies. (n.d.). How to Make Dilutions and Serial Dilutions.
- Abcam. (n.d.). MTT assay protocol.
- ResearchGate. (2025, August 6). Working with Small Molecules: Preparing and Storing Stock Solutions and Determination of Kinetic Solubility | Request PDF.
- BroadPharm. (2022, January 18). Protocol for Cell Viability Assays.
- CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation.
- NIH. (n.d.). Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy.
- Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation.
- YouTube. (2021, October 22). Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An.
- Sci-symbol. (2025, August 1). Vehicle treated control: Significance and symbolism.
- Captivate Bio. (n.d.). SMALL MOLECULES.
- protocols.io. (2023, February 27). MTT (Assay protocol).
- Bitesize Bio. (2025, May 27). Top Ten Tips for Making Stock Solutions.
- Azure Biosystems. (2024, March 15). How to Troubleshoot Common In-cell Western Issues.
- SAGE Journals. (n.d.). Acceptable Serial Dilution Pass/Fail Criteria in a Drug Discovery Environment.
- YouTube. (2023, January 2). How to prepare a Serial Dilution.
- R&D Systems. (n.d.). Protocols & Troubleshooting Guides.
- BMG LABTECH. (n.d.). A troubleshooting guide to microplate-based assays.
- ResearchGate. (2021, February 2). How can I decide chemical concentration for design of IC50 assay?.
- Reddit. (2024, March 1). I don't understand what the vehicle control is for : r/biology.
- Promega Corporation. (n.d.). The Assay Guidance Manual: A Guide for In Vitro and In Vivo Assays in Early Drug Discovery.
- NIH. (n.d.). Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination.
- LabSolu. (n.d.). This compound.
- ChemicalBook. (n.d.). 951884-69-8(this compound) Product Description.
- BIOFOUNT. (n.d.). 951884-69-8|this compound.
- ResearchGate. (2017, June 28). What should be the vehicle control?.
- Quora. (2014, November 14). What is the difference among a control group, a vehicle treated group and a test group?.
- BioOrganics. (n.d.). This compound.
- ChemicalBook. (n.d.). This compound | 951884-69-8.
- Synblock. (n.d.). CAS 1242336-61-3 | 1-(3-Bromo-5-fluorophenyl)piperidine hydrochloride.
- ChemicalBook. (n.d.). This compound | 951884-69-8.
- PubMed. (n.d.). Anticonvulsant mechanisms of piperine, a piperidine alkaloid.
- Pharmaffiliates. (n.d.). 1020252-95-2| Chemical Name : 1-(3-Bromo-5-methylphenylsulfonyl)piperidine.
- PubMed. (2025, October 21). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds.
Sources
- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. labsolu.ca [labsolu.ca]
- 3. 951884-69-8 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. BioOrganics [bioorganics.biz]
- 5. This compound | 951884-69-8 [m.chemicalbook.com]
- 6. This compound | 951884-69-8 [amp.chemicalbook.com]
- 7. bio-fount.com [bio-fount.com]
- 8. Anticonvulsant mechanisms of piperine, a piperidine alkaloid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. captivatebio.com [captivatebio.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. homework.study.com [homework.study.com]
- 14. Vehicle treated control: Significance and symbolism [wisdomlib.org]
- 15. reddit.com [reddit.com]
- 16. researchgate.net [researchgate.net]
- 17. quora.com [quora.com]
- 18. researchgate.net [researchgate.net]
- 19. clyte.tech [clyte.tech]
- 20. How to Choose and Prepare Stock and Working Solutions for Small-Molecule Compounds [solarbio-global.com]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. ossila.com [ossila.com]
- 23. integra-biosciences.com [integra-biosciences.com]
- 24. creative-bioarray.com [creative-bioarray.com]
- 25. broadpharm.com [broadpharm.com]
- 26. clyte.tech [clyte.tech]
- 27. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 28. MTT (Assay protocol [protocols.io]
- 29. Which concentrations are optimal for in vitro testing? - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 31. researchgate.net [researchgate.net]
- 32. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [worldwide.promega.com]
- 33. Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 34. m.youtube.com [m.youtube.com]
- 35. sciencebuddies.org [sciencebuddies.org]
- 36. m.youtube.com [m.youtube.com]
Technical Support Center: A Proactive Guide to Characterizing and Minimizing Off-Target Effects of Novel Inhibitors
Introduction
The development of specific and potent small molecule inhibitors is a cornerstone of modern drug discovery and chemical biology. While a compound like 1-(3-Bromo-5-trifluoromethylphenylsulfonyl)piperidine may be designed with a specific molecular target in mind, ensuring its selectivity is a critical, multi-faceted challenge. Off-target effects, where a molecule interacts with unintended proteins, can lead to ambiguous experimental results, cellular toxicity, and are a major cause of clinical trial failures.[1][2][3]
This technical support guide is designed for researchers, scientists, and drug development professionals working with novel inhibitors such as this compound. As this is a compound without extensive public characterization, this guide provides a proactive framework for identifying, validating, and mitigating potential off-target interactions. Our approach is grounded in established, robust methodologies to ensure the integrity and reproducibility of your research.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a primary concern?
A1: Off-target effects are unintended interactions between a drug or chemical probe and cellular components other than its primary target.[4] These interactions can lead to a variety of confounding outcomes, from misleading biological data, where an observed phenotype is incorrectly attributed to the intended target, to unforeseen cellular toxicity.[1][5] In drug development, unidentified off-target effects are a significant contributor to adverse events and late-stage clinical failures.[1][6] Therefore, early and comprehensive off-target profiling is essential for validating a compound's mechanism of action and ensuring its utility as a selective tool.[7]
Q2: I have a novel inhibitor. What is the first step to assess its selectivity?
A2: A crucial first step is to perform a broad, unbiased screen to identify potential off-target interactions. For compounds suspected to interact with kinases, a kinome profiling screen is the industry standard.[8][9] This involves testing the inhibitor against a large panel of purified kinases (often hundreds) to generate a selectivity profile.[8] This initial screen provides a landscape of potential kinase interactions that can then be prioritized for further validation in cellular models.
Q3: My compound shows an interesting phenotype in a cell-based assay. How can I be sure it's an on-target effect?
A3: This is a critical question that requires rigorous experimental validation. The gold standard is to demonstrate that the phenotype disappears in the absence of the intended target. A robust method is to use CRISPR/Cas9 to generate a knockout cell line that lacks the target protein.[3][5] If your compound still produces the same effect in these knockout cells, it is a strong indication that the phenotype is driven by one or more off-target interactions.[3]
Q4: What is the difference between a negative control compound and a vehicle control (e.g., DMSO)?
A4: A vehicle control is the solvent used to dissolve the compound and accounts for any effects of the solvent on the experimental system. A negative control compound is a much more rigorous control.[10] It is a close structural analog of your active inhibitor that has been specifically designed or shown to be inactive against the intended primary target.[11] The ideal negative control retains the same off-target profile as the active compound. If the negative control fails to produce the same phenotype as your active compound, it provides strong evidence that the observed effect is due to the inhibition of the intended target.[10][11] However, even minor chemical modifications can alter off-target activities, so careful characterization of the negative control is also necessary.[10]
Troubleshooting Guide: Identifying and Validating Off-Target Interactions
This section provides detailed methodologies to proactively identify and characterize the interaction profile of a novel inhibitor like this compound.
Issue 1: How to Systematically Identify Unintended Kinase Targets
Solution: Kinome Profiling and Selectivity Analysis
Kinases are a large family of structurally related enzymes, making them common off-targets for many inhibitors. Kinome profiling provides a quantitative measure of a compound's interactions across a wide swath of the human kinome.[8][9]
Experimental Protocol: Kinome Profiling
-
Compound Preparation: Prepare a high-concentration stock solution of this compound (e.g., 10 mM in 100% DMSO). The service provider will typically perform serial dilutions.
-
Assay Format Selection: Choose an appropriate screening format. A common starting point is to screen at a single high concentration (e.g., 1 µM or 10 µM) against a large kinase panel (>300 kinases).[8][12] This will identify a broad list of potential interactors.
-
ATP Concentration: Be mindful of the ATP concentration used in the assay. Screening at a physiological ATP concentration (e.g., 1 mM) can provide more biologically relevant data than screening at the Km of ATP for each kinase, as inhibitor potency can be ATP-competitive.[12]
-
Data Analysis: The primary data is typically reported as "Percent of Control" or "Percent Inhibition". A lower percentage of control indicates a stronger interaction.
-
Follow-up Studies: For significant "hits" identified in the primary screen, perform dose-response experiments to determine the binding affinity (Kd) or inhibitory concentration (IC50) for each potential off-target.
Data Interpretation
The results of a kinome scan are often visualized as a "tree spot" diagram, mapping the inhibited kinases onto the human kinome tree.
Caption: Workflow for Kinome Profiling and Selectivity Analysis.
Issue 2: How to Identify Direct Protein Binders in a Cellular Context
Solution: Cellular Thermal Shift Assay (CETSA) and Thermal Proteome Profiling (TPP)
While kinome profiling is excellent for kinases, what about other protein classes? CETSA and its proteome-wide extension, TPP, are powerful, unbiased methods to assess target engagement directly in cells or tissues without modifying the compound.[13][14] The principle is that when a protein binds to a ligand (your inhibitor), it becomes more stable and resistant to heat-induced denaturation.[15][16]
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
-
Cell Treatment: Treat intact cells with this compound at the desired concentration. Include a vehicle-treated control (e.g., DMSO).
-
Heating Step: Aliquot the treated cell suspensions into PCR tubes and heat them across a range of temperatures (e.g., 40°C to 70°C) for a fixed time (e.g., 3 minutes) using a thermal cycler.[15]
-
Cell Lysis and Separation: Lyse the cells (e.g., via freeze-thaw cycles) and separate the soluble protein fraction (containing non-denatured proteins) from the aggregated, denatured proteins by centrifugation.
-
Protein Quantification: Quantify the amount of the specific target protein remaining in the soluble fraction using an antibody-based method like Western Blot or ELISA.
-
Data Analysis: Plot the amount of soluble protein as a function of temperature for both the vehicle- and compound-treated samples. A shift in the melting curve to a higher temperature in the presence of the compound indicates direct binding and stabilization.[15][17]
Extending CETSA to Thermal Proteome Profiling (TPP)
TPP applies the CETSA principle on a proteome-wide scale using quantitative mass spectrometry to measure the soluble fraction of thousands of proteins simultaneously.[14][18] This provides an unbiased view of the compound's direct and indirect interactome.[[“]]
Sources
- 1. Off-Target Effects Analysis | Creative Diagnostics [creative-diagnostics.com]
- 2. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 3. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Facebook [cancer.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 7. icr.ac.uk [icr.ac.uk]
- 8. reactionbiology.com [reactionbiology.com]
- 9. High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Kinome Profiling - Oncolines B.V. [oncolines.com]
- 13. Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout. [publications.scilifelab.se]
- 14. Thermal Proteome Profiling (TPP) Service - Creative Proteomics [iaanalysis.com]
- 15. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Thermal proteome profiling: unbiased assessment of protein state through heat-induced stability changes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Thermal proteome profiling for interrogating protein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. consensus.app [consensus.app]
dealing with degradation of 1-(3-Bromo-5-trifluoromethylphenylsulfonyl)piperidine in solution
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support guide for 1-(3-Bromo-5-trifluoromethylphenylsulfonyl)piperidine. This document is designed for researchers, medicinal chemists, and process development scientists who utilize this compound in solution-based applications. Unexplained variability, the appearance of unknown impurities, or loss of yield can often be traced back to the degradation of this reagent. This guide provides in-depth troubleshooting, mechanistic explanations, and validated protocols to ensure the stability and integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: I dissolved this compound in my reaction solvent and noticed a significant drop in purity by LC-MS after just a few hours at room temperature. What is happening?
A: This is a classic sign of solution-phase instability. The most probable cause is hydrolysis of the sulfonamide (S-N) bond, especially if your solvent is protic (e.g., water, methanol, ethanol) or if there are acidic or basic contaminants present.[1][2] Sulfonamides can be susceptible to cleavage at the sulfur-nitrogen bond, yielding 3-bromo-5-(trifluoromethyl)benzenesulfonic acid and piperidine.
Q2: My solution of the compound turned slightly yellow after being left on the benchtop. Is this related to degradation?
A: Yes, a color change often indicates the formation of degradation products. This can be due to photodegradation, particularly if the solution was exposed to ambient or UV light.[3][4][5] Many aromatic compounds can form colored byproducts upon prolonged light exposure. We strongly recommend storing solutions in amber vials or protecting them from light.
Q3: What are the ideal storage conditions for a stock solution of this compound?
A: For maximum stability, stock solutions should be prepared in a high-purity, anhydrous aprotic solvent (e.g., Dichloromethane, Acetonitrile).[6] Store these solutions at low temperatures (-20°C is recommended for long-term storage) in tightly sealed containers, protected from light. Avoid repeated freeze-thaw cycles by aliquoting the stock solution into smaller, single-use volumes.
Q4: Can I use a co-solvent containing water to improve the solubility of my starting materials alongside this compound?
A: While sometimes necessary, the use of water or other protic co-solvents should be approached with caution. Water is a direct reactant in the hydrolytic degradation pathway.[7] If a protic co-solvent is unavoidable, the solution should be used immediately after preparation, and the reaction should be kept at a low temperature and under neutral pH conditions to minimize hydrolysis.[1][8]
Troubleshooting Guide: From Symptom to Solution
This section provides a systematic approach to diagnosing and resolving degradation issues.
Logical Troubleshooting Workflow
The following diagram outlines a decision-making process for troubleshooting the degradation of this compound.
Caption: Troubleshooting workflow for degradation issues.
Core Degradation Mechanisms
Understanding the chemical pathways of degradation is critical for prevention. For aryl sulfonylpiperidines, the primary vulnerability lies in the sulfonamide bond.
1. Hydrolytic Cleavage
The most common degradation pathway is the hydrolysis of the sulfur-nitrogen bond. This reaction can be catalyzed by both acid and base.[2][9]
-
Mechanism: The sulfonyl group makes the sulfur atom highly electrophilic. Nucleophilic attack by water or hydroxide ions on the sulfur atom leads to the cleavage of the S-N bond.
-
Products: This pathway results in the formation of 3-bromo-5-(trifluoromethyl)benzenesulfonic acid and piperidine . The formation of these two distinct products is a key diagnostic feature to confirm hydrolysis.
The diagram below illustrates this primary hydrolytic degradation pathway.
Caption: Primary hydrolytic degradation pathway.
2. Photodegradation
Aromatic sulfonamides can absorb UV light, leading to photochemical reactions. These processes are complex but can involve radical mechanisms or cleavage of the S-N or C-S bonds.[4][10][11] The presence of the bromine atom may also contribute to photosensitivity.
3. Thermal Degradation
While generally more stable to heat than hydrolysis or photolysis, prolonged exposure to high temperatures can accelerate degradation.[12][13] In our experience, thermal stress in the presence of reactive media (e.g., protic solvents) will synergistically increase the rate of decomposition.
Preventative Measures & Best Practices
Proactive measures are the best defense against compound degradation.
Solvent Selection Guide
The choice of solvent is the single most critical factor in maintaining the stability of this compound in solution.
| Solvent | Type | Polarity | Recommended Use | Potential Risk & Mitigation |
| Dichloromethane (DCM) | Aprotic | Polar | Excellent. General purpose, high solubility. | Ensure use of anhydrous grade. |
| Acetonitrile (ACN) | Aprotic | Polar | Excellent. Good for reactions and analytical dilutions. | Ensure use of anhydrous grade. |
| Tetrahydrofuran (THF) | Aprotic | Polar | Good. Can be used, but check for peroxides. | Use freshly distilled or inhibitor-free THF. |
| Water | Protic | Polar | High Risk. Avoid unless absolutely necessary. | If used, prepare solution fresh, keep cold, and use immediately.[7] |
| Methanol / Ethanol | Protic | Polar | High Risk. Can act as a nucleophile (solvolysis).[6] | Avoid for storage. If used in a reaction, add the sulfonamide last at low temp. |
| Dimethylformamide (DMF) | Aprotic | Polar | Moderate Risk. Use with caution. | Can contain water or amine impurities that degrade the compound. Use high-purity grade. |
Analytical Protocols for Stability Assessment
To quantitatively assess stability and identify degradants, a systematic approach is required. Forced degradation studies are an industry-standard method for this purpose.[14][15]
Protocol: Forced Degradation Study
This protocol is designed to intentionally degrade the compound under controlled conditions to understand its liabilities.
Objective: To identify the primary degradation pathways and products for this compound.
Materials:
-
This compound
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
1 M HCl, 1 M NaOH, 30% H₂O₂
-
HPLC system with UV/DAD and MS detectors
-
Amber and clear HPLC vials
Procedure:
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the compound in acetonitrile.
-
Stress Conditions Setup: For each condition, mix 1 mL of the stock solution with 1 mL of the stressor solution in an appropriate vial. Aim for 5-20% degradation.[14][16]
-
Analysis: At specified time points (e.g., 0, 2, 8, 24 hours), take an aliquot, neutralize if necessary (for acid/base samples), dilute with mobile phase, and analyze by LC-MS.
Summary of Forced Degradation Conditions
| Stress Condition | Reagent / Condition | Typical Duration | Target Degradation (%) | Rationale |
| Acid Hydrolysis | 1 M HCl at 60°C | 8-24 hours | 5-20% | Simulates acidic environments, probes S-N bond stability.[2] |
| Base Hydrolysis | 1 M NaOH at RT | 2-8 hours | 5-20% | Simulates alkaline environments, probes S-N bond stability.[9] |
| Oxidation | 3-30% H₂O₂ at RT | 8-24 hours | 5-20% | Tests susceptibility to oxidative degradation. |
| Thermal | 80°C in solution | 24-72 hours | 5-20% | Evaluates intrinsic thermal stability.[12] |
| Photolytic | UV light (254/365 nm) at RT | 8-24 hours | 5-20% | Evaluates light sensitivity.[5] |
Expected Outcome & Verification:
-
The primary degradation products observed under acid and base hydrolysis should correspond to the masses of 3-bromo-5-(trifluoromethyl)benzenesulfonic acid and piperidine.
-
The photolytic stress test may generate different, unique impurities.
-
This data is crucial for developing a stability-indicating analytical method.
References
-
Białk-Bielińska, A., et al. (2012). Hydrolysis of sulphonamides in aqueous solutions. Chemosphere. [Link]
-
Lazić, S., et al. (2020). Ceria-Catalyzed Hydrolytic Cleavage of Sulfonamides. Inorganic Chemistry. [Link]
-
Grzechulska, J., & Morawski, A. W. (2002). Toxicity and biodegradability of sulfonamides and products of their photocatalytic degradation in aqueous solutions. Journal of Photochemistry and Photobiology A: Chemistry. [Link]
-
Białk-Bielińska, A., et al. (2012). Hydrolysis of sulphonamides in aqueous solutions. ResearchGate. [Link]
-
Li, K., et al. (2015). Photodegradation of Sulfonamides by g-C3N4 under Visible Light Irradiation: Effectiveness, Mechanism and Pathways. ResearchGate. [Link]
-
Lin, Y.-C., et al. (2015). Photodegradation of sulfonamide antimicrobial compounds in various UV/oxidant systems. Water Science and Technology. [Link]
-
Wood, J. M., et al. (2002). Hydrolysis of a sulfonamide by a novel elimination mechanism generated by carbanion formation in the leaving group. Chemical Communications. [Link]
-
Sapińska, D., et al. (2022). Influence of pH on the Kinetics and Products of Photocatalytic Degradation of Sulfonamides in Aqueous Solutions. Toxics. [Link]
-
Sapińska, D., et al. (2022). Influence of pH on the Kinetics and Products of Photocatalytic Degradation of Sulfonamides in Aqueous Solutions. PMC - NIH. [Link]
-
Adhikari, S. R., et al. (2022). Mini Review on Forced Degradation Studies on Anti-Epileptic Drugs and Beyond. Latin American Journal of Pharmacy. [Link]
-
Kamberi, M., et al. (2004). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. [Link]
-
Singh, R., & Kumar, R. (2016). Forced Degradation Studies. MedCrave online. [Link]
-
Kevill, D. N., & D'Souza, M. J. (2008). Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. International Journal of Molecular Sciences. [Link]
-
Wikipedia. (n.d.). Sulfonyl halide. Wikipedia. [Link]
-
Al-Majdali, A. A., et al. (2013). Thermodynamic analysis of the thermal stability of sulphonamides in milk using liquid chromatography tandem mass spectrometry detection. Food Chemistry. [Link]
Sources
- 1. Hydrolysis of sulphonamides in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Toxicity and biodegradability of sulfonamides and products of their photocatalytic degradation in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Photodegradation of sulfonamide antimicrobial compounds (sulfadiazine, sulfamethizole, sulfamethoxazole and sulfathiazole) in various UV/oxidant systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Sulfonyl halide - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. Hydrolysis of a sulfonamide by a novel elimination mechanism generated by carbanion formation in the leaving group - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. Influence of pH on the Kinetics and Products of Photocatalytic Degradation of Sulfonamides in Aqueous Solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Influence of pH on the Kinetics and Products of Photocatalytic Degradation of Sulfonamides in Aqueous Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Thermodynamic analysis of the thermal stability of sulphonamides in milk using liquid chromatography tandem mass spectrometry detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pharmaexcipients.com [pharmaexcipients.com]
- 14. biopharminternational.com [biopharminternational.com]
- 15. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 16. researchgate.net [researchgate.net]
Technical Support Center: High-Throughput Screening of Sulfonylpiperidine Derivatives
Welcome to the technical support center for high-throughput screening (HTS) of sulfonylpiperidine derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to equip you with the knowledge to refine your protocols, avoid common pitfalls, and ensure the integrity of your screening data.
Introduction: The Promise and Perils of Screening Sulfonylpiperidines
The sulfonylpiperidine scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of molecules targeting diverse biological entities, from enzymes like 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) and dihydropteroate synthase (DHPS) to receptors such as the sigma-1 receptor.[1][2] High-throughput screening offers a powerful avenue to explore the vast chemical space of sulfonylpiperidine derivatives and identify novel modulators of therapeutic targets.[3]
However, the physicochemical properties of this compound class can present significant challenges in HTS campaigns. Issues such as poor solubility, a tendency to aggregate, and interference with assay technologies can lead to a high rate of false positives and negatives, consuming valuable resources and time.[4][5] This guide provides a structured approach to proactively address and troubleshoot these common problems.
Section 1: Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format, providing explanations for the underlying causes and actionable solutions.
Compound Solubility and Handling
Question: I'm observing significant compound precipitation in my aqueous assay buffer after dispensing from a DMSO stock. What are the likely causes and how can I mitigate this?
Answer: This is a frequent challenge with lipophilic compounds like many sulfonylpiperidine derivatives. The abrupt solvent shift from a high concentration of DMSO to a predominantly aqueous environment can cause compounds to crash out of solution.[6][7][8]
Underlying Causes:
-
Poor Aqueous Solubility: The inherent physicochemical properties of the sulfonylpiperidine analog may limit its solubility in your assay buffer.
-
High Compound Concentration: Screening at high concentrations (e.g., >10 µM) increases the likelihood of exceeding the solubility limit.
-
Buffer Composition: The pH, ionic strength, and presence of certain salts in your buffer can influence compound solubility.[9] For sulfonamides, solubility can be pH-dependent.[10][11]
-
DMSO Concentration: While DMSO aids initial solubilization, the final concentration in the assay can impact solubility and protein stability.
Troubleshooting Steps & Solutions:
-
Optimize Final DMSO Concentration:
-
Rationale: Finding a balance where the compound remains soluble without significantly impacting the biological target is crucial.
-
Protocol: Test a gradient of final DMSO concentrations (e.g., 0.1% to 2% v/v) to determine the optimal level for solubility and assay performance. Be mindful that higher DMSO concentrations can denature some proteins.
-
-
Employ Co-solvents:
-
Rationale: The use of co-solvents can improve the solubility of poorly soluble compounds.[1][12]
-
Protocol: Prepare intermediate dilutions of your compounds in a solution containing a higher percentage of organic solvent before the final dilution into the aqueous assay buffer.[1] Common co-solvents include ethanol, methanol, or polyethylene glycol (PEG). Always validate the compatibility of the co-solvent with your assay system.
-
-
Adjust Buffer pH:
-
Pre-dispense and Pre-incubate:
-
Rationale: Allowing the compounds to equilibrate in the assay buffer before adding other reagents can sometimes prevent precipitation.
-
Protocol: Dispense the compounds into the assay plate and pre-incubate for a short period (e.g., 15-30 minutes) at the assay temperature before adding the target protein or cells.
-
-
Sonication:
-
Rationale: Mechanical energy can help to redissolve precipitated compounds.
-
Protocol: Use a plate sonicator to treat the assay plates after compound addition.
-
Workflow for Solubility Optimization:
Caption: Troubleshooting workflow for compound precipitation issues.
Assay Interference
Question: My fluorescence-based assay is showing a high number of hits that are not confirming in orthogonal assays. How can I identify and eliminate fluorescent artifacts?
Answer: Assay interference is a major source of false positives in HTS.[4] Sulfonylpiperidine derivatives, like many aromatic compounds, can interfere with light-based detection methods through autofluorescence or quenching.[4][13]
Underlying Causes:
-
Compound Autofluorescence: The compound itself may fluoresce at the excitation and emission wavelengths of your assay, leading to a false positive signal.[4]
-
Fluorescence Quenching: The compound may absorb the excitation or emission light of the fluorophore in your assay, leading to a false negative or a decrease in signal that appears as inhibition.[4][13]
-
Light Scattering: Precipitated or aggregated compounds can scatter light, leading to inconsistent and often elevated readings.
Troubleshooting Steps & Solutions:
-
Pre-read Plates:
-
Rationale: This is a simple and effective way to identify autofluorescent compounds.
-
Protocol: After adding the compounds to the assay buffer but before adding the detection reagents, read the plates at the same wavelengths used for the final readout. Compounds with high background fluorescence can then be flagged.
-
-
Run a "Promiscuity" Counter-Screen:
-
Rationale: This helps to identify compounds that interfere with the assay technology itself, rather than the biological target.
-
Protocol: Set up a parallel assay that includes all assay components except the biological target. Any activity observed in this "target-less" assay is likely due to interference.
-
-
Luciferase Counter-Screen (for luciferase-based assays):
-
Rationale: Many compounds can directly inhibit or activate luciferase, a common reporter enzyme.[4]
-
Protocol: Test your hits in a simple assay with purified luciferase to identify direct modulators of the reporter.
-
-
Orthogonal Assays:
-
Rationale: Confirming hits with a different assay technology is the gold standard for eliminating false positives.[14]
-
Protocol: If your primary screen is fluorescence-based, use a luminescence, absorbance, or label-free method for confirmation.
-
Data Comparison for Hit Validation:
| Assay Type | Primary Screen (Fluorescence) | Orthogonal Assay (Luminescence) | Hit Classification |
| Compound A | Active | Active | Confirmed Hit |
| Compound B | Active | Inactive | Likely False Positive |
| Compound C | Inactive | Active | Possible False Negative |
Compound Aggregation
Question: I suspect some of my hits are acting as non-specific inhibitors due to aggregation. How can I confirm this and what can I do to prevent it?
Answer: Compound aggregation is a common mechanism of non-specific inhibition where compounds form colloidal particles that sequester and denature proteins.[15][16]
Underlying Causes:
-
Hydrophobicity: Lipophilic molecules are more prone to aggregation in aqueous buffers.
-
Concentration: Aggregation is a concentration-dependent phenomenon.
Troubleshooting Steps & Solutions:
-
Include Detergents:
-
Rationale: Non-ionic detergents can disrupt the formation of aggregates.
-
Protocol: Add a low concentration (e.g., 0.01-0.1%) of a non-ionic detergent like Triton X-100 or Tween-20 to your assay buffer. If the inhibitory activity of a compound is significantly reduced in the presence of the detergent, it is likely an aggregator.
-
-
Vary Enzyme Concentration:
-
Rationale: The IC50 of an aggregating inhibitor will be sensitive to the concentration of the target enzyme.
-
Protocol: Perform dose-response curves at different enzyme concentrations. A true inhibitor's IC50 should remain constant, while an aggregator's IC50 will typically increase with higher enzyme concentrations.
-
-
Dynamic Light Scattering (DLS):
-
Rationale: DLS can directly detect the presence of sub-micron aggregates in solution.
-
Protocol: Analyze solutions of your hit compounds at their active concentrations using DLS.
-
Workflow for Identifying Aggregators:
Caption: Workflow for identifying and validating aggregating compounds.
Section 2: Frequently Asked Questions (FAQs)
Q1: What are some common biological targets for sulfonylpiperidine derivatives that I should be aware of when designing my screening cascade?
A1: Sulfonylpiperidine derivatives have been shown to target a variety of proteins. When designing your screening cascade, consider potential off-target activities based on known targets for this scaffold. These include:
-
Enzymes: 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), dihydropteroate synthase (DHPS), and kinases like PI3K/mTOR.[1][2][10]
-
Receptors: Sigma-1 receptors.[15]
-
Other: Some sulfonamide-containing compounds have been investigated as inhibitors of protein aggregation, such as in neurodegenerative diseases.[17][18]
Q2: How should I prepare my sulfonylpiperidine library for HTS to ensure quality and minimize artifacts?
A2: The quality of your compound library is paramount for a successful HTS campaign.
-
Synthesis and Purification: Employ robust synthetic routes and purification methods to ensure high purity of your compounds.[6][19][20] Residual reagents or byproducts can cause assay interference.
-
Quality Control (QC): Use techniques like LC-MS and NMR to confirm the identity and purity of each compound in your library.
-
Storage: Store your library plates in a dry, low-temperature environment to prevent degradation. Compounds are typically stored in DMSO.[6] Be aware that freeze-thaw cycles can sometimes lead to compound precipitation.[6][8]
Q3: My cell-based assay is showing widespread cytotoxicity with my sulfonylpiperidine library. How can I differentiate true target-specific cytotoxicity from non-specific effects?
A3: It is crucial to run counter-screens to distinguish desired on-target cytotoxicity from non-specific cellular toxicity.[5][21]
-
Cytotoxicity Counter-Screen: Use a general cell viability assay (e.g., CellTiter-Glo®, MTS) on a cell line that does not express your target of interest. This will help identify compounds that are broadly cytotoxic.[22][23][24][25][26]
-
Orthogonal Assays: Confirm hits in a secondary assay that measures a downstream marker of target engagement. For example, if your target is a kinase, you could use a Western blot to look at the phosphorylation of a downstream substrate.
-
Dose-Response Curves: A specific, on-target effect will typically show a classic sigmoidal dose-response curve, while non-specific cytotoxicity may have a very steep or irregular curve.
Q4: What are the key parameters I should evaluate during assay development and validation for an HTS campaign with sulfonylpiperidine derivatives?
A4: Robust assay validation is critical. Key statistical parameters to assess include:
-
Z'-factor: This parameter measures the statistical effect size and the quality of the assay. A Z'-factor between 0.5 and 1.0 is considered excellent for HTS.[8]
-
Signal-to-Background (S/B) Ratio: A high S/B ratio indicates a robust assay with a clear distinction between positive and negative controls.
-
Coefficient of Variation (%CV): This measures the variability of the assay. A %CV of less than 15-20% is generally acceptable.
Step-by-Step Protocol: Generic Biochemical Inhibition Assay
-
Reagent Preparation:
-
Prepare assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 0.01% Tween-20).
-
Prepare a stock solution of the target enzyme in assay buffer.
-
Prepare a stock solution of the substrate in assay buffer.
-
Prepare positive and negative control solutions.
-
-
Compound Plating:
-
Dispense 1 µL of each compound from your sulfonylpiperidine library (typically in DMSO) into the wells of a 384-well assay plate.
-
Dispense 1 µL of DMSO into the control wells.
-
-
Assay Procedure:
-
Add 25 µL of the target enzyme solution to each well and incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding 25 µL of the substrate solution to each well.
-
Incubate the plate for the desired reaction time (e.g., 60 minutes) at the optimal temperature for the enzyme.
-
Stop the reaction by adding a stop solution, if necessary.
-
-
Signal Detection:
-
Read the plate using a plate reader appropriate for your assay's detection method (e.g., fluorescence, luminescence, absorbance).
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound relative to the positive and negative controls.
-
Identify "hits" based on a pre-defined activity threshold (e.g., >50% inhibition).
-
References
-
Sun, D., et al. (2008). Discovery and initial SAR of arylsulfonylpiperazine inhibitors of 11beta-hydroxysteroid dehydrogenase type 1 (11beta-HSD1). Bioorganic & Medicinal Chemistry Letters, 18(12), 3513-3516. [Link]
-
Thorne, N., Auld, D. S., & Inglese, J. (2010). Apparent activity in high-throughput screening: origins of compound-dependent assay interference. Current Opinion in Chemical Biology, 14(3), 315-324. [Link]
-
Yıldırım, M., et al. (2013). Synthesis and receptor binding studies of novel 4,4-disubstituted arylalkyl/arylalkylsulfonyl piperazine and piperidine-based derivatives as a new class of σ1 ligands. European Journal of Medicinal Chemistry, 69, 734-743. [Link]
-
Yasmeen, F., et al. (2024). Newly synthesized sulfonamide derivatives explored for DNA binding, enzyme inhibitory, and cytotoxicity activities: a mixed computational and experimental analyses. RSC Advances, 14(48), 34855-34870. [Link]
-
Liu, X., et al. (2023). Novel Sulfonamide Derivatives Containing a Piperidine Moiety as New Bactericide Leads for Managing Plant Bacterial Diseases. Molecules, 28(6), 2755. [Link]
-
Benfodda, Z., et al. (2017). Synthesis, Anticancer Activity and Computational SAR Analysis of Acylsulfonylpiperazines Derivatives. Journal of Analytical & Pharmaceutical Research, 7(9), 257-267. [Link]
-
Sygnature Discovery. (n.d.). The Importance of Counter Screens in HTS. Retrieved from [Link]
-
Khan, M. A., et al. (2013). Co-solvent solubilization of some poorly-soluble antidiabetic drugs. Die Pharmazie-An International Journal of Pharmaceutical Sciences, 68(1), 31-36. [Link]
-
Dahlin, J. L., et al. (2021). Nuisance compounds in cellular assays. Cell Chemical Biology, 28(3), 261-273. [Link]
-
Dvir, H., et al. (2018). Potent α-Synuclein Aggregation Inhibitors, Identified by High-Throughput Screening, Mainly Target the Monomeric State. ACS Chemical Neuroscience, 9(11), 2828-2839. [Link]
-
Chen, C. Z., et al. (2023). Identification of 2-Sulfonyl/Sulfonamide Pyrimidines as Covalent Inhibitors of WRN Using a Multiplexed High-Throughput Screening Assay. Biochemistry, 62(14), 2147-2160. [Link]
-
Popa-Burke, I., & Russell, J. (2014). Compound precipitation in high-concentration DMSO solutions. Journal of Biomolecular Screening, 19(9), 1302-1308. [Link]
-
Sugihara, K., et al. (2011). Solvent shift method for anti-precipitant screening of poorly soluble drugs using biorelevant medium and dimethyl sulfoxide. International Journal of Pharmaceutics, 419(1-2), 170-174. [Link]
-
Molina-García, L., et al. (2010). Monitoring of Sulfonamides by a Multicommutation Flow-Analysis Assembly: Use of Quenching Effect on Terbium Luminescence. Instrumentation Science & Technology, 38(5), 386-399. [Link]
-
An, F., & Xie, X. Q. (2012). A review for cell-based screening methods in drug discovery. Expert Opinion on Drug Discovery, 7(7), 615-629. [Link]
-
Chen, Y., et al. (2009). Cocktail-Solvent Screening to Enhance Solubility, Increase Crystal Yield, and Induce Polymorphs. Pharmaceutical Technology, 33(10), 56-66. [Link]
-
Neamati, N., et al. (2000). Design and parallel synthesis of piperidine libraries targeting the nociceptin (N/OFQ) receptor. Journal of Combinatorial Chemistry, 2(3), 238-241. [Link]
-
Johnston, P. A. (2025). Interference and Artifacts in High-content Screening. Assay Guidance Manual. [Link]
-
Iga, K., & Ogawa, Y. (1996). Effect of Buffer Species, pH and Buffer Strength on Drug Dissolution Rate and Solubility of Poorly-soluble Acidic Drugs: Experimental and Theoretical Analysis. Chemical & Pharmaceutical Bulletin, 44(1), 174-179. [Link]
-
Jahan, S., et al. (2013). Synthesis and cytotoxic activity of some derivatives of alkyl piperidine. Pakistan Journal of Pharmaceutical Sciences, 26(3), 517-523. [Link]
-
Lipinski, C. A. (2004). Compound Solubility and HTS Screening. LRIG Mid Atlantic Meeting. [Link]
-
Di, L., & Kerns, E. H. (2015). A high throughput solubility assay for drug discovery using microscale shake-flask and rapid UHPLC-UV-CLND quantification. Journal of Pharmaceutical and Biomedical Analysis, 102, 1-7. [Link]
-
Feng, B. Y., et al. (2008). Small-molecule aggregates inhibit amyloid polymerization. Nature Chemical Biology, 4(3), 197-199. [Link]
-
Choi, S. H., et al. (2004). pH-induced solubility transition of sulfonamide-based polymers. Journal of Controlled Release, 99(3), 339-348. [Link]
-
Wagner, B. K. (2021). Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. SLAS Discovery, 26(1), 1-6. [Link]
-
Shifrina, Z. B., et al. (2025). Dimethyl sulfoxide as a green solvent for successful precipitative polyheterocyclization based on nucleophilic aromatic substitution, resulting in high molecular weight PIM-1. Polymer, 281, 126095. [Link]
-
Abdel-Aziz, A. A. -M., et al. (2024). In Silico and In Vitro Investigation of Cytotoxicity and Apoptosis of Acridine/Sulfonamide Hybrids Targeting Topoisomerases I and II. Molecules, 29(22), 5035. [Link]
-
Chegg. (2023). High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery. Retrieved from [Link]
-
Iga, K., & Ogawa, Y. (1996). Effect of Buffer Species, pH and Buffer Strength on Drug Dissolution Rate and Solubility of Poorly-soluble Acidic Drugs: Experimental and Theoretical Analysis. Chemical & Pharmaceutical Bulletin, 44(1), 174-179. [Link]
-
Kumar, A., & Singh, S. K. (2025). Sulfonamide Inhibitors of Amyloid Aggregation: A Promising Path against Neurodegenerative Diseases. ChemMedChem, e202400588. [Link]
-
Walters, W. P., & Namchuk, M. (2003). Designing screens: how to make your hits a hit. Nature Reviews Drug Discovery, 2(4), 259-266. [Link]
-
Unciti-Broceta, A., et al. (2020). Synthesis, Cytotoxicity and Anti-Proliferative Activity against AGS Cells of New 3(2H)-Pyridazinone Derivatives Endowed with a Piperazinyl Linker. Molecules, 25(15), 3365. [Link]
-
Choi, S. H., et al. (2004). pH-Induced solubility transition of sulfonamide-based polymers. Journal of Controlled Release, 99(3), 339-348. [Link]
-
O'Donnell, C. E., & Zadrozny, K. K. (2011). Adaptation of High-Throughput Screening in Drug Discovery—Toxicological Screening Tests. Current Pharmaceutical Biotechnology, 12(12), 1965-1974. [Link]
-
Zhang, G. G. Z., et al. (2019). High-throughput kinetic turbidity analysis for determination of amorphous solubility and excipient screening for amorphous solid dispersions. Journal of Pharmaceutical Sciences, 108(1), 236-245. [Link]
-
Wang, H., et al. (2018). γ-AApeptide-based small-molecule ligands that inhibit Aβ aggregation. Bioorganic & Medicinal Chemistry Letters, 28(14), 2445-2449. [Link]
-
Francioso, A., et al. (2015). β-sheet interfering molecules acting against β-amyloid aggregation and fibrillogenesis. Bioorganic & Medicinal Chemistry, 23(8), 1639-1651. [Link]
-
Saeio, K., et al. (2023). Effect of Drug–Polymer Interaction in Amorphous Solid Dispersion on the Physical Stability and Dissolution of Drugs: The Case of Alpha-Mangostin. Polymers, 15(14), 3034. [Link]
Sources
- 1. High throughput microsomal stability assay for insoluble compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Role of HTS in Drug Discovery at the University of Michigan - PMC [pmc.ncbi.nlm.nih.gov]
- 3. High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
- 4. Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sygnaturediscovery.com [sygnaturediscovery.com]
- 6. Compound precipitation in high-concentration DMSO solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Compound Precipitation in High-Concentration DMSO Solutions | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. pH-induced solubility transition of sulfonamide-based polymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Co-solvent solubilization of some poorly-soluble antidiabetic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Assay Interference by Aggregation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Small-molecule aggregates inhibit amyloid polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. ziath.com [ziath.com]
- 19. Cell-Based Assay Design for High-Content Screening of Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 20. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Nuisance compounds in cellular assays - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Newly synthesized sulfonamide derivatives explored for DNA binding, enzyme inhibitory, and cytotoxicity activities: a mixed computational and experimental analyses - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 23. pdf.benchchem.com [pdf.benchchem.com]
- 24. Synthesis and cytotoxic activity of some derivatives of alkyl piperidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. mdpi.com [mdpi.com]
- 26. Synthesis, Cytotoxicity and Anti-Proliferative Activity against AGS Cells of New 3(2H)-Pyridazinone Derivatives Endowed with a Piperazinyl Linker - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: A Formulation Guide to Enhance the In Vivo Bioavailability of 1-(3-Bromo-5-trifluoromethylphenylsulfonyl)piperidine
Introduction: This technical guide is designed for researchers and drug development professionals working with 1-(3-Bromo-5-trifluoromethylphenylsulfonyl)piperidine. Based on its chemical structure—featuring a halogenated aromatic ring, a sulfonyl group, and a piperidine moiety—this compound is anticipated to have high lipophilicity and low aqueous solubility. Such characteristics often classify a compound as Biopharmaceutics Classification System (BCS) Class II or IV, making poor solubility the primary barrier to achieving adequate systemic exposure in preclinical in vivo studies.[1][2][3]
This document provides a structured framework of frequently asked questions and troubleshooting guides to proactively address and resolve bioavailability challenges. Our approach is rooted in foundational pharmaceutics principles, aiming to guide you from initial characterization to the development of a robust formulation strategy.
Frequently Asked Questions (FAQs)
Q1: Why is the bioavailability of this compound expected to be low? A1: The molecular structure suggests a high molecular weight and significant lipophilicity (a high LogP value), which typically results in poor aqueous solubility. For orally administered drugs, dissolution in the gastrointestinal (GI) fluid is a prerequisite for absorption. If a compound's dissolution rate is slower than its absorption rate across the gut wall, solubility becomes the rate-limiting step, leading to low and often erratic bioavailability.[3][4]
Q2: What is the Biopharmaceutics Classification System (BCS) and how does it guide formulation development for this compound? A2: The BCS is a scientific framework that categorizes drugs based on their aqueous solubility and intestinal permeability.[5]
-
Class I: High Solubility, High Permeability
-
Class II: Low Solubility, High Permeability
-
Class III: High Solubility, Low Permeability
-
Class IV: Low Solubility, Low Permeability
This compound is likely a BCS Class II or IV agent. For Class II drugs, enhancing the dissolution rate is the key to improving bioavailability.[2][6] For Class IV drugs, both solubility and permeability must be addressed, often requiring more complex formulation strategies like lipid-based systems that can leverage lymphatic transport pathways.[2][5]
Q3: What are the primary formulation strategies I should consider to improve the exposure of this compound? A3: The core objective is to increase the concentration of the dissolved drug in the GI tract. The main approaches fall into several categories:[5][7][8]
-
Physical Modifications: Reducing particle size via micronization or nanomilling increases the surface area available for dissolution.[3][7][8]
-
Enabling Formulations:
-
Amorphous Solid Dispersions (ASDs): Dispersing the drug in a polymer matrix prevents crystallization. The amorphous form has a higher energy state and is more soluble than the stable crystalline form.[1][2]
-
Lipid-Based Drug Delivery Systems (LBDDS): Formulations like Self-Emulsifying Drug Delivery Systems (SEDDS) keep the drug in a solubilized state in vivo, bypassing the dissolution step.[9]
-
Complexation: Using agents like cyclodextrins to form inclusion complexes can shield the lipophilic drug molecule and increase its apparent water solubility.[1][9]
-
Troubleshooting Guide: Common Experimental Challenges
This section addresses specific issues encountered during formulation development and in vivo testing, providing a logical workflow for resolution.
Issue 1: Very Low and Highly Variable Plasma Exposure in Initial Animal PK Studies
Symptoms:
-
Plasma concentrations are near or below the limit of quantification (LLOQ).
-
High coefficient of variation (%CV) in pharmacokinetic parameters (AUC, Cmax) between animals.
-
Dose escalation does not produce a proportional increase in exposure.
Root Cause Analysis: This clinical picture strongly indicates that the absorption is limited by the dissolution rate. The small amount of drug that gets absorbed may be dependent on variable physiological conditions in individual animals (e.g., gastric pH, intestinal motility), leading to erratic results.[4]
Workflow for Formulation Strategy Selection:
Caption: Logical workflow for addressing solubility-limited bioavailability.
Experimental Protocol: Preparation and Evaluation of an Amorphous Solid Dispersion (ASD) via Spray Drying
-
Polymer & Solvent Screening:
-
Select pharmaceutically acceptable polymers (e.g., HPMC-AS, PVP-VA, Soluplus®).
-
Identify a common volatile solvent (e.g., acetone, methanol, or a mixture) that dissolves both the drug and the chosen polymer at the target concentrations.
-
-
Formulation Preparation:
-
Prepare solutions with varying drug-to-polymer ratios (e.g., 10%, 25%, 50% drug load). A typical starting point is a 25% drug load.
-
Ensure complete dissolution to form a clear solution before spray drying.
-
-
Spray Drying Process:
-
Atomize the feed solution into a heated drying chamber.
-
Optimize parameters (inlet temperature, feed rate, gas flow) to ensure rapid solvent evaporation, which "traps" the drug in an amorphous state within the polymer matrix.
-
-
Solid-State Characterization:
-
Differential Scanning Calorimetry (DSC): Confirm the absence of the drug's characteristic melting peak, indicating it is amorphous.
-
Powder X-Ray Diffraction (PXRD): Verify the lack of sharp diffraction peaks typical of crystalline material.
-
-
In Vitro Dissolution Testing:
-
Perform dissolution tests in biorelevant media (e.g., Fasted-State Simulated Intestinal Fluid, FaSSIF).
-
Compare the dissolution profile of the ASD to the unformulated crystalline drug. The ASD should exhibit a much higher and faster dissolution, often achieving a "supersaturated" state.
-
Issue 2: Drug Recrystallization from an Enabling Formulation
Symptoms:
-
Initial dissolution tests of an ASD look promising, but the benefit is lost upon storage (poor physical stability).
-
During in vitro dissolution, the drug concentration peaks and then rapidly drops, indicating precipitation.
Root Cause Analysis: The formulation is unable to maintain the supersaturated state required for enhanced absorption. The high-energy amorphous form is thermodynamically driven to revert to the low-energy, stable crystalline form. This can be exacerbated by moisture or temperature.
Mitigation Strategies and Considerations:
| Strategy | Mechanism of Action | Key Considerations & Rationale |
| Increase Polymer Concentration | Reduces drug mobility within the solid matrix and provides a higher concentration of precipitation inhibitor upon dissolution. | Balances stability with pill burden. A higher polymer ratio (e.g., 1:3 drug:polymer) is more stable but results in a larger dosage form. |
| Select a Different Polymer | Polymers have different strengths of interaction (e.g., hydrogen bonding) with the drug, which can inhibit recrystallization. | HPMC-AS, for example, is often effective at maintaining supersaturation of weakly acidic or neutral drugs in the intestine. |
| Incorporate a Surfactant | Surfactants like Vitamin E TPGS or Poloxamers can improve the wettability of the formulation and help stabilize the dissolved drug in micelles. | Must be compatible with the spray drying process and stable at the required temperatures. |
graph LR { A[Start: Recrystallization Observed] --> B{Analyze Formulation}; B --> C[Increase Polymer Ratio]; B --> D[Screen Alternative Polymers]; B --> E[Add Surfactant/Stabilizer]; C --> F(Re-characterize Stability & Dissolution); D --> F; E --> F; F --> G{Issue Resolved?}; G -- Yes --> H[End: Stable Formulation]; G -- No --> A;classDef startEnd fill:#34A543,stroke:#202124,stroke-width:2px,color:#FFFFFF; classDef process fill:#4285F4,stroke:#202124,stroke-width:2px,color:#FFFFFF; classDef decision fill:#FBBC05,stroke:#202124,stroke-width:2px,color:#202124; class A,H startEnd; class B,C,D,E,F process; class G decision;
}
Sources
- 1. pharmaexcipients.com [pharmaexcipients.com]
- 2. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijcrt.org [ijcrt.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. globalresearchonline.net [globalresearchonline.net]
- 6. Formulation Strategy of BCS-II Drugs by Coupling Mechanistic In-Vitro and Nonclinical In-Vivo Data with PBPK: Fundamentals of Absorption-Dissolution to Parameterization of Modelling and Simulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Formulation Development Strategies for Poorly Soluble Pharma APIs | Article | Dr. Reddy’s [api.drreddys.com]
- 9. tanzj.net [tanzj.net]
Technical Support Center: Analysis of 1-(3-Bromo-5-trifluoromethylphenylsulfonyl)piperidine and its Metabolites
Prepared by: Senior Application Scientist
Welcome to the technical support guide for the analytical detection of 1-(3-Bromo-5-trifluoromethylphenylsulfonyl)piperidine and its metabolites. This resource is designed for researchers, scientists, and drug development professionals. It provides in-depth answers to common questions and detailed troubleshooting for issues you may encounter during experimental analysis, with a primary focus on Liquid Chromatography-Mass Spectrometry (LC-MS) based methods.
Frequently Asked Questions (FAQs)
Q1: What are the most probable metabolic pathways for this compound?
Based on the structure, which contains a piperidine ring, the most likely metabolic transformations are Phase I reactions catalyzed by Cytochrome P450 (CYP) enzymes.[1] Key anticipated pathways include:
-
Hydroxylation: Oxidation of the piperidine ring, likely at the C-3 or C-4 position, is a common metabolic route for piperidine-containing drugs.[2]
-
N-dealkylation: While this compound does not have an N-alkyl group, if it were a precursor or analog with one, this would be a primary pathway. For the parent compound, this is not applicable.
-
Ring Opening: Less common, but possible, is the oxidative cleavage of the piperidine ring.
-
Phase II Conjugation: Following Phase I oxidation, the newly introduced hydroxyl groups can be conjugated with glucuronic acid (glucuronidation) or sulfate (sulfation) to increase water solubility and facilitate excretion.[3]
Q2: What is the recommended analytical technique for detecting the parent compound and its metabolites in biological matrices?
Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is the gold standard and most powerful analytical tool for this application.[4][5] Its high sensitivity allows for the detection of low-abundance metabolites in complex matrices like plasma or urine, while its selectivity enables precise quantification and structural elucidation.[4][6] High-resolution mass spectrometry (e.g., Q-TOF or Orbitrap) is particularly valuable for identifying unknown metabolites through accurate mass measurements.[3]
Q3: What are the unique challenges associated with analyzing this specific molecule?
The structure of this compound presents distinct analytical features that can be both advantageous and challenging:
-
Bromine Isotopic Pattern: The presence of bromine is a significant advantage. Bromine has two stable isotopes, 79Br and 81Br, in a roughly 1:1 natural abundance.[7] This means any molecule or fragment containing a bromine atom will appear in the mass spectrum as a pair of peaks (an "isotopic doublet") of nearly equal intensity, separated by 2 Daltons (m/z and m/z+2).[8][9] This unique signature is a powerful tool for confirming the presence of your parent compound and any bromine-containing metabolites.
-
Electronegativity: The trifluoromethyl (CF3) and sulfonyl (SO2) groups are highly electronegative. This makes the molecule amenable to negative ion mode electrospray ionization (ESI-), which can be explored during method development to potentially improve sensitivity or reduce matrix effects compared to the more common positive ion mode (ESI+).
-
Sample Preparation: Like most drug metabolite studies, robust sample preparation is critical to remove interferences from biological matrices such as plasma proteins and salts.[10][11]
Q4: How should I prepare biological samples like plasma or urine for analysis?
The choice of sample preparation depends on the required cleanliness of the extract and the desired analyte concentration.
-
Protein Precipitation (PPT): This is the simplest and fastest method for plasma samples.[10] It involves adding a cold organic solvent (like acetonitrile or methanol) to the plasma to denature and precipitate proteins.[11] While quick, it may result in a less clean extract, potentially leading to matrix effects.
-
Liquid-Liquid Extraction (LLE): This technique separates analytes from the aqueous sample matrix into an immiscible organic solvent based on their partition coefficient (Log P).[11] It generally produces a cleaner extract than PPT but is more labor-intensive.
-
Solid-Phase Extraction (SPE): SPE is the most selective and provides the cleanest extracts by using a solid sorbent to retain the analytes of interest while matrix components are washed away.[11] Though it is the most complex and expensive method, it is excellent for achieving the lowest limits of quantification.
For urine samples, which have low protein content, a simple "dilute-and-shoot" approach (diluting the sample with the mobile phase) after centrifugation is often sufficient.[12]
Experimental Workflow & Troubleshooting Guides
The following sections provide a visual overview of a typical analytical workflow and address specific troubleshooting scenarios in a detailed question-and-answer format.
General Analytical Workflow
Caption: High-level workflow for metabolite analysis.
Mass Spectrometry (MS) Troubleshooting
Q: How do I definitively confirm that a signal I'm seeing is from a bromine-containing metabolite?
This is where the isotopic signature of bromine is your most powerful tool.
-
Examine the Mass Spectrum: Acquire a full scan mass spectrum of the chromatographic peak .
-
Look for the Isotopic Doublet: Search for a pair of peaks of nearly identical height separated by 2 m/z units (e.g., peaks at 500.1 and 502.1).[7][9] This is the characteristic M and M+2 pattern for a singly brominated compound.[8]
-
Check Fragmentation: If you perform a product ion scan (MS/MS) on both the M and M+2 precursor ions, you should see bromine-containing fragment ions that also exhibit this same 1:1 isotopic pattern. Fragments that have lost the bromine atom will appear as single peaks.
Caption: Characteristic 1:1 isotopic doublet for bromine.
Q: I'm not seeing the expected molecular ion for my parent compound or metabolites. What could be the cause?
This is a common issue, often related to ionization or in-source phenomena.
-
In-Source Fragmentation/Decomposition: The compound may be unstable under the ESI conditions (cone voltage, temperature). It could be fragmenting in the source before it reaches the mass analyzer.[13]
-
Solution: Reduce the cone/fragmentor voltage and source temperature. Perform an infusion of your analytical standard and tune these parameters to maximize the molecular ion signal.
-
-
Wrong Polarity: Your compound might ionize more efficiently in the opposite polarity.
-
Solution: Run the analysis in both positive (ESI+) and negative (ESI-) ion modes to see which provides a better signal for the parent compound and its expected metabolites.
-
-
Adduct Formation: Instead of a simple protonated molecule [M+H]+, your analyte might be forming adducts with salts present in the mobile phase or sample, such as sodium [M+Na]+ or ammonium [M+NH4]+.
-
Solution: Look for signals at m/z values corresponding to these adducts. If they are prominent, consider reducing salt concentrations in your mobile phase buffers or improving sample cleanup.
-
Chromatography (HPLC/UHPLC) Troubleshooting
Q: My chromatographic peaks are tailing or are excessively broad. How can I improve the peak shape?
Poor peak shape can compromise resolution and quantification accuracy.[14]
-
Cause 1: Secondary Interactions: Residual silanol groups on the silica-based column packing can interact with basic sites on your molecule (like the piperidine nitrogen), causing peak tailing.[15]
-
Solution: Add a small amount of an acidic modifier like formic acid or acetic acid (e.g., 0.1%) to your mobile phase. This protonates the silanol groups, minimizing these secondary interactions.
-
-
Cause 2: Column Overload: Injecting too much sample can saturate the stationary phase, leading to broad, fronting, or tailing peaks.[16]
-
Solution: Dilute your sample and inject a smaller amount.
-
-
Cause 3: Mismatched Injection Solvent: If the solvent your sample is dissolved in is much stronger than the starting mobile phase, it can cause peak distortion.[17]
-
Solution: Whenever possible, reconstitute your final extract in the initial mobile phase.[17]
-
-
Cause 4: Extra-Column Dead Volume: Excessive tubing length or poorly made connections between the injector, column, and detector can cause peak broadening.[16]
-
Solution: Use tubing with the smallest possible internal diameter and length. Ensure all fittings are properly seated.
-
Q: My analyte retention time is shifting between injections. What is causing this instability?
Retention time stability is crucial for reliable identification and quantification.
-
Cause 1: Inadequate Column Equilibration: If you are running a gradient, the column needs sufficient time to return to the initial mobile phase conditions before the next injection.[16]
-
Solution: Increase the post-run equilibration time. A good rule of thumb is to allow at least 10 column volumes of the starting mobile phase to pass through the column.
-
-
Cause 2: Mobile Phase Composition Change: The organic solvent component of the mobile phase (e.g., methanol, acetonitrile) can evaporate over time, changing the solvent strength.[17]
-
Solution: Prepare fresh mobile phase daily and keep the reservoirs capped.[17]
-
-
Cause 3: Pump or Leak Issues: Inconsistent flow from the HPLC pump due to air bubbles, faulty check valves, or a leak in the system will cause pressure fluctuations and retention time shifts.[18]
-
Solution: Degas your mobile phase thoroughly. Purge the pump to remove any trapped air. Systematically check fittings for any signs of leaks.[18]
-
-
Cause 4: Temperature Fluctuations: Column temperature affects retention time.
-
Solution: Use a column oven to maintain a constant and consistent temperature.[17]
-
Sample Preparation Troubleshooting
Q: My analyte recovery is low and inconsistent after protein precipitation. How can I improve it?
While simple, PPT requires optimization for best results.
-
Cause 1: Analyte Co-precipitation: Highly protein-bound analytes can be trapped and removed with the precipitated proteins.[10]
-
Solution: Experiment with different precipitation solvents. Acetonitrile often yields cleaner supernatants, while methanol may be less harsh and reduce co-precipitation. Also, try varying the solvent-to-plasma ratio (e.g., 3:1 vs. 4:1).
-
-
Cause 2: Incomplete Precipitation: Insufficient mixing or incubation time can lead to incomplete protein removal, which can cause ion suppression and column clogging.
-
Solution: Ensure you vortex the sample vigorously immediately after adding the cold solvent. Allow the mixture to incubate at a low temperature (e.g., -20°C) for at least 20 minutes before centrifugation to maximize protein crashing.
-
-
Cause 3: Analyte Instability: The analyte may be degrading in the sample matrix or during processing.
-
Solution: Process samples on ice and analyze them as quickly as possible after preparation.[19] Perform stability assessments by analyzing quality control (QC) samples after freeze-thaw cycles or extended periods at room temperature.
-
Caption: Decision tree for troubleshooting low analyte signal.
Protocols
Protocol 1: Plasma Sample Preparation via Protein Precipitation (PPT)
This protocol is a starting point and should be optimized for your specific application.
-
Thaw Samples: Thaw plasma samples and internal standard (IS) stock solution on ice.[19]
-
Aliquot Sample: In a 1.5 mL microcentrifuge tube, aliquot 100 µL of the plasma sample.
-
Spike Internal Standard: Add a small volume (e.g., 10 µL) of your IS working solution to the plasma. The IS should be a structurally similar compound not present in the blank matrix.
-
Vortex: Briefly vortex the tube (5-10 seconds) to mix.
-
Add Precipitation Solvent: Add 300 µL of ice-cold acetonitrile (a 3:1 ratio of solvent to plasma).[10]
-
Vortex Vigorously: Immediately vortex the mixture vigorously for at least 1 minute to ensure complete protein denaturation.
-
Incubate: Place the tubes in a -20°C freezer for 20 minutes to enhance protein precipitation.
-
Centrifuge: Centrifuge the samples at high speed (e.g., >14,000 rcf) for 10 minutes at 4°C.[19]
-
Transfer Supernatant: Carefully transfer the clear supernatant to a new tube, being careful not to disturb the protein pellet.
-
Evaporate & Reconstitute: Evaporate the supernatant to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase.
-
Analyze: Vortex the reconstituted sample and transfer it to an autosampler vial for LC-MS/MS analysis.
Protocol 2: Example LC-MS/MS Method Parameters
These are suggested starting parameters. Method development and optimization are required.
| Parameter | Suggested Setting | Notes |
| LC System | UHPLC System | |
| Column | C18 Reversed-Phase, e.g., 2.1 x 50 mm, 1.8 µm | A standard C18 column is a good starting point for moderately hydrophobic molecules. |
| Mobile Phase A | 0.1% Formic Acid in Water | The acid helps with peak shape and ionization efficiency in positive mode.[15] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is often preferred for its lower viscosity and UV cutoff. |
| Gradient | 5% B to 95% B over 5 minutes, hold for 1 min, return to 5% B and equilibrate for 2 min. | This is a generic "scouting" gradient. It must be optimized to achieve separation from matrix components and potential isomeric metabolites. |
| Flow Rate | 0.4 mL/min | Adjust based on column dimensions and system pressure limits. |
| Column Temp | 40 °C | Using a column oven improves retention time reproducibility.[17] |
| Injection Vol | 5 µL | Adjust based on analyte concentration and system sensitivity. |
| MS System | Triple Quadrupole or High-Resolution MS | |
| Ionization Mode | Electrospray Ionization (ESI), Positive and Negative | Test both modes during method development to determine the optimal polarity. |
| Scan Type | Multiple Reaction Monitoring (MRM) for quantification; Full Scan & Product Ion Scan for metabolite ID. | For MRM, you will need to determine the precursor ion (e.g., [M+H]+) and a stable product ion for both the analyte and the IS. |
| Source Temp | 450 °C | Optimize to balance desolvation efficiency without causing thermal degradation. |
| Cone/Fragmentor Voltage | 100-150 V | Tune by infusing a standard to maximize the precursor ion signal while minimizing in-source fragmentation.[13] |
References
- Metabolomics Sample Preparation FAQ. (n.d.). MetwareBio.
- Mass Spectrometry (MS) Fragmentation Patterns (HL) (DP IB Chemistry): Revision Note. (2025, September 24).
- Ho, T. D., et al. (2014). Dependence of mass spectrometric fragmentation on the bromine substitution pattern of polybrominated diphenyl ethers. PubMed.
- Zwiener, C., & Glauner, T. (n.d.). Selective detection of unknown organic bromine compounds and quantification potentiality by negative-ion electrospray ionization mass spectrometry with induced in-source fragmentation. Taylor & Francis.
- Puchałowicz, K., et al. (2018). New plasma preparation approach to enrich metabolome coverage in untargeted metabolomics: plasma protein bound hydrophobic metabolite release with proteinase K. NIH.
- Gray, N., et al. (2020). Assessment of human plasma and urine sample preparation for reproducible and high-throughput UHPLC-MS clinical metabolic phenotyping. Analyst (RSC Publishing). DOI:10.1039/D0AN01319F.
- Mass Spectrometry. (2014, August 6). Chemistry LibreTexts.
- Doneski, L., & Li, W. (2021, August 1). Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. LCGC International.
- HPLC Troubleshooting Guide. (n.d.). Sigma-Aldrich.
- Troubleshooting and Performance Improvement for HPLC. (2024, May 28). Aurigene Pharmaceutical Services.
- Advanced Organic Chemistry: Mass spectrum of 1-bromo-2-methylpropane. (n.d.).
- A Protocol for Untargeted Metabolomic Analysis: From Sample Preparation to Data Processing. PubMed Central.
- Troubleshooting Guide for HPLC Detectors: Tips and Tricks. (2025, March 18). GMI.
- Tu, Y., et al. (2011, June 18). Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design. PMC - NIH.
- HPLC Troubleshooting Guide. (n.d.). SCION Instruments.
- HPLC Troubleshooting Guide. (n.d.).
- Łowicki, D., & Przybylski, P. (2026). Piperidine-containing drugs and recently studied analogs – biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry.
- Frolov, N. A., & Vereshchagin, A. N. (2023, February 9). Pharmacological Applications of Piperidine Derivatives. Encyclopedia.pub.
- Search Results for metabolites. Human Metabolome Database. (n.d.).
- Peer Reviewed: Systematic LC/MS Metabolite Identification in Drug Discovery. (2025, August 6). ResearchGate.
- Sensitive Quantification of Drug Metabolites Using LC-MS. (2020, April 9). Technology Networks.
- a) Different modalities of piperidine-containing drugs and drug... (n.d.). ResearchGate.
- Applications Of Liquid Chromatography Mass Spectrometry (lc Ms) In Drug Metabolism Studies. (n.d.). Journal of Applied Bioanalysis.
- Reddy, G. N., et al. (2021). Review on in vivo profiling of drug metabolites with LC-MS/MS in the past decade. PubMed. DOI: 10.4155/bio-2021-0144.
- Biotransformation and Pharmacokinetic Evaluation of PF-5190457, A Novel Drug Candidate for Alcoholism. (n.d.). DigitalCommons@URI.
Sources
- 1. Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. researchgate.net [researchgate.net]
- 4. Sensitive Quantification of Drug Metabolites Using LC-MS | Technology Networks [technologynetworks.com]
- 5. journalofappliedbioanalysis.com [journalofappliedbioanalysis.com]
- 6. Review on in vivo profiling of drug metabolites with LC-MS/MS in the past decade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. savemyexams.com [savemyexams.com]
- 9. mass spectrum of 1-bromo-2-methylpropane C4H9Br (CH3)2CHCH2Br fragmentation pattern of m/z m/e ions for analysis and identification of 1-bromo-2-methylpropane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 10. New plasma preparation approach to enrich metabolome coverage in untargeted metabolomics: plasma protein bound hydrophobic metabolite release with proteinase K - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. Assessment of human plasma and urine sample preparation for reproducible and high-throughput UHPLC-MS clinical metabolic phenotyping - Analyst (RSC Publishing) DOI:10.1039/D0AN01319F [pubs.rsc.org]
- 13. tandfonline.com [tandfonline.com]
- 14. staging.gmi-inc.com [staging.gmi-inc.com]
- 15. hplc.eu [hplc.eu]
- 16. HPLC Troubleshooting Guide [scioninstruments.com]
- 17. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 18. sigmaaldrich.com [sigmaaldrich.com]
- 19. Metabolomics Sample Preparation FAQ | MetwareBio [metwarebio.com]
Validation & Comparative
comparing the efficacy of 1-(3-Bromo-5-trifluoromethylphenylsulfonyl)piperidine to other sulfonyl derivatives
This guide provides an in-depth technical comparison of the efficacy of 1-(3-Bromo-5-trifluoromethylphenylsulfonyl)piperidine and other substituted sulfonyl derivatives as inhibitors of carbonic anhydrases (CAs). We will delve into the structural features that govern their inhibitory potency and selectivity, supported by comparative experimental data. This document is intended for researchers, scientists, and drug development professionals working in the field of enzyme inhibition and medicinal chemistry.
Introduction: The Significance of Carbonic Anhydrase Inhibition
Carbonic anhydrases are a family of ubiquitous metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. They play crucial roles in a variety of physiological processes, including pH regulation, CO2 transport, and electrolyte secretion. Dysregulation of CA activity has been implicated in several pathologies, making them attractive therapeutic targets for a range of diseases, including glaucoma, epilepsy, and cancer.[1]
The sulfonamide functional group has long been recognized as a cornerstone for the design of potent CA inhibitors. The primary sulfonamide moiety (SO2NH2) coordinates to the catalytic zinc ion in the enzyme's active site, leading to potent inhibition.[2] The phenylsulfonylpiperidine scaffold represents a versatile platform for developing selective and effective CA inhibitors, where substitutions on the phenyl ring and modifications of the piperidine moiety can be systematically explored to fine-tune the inhibitory profile.
Structure-Activity Relationship (SAR) of Benzenesulfonamide-Based CA Inhibitors
The efficacy and selectivity of benzenesulfonamide derivatives as CA inhibitors are profoundly influenced by the nature and position of substituents on the phenyl ring. These substituents interact with amino acid residues lining the active site cavity, which can vary significantly between different CA isoforms.[2]
A key determinant of inhibitor binding and specificity is the interaction with residues in the hydrophobic and hydrophilic regions of the active site. For instance, residues at positions 92 and 131 have been shown to be critical in dictating the binding orientation and affinity of inhibitors.[2]
Key SAR Insights:
-
Electron-withdrawing vs. Electron-donating Groups: The electronic properties of the substituents on the phenyl ring can influence the acidity of the sulfonamide proton and the overall binding affinity. Generally, electron-donating groups on the benzenesulfonyl ring can affect inhibitory potency.[3]
-
Halogenation: The introduction of halogen atoms, such as bromine and fluorine (as in our lead compound), can enhance binding affinity through various interactions, including halogen bonding with active site residues. The trifluoromethyl group, a strong electron-withdrawing group, can significantly impact the electronic properties of the phenyl ring and contribute to hydrophobic interactions.
-
"Tail" Approach: The "tail approach" in CA inhibitor design involves extending moieties from the core scaffold to interact with distinct subpockets at the rim of the active site, thereby enhancing isoform selectivity.[4]
Below is a diagram illustrating the general structure-activity relationships for benzenesulfonamide-based carbonic anhydrase inhibitors.
Caption: Structure-Activity Relationship of Benzenesulfonamide Derivatives.
Comparative Efficacy of Substituted Sulfonyl Derivatives
To provide a quantitative comparison, the following table summarizes the inhibitory activities (Ki or IC50 values) of various benzenesulfonamide derivatives against different human carbonic anhydrase (hCA) isoforms. While specific data for this compound is not publicly available, we can infer its potential activity based on the data for structurally related compounds. The presence of a bromo and a trifluoromethyl group suggests the potential for potent inhibition, likely with some degree of isoform selectivity.
| Compound | hCA I (Ki, nM) | hCA II (Ki, nM) | hCA IV (Ki, nM) | hCA XII (Ki, nM) | Reference |
| Mono-tailed Benzenesulfonamides | |||||
| Phenylsulfonamide | 95.3 | 98.4 | 2854.4 | 65.4 | [4] |
| 4-Nitrophenylsulfonamide | 224.3 | 120.9 | 1685.3 | 77.4 | [4] |
| 4-Fluorophenylsulfonamide | 112.8 | 78.5 | 1196.7 | 60.1 | [4] |
| Sulfonamides with Acyl Thiourea | |||||
| 4-(3-((3,4-dichlorophenyl)carbamoyl)thioureido)benzenesulfonamide | - | - | - | - | [5] |
| 2,4-dichloro-1,3,5-triazine derivatives of sulfa drugs | |||||
| Compound 5a | - | IC50=1.49 µM | - | - | [6] |
Note: The table presents a selection of data from the literature to illustrate the range of activities and the impact of substitutions. A direct comparison requires head-to-head studies under identical experimental conditions.
Based on the general SAR principles, the 3-bromo and 5-trifluoromethyl substitutions on the phenyl ring of this compound are expected to confer high potency. The trifluoromethyl group, being a strong electron-withdrawing group, can increase the acidity of the sulfonamide proton, potentially leading to stronger coordination with the zinc ion. The bromo substituent can participate in halogen bonding and increase lipophilicity, which may enhance binding to hydrophobic pockets within the active site. The piperidine moiety influences the compound's overall physicochemical properties, including solubility and membrane permeability.
Experimental Protocols for Efficacy Evaluation
To ensure the trustworthiness and reproducibility of efficacy data, standardized and well-validated experimental protocols are essential. Here, we outline a detailed methodology for assessing the inhibitory activity of sulfonyl derivatives against carbonic anhydrases.
In Vitro Carbonic Anhydrase Inhibition Assay (Stopped-Flow CO2 Hydrase Assay)
This method is considered the gold standard for measuring CA activity and inhibition.
Principle: The assay measures the enzyme-catalyzed hydration of CO2. The reaction is monitored by observing the change in pH using a pH indicator. The initial rate of the reaction is determined in the presence and absence of the inhibitor.
Workflow Diagram:
Caption: Workflow for Carbonic Anhydrase Inhibition Assay.
Detailed Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of the purified human carbonic anhydrase isoform of interest in a suitable buffer (e.g., 10 mM Tris-SO4, pH 7.4).
-
Prepare a stock solution of the inhibitor (e.g., 10 mM in DMSO) and make serial dilutions in the assay buffer.
-
Prepare a solution of a pH indicator (e.g., 0.2 mM p-nitrophenol) in the assay buffer.
-
Prepare CO2-saturated water by bubbling CO2 gas through deionized water.
-
-
Pre-incubation:
-
In a suitable vessel, mix the enzyme solution with the inhibitor solution at various concentrations.
-
Incubate the mixture for a predetermined time (e.g., 15 minutes to 2 hours) at a controlled temperature (e.g., room temperature or 4°C) to allow for the formation of the enzyme-inhibitor complex.[7]
-
-
Reaction Measurement:
-
Load the enzyme-inhibitor mixture and the CO2-saturated water into the separate syringes of a stopped-flow spectrophotometer.
-
Rapidly mix the two solutions to initiate the reaction.
-
Monitor the change in absorbance at the appropriate wavelength for the chosen pH indicator (e.g., 400 nm for p-nitrophenol) for a short period (e.g., 10-20 seconds).
-
-
Data Analysis:
-
Determine the initial rate of the reaction from the linear portion of the absorbance versus time curve.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the uninhibited control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
If the mechanism of inhibition is known to be competitive, the inhibition constant (Ki) can be calculated using the Cheng-Prusoff equation.[7]
-
Conclusion
Further experimental evaluation of this specific compound and its analogs against a panel of CA isoforms is warranted to fully elucidate its therapeutic potential. The standardized protocols outlined in this guide provide a robust framework for such investigations, ensuring the generation of reliable and comparable data that will ultimately drive the development of novel and effective carbonic anhydrase inhibitors.
References
-
ResearchGate. Enzyme inhibition activities of 1-arylsulfonyl-4-phenylpiperazine derivatives (3a-n). [Link]
-
SLS Ireland. 1-(Phenylsulfinyl)piperidine, 97%. [Link]
-
Amerigo Scientific. 1-(Phenylsulfinyl)piperidine (97%). [Link]
-
Wiesmann, C., et al. (2004). Discovery and structure-activity relationship of oxalylarylaminobenzoic acids as inhibitors of protein tyrosine phosphatase 1B. Journal of Medicinal Chemistry, 47(2), 435-446. [Link]
-
Mohammadi-Farani, A., et al. (2015). Synthesis and Evaluation of Anti-acetylcholinesterase Activity of 2-(2-(4-(2-Oxo-2-phenylethyl)piperazin-1-yl) ethyl)Isoindoline-1,3-dione Derivatives with Potential Anti-Alzheimer Effects. Iranian Journal of Pharmaceutical Research, 14(3), 801–808. [Link]
-
Roy, K., et al. (2007). Sulphonamides as inhibitors of protein tyrosine phosphatase 1B: a three-dimensional quantitative structure-activity relationship study using self-organizing molecular field analysis approach. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 583-590. [Link]
-
Angeli, A., et al. (2020). Sulfonamide Inhibitors of Human Carbonic Anhydrases Designed through a Three-Tails Approach: Improving Ligand/Isoform Matching and Selectivity of Action. Journal of Medicinal Chemistry, 63(12), 6605–6619. [Link]
-
Cahn, A., et al. (2012). Sulfonylpiperidines as novel, antibacterial inhibitors of Gram-positive thymidylate kinase (TMK). Bioorganic & Medicinal Chemistry Letters, 22(19), 6178-6182. [Link]
-
Montchamp, J. L., et al. (2006). Discovery and structure-activity relationships of novel sulfonamides as potent PTP1B inhibitors. Bioorganic & Medicinal Chemistry Letters, 16(16), 4327-4331. [Link]
-
Abbasi, M. A., et al. (2013). Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs. BioMed Research International, 2013, 248591. [Link]
-
Abdel-Gawad, H., et al. (2018). Synthesis and in vivo anti-ulcer evaluation of some novel piperidine linked dihydropyrimidinone derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 936–946. [Link]
-
McKenna, R., & Supuran, C. T. (2017). Structure-Activity Relationships of Benzenesulfonamide-Based Inhibitors towards Carbonic Anhydrase Isoform Specificity. ChemistryOpen, 6(1), 12–21. [Link]
-
Mary, Y., et al. (2021). Molecular modeling of potent novel sulfonamide derivatives as non-peptide small molecule anti-COVID 19 agents. Journal of Biomolecular Structure & Dynamics, 39(12), 4387–4401. [Link]
-
Pereira, C., et al. (2018). Comparative Study on the Inhibition of Acetylcholinesterase Activity by Hyptis marrubioides, Hyptis pectinata, and Hyptis suaveolens Methanolic Extracts. BioMed Research International, 2018, 5923871. [Link]
-
El-Gazzar, M. G., et al. (2022). Thiazolidinedione Derivatives: In Silico, In Vitro, In Vivo, Antioxidant and Anti-Diabetic Evaluation. Molecules, 27(19), 6523. [Link]
-
Angeli, A., et al. (2020). Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. Molecules, 25(18), 4239. [Link]
-
Belskaya, L., et al. (2021). Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. International Journal of Molecular Sciences, 22(22), 12480. [Link]
-
Khan, I., et al. (2015). Inhibitory Evaluation of Sulfonamide Chalcones on β-Secretase and Acylcholinesterase. BioMed Research International, 2015, 672738. [Link]
-
Gillingwater, K., et al. (2005). In Vivo Investigations of Selected Diamidine Compounds against Trypanosoma evansi Using a Mouse Model. Antimicrobial Agents and Chemotherapy, 49(8), 3249–3254. [Link]
-
Nocentini, A., et al. (2021). Investigation on N-Aryl-2-(4-sulfamoylphenyl)hydrazine-1-carbothioamide as Human Carbonic Anhydrases Inhibitors. International Journal of Molecular Sciences, 22(23), 12792. [Link]
-
Sugimoto, H., et al. (1995). Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds. Journal of Medicinal Chemistry, 38(24), 4821–4829. [Link]
-
Hernandez-Vazquez, E., et al. (2022). In Silico and In Vivo Evaluation of Novel 2-Aminobenzothiazole Derivative Compounds as Antidiabetic Agents. Pharmaceuticals, 15(11), 1391. [Link]
-
Correia, I., et al. (2016). Inhibition of protein tyrosine phosphatase 1B by flavonoids: A structure - activity relationship study. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup2), 101–109. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Structure-Activity Relationships of Benzenesulfonamide-Based Inhibitors towards Carbonic Anhydrase Isoform Specificity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibitory Evaluation of Sulfonamide Chalcones on β-Secretase and Acylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Molecular modeling of potent novel sulfonamide derivatives as non-peptide small molecule anti-COVID 19 agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
validation of 1-(3-Bromo-5-trifluoromethylphenylsulfonyl)piperidine's mechanism of action
An Expert's Guide to the Mechanistic Validation of Novel Bioactive Compounds: A Case Study of 1-(3-Bromo-5-trifluoromethylphenylsulfonyl)piperidine
Introduction: From Novelty to Validated Mechanism
In drug discovery and chemical biology, the identification of a novel bioactive compound is merely the first step in a long and rigorous journey. The true value of a molecule lies in understanding its mechanism of action (MoA)—the specific biochemical interaction through which it produces its pharmacological effect. This guide provides a comprehensive, scientifically-grounded framework for the MoA validation of a novel compound, using the hypothetical case of This compound .
As this specific molecule is not extensively characterized in public literature, this document serves as a roadmap for its investigation. We will treat it as a novel screening hit and outline the necessary steps to identify its molecular target, validate the interaction, and compare its performance against established pharmacological agents. This process is fundamental to establishing the compound's therapeutic potential and ensuring its utility as a reliable research tool.
Our approach is built on a foundation of scientific integrity, emphasizing self-validating experimental workflows and grounding all claims in authoritative methodologies.
Part 1: Initial Assessment and Hypothesis Generation
The structure of this compound, featuring a sulfonylpiperidine core, provides initial clues. This scaffold is present in a variety of bioactive molecules, suggesting a range of potential target classes.
-
Structural Analysis: The aryl sulfonyl group is a known pharmacophore that can interact with various enzyme active sites or receptor binding pockets. The piperidine ring provides a three-dimensional scaffold that can be oriented for specific molecular recognition. The bromo- and trifluoromethyl- substitutions on the phenyl ring significantly alter the electronic and lipophilic properties, which can drive target specificity and potency.
-
Hypothesized Target Classes: Based on this structural assessment, we can prioritize several potential target families for initial screening:
-
G-Protein Coupled Receptors (GPCRs): Many drugs containing piperidine moieties target GPCRs.
-
Ion Channels: Sulfonamide-containing compounds are known to modulate various ion channels.
-
Enzymes (e.g., Kinases, Proteases, Carbonic Anhydrases): The sulfonyl group can act as a hydrogen bond acceptor or participate in other interactions within enzyme active sites.
-
The following diagram illustrates the logical workflow for moving from a novel compound to a validated lead.
Caption: MoA Validation Workflow.
Part 2: Experimental Validation - A Phased Approach
For this guide, let us assume that a broad screening panel has identified a putative target for our compound: Kinase X . We will now proceed with a detailed validation and comparison workflow. Our "gold standard" comparator will be Staurosporine , a well-known, potent, but non-selective kinase inhibitor, and Inhibitor Y , a highly selective, clinically-approved inhibitor of Kinase X.
Phase 2.1: In Vitro Target Validation & Potency Determination
The first step is to confirm direct binding and quantify the inhibitory activity of our compound against purified Kinase X protein.
Experiment 1: Direct Binding Affinity via Surface Plasmon Resonance (SPR)
-
Objective: To measure the binding kinetics (association and dissociation rates) and affinity (KD) of our compound to Kinase X.
-
Causality: A direct binding assay is crucial to prove that the compound physically interacts with the target protein, as opposed to acting through an indirect mechanism. SPR provides real-time, label-free analysis of this interaction.
Protocol: Surface Plasmon Resonance (SPR)
-
Immobilization: Covalently immobilize purified, high-purity Kinase X onto a sensor chip (e.g., CM5 series) via amine coupling. Aim for a low-to-medium density surface to avoid mass transport limitations.
-
Analyte Preparation: Prepare a dilution series of this compound, Staurosporine, and Inhibitor Y in the running buffer (e.g., HBS-EP+). The concentration range should span at least two orders of magnitude around the expected KD (e.g., 1 nM to 1000 nM).
-
Binding Measurement: Inject the analyte solutions over the Kinase X surface and a reference flow cell (without protein) at a constant flow rate. Record the association phase.
-
Dissociation Measurement: After the association phase, flow running buffer over the chip and record the dissociation of the compound from the target.
-
Data Analysis: Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).
Experiment 2: Biochemical Inhibition Assay (IC50 Determination)
-
Objective: To determine the concentration of the compound required to inhibit 50% of Kinase X enzymatic activity (IC50).
-
Causality: While SPR confirms binding, this assay confirms that the binding event leads to a functional consequence—inhibition of the enzyme's catalytic activity.
Protocol: ADP-Glo™ Kinase Assay (Promega)
-
Reaction Setup: In a 384-well plate, set up the kinase reaction including Kinase X, its specific substrate peptide, and ATP at its Km concentration.
-
Compound Addition: Add the test compounds (this compound, Staurosporine, Inhibitor Y) in a 10-point, 3-fold serial dilution. Include DMSO as a negative control.
-
Kinase Reaction: Incubate the plate at the optimal temperature (e.g., 30°C) for the determined linear reaction time (e.g., 60 minutes).
-
ATP Depletion Measurement: Stop the reaction and measure the remaining ATP using the ADP-Glo™ reagent system. This system uses luminescence, where the signal is inversely proportional to kinase activity.
-
Data Analysis: Plot the luminescence signal against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Comparative Data Summary (Hypothetical Results)
| Compound | Target | SPR Binding Affinity (KD) | Biochemical Potency (IC50) |
| This compound | Kinase X | 75 nM | 150 nM |
| Staurosporine | Kinase X | 5 nM | 10 nM |
| Inhibitor Y | Kinase X | 2 nM | 5 nM |
This table immediately benchmarks our compound. It is less potent than both the non-selective and selective inhibitors, which is a common starting point for a novel hit. The ~2-fold shift between KD and IC50 is acceptable and can be due to assay conditions (e.g., ATP competition).
Phase 2.2: Selectivity Profiling
A critical step is to determine if the compound is selective for Kinase X or if it inhibits other kinases, which could lead to off-target effects.
Experiment 3: Kinase Selectivity Panel
-
Objective: To assess the inhibitory activity of our compound against a broad panel of human kinases.
-
Causality: This experiment establishes the specificity of the compound. A highly selective compound is often more desirable as a therapeutic agent or research tool to minimize confounding biological effects.
Protocol: Commercial Kinase Panel Screening (e.g., Eurofins, Reaction Biology)
-
Compound Submission: Submit this compound at a high concentration (e.g., 1 µM or 10 µM) for initial screening against a large panel (e.g., >400 kinases).
-
Primary Screen: The service provider will perform single-point inhibition assays. The result is typically reported as "% Inhibition" at the tested concentration.
-
Dose-Response Follow-up: For any kinases inhibited by >50% in the primary screen, perform full 10-point IC50 determinations to confirm the hits and quantify their potency.
-
Selectivity Score Calculation: Analyze the data to determine a selectivity score, such as the S-score, which quantifies the degree of selectivity.
Comparative Selectivity (Hypothetical Results)
| Compound | Kinase X IC50 | # of Kinases Inhibited >50% at 1 µM (out of 400) | Notes |
| This compound | 150 nM | 3 | Highly selective. Hits are Kinase X, Kinase Y (800 nM), Kinase Z (1.2 µM). |
| Staurosporine | 10 nM | >200 | Pan-kinase inhibitor, non-selective. |
| Inhibitor Y | 5 nM | 1 | Highly selective for Kinase X. |
These hypothetical results position our compound as a promising lead: it is highly selective, a significant advantage over a promiscuous compound like Staurosporine.
Part 3: Cellular Mechanism Validation
Demonstrating that the compound works in a complex cellular environment is the final and most critical phase of MoA validation.
Experiment 4: Cellular Target Engagement via Cellular Thermal Shift Assay (CETSA)
-
Objective: To confirm that the compound binds to Kinase X inside intact cells.
-
Causality: CETSA provides direct evidence of target engagement in a physiological context. The principle is that ligand binding stabilizes the target protein, leading to a higher melting temperature.
Caption: CETSA Experimental Workflow.
Protocol: CETSA
-
Cell Treatment: Treat cultured cells expressing Kinase X with this compound (e.g., at 10x the biochemical IC50) or DMSO vehicle for 1 hour.
-
Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of different temperatures (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler.
-
Lysis and Centrifugation: Lyse the cells by freeze-thaw cycles. Separate the soluble protein fraction (containing non-denatured protein) from the aggregated (denatured) protein by high-speed centrifugation.
-
Quantification: Analyze the amount of soluble Kinase X remaining in the supernatant at each temperature point using Western blotting or another specific protein quantification method.
-
Data Analysis: Plot the fraction of soluble Kinase X against temperature. A successful target engagement will result in a rightward shift of the melting curve for the compound-treated cells compared to the DMSO control.
Experiment 5: Downstream Signaling Pathway Analysis
-
Objective: To verify that target engagement by the compound leads to the expected modulation of the downstream signaling pathway.
-
Causality: This experiment connects target engagement to a functional cellular outcome, completing the MoA validation. If Kinase X phosphorylates Protein Z, treatment with our inhibitor should decrease the levels of phosphorylated Protein Z (p-Protein Z).
Protocol: Western Blotting for Phospho-Protein Z
-
Cell Treatment: Treat cells with a dose-response of this compound and the comparator inhibitors for an appropriate time.
-
Lysis: Lyse the cells and quantify total protein concentration.
-
SDS-PAGE and Transfer: Separate protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Probe the membranes with a primary antibody specific for p-Protein Z. Then, strip and re-probe the same membrane with an antibody for total Protein Z as a loading control.
-
Detection and Analysis: Use a chemiluminescent substrate and imaging system to detect the bands. Quantify the band intensities and plot the ratio of p-Protein Z to total Protein Z against the inhibitor concentration to determine the cellular IC50.
Final Comparative Summary (Hypothetical Results)
| Compound | Target | Cellular Target Engagement (CETSA) | Downstream Inhibition (p-Protein Z IC50) |
| This compound | Kinase X | Thermal Shift Observed | 500 nM |
| Inhibitor Y | Kinase X | Thermal Shift Observed | 15 nM |
The cellular IC50 is expectedly higher than the biochemical IC50 due to factors like cell permeability and efflux pumps. The key result is the confirmation of a dose-dependent effect on a known downstream substrate, which provides the ultimate validation of the proposed mechanism of action.
Conclusion
Through this multi-phased, systematic approach, we have moved this compound from a novel chemical entity to a validated, selective inhibitor of Kinase X. By employing a suite of orthogonal assays—from direct biophysical binding and biochemical inhibition to cellular target engagement and downstream pathway analysis—we have built a robust, self-validating case for its mechanism of action.
The direct comparison to both a non-selective tool compound (Staurosporine) and a highly selective known drug (Inhibitor Y) provides essential context for its performance. Our hypothetical results position this compound as a promising lead compound: it is highly selective and demonstrates on-target activity in a cellular context. The next steps in its development would involve medicinal chemistry efforts to improve its potency and pharmacokinetic properties, guided by the robust MoA data generated through this workflow.
References
-
Title: Surface Plasmon Resonance (SPR) for the Characterization of Biomolecular Interactions Source: Nature Protocols URL: [Link]
-
Title: Quantifying the specificity of protein kinase inhibitors Source: Nature Biotechnology URL: [Link]
-
Title: The cellular thermal shift assay for evaluating drug target engagement in cells Source: Nature Protocols URL: [Link]
cross-validation of in vitro and in silico findings for 1-(3-Bromo-5-trifluoromethylphenylsulfonyl)piperidine
A Senior Application Scientist's Perspective on 1-(3-Bromo-5-trifluoromethylphenylsulfonyl)piperidine
Introduction
In the realm of contemporary drug discovery, the synergy between computational (in silico) and laboratory (in vitro) methodologies is paramount. This guide addresses a common yet challenging scenario: how to proceed when a specific compound of interest, such as this compound, lacks a substantial body of public research data. While a direct comparison of in vitro and in silico findings for this particular molecule is not feasible due to the current absence of published biological data, this guide will provide a robust framework for researchers to conduct such a cross-validation.
We will use a hypothetical case study centered around a compound with a similar phenylsulfonylpiperidine scaffold. This guide will delineate the principles and practices of generating predictive in silico data and subsequently validating these findings through rigorous in vitro experimentation. The objective is to equip researchers with a practical, step-by-step methodology for assessing the biological potential of novel chemical entities, even in the absence of pre-existing data.
The Phenylsulfonylpiperidine Scaffold: A Hypothetical Case Study
For the purpose of this guide, let us postulate a hypothetical biological target: a novel kinase implicated in an inflammatory pathway. Our objective is to evaluate a series of phenylsulfonylpiperidine derivatives, including our lead compound, "Compound X," for their potential as kinase inhibitors.
The Cross-Validation Workflow
A robust cross-validation strategy ensures that computational predictions are not merely theoretical but are grounded in empirical evidence. The workflow we will follow is designed to be iterative, with each stage informing the next.
Figure 1: Iterative workflow for in silico and in vitro cross-validation.
Part 1: In Silico Prediction of Kinase Inhibitory Activity
The initial phase of our investigation leverages computational tools to predict the binding affinity and pharmacokinetic properties of our hypothetical Compound X and its analogs. This allows for a rational prioritization of compounds for synthesis and biological testing.
Molecular Docking Simulation
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor. This provides insights into the binding mode and affinity.
Protocol for Molecular Docking:
-
Receptor Preparation:
-
Obtain the 3D crystal structure of the target kinase from the Protein Data Bank (PDB).
-
Remove water molecules and any co-crystallized ligands.
-
Add hydrogen atoms and assign appropriate protonation states to ionizable residues.
-
Define the binding site based on the location of the co-crystallized ligand or through binding pocket prediction algorithms.
-
-
Ligand Preparation:
-
Generate a 3D conformation of Compound X and its analogs.
-
Assign partial charges and define rotatable bonds.
-
-
Docking Execution:
-
Utilize a docking program (e.g., AutoDock Vina, Glide) to dock the prepared ligands into the defined binding site of the receptor.
-
The program will generate multiple binding poses for each ligand, ranked by a scoring function that estimates the binding free energy.
-
-
Analysis of Results:
-
Visualize the top-ranked docking poses to analyze key interactions (e.g., hydrogen bonds, hydrophobic interactions) with the kinase's active site residues.
-
The docking score provides a semi-quantitative prediction of binding affinity.
-
ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) Prediction
Early assessment of a compound's pharmacokinetic properties is crucial to avoid late-stage failures in drug development.[1]
Commonly Predicted ADMET Properties:
-
Lipinski's Rule of Five: Assesses drug-likeness based on molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors.
-
Aqueous Solubility: Predicts the solubility of the compound in water, which impacts absorption.
-
Blood-Brain Barrier (BBB) Permeability: Predicts the ability of the compound to cross the BBB.
-
CYP450 Inhibition: Predicts potential drug-drug interactions by assessing the inhibition of key metabolic enzymes.
-
Hepatotoxicity: Predicts the potential for liver damage.
-
AMES Mutagenicity: Predicts the mutagenic potential of the compound.
Various online tools and software packages (e.g., SwissADME, QikProp) can be used for these predictions.[2]
Table 1: Hypothetical In Silico Data for Phenylsulfonylpiperidine Derivatives
| Compound ID | Docking Score (kcal/mol) | Predicted logP | Predicted Aqueous Solubility (logS) | Lipinski's Rule of Five Violations | Predicted BBB Permeability |
| Compound X | -9.5 | 3.8 | -4.2 | 0 | High |
| Analog A | -8.2 | 3.1 | -3.5 | 0 | High |
| Analog B | -10.1 | 4.5 | -5.1 | 0 | Low |
| Analog C | -7.5 | 2.5 | -2.8 | 0 | High |
Based on this hypothetical in silico data, Analog B shows the best docking score, suggesting strong binding affinity. However, its higher lipophilicity and lower predicted solubility might pose formulation challenges. Compound X presents a good balance of predicted affinity and drug-like properties.
Part 2: In Vitro Validation of Kinase Inhibition
The next critical step is to synthesize the prioritized compounds and test them in relevant in vitro assays to validate the in silico predictions.
Compound Synthesis and Characterization
The synthesis of phenylsulfonylpiperidines can be achieved through various established synthetic routes. A general approach involves the reaction of a substituted phenylsulfonyl chloride with piperidine.
General Synthetic Scheme:
Figure 2: General synthetic scheme for phenylsulfonylpiperidine derivatives.
Following synthesis, the compounds must be purified (e.g., by column chromatography) and their identity and purity confirmed using analytical techniques such as NMR and mass spectrometry.
Biochemical Kinase Inhibition Assay
This assay directly measures the ability of a compound to inhibit the activity of the target kinase.
Protocol for a Generic Kinase Inhibition Assay (e.g., ADP-Glo™ Kinase Assay):
-
Assay Setup:
-
In a 384-well plate, add the kinase enzyme, the kinase-specific substrate, and ATP.
-
Add varying concentrations of the test compounds (e.g., Compound X, analogs) to the wells. Include a positive control (a known kinase inhibitor) and a negative control (vehicle, e.g., DMSO).
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the kinase reaction to proceed.
-
-
Detection:
-
Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.
-
Add Kinase Detection Reagent to convert the ADP generated by the kinase reaction into a luminescent signal.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.
-
Plot the percentage of kinase inhibition against the logarithm of the compound concentration.
-
Fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the kinase activity).
-
Cell-Based Cytotoxicity Assay
It is essential to assess whether the observed kinase inhibition translates to a cellular effect and to determine the compound's general toxicity.
Protocol for MTT Assay:
-
Cell Culture:
-
Plate cells (e.g., a cancer cell line known to be dependent on the target kinase) in a 96-well plate and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with a range of concentrations of the test compounds for a specified duration (e.g., 48-72 hours).
-
-
MTT Addition:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
-
Solubilization and Measurement:
-
Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.
-
-
Data Analysis:
-
The absorbance is proportional to the number of viable cells.
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Determine the CC₅₀ value (the concentration of the compound that causes 50% cell death).
-
Cross-Validation: Comparing In Silico and In Vitro Data
The moment of truth arrives when we compare the computational predictions with the experimental results.
Table 2: Hypothetical Cross-Validation Data
| Compound ID | Docking Score (kcal/mol) | In Vitro Kinase IC₅₀ (nM) | In Vitro Cell Viability CC₅₀ (µM) |
| Compound X | -9.5 | 150 | > 50 |
| Analog A | -8.2 | 800 | > 50 |
| Analog B | -10.1 | 50 | 5 |
| Analog C | -7.5 | 2500 | > 50 |
| Positive Control | -11.0 | 10 | 0.5 |
Analysis of the Cross-Validation:
-
There is a good correlation between the docking scores and the experimentally determined IC₅₀ values. Analog B, with the best docking score, is indeed the most potent inhibitor.
-
However, the cell-based assay reveals that Analog B is also cytotoxic at a concentration not far from its inhibitory concentration, which is a significant concern.
-
Compound X, while less potent than Analog B, exhibits a much better therapeutic window, with no significant cytotoxicity at concentrations well above its IC₅₀. This makes Compound X a more promising lead candidate for further optimization.
-
The in silico ADMET predictions for Analog B (higher lipophilicity) might offer a clue to its cytotoxicity, as highly lipophilic compounds can sometimes exhibit off-target effects and membrane disruption.
The Feedback Loop
The discrepancies and correlations observed during cross-validation provide valuable information for the next cycle of drug design. The structure-activity relationship (SAR) data from the in vitro assays can be used to refine the in silico models. For example, the key interactions observed in the docking pose of the most active compounds can be used to build a pharmacophore model for virtual screening of larger compound libraries.
Conclusion
The cross-validation of in silico and in vitro data is a cornerstone of modern drug discovery. While the lack of public data for this compound precludes a direct analysis, the framework presented in this guide provides a comprehensive and scientifically rigorous approach for any novel compound. By integrating computational predictions with experimental validation, researchers can make more informed decisions, accelerate the discovery process, and increase the likelihood of identifying promising new therapeutic agents. This iterative process of prediction, testing, and refinement is essential for navigating the complex landscape of drug development.
References
- Vertex AI Search. (n.d.). This compound.
- Sun, D., Scherman, M. S., Jones, V., Hurdle, J. G., Woolhiser, L. K., Knudson, S. E., ... & Lee, R. E. (2009). Discovery, synthesis, and biological evaluation of piperidinol analogs with anti-tuberculosis activity. Bioorganic & Medicinal Chemistry, 17(10), 3588–3594. .
- Codée, J. D. C., Litjens, R. E. J. N., van den Bos, L. J., Overkleeft, H. S., & van der Marel, G. A. (2005). IMPROVED SYNTHESIS OF 1-BENZENESULFINYL PIPERIDINE AND ANALOGS FOR THE ACTIVATION OF THIOGLYCOSIDES IN CONJUNCTION WITH TRIFLUOROMETHANESULFONIC ANHYDRIDE. Organic Syntheses, 81, 219. .
- Gebre, A. K., & Tadesse, S. (2024). In silico prediction of some pharmacokinetic, safety, biological activity and molecular docking studies of 1-piperazine indole hybrid with nicotinic amide and nicotinic acid and their analogues. SAGE Open Medicine, 12, 20503121241274212. .
- Ezz Eldin, R. R., Saleh, M. A., Alwarsh, S. A., Rushdi, A., Althoqapy, A. A., El Saeed, H. S., & Abo Elmaaty, A. (2023). RETRACTED: Design and Synthesis of Novel 5-((3-(Trifluoromethyl)piperidin-1-yl)sulfonyl)indoline-2,3-dione Derivatives as Promising Antiviral Agents: In Vitro, In Silico, and Structure–Activity Relationship Studies. Pharmaceuticals, 16(9), 1247. .
- Ogunniran, K. O., Ojo, O. E., & Obafemi, C. A. (2019). Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives.
- ChemicalBook. (n.d.). 951884-69-8(this compound) Product Description.
- Al-Ostath, A. I., Al-Assar, M. S., & El-Sattar, N. E. A. (2024). Synthesis, characterization, quantum chemical modelling, molecular docking, in silico and in vitro assessment of 3-(2-bromo-5-fluorophenyl))-1-(thiophen-2-yl)prop-2-en-1-one. Scientific Reports, 14(1), 1-20. .
Sources
- 1. In silico prediction of some pharmacokinetic, safety, biological activity and molecular docking studies of 1-piperazine indole hybrid with nicotinic amide and nicotinic acid and their analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis, characterization, quantum chemical modelling, molecular docking, in silico and in vitro assessment of 3-(2-bromo-5-fluorophenyl))-1-(thiophen-2-yl)prop-2-en-1-one - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Anti-Proliferative Effects of Phenylsulfonylpiperidine Derivatives
This guide provides a comparative analysis of the anti-proliferative effects of various phenylsulfonylpiperidine derivatives, a class of compounds demonstrating significant potential in oncology research. We will delve into the structural nuances that dictate their efficacy against different cancer cell lines, explore their mechanisms of action, and provide detailed protocols for evaluating their anti-proliferative activity. This document is intended for researchers, scientists, and drug development professionals seeking to understand and apply these promising agents in their work.
Introduction: The Phenylsulfonylpiperidine Scaffold in Cancer Research
The search for novel anti-cancer agents is a cornerstone of modern medicinal chemistry. Heterocyclic compounds are of particular interest, with the piperidine moiety being a prevalent feature in many FDA-approved drugs.[1][2] When combined with a phenylsulfonyl group, the resulting scaffold offers a versatile platform for developing targeted anti-proliferative agents. These compounds have demonstrated a range of biological activities, including the ability to induce cell cycle arrest, trigger apoptosis, and inhibit cell migration, making them a fertile ground for the development of new cancer therapies.[3][4][5] This guide will compare several distinct classes of phenylsulfonylpiperidine and its close analog, phenylsulfonylpiperazine, highlighting key derivatives and the experimental data that underscore their potential.
Comparative Analysis of Key Phenylsulfonylpiperidine Classes
The anti-proliferative efficacy of these compounds is highly dependent on the specific chemical moieties attached to the core scaffold. Below, we compare several classes that have been investigated for their anti-cancer properties.
Tetrazole-Hybridized Phenylsulfonylpiperazines
A notable strategy in drug design involves hybridizing pharmacophores to create molecules with potentially synergistic or enhanced effects.[6] One such approach combines the phenylsulfonylpiperazine core with a tetrazole moiety. Tetrazoles are recognized as bioisosteres for carboxylic acids and contribute to a variety of pharmacological activities.[6][7]
Studies have revealed that these hybrid compounds exhibit potent growth inhibitory activity against a panel of human cancer cell lines. For instance, a series of 2-((1-substituted phenyl-1H-tetrazol-5-yl)thio)-1-(4-(substituted phenyl sulfonyl)piperazin-1-yl)ethanone derivatives showed significant activity.[6] Specifically, compounds designated 7e and 7n displayed broad-spectrum activity with GI50 values ≤0.2 µM against SiHa (cervical carcinoma) and MDA-MB-231 (breast adenocarcinoma) cell lines.[6][7] Another set of compounds (7g, 7l, 7p, 7s, 7t ) were particularly potent against PANC-1 (pancreatic carcinoma) cells, with GI50 values ≤0.1 µM.[6][7]
More recently, a derivative named Compound 3 ((4-(1H-tetrazol-1-yl)phenyl)(4-((4-chlorophenyl)sulfonyl)piperazin-1-yl)methanone) was identified as a highly promising agent against luminal breast cancer.[3][8] It demonstrated a potent IC50 of 4.48 µM in the MCF7 cell line with a remarkable selectivity index (SI) of over 35 when compared to non-tumoral MCF-10A cells.[8][9] Mechanistic studies suggest that Compound 3 exerts its anti-proliferative and anti-migratory effects, at least in part, by upregulating E-Cadherin (CDH1) transcripts, which is crucial for controlling the epithelial-mesenchymal transition (EMT), a key process in metastasis.[3][9]
Phenylsulfonylpiperidines Targeting Endoplasmic Reticulum (ER) Stress
A distinct mechanistic approach is exemplified by PSP205 , a novel phenyl sulfonyl piperidine identified for its ability to induce apoptosis in colon cancer cells.[4] Transcriptome analysis following PSP205 treatment revealed a significant upregulation of genes associated with the ER stress response, also known as the unfolded protein response (UPR).[4] This prolonged ER stress leads to autophagy and ultimately, apoptotic cell death.
The proposed mechanism involves the IRE1-TRAF2-JNK signaling pathway, leading to macroautophagy and ER-phagy.[4] A key finding was that PSP205 decreases the expression of COPB2, a subunit of the COPI coat complex involved in vesicle trafficking between the ER and Golgi apparatus.[4] This novel mechanism of action, targeting cellular protein and vesicle transport machinery, distinguishes PSP205 from other anti-proliferative agents and highlights the diverse pathways that can be modulated by this scaffold.
CYP1A1-Activated Benzenesulfonate Prodrugs (PAIB-SOs)
A sophisticated strategy for achieving tumor selectivity involves the design of prodrugs that are activated by enzymes overexpressed in cancer cells. Phenyl 4-(2-oxo-3-alkylimidazolidin-1-yl)benzenesulfonates (PAIB-SOs) are a class of antimitotic prodrugs designed for this purpose.[10] These compounds are relatively inert but are bioactivated by the Cytochrome P450 1A1 (CYP1A1) enzyme, which is notably expressed in a high percentage of breast tumors.[10]
Upon activation, PAIB-SOs are N-dealkylated to their highly cytotoxic metabolites, phenyl 4-(2-oxo-3-imidazolidin-1-yl)benzenesulfonates (PIB-SOs).[10] These active metabolites function as antimicrotubule agents, blocking cell cycle progression in the G2/M phase and inducing apoptosis.[11] The anti-proliferative activity is potent, often in the nanomolar range, and is both concentration- and time-dependent, requiring at least 24-36 hours of exposure to achieve significant cytocidal effects.[11][12] This targeted activation mechanism offers the potential for high efficacy within the tumor while minimizing systemic toxicity.[10][11]
Phenyl 4-(2-oxoimidazolidin-1-yl)benzenesulfonamides (PIB-SAs)
Replacing the sulfonate bridge of the aforementioned prodrugs with a sulfonamide group—a common bioisosteric substitution—led to the development of phenyl 4-(2-oxoimidazolidin-1-yl)benzenesulfonamides (PIB-SAs).[5] These compounds are not prodrugs but are directly active, exhibiting potent anti-proliferative activities at the nanomolar level against a wide range of cancer cell lines.[5]
Similar to the active metabolites of PAIB-SOs, PIB-SAs act as antimitotic agents. They disrupt the cytoskeleton by interfering with microtubule dynamics, leading to a cell cycle block at the G2/M phase and subsequent cell death via anoikis (a form of apoptosis).[5] Certain derivatives in this class have also demonstrated potent anti-angiogenic and anti-tumor activities in vivo, making them promising candidates for further development.[5]
Data Summary: Comparative Anti-Proliferative Activity
The table below summarizes the reported activities of representative compounds from each class, providing a clear comparison of their potency and cellular targets.
| Compound Class/Name | Representative Compound(s) | Target Cancer Cell Lines | Potency (GI50 / IC50) | Proposed Mechanism of Action | Reference(s) |
| Tetrazole-Hybridized Piperazines | 7e, 7n | SiHa (Cervical), MDA-MB-231 (Breast) | ≤0.2 µM | Growth Inhibition (Mechanism not fully elucidated) | [7],[6] |
| Tetrazole-Hybridized Piperazines | Compound 3 | MCF7 (Luminal Breast) | 4.48 µM | Upregulation of E-Cadherin (CDH1), Anti-migratory | [8],[3],[9] |
| ER Stress Inducers | PSP205 | Colon Cancer Cells | Not specified | Induction of UPR/ER Stress, Downregulation of COPB2, Apoptosis | [4] |
| CYP1A1-Activated Prodrugs | PAIB-SOs | CYP1A1-positive Breast Cancer Cells (e.g., MCF-7) | Nanomolar range | Bioactivation to PIB-SO, Antimitotic (Microtubule disruption), G2/M Arrest | [11],[10] |
| Benzenesulfonamides | PIB-SAs (e.g., 16, 17) | Various (e.g., HT-1080 Fibrosarcoma) | Nanomolar range | Antimitotic (Microtubule disruption), G2/M Arrest, Anti-angiogenic | [5] |
Experimental Protocols & Methodologies
To ensure scientific rigor and reproducibility, the evaluation of anti-proliferative agents requires standardized and well-validated assays. Here, we provide step-by-step protocols for two fundamental techniques used in the characterization of these compounds.
Workflow for Screening Anti-Proliferative Compounds
The overall process for evaluating a novel compound follows a logical progression from initial screening to mechanistic investigation.
Caption: General workflow for assessing anti-proliferative compounds.
Protocol: Sulforhodamine B (SRB) Assay for Cell Proliferation
The SRB assay is a reliable method for determining cytotoxicity based on the measurement of cellular protein content.[6] It was a key assay used to evaluate the tetrazole-hybridized phenylsulfonylpiperazines.[7]
Rationale: This protocol is chosen for its simplicity, sensitivity, and the stability of the end-product. It provides a direct measure of cell mass, which correlates with cell number.
Step-by-Step Methodology:
-
Cell Seeding: Plate cells in 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).
-
Compound Treatment: The following day, replace the medium with fresh medium containing serial dilutions of the phenylsulfonylpiperidine compounds. Include a vehicle control (e.g., 0.1% DMSO) and a positive control.
-
Incubation: Incubate the plates for the desired exposure time (typically 48-72 hours).
-
Cell Fixation: Gently remove the medium. Add 100 µL of cold 10% (w/v) Trichloroacetic Acid (TCA) to each well to fix the cells. Incubate at 4°C for 1 hour.
-
Causality Note: TCA fixation adheres the cellular proteins to the plastic, ensuring that subsequent washing steps do not result in cell loss.
-
-
Washing: Carefully discard the TCA and wash the plates five times with slow-running tap water. Remove excess water by tapping the plate on paper towels and allow it to air dry completely.
-
Staining: Add 100 µL of 0.4% (w/v) SRB solution (in 1% acetic acid) to each well and stain for 30 minutes at room temperature.
-
Wash and Dry: Discard the SRB solution and quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye. Allow the plates to air dry.
-
Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye. Place the plates on a shaker for 5-10 minutes to ensure complete dissolution.
-
Measurement: Read the absorbance (Optical Density, OD) at 510 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle control and determine the GI50/IC50 value using non-linear regression analysis.
Protocol: Cell Cycle Analysis via Flow Cytometry
This method is essential for determining if a compound induces cell cycle arrest at a specific phase, a hallmark of antimitotic agents like the PIB-SA and activated PAIB-SO derivatives.[5]
Rationale: Propidium Iodide (PI) is a fluorescent intercalating agent that stains DNA. The amount of PI fluorescence in a cell is directly proportional to its DNA content, allowing for the differentiation of cells in G0/G1, S, and G2/M phases of the cell cycle.
Step-by-Step Methodology:
-
Cell Culture and Treatment: Seed cells in 6-well plates and allow them to adhere. Treat the cells with the compound of interest at its IC50 concentration for a specified time (e.g., 24 hours).
-
Cell Harvest: Harvest both adherent and floating cells to include the apoptotic population. Trypsinize the adherent cells, combine them with the supernatant, and centrifuge at 300 x g for 5 minutes.
-
Washing: Discard the supernatant and wash the cell pellet once with ice-cold Phosphate Buffered Saline (PBS).
-
Fixation: Resuspend the cell pellet in 500 µL of ice-cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).
-
Causality Note: Ethanol fixation permeabilizes the cell membrane, allowing the PI stain to enter and bind to the DNA, while also preserving the cellular structure.
-
-
Staining: Centrifuge the fixed cells to remove the ethanol. Wash the pellet once with PBS. Resuspend the pellet in 500 µL of PI/RNase Staining Buffer.
-
Incubation: Incubate in the dark at room temperature for 30 minutes. The RNase is crucial for degrading any double-stranded RNA, ensuring that PI only stains DNA.
-
Data Acquisition: Analyze the samples on a flow cytometer. Acquire at least 10,000 events per sample.
-
Analysis: Use appropriate software (e.g., FlowJo, FCS Express) to gate the cell population and generate a histogram of DNA content. Quantify the percentage of cells in the G0/G1, S, and G2/M phases.
Key Mechanistic Pathways
The anti-proliferative effects of phenylsulfonylpiperidines are mediated through the disruption of fundamental cellular processes. The diagram below illustrates two of the primary mechanisms discussed: induction of G2/M cell cycle arrest and apoptosis triggered by ER stress.
Caption: Key anti-proliferative mechanisms of phenylsulfonylpiperidines.
Conclusion and Future Outlook
The phenylsulfonylpiperidine scaffold is a remarkably versatile platform for the design of novel anti-proliferative agents. The comparative analysis reveals that subtle structural modifications can lead to vastly different mechanisms of action, from targeted prodrug strategies dependent on tumor-specific enzymes to the induction of novel stress pathways. The tetrazole-hybridized compounds show particular promise against breast and pancreatic cancers, while other derivatives function as potent, nanomolar-range antimitotic agents. The discovery of compounds like PSP205, which targets vesicle trafficking, opens up new avenues for therapeutic intervention.
Future research should focus on optimizing the pharmacokinetic properties of these lead compounds, conducting further in vivo efficacy studies, and exploring combination therapies to overcome potential resistance mechanisms. The data presented herein provide a strong foundation and rationale for the continued development of phenylsulfonylpiperidine derivatives as the next generation of cancer therapeutics.
References
-
ResearchGate. (2018). Synthesis and Preliminary Antiproliferative Activity of Novel 4-Substituted Phenylsulfonyl Piperazines with Tetrazole Moiety. Available at: [Link]
-
MDPI. (2024). A Novel Compound from the Phenylsulfonylpiperazine Class: Evaluation of In Vitro Activity on Luminal Breast Cancer Cells. Available at: [Link]
-
Indian Journal of Pharmaceutical Sciences. (n.d.). Synthesis and Preliminary Antiproliferative Activity of Novel 4-Substituted Phenylsulfonyl Piperazines with Tetrazole Moiety. Available at: [Link]
-
National Center for Biotechnology Information (PMC). (n.d.). Novel Microtubule-Interacting Phenoxy Pyridine and Phenyl Sulfanyl Pyridine Analogues for Cancer Therapy. Available at: [Link]
-
National Center for Biotechnology Information (PMC). (2024). A Novel Compound from the Phenylsulfonylpiperazine Class: Evaluation of In Vitro Activity on Luminal Breast Cancer Cells. Available at: [Link]
-
PubMed. (2024). A Novel Compound from the Phenylsulfonylpiperazine Class: Evaluation of In Vitro Activity on Luminal Breast Cancer Cells. Available at: [Link]
-
PubMed. (2025). PSP205, a Novel Phenyl Sulfonyl Piperidine, Induces Apoptotic Cell Death in Colon Cancer by Modulating Coat Protein Complex-Mediated Vesicle Trafficking. Available at: [Link]
-
Walsh Medical Media. (2017). Design, synthesis and biological evaluation of novel antiproliferative agents. Available at: [Link]
-
PubMed. (n.d.). Evaluation of the time-dependent antiproliferative activity and liver microsome stability of 3 phenyl 4-(2-oxo-3-alkylimidazolidin-1-yl)benzenesulfonates as promising CYP1A1-dependent antimicrotubule prodrugs. Available at: [Link]
-
ResearchGate. (n.d.). Molecular structures and antiproliferative activity of derivatives.... Available at: [Link]
-
MDPI. (n.d.). Toxicity, Half-Life and Antitumor Activity of Phenyl 4-(2-Oxo-3-alkylimidazolidin-1-yl)benzenesulfonates as Novel Antimitotic CYP1A1-Targeted Prodrugs in Female Mouse Models. Available at: [Link]
-
National Center for Biotechnology Information (PMC). (n.d.). Synthesis and Biological Evaluation of Novel Sulfonanilide Compounds as Antiproliferative Agents for Breast Cancer. Available at: [Link]
-
Frontiers. (n.d.). Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. Available at: [Link]
-
Spandidos Publications. (n.d.). Aphidicolin inhibits cell proliferation via the p53-GADD45β pathway in AtT-20 cells. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis, structure determination, and biological evaluation of phenylsulfonyl hydrazide derivatives as potential anti-inflammatory agents. Available at: [Link]
-
PubMed. (n.d.). Substituted phenyl 4-(2-oxoimidazolidin-1-yl)benzenesulfonamides as antimitotics. Antiproliferative, antiangiogenic and antitumoral activity, and quantitative structure-activity relationships. Available at: [Link]
-
National Center for Biotechnology Information (PMC). (n.d.). Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. Available at: [Link]
-
PubMed. (2015). Piperine inhibits proliferation of human osteosarcoma cells via G2/M phase arrest and metastasis by suppressing MMP-2/-9 expression. Available at: [Link]
-
National Center for Biotechnology Information (PMC). (n.d.). Comparison of Anticancer Drug Toxicities: Paradigm Shift in Adverse Effect Profile. Available at: [Link]
-
PubMed. (2017). Activation of Phenyl 4-(2-Oxo-3-alkylimidazolidin-1-yl)benzenesulfonates Prodrugs by CYP1A1 as New Antimitotics Targeting Breast Cancer Cells. Available at: [Link]
Sources
- 1. Frontiers | Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives [frontiersin.org]
- 2. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Novel Compound from the Phenylsulfonylpiperazine Class: Evaluation of In Vitro Activity on Luminal Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PSP205, a Novel Phenyl Sulfonyl Piperidine, Induces Apoptotic Cell Death in Colon Cancer by Modulating Coat Protein Complex-Mediated Vesicle Trafficking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Substituted phenyl 4-(2-oxoimidazolidin-1-yl)benzenesulfonamides as antimitotics. Antiproliferative, antiangiogenic and antitumoral activity, and quantitative structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ijpsonline.com [ijpsonline.com]
- 7. researchgate.net [researchgate.net]
- 8. A Novel Compound from the Phenylsulfonylpiperazine Class: Evaluation of In Vitro Activity on Luminal Breast Cancer Cells | MDPI [mdpi.com]
- 9. A Novel Compound from the Phenylsulfonylpiperazine Class: Evaluation of In Vitro Activity on Luminal Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Activation of Phenyl 4-(2-Oxo-3-alkylimidazolidin-1-yl)benzenesulfonates Prodrugs by CYP1A1 as New Antimitotics Targeting Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Toxicity, Half-Life and Antitumor Activity of Phenyl 4-(2-Oxo-3-alkylimidazolidin-1-yl)benzenesulfonates as Novel Antimitotic CYP1A1-Targeted Prodrugs in Female Mouse Models [mdpi.com]
- 12. Evaluation of the time-dependent antiproliferative activity and liver microsome stability of 3 phenyl 4-(2-oxo-3-alkylimidazolidin-1-yl)benzenesulfonates as promising CYP1A1-dependent antimicrotubule prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Selectivity of 1-(3-Bromo-5-trifluoromethylphenylsulfonyl)piperidine for Its Target: A Comparative Guide
In the landscape of modern drug discovery, the precise interaction of a small molecule with its intended biological target is paramount. Off-target effects can lead to unforeseen toxicity and a narrow therapeutic window, often derailing promising drug candidates. Therefore, a rigorous assessment of a compound's selectivity is not merely a characterization step but a cornerstone of preclinical development. This guide provides a comprehensive framework for evaluating the selectivity of a novel compound, using the hypothetical case of 1-(3-Bromo-5-trifluoromethylphenylsulfonyl)piperidine , a molecule with structural motifs suggestive of enzyme inhibition.
Given that the specific target of this compound is not established, our investigation will commence with a broad-spectrum approach to identify its primary molecular target, followed by a tiered strategy to build a comprehensive selectivity profile. We will use monoacylglycerol lipase (MAGL), a serine hydrolase involved in endocannabinoid signaling, as a representative target for our illustrative experimental workflows.[1][2][3] This guide is designed for researchers, scientists, and drug development professionals to navigate the critical path of inhibitor selectivity assessment.
Part 1: Unveiling the Primary Target - Activity-Based Protein Profiling (ABPP)
When the primary target of a compound is unknown, an unbiased approach is essential to identify its most potent interactions within a complex biological system. Activity-Based Protein Profiling (ABPP) is a powerful chemoproteomic technique that utilizes active site-directed covalent probes to map the functional state of entire enzyme families directly in native biological systems.[4][5][6] A competitive ABPP workflow can effectively pinpoint the primary target of an unlabeled inhibitor by measuring its ability to prevent the binding of a broad-spectrum fluorescent probe.
Rationale for ABPP
The sulfonylpiperidine scaffold present in our compound of interest is a common feature in inhibitors of serine hydrolases. Therefore, a competitive ABPP experiment using a fluorophosphonate (FP) probe, which reacts with the active site serine of this enzyme class, is a logical starting point.[7] By incubating a complex proteome (e.g., cell or tissue lysate) with our test compound prior to treatment with a fluorescent FP probe, we can identify the target protein(s) by observing a decrease in fluorescence intensity on a gel or via quantitative mass spectrometry.[7][8]
Experimental Protocol: Competitive ABPP
-
Proteome Preparation: Homogenize mouse brain tissue in Tris-buffered saline (TBS) to generate a proteome lysate. Determine the total protein concentration using a standard Bradford assay.
-
Inhibitor Incubation: Aliquot the proteome (e.g., 50 µg of total protein per sample) and incubate with varying concentrations of this compound (e.g., from 1 nM to 10 µM) or a vehicle control (DMSO) for 30 minutes at 37°C.
-
Probe Labeling: Add a fluorescently tagged fluorophosphonate probe (e.g., FP-TAMRA) to each sample at a final concentration of 1 µM and incubate for another 30 minutes at 37°C.
-
SDS-PAGE Analysis: Quench the labeling reaction by adding 2x SDS-PAGE loading buffer. Separate the proteins by SDS-PAGE.
-
Visualization and Analysis: Visualize the fluorescently labeled proteins using a flatbed fluorescence scanner. The target protein will appear as a band with reduced fluorescence intensity in the inhibitor-treated lanes compared to the vehicle control.
Diagram of the Competitive ABPP Workflow
Caption: Competitive ABPP workflow for target identification.
Hypothetical ABPP Data
| Compound | Concentration (µM) | MAGL Activity (% of Control) | FAAH Activity (% of Control) |
| Vehicle | - | 100 | 100 |
| This compound | 0.01 | 85 | 98 |
| 0.1 | 45 | 95 | |
| 1 | 12 | 92 | |
| 10 | 5 | 89 | |
| JZL184 (Control) | 0.1 | 15 | 90 |
This hypothetical data suggests that this compound potently inhibits MAGL, with minimal effect on another prominent serine hydrolase, FAAH, at similar concentrations.
Part 2: Biochemical Validation and Potency Determination
Following target identification via ABPP, the next logical step is to validate this interaction and determine the inhibitor's potency using a purified enzyme system. In vitro enzyme assays provide a controlled environment to study the direct interaction between the inhibitor and its target.[9][10]
Rationale for In Vitro Enzymatic Assays
These assays are crucial for:
-
Confirming direct inhibition: Ruling out the possibility of indirect effects observed in a complex lysate.
-
Determining potency (IC50): Quantifying the concentration of inhibitor required to reduce enzyme activity by 50%.
-
Elucidating the mechanism of inhibition: Understanding how the inhibitor interacts with the enzyme (e.g., competitive, non-competitive, uncompetitive, or irreversible).[11][12][13][14]
Experimental Protocol: Fluorogenic Assay for MAGL Activity
-
Reagents: Purified recombinant human MAGL, a fluorogenic substrate (e.g., 4-methylumbelliferyl acetate), assay buffer (e.g., 50 mM Tris-HCl, pH 7.4), and the test compound.
-
Assay Setup: In a 96-well plate, add the assay buffer, varying concentrations of this compound, and the purified MAGL enzyme. Incubate for 15 minutes at 37°C to allow for inhibitor binding.
-
Initiate Reaction: Add the fluorogenic substrate to initiate the enzymatic reaction.
-
Kinetic Measurement: Measure the increase in fluorescence over time using a plate reader (excitation/emission wavelengths appropriate for the fluorophore). The rate of the reaction is proportional to the enzyme activity.
-
Data Analysis: Plot the initial reaction rates against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Determining the Mechanism of Inhibition
To understand how the inhibitor interacts with the enzyme, kinetic studies are performed by varying the substrate concentration in the presence of a fixed inhibitor concentration. The resulting data can be visualized using a Lineweaver-Burk plot to distinguish between different inhibition modalities.[15][16] For suspected irreversible inhibitors, a time-dependent inhibition assay is necessary to determine the inactivation rate constant (k_inact).[17][18]
Diagram of Enzyme Inhibition Mechanisms
Caption: Different modes of reversible enzyme inhibition.
Comparative Potency Data
| Compound | Target | IC50 (nM) | Mechanism |
| This compound | MAGL | 25 | Competitive |
| JZL184 | MAGL | 8 | Irreversible |
| KML29 | MAGL | 4 | Irreversible |
| URB602 | MAGL | 28,000 | Reversible |
This hypothetical data positions our test compound as a potent, competitive inhibitor of MAGL, comparable to some known irreversible inhibitors.[1][2]
Part 3: Building a Comprehensive Selectivity Profile
High potency against the primary target is only one aspect of a desirable drug candidate. A comprehensive selectivity profile is crucial to predict potential off-target liabilities. This involves screening the compound against a panel of related and unrelated enzymes and confirming target engagement in a more physiologically relevant cellular context.
In Vitro Selectivity Panel
Screening against a panel of related enzymes (e.g., other serine hydrolases like FAAH, ABHD6, and various carboxylesterases) is critical to assess "in-class" selectivity.[19] Additionally, screening against a broader panel of unrelated targets (e.g., kinases, GPCRs, ion channels) can reveal unexpected off-target interactions.[20]
Hypothetical Selectivity Panel Data
| Enzyme Target | This compound IC50 (µM) | JZL184 IC50 (µM) |
| MAGL | 0.025 | 0.008 |
| FAAH | > 50 | 3.6 |
| ABHD6 | 5.2 | > 10 |
| Carboxylesterase 1 | > 50 | > 50 |
| Kinase Panel (representative) | > 20 | > 20 |
| GPCR Panel (representative) | > 20 | > 20 |
This data suggests our compound has high selectivity for MAGL over other serine hydrolases and lacks significant activity against other major target classes.
Cellular Target Engagement
Biochemical assays, while informative, do not guarantee that a compound will engage its target in the complex environment of a living cell.[21][22] Cellular target engagement assays are therefore essential to confirm that the compound can cross the cell membrane and bind to its target under more physiological conditions.[23][24] The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose, as it measures the thermal stabilization of a target protein upon ligand binding.[24]
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
-
Cell Culture and Treatment: Culture a relevant cell line (e.g., a neuroblastoma cell line endogenously expressing MAGL) and treat with either the test compound or vehicle (DMSO) for a specified time.
-
Thermal Challenge: Harvest the cells, resuspend them in a buffered solution, and aliquot them. Heat the aliquots to a range of temperatures (e.g., 40-70°C) for a few minutes to induce protein denaturation.
-
Lysis and Protein Separation: Lyse the cells to release the soluble proteins. Separate the soluble and aggregated protein fractions by centrifugation.
-
Protein Detection: Analyze the amount of soluble target protein (MAGL) remaining at each temperature using Western blotting or another protein detection method.
-
Data Analysis: Plot the amount of soluble MAGL as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.
Diagram of the CETSA Principle
Caption: Principle of the Cellular Thermal Shift Assay (CETSA).
Comparative Cellular Data
| Compound | Cellular Target Engagement (CETSA Shift, °C) | Functional Cellular Assay (EC50, nM) |
| This compound | + 4.2 | 85 |
| JZL184 | + 5.5 | 50 |
This hypothetical cellular data confirms that our test compound engages MAGL in live cells and exhibits functional activity, albeit with slightly lower potency than in the biochemical assay, which is expected due to factors like cell permeability and efflux.
Conclusion and Comparative Outlook
This guide outlines a systematic and multi-faceted approach to assessing the selectivity of a novel inhibitor, exemplified by the hypothetical compound this compound. Our hypothetical data suggests that this compound is a potent and selective competitive inhibitor of MAGL.
Comparison with Alternatives:
-
Potency: Its biochemical potency (IC50 = 25 nM) is comparable to the well-established irreversible inhibitor JZL184 (IC50 = 8 nM).
-
Selectivity: It demonstrates a superior in vitro selectivity profile over JZL184, with significantly less off-target activity against FAAH.
-
Mechanism: As a reversible, competitive inhibitor, it may offer advantages in terms of safety and dosing flexibility compared to irreversible inhibitors, which can lead to prolonged target inhibition and potential for off-target covalent modification.
-
Cellular Activity: It effectively engages its target in a cellular context, confirming its potential for in vivo applications.
The rigorous application of unbiased target identification methods like ABPP, followed by detailed biochemical and cellular characterization, is indispensable for building a robust data package for any novel inhibitor. This comprehensive understanding of a compound's selectivity is the foundation upon which successful drug development programs are built.
References
- Valero, E., et al. A kinetic study of irreversible enzyme inhibition by an inhibitor that is rendered unstable by enzymic catalysis. The inhibition of polyphenol oxidase by L-cysteine. Biochemical Journal.
- Grimm, S. W., et al. (2021). Irreversible Enzyme Inhibition Kinetics and Drug-Drug Interactions. Methods in Molecular Biology.
- Selvita. A Practical Guide to Target Engagement Assays. Selvita Website.
- Jones, H. B. L., et al. (2021). ABPP-HT - High-Throughput Activity-Based Profiling of Deubiquitylating Enzyme Inhibitors in a Cellular Context. Frontiers in Chemistry.
- DiscoverX. Target Engagement Assays. DiscoverX Website.
- Zimmerman, S. M., et al. (2012). Highly selective inhibitors of monoacylglycerol lipase bearing a reactive group that is bioisosteric with endocannabinoid substrates. Journal of the American Chemical Society.
- Niphakis, M. J., & Cravatt, B. F. (2014). Enzyme Inhibitor Discovery by Activity-Based Protein Profiling. Annual Review of Biochemistry.
- Vipergen. Unlocking the Potential of Cell-Based Assays in Modern Scientific Research. Vipergen Website.
- Pinto-Fernández, A., et al. (2021). ABPP-HT - High-Throughput Activity-Based Profiling of Deubiquitylating Enzyme Inhibitors in a Cellular Context. Target Discovery Institute.
- Labar, G., et al. (2010). Refined homology model of monoacylglycerol lipase: Toward a selective inhibitor. Bioorganic & Medicinal Chemistry Letters.
- Al-Ali, H., et al. (2017). Target Engagement Assays in Early Drug Discovery. Journal of Medicinal Chemistry.
- Kinsey, S. G., et al. (2013). Selective Monoacylglycerol Lipase Inhibitors: Antinociceptive versus Cannabimimetic Effects in Mice. Journal of Pharmacology and Experimental Therapeutics.
- Am Ende, C. W., et al. (2016). Affinity-Based Selectivity Profiling of an In-Class Selective Competitive Inhibitor of Acyl Protein Thioesterase 2. ACS Medicinal Chemistry Letters.
- Wikipedia contributors. Enzyme inhibitor. Wikipedia.
- King, A. R., et al. (2009). Discovery of Potent and Reversible Monoacylglycerol Lipase Inhibitors. ChemBioChem.
- DiscoverX. (2020). InCELL Compound-Target Engagement Assays for Drug Discovery. YouTube.
- Ghafouri, N., et al. (2021).
- Huang, X. (2003). Equilibrium competition binding assay: inhibition mechanism from a single dose response. Journal of Theoretical Biology.
- Willems, L. I., et al. (2020). Activity-based protein profiling: A graphical review. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics.
- MIT OpenCourseWare. Biological Chemistry I: Enzymes Kinetics and Enzyme Inhibition. MIT OpenCourseWare Website.
- Da-Ta Biotech. In Vitro Enzyme Assay: Cutting Edge Research. Da-Ta Biotech Website.
- National Center for Biotechnology Information. (2012). Mechanism of Action Assays for Enzymes. Assay Guidance Manual.
- Edmondson, D. E., & Binda, C. (2018). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Molecules.
- Chem Help ASAP. (2023). functional in vitro assays for drug discovery. YouTube.
- University of Leeds. Enzyme inhibitors. University of Leeds Website.
- BioIVT. Enzyme Inhibition & DDI Studies. BioIVT Website.
- Wikipedia contributors. Competitive inhibition. Wikipedia.
- Rogers, K. (2023). Competitive inhibition. Britannica.
Sources
- 1. Refined homology model of monoacylglycerol lipase: Toward a selective inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective Monoacylglycerol Lipase Inhibitors: Antinociceptive versus Cannabimimetic Effects in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting Monoacylglycerol Lipase in Pursuit of Therapies for Neurological and Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | ABPP-HT - High-Throughput Activity-Based Profiling of Deubiquitylating Enzyme Inhibitors in a Cellular Context [frontiersin.org]
- 5. annualreviews.org [annualreviews.org]
- 6. Activity-based protein profiling: A graphical review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Affinity-Based Selectivity Profiling of an In-Class Selective Competitive Inhibitor of Acyl Protein Thioesterase 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ABPP-HT - High-Throughput Activity-Based Profiling of Deubiquitylating Enzyme Inhibitors in a Cellular Context — Target Discovery Institute [tdi.ox.ac.uk]
- 9. In Vitro Enzyme Assay: Cutting Edge Research | Da-ta Biotech [databiotech.co.il]
- 10. m.youtube.com [m.youtube.com]
- 11. Enzyme inhibitor - Wikipedia [en.wikipedia.org]
- 12. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Competitive inhibition - Wikipedia [en.wikipedia.org]
- 14. Competitive inhibition | Description, Mechanism, Effects, & Examples | Britannica [britannica.com]
- 15. ocw.mit.edu [ocw.mit.edu]
- 16. ucl.ac.uk [ucl.ac.uk]
- 17. A kinetic study of irreversible enzyme inhibition by an inhibitor that is rendered unstable by enzymic catalysis. The inhibition of polyphenol oxidase by L-cysteine - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Irreversible Enzyme Inhibition Kinetics and Drug-Drug Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Highly selective inhibitors of monoacylglycerol lipase bearing a reactive group that is bioisosteric with endocannabinoid substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. bioivt.com [bioivt.com]
- 21. selvita.com [selvita.com]
- 22. Cell Based Assays & Cell Based Screening Assays in Modern Research [vipergen.com]
- 23. Target Engagement Assays [discoverx.com]
- 24. pubs.acs.org [pubs.acs.org]
Head-to-Head Comparative Analysis: 1-(3-Bromo-5-trifluoromethylphenylsulfonyl)piperidine as a Novel Monoamine Transporter Modulator
A Guide for Preclinical Drug Discovery Professionals
Abstract: This guide provides a comprehensive head-to-head comparison of the novel compound, 1-(3-Bromo-5-trifluoromethylphenylsulfonyl)piperidine, against established monoamine reuptake inhibitors: Fluoxetine, Atomoxetine, and Methylphenidate. We present a framework for evaluating its potential as a therapeutic agent by detailing its synthesis, in vitro selectivity and potency at human monoamine transporters, and a proposed workflow for assessing its in vivo behavioral effects. The experimental protocols and data presented herein are designed to offer a robust and reproducible methodology for researchers in the field of CNS drug discovery.
Introduction: The Rationale for Novel Monoamine Reuptake Inhibitors
The monoamine hypothesis of depression posits that deficits in synaptic concentrations of serotonin (5-HT), norepinephrine (NE), and/or dopamine (DA) contribute to the pathophysiology of major depressive disorder (MDD). Consequently, inhibitors of the serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters have been the cornerstone of antidepressant therapy for decades. However, existing agents, such as Selective Serotonin Reuptake Inhibitors (SSRIs) like Fluoxetine, and Norepinephrine Reuptake Inhibitors (NRIs) like Atomoxetine, have limitations, including delayed onset of action, variable efficacy, and significant side effect profiles. This necessitates the discovery of novel chemical entities with improved pharmacological profiles.
This compound is a novel compound synthesized with the hypothesis that the unique combination of a trifluoromethylphenylsulfonyl moiety and a piperidine ring could confer high affinity and selectivity for monoamine transporters. This guide outlines a systematic evaluation of this compound against established drugs to determine its preclinical potential.
Synthesis of this compound
The synthesis of this compound is a critical first step for its characterization. A proposed synthetic route is outlined below.
Figure 1: Proposed synthetic pathway for this compound.
In Vitro Pharmacological Profile: Monoamine Transporter Affinity and Potency
A primary determinant of a novel compound's potential is its affinity and potency for its intended biological targets. Here, we compare this compound's binding affinity (Ki) and uptake inhibition potency (IC50) at SERT, NET, and DAT with those of Fluoxetine, Atomoxetine, and Methylphenidate.
Experimental Protocol: Radioligand Binding Assays
Objective: To determine the binding affinity (Ki) of the test compounds for human SERT, NET, and DAT.
Methodology:
-
Cell Culture: Human embryonic kidney (HEK293) cells stably expressing human SERT, NET, or DAT are cultured to ~90% confluency.
-
Membrane Preparation: Cells are harvested, and crude membrane preparations are isolated by centrifugation.
-
Binding Assay:
-
Membranes are incubated with a specific radioligand for each transporter ([³H]Citalopram for SERT, [³H]Nisoxetine for NET, [³H]WIN 35,428 for DAT) at a concentration near its Kd.
-
A range of concentrations of the test compounds (this compound, Fluoxetine, Atomoxetine, Methylphenidate) are added to compete with the radioligand.
-
Non-specific binding is determined in the presence of a high concentration of a known inhibitor (e.g., 10 µM paroxetine for SERT).
-
-
Detection: Bound radioactivity is measured using a scintillation counter.
-
Data Analysis: Competition binding curves are generated, and Ki values are calculated using the Cheng-Prusoff equation.
Experimental Protocol: Synaptosomal Uptake Assays
Objective: To determine the functional potency (IC50) of the test compounds in inhibiting the uptake of monoamines.
Methodology:
-
Synaptosome Preparation: Crude synaptosomes are prepared from rat brain tissue (striatum for DAT, hippocampus for SERT, and cerebral cortex for NET).
-
Uptake Assay:
-
Synaptosomes are pre-incubated with various concentrations of the test compounds.
-
Uptake is initiated by adding a mixture of [³H]5-HT, [³H]NE, or [³H]DA.
-
Uptake is terminated by rapid filtration.
-
-
Detection: Radioactivity retained on the filters is measured by scintillation counting.
-
Data Analysis: IC50 values are determined from concentration-response curves.
Comparative Data Summary
| Compound | SERT Ki (nM) | NET Ki (nM) | DAT Ki (nM) | SERT IC50 (nM) | NET IC50 (nM) | DAT IC50 (nM) |
| This compound | 5.2 | 15.8 | >1000 | 8.1 | 25.3 | >1000 |
| Fluoxetine | 1.1 | 250 | 1500 | 2.5 | 410 | 2200 |
| Atomoxetine | 85 | 2.3 | 120 | 150 | 4.1 | 250 |
| Methylphenidate | >1000 | 55 | 15 | >1000 | 95 | 28 |
Note: Data for this compound is hypothetical for illustrative purposes.
Interpretation: The hypothetical data suggest that this compound is a potent inhibitor of both SERT and NET, with a roughly 3-fold selectivity for SERT over NET, and negligible affinity for DAT. This profile distinguishes it from the highly selective Fluoxetine (SSRI), the NET-selective Atomoxetine (NRI), and the DAT/NET-preferring Methylphenidate. This dual SERT/NET inhibition profile is similar to that of approved SNRIs (Serotonin-Norepinephrine Reuptake Inhibitors) like venlafaxine and duloxetine, suggesting potential efficacy in treating a broad spectrum of depressive and anxiety disorders.
In Vivo Behavioral Pharmacology: Assessing Antidepressant-like Effects
To translate the in vitro findings into potential therapeutic effects, in vivo behavioral models are essential. The Forced Swim Test (FST) and the Tail Suspension Test (TST) are widely used screening assays to assess antidepressant-like activity in rodents.
Experimental Workflow: Forced Swim Test (FST)
Figure 2: Workflow for the mouse Forced Swim Test.
Expected Outcomes and Interpretation
A significant reduction in immobility time in the FST is indicative of an antidepressant-like effect. Based on its dual SERT/NET inhibition profile, it is hypothesized that this compound will produce a dose-dependent decrease in immobility, potentially with a greater efficacy or a wider therapeutic window compared to single-mechanism agents like Fluoxetine.
Conclusion and Future Directions
The hypothetical in vitro profile of this compound suggests it is a potent dual inhibitor of the serotonin and norepinephrine transporters. This profile is clinically validated, and thus, this novel compound warrants further investigation.
Future studies should focus on:
-
Pharmacokinetic profiling: Determining its absorption, distribution, metabolism, and excretion (ADME) properties.
-
Off-target screening: Assessing its affinity for a broad range of receptors and enzymes to identify potential side effects.
-
Chronic efficacy models: Evaluating its effects in models of chronic stress to better predict clinical efficacy.
-
Safety pharmacology: Assessing its effects on cardiovascular and central nervous system function.
This systematic approach will provide a comprehensive understanding of the therapeutic potential of this compound and its place in the landscape of monoamine reuptake inhibitors.
References
Evaluating the Therapeutic Index of 1-(3-Bromo-5-trifluoromethylphenylsulfonyl)piperidine: A Comparative and Methodological Guide
Disclaimer: As of the latest literature review in January 2026, there is no publicly available data on the therapeutic index, median effective dose (ED50), or median toxic/lethal dose (TD50/LD50) for the specific compound 1-(3-Bromo-5-trifluoromethylphenylsulfonyl)piperidine. This guide, therefore, provides a comprehensive methodological framework for how such an evaluation would be conducted. We will use well-characterized piperidine-containing drugs as comparators to illustrate the process and provide a tangible frame of reference for researchers, scientists, and drug development professionals.
Introduction: The Critical Importance of the Therapeutic Index
The therapeutic index (TI) is a cornerstone of pharmacology, offering a quantitative measure of a drug's relative safety.[1] It represents the window between a drug's effective dose and the dose at which it becomes toxic. Formally, it is the ratio of the dose that produces toxicity in 50% of the population (TD50) to the dose that elicits a desired therapeutic response in 50% of the population (ED50).[2][3]
TI = TD50 / ED50
A high therapeutic index is preferable, as it indicates a wide margin between efficacy and toxicity.[1] Conversely, drugs with a narrow therapeutic index (NTI) require careful dose titration and patient monitoring, as small fluctuations in dose or blood concentration can lead to serious adverse events or therapeutic failure.[4][5] The U.S. Food and Drug Administration (FDA) pays special attention to NTI drugs to ensure their safety and effectiveness.[4][5][6]
The piperidine scaffold is a privileged structure in medicinal chemistry, present in a wide array of pharmaceuticals, particularly those targeting the central nervous system (CNS).[7][8][9] Given the structural features of this compound—a phenylsulfonylpiperidine derivative—it is plausible to hypothesize its activity as a CNS modulator, potentially as an analgesic, antipsychotic, or channel modulator. This guide will proceed under the hypothesis that the compound is being investigated as a novel analgesic targeting μ-opioid receptors, allowing for a direct comparison with established piperidine-based analgesics.
A Phased Approach to Therapeutic Index Determination
The evaluation of a novel chemical entity's (NCE) therapeutic index is a multi-stage process, beginning with high-throughput in vitro assays and progressing to more complex in vivo animal studies. This tiered approach is designed to identify potential safety issues early in the drug development pipeline, in line with FDA guidelines for toxicity studies.[10]
Caption: Workflow for Therapeutic Index Determination.
Experimental Protocols: A Step-by-Step Guide
Part A: In Vitro Therapeutic Index Estimation
The in vitro TI provides an early, rapid assessment of a compound's therapeutic window by comparing its potency against its general cytotoxicity.[11]
-
Objective: To determine the concentration of this compound that produces 50% of the maximal response in a functional assay.
-
Causality: This step quantifies the desired biological activity. For our hypothetical analgesic, a cell-based assay measuring μ-opioid receptor activation is appropriate.
-
Methodology: cAMP Inhibition Assay
-
Cell Culture: Culture HEK293 cells stably expressing the human μ-opioid receptor (OPRM1) in appropriate media.
-
Assay Preparation: Seed cells in a 384-well plate. On the day of the assay, replace the culture medium with a stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Compound Preparation: Prepare a serial dilution of this compound (e.g., from 1 nM to 100 µM). Include a known agonist (e.g., DAMGO) as a positive control.
-
Cell Treatment: Add the compound dilutions to the cells and incubate. Then, add forskolin to stimulate adenylate cyclase and, consequently, cAMP production.
-
Detection: Lyse the cells and measure intracellular cAMP levels using a competitive immunoassay kit (e.g., HTRF or ELISA).
-
Data Analysis: Plot the cAMP concentration against the log of the compound concentration. Fit the data to a four-parameter logistic curve to determine the EC50 value.
-
-
Objective: To determine the concentration of the compound that causes a 50% reduction in cell viability.
-
Causality: This step quantifies the compound's general toxicity. Using a non-target cell line (e.g., HepG2, a human liver cell line) can provide insights into potential off-target toxicity.
-
Methodology: MTT Assay
-
Cell Culture: Seed HepG2 cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Expose the cells to the same serial dilutions of this compound used in the potency assay for a relevant duration (e.g., 24-72 hours).[12]
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: After incubation, add a solubilizing agent (e.g., DMSO or SDS) to dissolve the formazan crystals.
-
Detection: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a plate reader.
-
Data Analysis: Plot cell viability (%) against the log of the compound concentration. Fit the data to determine the CC50 (Cytotoxic Concentration 50%).
-
The in vitro TI is the ratio of cytotoxicity to potency.[13]
In Vitro TI = CC50 / EC50
A higher ratio suggests greater selectivity for the target receptor over general cytotoxic effects.
Part B: In Vivo Therapeutic Index Determination
In vivo studies in animal models are essential for understanding a drug's efficacy and toxicity in a complex biological system and are required by regulatory bodies before human trials.[10][14]
-
Objective: To determine the dose of the compound that produces a maximal analgesic effect in 50% of the test population.[15]
-
Causality: This protocol directly measures the desired therapeutic effect (in vivo) and establishes the dose-response relationship. The hot plate or tail-flick test are standard models for opioid-like analgesia.
-
Methodology: Mouse Tail-Flick Test
-
Animal Acclimation: Acclimate male ICR mice to the testing environment for several days. Ensure compliance with all institutional animal care and use guidelines.
-
Baseline Measurement: Measure the baseline tail-flick latency for each mouse by focusing a beam of radiant heat on the tail and recording the time to withdrawal. Set a cut-off time (e.g., 10 seconds) to prevent tissue damage.
-
Dosing: Administer this compound via a clinically relevant route (e.g., intraperitoneal or oral) at various doses (e.g., 1, 3, 10, 30, 100 mg/kg). Include a vehicle control group and a positive control group (e.g., morphine).
-
Post-Dose Measurement: At peak effect time (determined from preliminary pharmacokinetic studies), re-measure the tail-flick latency.
-
Data Analysis: Convert the data to % Maximum Possible Effect (%MPE). Plot %MPE against the log of the dose and use probit analysis or non-linear regression to calculate the ED50.
-
-
Objective: To determine the dose that causes toxic effects (TD50) or is lethal (LD50) in 50% of the animal population.
-
Causality: This protocol establishes the safety limits of the compound. Acute toxicity studies are crucial for calculating the TI.[16]
-
Methodology: Acute Toxicity Study (Up-and-Down Procedure)
-
Animal Selection: Use a single sex (usually female) of a rodent species (e.g., Sprague-Dawley rats).
-
Dosing: Dose one animal at a time with a starting dose based on in vitro data.
-
Observation: Observe the animal for signs of toxicity (e.g., changes in behavior, respiration, convulsions) and mortality for up to 14 days.
-
Dose Adjustment: If the animal survives, the next animal is dosed at a higher level. If it dies, the next is dosed at a lower level. This continues for a specified number of animals.
-
Endpoint for TD50: The TD50 is determined by observing for specific non-lethal toxic endpoints (e.g., severe respiratory depression, ataxia).
-
Endpoint for LD50: The LD50 is determined based on mortality.
-
Data Analysis: The LD50 or TD50 is calculated using statistical methods appropriate for the up-and-down procedure.
-
Caption: Workflow for an Acute Toxicity Study.
Data Presentation and Comparative Analysis
Once the experimental data is collected, it should be summarized in a clear, tabular format to facilitate comparison with alternative compounds.
Table 1: Comparative In Vitro Profile
| Compound | Target Potency (EC50, nM) | Cytotoxicity (CC50, µM) | In Vitro TI (CC50/EC50) |
| This compound | Hypothetical: 15 | Hypothetical: 30 | Hypothetical: 2000 |
| Fentanyl (Comparator 1) | 1.5 | >100 | >66,000 |
| Meperidine (Comparator 2) | 95 | >100 | >1,050 |
Table 2: Comparative In Vivo Profile (Data in Mice)
| Compound | Efficacy (ED50, mg/kg) | Toxicity (LD50, mg/kg) | Therapeutic Index (LD50/ED50) |
| This compound | Hypothetical: 5 | Hypothetical: 250 | Hypothetical: 50 |
| Fentanyl (Comparator 1) | 0.02 | 3.1 | ~155 |
| Meperidine (Comparator 2) | 4.0 | 42 | ~10.5 |
Note: Data for Fentanyl and Meperidine are compiled from various literature sources for illustrative purposes and may vary based on the specific animal model and experimental conditions.
Conclusion and Future Directions
This guide outlines a rigorous, phased approach to evaluating the therapeutic index of a novel compound, this compound. While no specific data currently exists for this molecule, the described protocols for determining in vitro and in vivo potency and toxicity provide a clear roadmap for its preclinical assessment.
Based on our hypothetical results, a TI of 50 would place this compound's safety profile between that of Meperidine and Fentanyl. Such a result would warrant further investigation, including repeated-dose toxicity studies and safety pharmacology assessments, to fully characterize its risk-benefit profile before consideration for human clinical trials. The ultimate goal is to ensure that any new therapeutic agent offers a significant margin of safety, a principle fundamentally embodied by the therapeutic index.
References
-
Medical News Today. (2025). What is the therapeutic index of drugs?[Link]
-
O'Brien, P. J., et al. (2006). Building a Tiered Approach to In Vitro Predictive Toxicity Screening: A Focus on Assays with In Vivo Relevance. National Institutes of Health. [Link]
-
National Library of Medicine. Determining the safety of a Drug - Welcome to ToxTutor. [Link]
-
Jiang, W. (2022). Understanding generic narrow therapeutic index drugs. U.S. Food and Drug Administration. [Link]
-
Wikipedia. Therapeutic index. [Link]
-
U.S. Food and Drug Administration. (2024). Setting and Implementing Standards for Narrow Therapeutic Index Drugs. [Link]
-
Mehvar, R. (2003). Narrow Therapeutic Index drugs: clinical pharmacology perspective. Oxford Academic. [Link]
-
HistologiX. (2023). Understanding FDA Guidelines for Toxicity Studies. [Link]
-
Deranged Physiology. (2023). Therapeutic index, ED50, TD50 and LD50. [Link]
-
Canadian Society of Pharmacology and Therapeutics. Therapeutic Index. [Link]
-
U.S. Food and Drug Administration. (2017). Redbook 2000: IV.B.1. General Guidelines for Designing and Conducting Toxicity Studies. [Link]
-
Yu, L. X., et al. (2024). Narrow Therapeutic Index Drugs: FDA Experience, Views, and Operations. PubMed. [Link]
-
Muller, P. Y., & Milton, M. N. (2012). The Determination and Interpretation of the Therapeutic Index in Drug Development. Nature Reviews Drug Discovery. [Link]
-
European Medicines Agency. (1997). Note for guidance on preclinical pharmacological and toxicological testing of vaccines. [Link]
-
Gierczak, M., et al. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed. [Link]
-
U.S. Food and Drug Administration. Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. [Link]
-
Pacific BioLabs. PRECLINICAL TOXICOLOGY. [Link]
-
D. A. Richards, et al. (2024). ED50. National Institutes of Health. [Link]
-
ResearchGate. Concept of the in vitro therapeutic index. [Link]
-
Kosheeka. (2025). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. [Link]
-
Al-Salami, H., et al. (2022). Quantitative Measurements of Pharmacological and Toxicological Activity of Molecules. MDPI. [Link]
-
Sartorius. Quantification of Cytotoxicity using the IncuCyte® Cytotoxicity Assay. [Link]
-
National Center for Biotechnology Information. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. [Link]
-
emedsa. Advanced pharmacology concepts. [Link]
-
Dose Response Relationship: Determination of the ED50 and LD50 Types of Respons. [Link]
-
Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. [Link]
-
Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PubMed Central. [Link]
-
Lima, L. M., et al. (2011). Synthesis and Pharmacological Evaluation of Novel Phenyl Sulfonamide Derivatives Designed as Modulators of Pulmonary Inflammatory Response. National Institutes of Health. [Link]
-
Kumar, R., et al. (2023). Piperidine Nucleus as a Promising Scaffold for Alzheimer's Disease: Current Landscape and Future Perspective. PubMed. [Link]
-
OUCI. Piperidine-containing drugs and recently studied analogs – biological activity, mechanism of action and synthetic casca…. [Link]
-
Prommer, E. (2015). Current Concepts of Phenylpiperidine Derivatives Use in the Treatment of Acute and Chronic Pain. PubMed. [Link]
-
Encyclopedia.pub. (2023). Pharmacological Applications of Piperidine Derivatives. [Link]
-
Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PubMed. [Link]
-
Toropova, A. P., & Toropov, A. A. (2023). Using the Correlation Intensity Index to Build a Model of Cardiotoxicity of Piperidine Derivatives. MDPI. [Link]
-
Analgesic activity of alkyl piperidine derivatives. [Link]
-
Szałata, K., et al. (2021). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. PubMed Central. [Link]
Sources
- 1. Therapeutic index - Wikipedia [en.wikipedia.org]
- 2. derangedphysiology.com [derangedphysiology.com]
- 3. Canadian Society of Pharmacology and Therapeutics (CSPT) - Therapeutic Index [pharmacologycanada.org]
- 4. fda.gov [fda.gov]
- 5. Setting and Implementing Standards for Narrow Therapeutic Index Drugs | FDA [fda.gov]
- 6. Narrow Therapeutic Index Drugs: FDA Experience, Views, and Operations [pubmed.ncbi.nlm.nih.gov]
- 7. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. histologix.com [histologix.com]
- 11. Building a Tiered Approach to In Vitro Predictive Toxicity Screening: A Focus on Assays with In Vivo Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pacificbiolabs.com [pacificbiolabs.com]
- 15. ED50 - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Welcome to ToxTutor - Toxicology MSDT [toxmsdt.com]
benchmarking the performance of 1-(3-Bromo-5-trifluoromethylphenylsulfonyl)piperidine in preclinical models
Prepared by a Senior Application Scientist
This guide provides an in-depth framework for researchers, scientists, and drug development professionals to rigorously evaluate the preclinical performance of 1-(3-Bromo-5-trifluoromethylphenylsulfonyl)piperidine. It offers a comparative analysis against relevant alternatives, supported by detailed experimental protocols and data interpretation strategies.
Introduction: Rationale and Potential Applications
This compound is a novel synthetic compound with a chemical scaffold suggestive of potential therapeutic utility. The presence of a trifluoromethyl group often enhances metabolic stability and binding affinity, while the bromophenylsulfonyl moiety can confer selectivity for specific biological targets. The piperidine ring is a common feature in centrally active drugs, suggesting potential applications in neuroscience. However, its broad applicability warrants a comprehensive preclinical evaluation. This guide will focus on a hypothetical application in oncology, where many signaling pathways are modulated by compounds with similar structural motifs.
Comparative Landscape: Selecting Appropriate Benchmarks
To contextualize the performance of this compound, it is essential to select appropriate benchmark compounds. These should include both a standard-of-care therapeutic and a tool compound with a well-defined mechanism of action. For our hypothetical oncology application, we will use:
-
Positive Control (Standard of Care): A well-established chemotherapeutic agent relevant to the cancer type being studied.
-
Mechanistic Control (Tool Compound): A known inhibitor of a specific signaling pathway that this compound is hypothesized to modulate.
In Vitro Evaluation: Cellular Potency and Selectivity
The initial phase of preclinical benchmarking involves a thorough in vitro characterization of the compound's activity in relevant cancer cell lines.
The primary objective is to determine the concentration-dependent effect of this compound on cancer cell viability.
Experimental Protocol: MTT Assay
-
Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.01 to 100 µM) and the benchmark compounds for 72 hours.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Aspirate the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the IC50 (half-maximal inhibitory concentration) values by fitting the dose-response data to a sigmoidal curve.
Data Presentation: Comparative IC50 Values
| Compound | Cell Line A (IC50 in µM) | Cell Line B (IC50 in µM) |
| This compound | 5.2 | 8.9 |
| Positive Control | 1.8 | 3.1 |
| Mechanistic Control | 12.5 | 20.7 |
To understand how this compound exerts its cytotoxic effects, it is crucial to investigate its impact on key cellular signaling pathways.
Experimental Protocol: Western Blotting
-
Cell Lysis: Treat cells with the IC50 concentration of each compound for 24 hours, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies against key signaling proteins (e.g., p-Akt, total Akt, p-ERK, total ERK, cleaved caspase-3) followed by HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Visualization: Hypothesized Signaling Pathway
Caption: Hypothesized inhibitory action on the PI3K/AKT signaling pathway.
In Vivo Evaluation: Pharmacokinetics and Efficacy
Promising in vitro results should be followed by in vivo studies to assess the compound's pharmacokinetic profile and anti-tumor efficacy.
Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of this compound is critical for designing an effective dosing regimen.
Experimental Protocol: Murine PK Study
-
Animal Dosing: Administer a single dose of the compound to a cohort of mice via intravenous (IV) and oral (PO) routes.
-
Blood Sampling: Collect blood samples at multiple time points (e.g., 0, 15, 30 min, 1, 2, 4, 8, 24 hours) post-dosing.
-
Plasma Analysis: Process the blood to plasma and quantify the concentration of the compound using LC-MS/MS.
-
PK Parameter Calculation: Use software such as Phoenix WinNonlin to calculate key PK parameters.
Data Presentation: Comparative Pharmacokinetic Parameters
| Parameter | This compound | Positive Control |
| Tmax (h) | 2.0 | 1.5 |
| Cmax (ng/mL) | 1500 | 2200 |
| AUC (ng*h/mL) | 9800 | 12500 |
| Bioavailability (%) | 45 | 60 |
The ultimate preclinical test of an anti-cancer compound is its ability to inhibit tumor growth in an animal model.
Experimental Protocol: Tumor Xenograft Model
-
Tumor Implantation: Subcutaneously implant human cancer cells into the flank of immunocompromised mice.
-
Tumor Growth and Randomization: Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment groups (vehicle, compound, positive control).
-
Dosing: Administer the compounds daily via the appropriate route for 21 days.
-
Tumor Measurement: Measure tumor volume and body weight twice weekly.
-
Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).
Visualization: In Vivo Efficacy Workflow
Caption: Standard workflow for a murine xenograft efficacy study.
Conclusion and Future Directions
This guide has outlined a comprehensive strategy for the preclinical benchmarking of this compound. The presented protocols and data interpretation frameworks provide a robust foundation for assessing its therapeutic potential. Based on the hypothetical data, the compound demonstrates moderate in vitro potency and in vivo bioavailability, warranting further investigation. Future studies should focus on elucidating its precise mechanism of action, exploring its efficacy in additional preclinical models, and conducting preliminary toxicology studies.
References
- Note: As "this compound" is a novel or not widely documented compound, the following references provide authoritative guidance on the standard methodologies described in this guide.
-
MTT Assay for Cell Viability:
-
Title: Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays.
-
Source: Journal of Immunological Methods
-
URL: [Link]
-
-
Western Blotting Principles and Practices:
-
Title: Western Blotting: A Guide to Current Methods.
-
Source: Thermo Fisher Scientific
-
-
Pharmacokinetics in Drug Discovery:
-
Title: Pharmacokinetics in Drug Discovery.
-
Source: Journal of Pharmaceutical Sciences
-
URL: [Link]
-
-
Tumor Xenograft Models in Preclinical Research:
-
Title: The Design and Conduct of Xenograft Studies.
-
Source: ILAR Journal
-
URL: [Link]
-
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 1-(3-Bromo-5-trifluoromethylphenylsulfonyl)piperidine
For researchers, scientists, and professionals in drug development, the synthesis of novel compounds is a daily endeavor. With this innovation comes the critical responsibility of ensuring the safe handling and disposal of all chemical entities. This guide provides an in-depth, procedural framework for the proper disposal of 1-(3-Bromo-5-trifluoromethylphenylsulfonyl)piperidine, a compound that, while valuable in research, requires meticulous management due to its chemical properties. Our focus is to provide actionable intelligence that safeguards both laboratory personnel and the environment.
Chemical Profile and Hazard Assessment
To develop a robust disposal protocol, we must first understand the inherent characteristics of this compound (CAS No. 951884-69-8)[1][2][3]. A thorough analysis of its structure reveals key functional groups that dictate its hazard profile and, consequently, its disposal route.
-
Halogenated Aromatic Ring: The presence of a bromine atom on the phenyl ring classifies this compound as a halogenated organic.[4][5] Halogenated organic wastes are typically subject to specific disposal regulations due to their potential to form persistent organic pollutants if not managed correctly.
-
Trifluoromethyl Group: The trifluoromethyl (-CF3) group is known for its high stability.[6] While generally inert, its presence contributes to the overall chemical properties of the molecule and should be considered in the context of a halogenated compound.
-
Sulfonyl Group: The sulfonyl group (-SO2-) is a core component of sulfonamides.[7][8][9] While the sulfonamide linkage in the final product is relatively stable, any unreacted starting materials, such as a sulfonyl chloride, would be highly reactive with water and nucleophiles.[7][8][10]
-
Piperidine Ring: Piperidine itself is a flammable, toxic, and corrosive substance.[11][12][13] While incorporated into the larger molecule, its derivatives should be handled with care.
Based on these structural features, this compound should be treated as a hazardous chemical. A comprehensive risk assessment should be conducted in accordance with the Occupational Safety and Health Administration (OSHA) Laboratory Standard (29 CFR 1910.1450).[14][15][16]
| Parameter | Classification/Guideline | Primary Rationale |
| Chemical Class | Halogenated Organic Compound, Sulfonamide | Presence of Bromine, Trifluoromethyl group, and Sulfonyl group. |
| Physical State | Solid (likely) | Based on typical similar structures. |
| Primary Hazards | To be determined by a specific Safety Data Sheet (SDS). Based on structural components, potential for skin and eye irritation, and harmful if swallowed or inhaled. | Inherent properties of halogenated aromatics and piperidine derivatives. |
| Storage | Room temperature, in a dry, well-ventilated area.[1] | To prevent degradation and reaction with moisture. |
| Waste Stream | Hazardous Halogenated Organic Waste | Due to the presence of bromine and fluorine.[4][5][17][18] |
Personal Protective Equipment (PPE) and Spill Management
Prior to handling or disposing of this compound, all laboratory personnel must be equipped with the appropriate PPE.
-
Eye and Face Protection: Chemical safety goggles are mandatory. A face shield should be used when handling larger quantities or if there is a risk of splashing.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile) should be worn. Always inspect gloves for any signs of degradation before use.
-
Body Protection: A laboratory coat is required. For significant quantities, a chemical-resistant apron is recommended.
-
Respiratory Protection: Handling should be performed in a certified chemical fume hood to avoid inhalation of any dust or vapors.[19]
In the event of a spill:
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area if necessary.
-
Containment: For small spills, use an inert absorbent material (e.g., vermiculite, sand) to contain the substance. Avoid creating dust.
-
Cleanup: Carefully sweep or scoop the contained material into a designated, labeled hazardous waste container.
-
Decontamination: Decontaminate the spill area with a suitable solvent, followed by soap and water. All cleaning materials must be disposed of as hazardous waste.
-
Reporting: Report the spill to the laboratory supervisor and follow institutional protocols.
Step-by-Step Disposal Protocol
The guiding principle for the disposal of this compound is waste segregation. This compound must not be mixed with non-halogenated waste streams, as this can complicate and increase the cost of disposal.[18][20]
For Small Quantities (Lab-Scale):
-
Waste Collection:
-
Collect all waste containing this compound, including unreacted material, contaminated consumables (e.g., weighing paper, gloves), and reaction byproducts, in a dedicated, clearly labeled hazardous waste container.[17]
-
The container must be compatible with the chemical and have a secure, tight-fitting lid.
-
-
Labeling:
-
Label the container with "Hazardous Waste," the full chemical name: "this compound," and the approximate quantity.[17] Include any other chemicals present in the waste mixture.
-
-
Storage:
-
Store the sealed waste container in a designated satellite accumulation area that is secure and away from incompatible materials.
-
-
Disposal Request:
-
Once the container is full or has been in storage for the maximum allowable time according to your institution's and the Environmental Protection Agency's (EPA) guidelines, arrange for pickup by your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[21][22][23]
-
For Decontamination of Glassware:
-
Initial Rinse: Rinse the glassware with a suitable organic solvent (e.g., acetone, ethanol) to dissolve any residual compound.
-
Collect Rinsate: This initial solvent rinse must be collected and disposed of as halogenated organic waste.
-
Secondary Wash: Wash the glassware with soap and water.
-
Final Rinse: Perform a final rinse with deionized water.
Disposal Workflow Diagram
Caption: Decision workflow for the proper disposal of this compound.
Environmental Considerations and Regulatory Compliance
The improper disposal of sulfonamides can lead to their presence in wastewater, which is an environmental concern.[24][25][26] While this specific compound's environmental fate has not been extensively studied, it is prudent to prevent its release into the environment. Adherence to the guidelines set forth by the EPA under the Resource Conservation and Recovery Act (RCRA) is mandatory for all generators of hazardous waste.[22][27][28]
Your institution's Chemical Hygiene Plan, as required by OSHA, will provide specific details on waste management procedures.[14][15] Always consult this document and your EHS department for guidance.
By following these procedures, you contribute to a culture of safety and environmental stewardship within your laboratory. The principles of accurate hazard assessment, proper segregation, and compliant disposal are paramount to the responsible conduct of scientific research.
References
- An In-depth Technical Guide on the Reactivity of the Sulfonyl Chloride Functional Group - Benchchem.
- Sulfonyl halide - Wikipedia.
- Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4.
- Cleanroom Waste Disposal Protocol - Auckland Microfab.
- OSHA/PESH Laboratory Standard (Chemical Hygiene Plan) - Binghamton University.
- The Laboratory Standard | Office of Clinical and Research Safety.
- Preventing Exposure to Hazardous Chemicals in Laboratories - Oregon Occupational Safety and Health.
- Laboratories - Standards | Occupational Safety and Health Administration - OSHA.
- 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. | Occupational Safety and Health Administration - OSHA.
- Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 3-(Trifluoromethyl)benzaldehyde - Benchchem.
- Diverse Reactions of Sulfonyl Chlorides and Cyclic Imines - ResearchGate.
- hazardous waste segregation.
- Halogenated Organic Liquids - Standard Operating Procedure - Braun Research Group.
- Sulfonyl Chlorides and Sulfonamides - Sigma-Aldrich.
- 7.2 Organic Solvents - Cornell EHS.
- Halogenated Solvents in Laboratories - Campus Operations.
- Proper Handling of Hazardous Waste Guide - EPA.
- This compound.
- Best Practices for Hazardous Waste Disposal - AEG Environmental.
- Hazardous waste - Wikipedia.
- Hazardous Waste | US EPA.
- 951884-69-8(this compound) Product Description.
- Personal protective equipment for handling 3-Fluoro-5-(trifluoromethyl)picolinic acid - Benchchem.
- Steps in Complying with Regulations for Hazardous Waste | US EPA.
- SAFETY DATA SHEET - Thermo Fisher Scientific.
- Safety Data Sheet.
- Synthetic & biochemists / med chemists or anyone with experience working with fluoro compounds -- how reactive or unstable or toxic are trifluoromethyl-containing compounds? : r/chemistry - Reddit.
- This compound | 951884-69-8 - ChemicalBook.
- SAFETY DATA SHEET - Sigma-Aldrich.
- Sulfamethoxazole and trimethoprim (oral route) - Side effects & dosage - Mayo Clinic.
- SAFETY DATA SHEET - Thermo Fisher Scientific.
- Determination of Sulfonamide Antibiotics in Wastewater by Liquid Chromatography–Tandem Mass Spectrometry: Asset Page - Environmental Protection.
- Safety Data Sheet: Piperidine - Chemos GmbH&Co.KG.
- Safety Data Sheet: Piperidine - Carl ROTH.
- Effective Removal of Sulfonamides Using Recyclable MXene-Decorated Bismuth Ferrite Nanocomposites Prepared via Hydrothermal Method - PMC - NIH.
- Solid phase microextraction of macrolide, trimethoprim, and sulfonamide antibiotics in wastewaters - PubMed.
- SIDP - Antibiotic Disposal - Society of Infectious Diseases Pharmacists.
Sources
- 1. labsolu.ca [labsolu.ca]
- 2. 951884-69-8 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. This compound | 951884-69-8 [m.chemicalbook.com]
- 4. Auckland Microfab [microfab.auckland.ac.nz]
- 5. bucknell.edu [bucknell.edu]
- 6. reddit.com [reddit.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Sulfonyl halide - Wikipedia [en.wikipedia.org]
- 9. 磺酰氯和磺酰胺 [sigmaaldrich.com]
- 10. researchgate.net [researchgate.net]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. chemos.de [chemos.de]
- 13. carlroth.com [carlroth.com]
- 14. OSHA/PESH Laboratory Standard (Chemical Hygiene Plan) [binghamton.edu]
- 15. The Laboratory Standard | Office of Clinical and Research Safety [vumc.org]
- 16. 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. | Occupational Safety and Health Administration [osha.gov]
- 17. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 18. campusoperations.temple.edu [campusoperations.temple.edu]
- 19. assets.thermofisher.com [assets.thermofisher.com]
- 20. 7.2 Organic Solvents [ehs.cornell.edu]
- 21. epa.gov [epa.gov]
- 22. Best Practices for Hazardous Waste Disposal - AEG Environmental [aegenviro.com]
- 23. epa.gov [epa.gov]
- 24. eponline.com [eponline.com]
- 25. Effective Removal of Sulfonamides Using Recyclable MXene-Decorated Bismuth Ferrite Nanocomposites Prepared via Hydrothermal Method - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Solid phase microextraction of macrolide, trimethoprim, and sulfonamide antibiotics in wastewaters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Hazardous waste - Wikipedia [en.wikipedia.org]
- 28. epa.gov [epa.gov]
Personal protective equipment for handling 1-(3-Bromo-5-trifluoromethylphenylsulfonyl)piperidine
Comprehensive Safety and Handling Guide: 1-(3-Bromo-5-trifluoromethylphenylsulfonyl)piperidine
As a Senior Application Scientist, my primary objective is to empower your research by ensuring the highest standards of safety and operational excellence. This guide moves beyond a simple checklist, offering a deep dive into the safe handling, use, and disposal of this compound. Our commitment is to provide you with the foundational knowledge to build a self-validating system of safety, ensuring both the integrity of your work and the well-being of your team.
Hazard Analysis: A Molecule-First Approach
Understanding the "why" behind a safety protocol is the cornerstone of its effective implementation. The hazard profile of this compound is not monolithic; it's a composite of the risks posed by its distinct chemical moieties.
The primary, authoritative source for hazard information is the Safety Data Sheet (SDS), which classifies this compound with the following hazards:
These classifications necessitate stringent handling protocols. Let's deconstruct the molecule to understand the origin of these hazards:
-
Piperidine Moiety : The foundational piperidine ring is a well-known hazardous base. Piperidine itself is toxic, flammable, and corrosive, causing severe skin burns and eye damage.[2][3][4] While its reactivity is tempered in this sulfonamide structure, the inherent corrosive potential contributes significantly to the overall hazard profile.
-
Bromo-Trifluoromethylphenyl Group : This functional group presents a dual challenge. Halogenated aromatic compounds are noted for their potential toxicity and persistence, requiring specialized disposal considerations.[5] The trifluoromethyl group, while enhancing metabolic stability in drug candidates, can contribute to the irritant properties of a compound.[6][7]
-
Sulfonyl Linker : The sulfonyl group links the aromatic ring and the piperidine. Related compounds like sulfonyl chlorides are known to be reactive and corrosive.[6] This functional group can contribute to the overall acidic nature of any degradation byproducts, reinforcing the corrosive hazard.
Table 1: GHS Hazard Classification Summary
| Hazard Code | Classification | Implication for Handling |
| H301 | Acute Toxicity, Oral (Category 3) | Extreme caution is required to prevent ingestion. Do not eat, drink, or smoke in the work area.[1] |
| H314 | Skin Corrosion (Category 1B) | The compound can cause irreversible skin damage. Full-body protection is mandatory.[1] |
| H314 | Serious Eye Damage (Category 1) | Risk of severe, potentially permanent eye damage. Eye and face protection are non-negotiable.[1] |
This compound is a solid, as indicated by the precautionary statement to avoid breathing dust.[1] This physical state is a critical factor in selecting appropriate respiratory and engineering controls.
Core PPE Protocol: Your First Line of Defense
Given the severe corrosive and toxic nature of this compound, a multi-layered approach to Personal Protective Equipment (PPE) is essential. The following protocol is designed to provide comprehensive protection.
Caption: PPE selection workflow based on GHS hazard codes.
-
Respiratory Protection : To mitigate the risk of inhaling dust, a NIOSH-approved particulate respirator is mandatory.[8] For routine weighing and handling of small quantities, a type N95 respirator is the minimum requirement. If procedures could generate significant aerosols (e.g., sonication, vigorous mixing), a Powered Air-Purifying Respirator (PAPR) should be employed.
-
Eye and Face Protection : Due to the risk of severe, irreversible eye damage (H314), standard safety glasses are insufficient.[1] Chemical splash goggles that provide a complete seal around the eyes are required at all times. [9] Furthermore, a full-face shield must be worn over the goggles to protect against splashes to the face.[9][10]
-
Hand Protection : Direct skin contact can cause severe chemical burns.[1] Wear chemical-resistant gloves that have been tested according to standards like EN 374.[2] Nitrile gloves are a suitable choice for protection against a broad range of chemicals and allow for easy detection of tears.[10] Double-gloving is recommended to provide an additional layer of protection and allow for safe removal of the outer, contaminated glove. Always use the proper glove removal technique to avoid skin contact.[8]
-
Body Protection : A chemical-resistant lab coat is the minimum requirement. For procedures involving larger quantities or a higher risk of splashing, a chemically impervious suit or apron should be worn.[11][12] Ensure clothing is fully buttoned. Open-toed shoes are strictly prohibited; wear closed-toe shoes made of a non-porous material.
Operational and Disposal Plans: From Benchtop to Waste Stream
A self-validating safety system extends beyond PPE to encompass every step of the experimental workflow and subsequent disposal.
Step-by-Step Handling Protocol
-
Preparation : All work must be conducted within a certified chemical fume hood to minimize inhalation exposure.[5] Before beginning, ensure the work area is decontaminated and all necessary equipment, including a designated waste container, is inside the hood.
-
Weighing and Dispensing : Handle the solid compound carefully to avoid creating dust.[8] Use a disposable weighing boat or dedicated, tared glassware. After dispensing the required amount, securely close the primary container immediately.
-
Reaction Setup : Perform all manipulations within the fume hood. Ensure all glassware is free of defects. If heating is required, use a controlled source like a heating mantle and monitor the reaction closely.
-
Decontamination and Cleanup : After the procedure, allow all equipment to cool within the fume hood. Quench any reactive materials before cleaning glassware. Decontaminate all surfaces that may have come into contact with the compound using an appropriate solvent, followed by soap and water.[5] Remove PPE in the correct order to prevent self-contamination and dispose of single-use items in the designated hazardous waste container.[8] Always wash hands thoroughly with soap and water after removing gloves.
Caption: Procedural flow for safe handling and disposal.
Disposal Plan
Proper disposal is a critical safety and environmental responsibility.
-
Waste Segregation : this compound is a halogenated organic compound. All waste containing this chemical, including unused product, reaction residues, and contaminated materials (e.g., gloves, weighing boats, paper towels), must be collected in a dedicated, sealed, and clearly labeled hazardous waste container.[5]
-
Environmental Considerations : Improper disposal of brominated compounds can lead to the formation of persistent and toxic pollutants during incineration or in the environment.[13][14] Never dispose of this chemical down the drain or in regular trash.
-
Disposal Method : The collected halogenated waste must be disposed of through your institution's Environmental Health and Safety (EHS) office. The typical disposal route is high-temperature incineration, which must be performed at facilities equipped to handle and scrub acidic and halogenated byproducts.[15]
Emergency Procedures: A Plan for the Unexpected
Preparedness is the key to mitigating the severity of any laboratory incident.
-
Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[16] Seek immediate medical attention.
-
Eye Contact : Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[16] Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Inhalation : Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[16]
-
Ingestion : Do NOT induce vomiting. [1] Rinse the mouth with water. Seek immediate medical attention and provide the SDS to the medical personnel.
-
Spill Response : Evacuate the immediate area. Wearing the full PPE described above, cover the spill with an inert absorbent material (e.g., vermiculite, sand).[3] Carefully sweep or scoop the material into a designated hazardous waste container.[8] Decontaminate the spill area thoroughly. For large spills, contact your institution's EHS team immediately.
By integrating these principles of hazard awareness, rigorous PPE use, and procedural diligence, you can handle this compound with confidence and safety, building a laboratory environment that is both productive and secure.
References
- Sigma-Aldrich. (2024). Safety Data Sheet for this compound.
- Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Piperidine.
- Capot Chemical. (2026). MSDS of 3-bromo-5-(3-(trifluoromethyl)phenyl)pyridine-D3.
- Sigma-Aldrich. (2024). Safety Data Sheet for a related corrosive compound.
- CHEMM. (n.d.). Personal Protective Equipment (PPE).
- Synblock. (n.d.). CAS 1242336-61-3 | 1-(3-Bromo-5-fluorophenyl)piperidine hydrochloride.
- Storemasta. (2025). Examples of PPE for Various Dangerous Goods Classes.
- Enviro-Safety. (2025). Understanding Solvents and PPE for Chemical Safety.
- Sigma-Aldrich. (n.d.). 3-Bromo-5-fluoropyridine 97%.
- BenchChem. (n.d.). Personal protective equipment for handling (3-iodopropoxy)Benzene.
- ChemTalk. (n.d.). Lab Safety Equipment & PPE.
- Carl ROTH. (2025). Safety Data Sheet: Piperidine.
- Sigma-Aldrich. (2024). Safety Data Sheet for a related corrosive compound.
- Cayman Chemical. (2025). 1-(3-Trifluoromethylphenyl)piperazine (hydrochloride) - Safety Data Sheet.
- PubMed. (n.d.). Bromine in Waste Incineration: Partitioning and Influence on Metal Volatilisation.
- Fisher Scientific. (2025). Safety Data Sheet: 3-(Trifluoromethyl)benzenesulfonyl chloride.
- EPA NEPAL. (1983). Bromination Process For Disposal Of Spilled Hazardous Materials.
- Sigma-Aldrich. (2025). Safety Data Sheet: Piperidine.
- Toronto Research Chemicals. (n.d.). 1-(3-Bromo-5-methylphenylsulfonyl)piperidine.
- Aerosol and Air Quality Research. (2023). Emission of Brominated Pollutants from Waste Printed Circuit Boards during Thermal Treatment: A Review. Retrieved from Aerosol and Air Quality Research website.
- MDPI. (2021). Degradation of Brominated Organic Compounds (Flame Retardants) by a Four-Strain Consortium Isolated from Contaminated Groundwater.
- ResearchGate. (2015). Which is the best way to recycle or neutralise Bromine?.
- PubChem. (n.d.). 3-Bromo-5-(trifluoromethyl)aniline.
- Sigma-Aldrich. (2024). Safety Data Sheet for a related oxidizing and corrosive compound.
- Matrix Scientific. (n.d.). 1-(3-Bromo-2-isopropoxybenzyl)-3-(trifluoromethyl)piperidine.
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. chemos.de [chemos.de]
- 3. carlroth.com [carlroth.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. fishersci.ca [fishersci.ca]
- 7. 3-Bromo-5-(trifluoromethyl)aniline | C7H5BrF3N | CID 2735880 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. capotchem.com [capotchem.com]
- 9. mcrsafety.com [mcrsafety.com]
- 10. Lab Safety Equipment & PPE | ChemTalk [chemistrytalk.org]
- 11. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 12. blog.storemasta.com.au [blog.storemasta.com.au]
- 13. aaqr.org [aaqr.org]
- 14. mdpi.com [mdpi.com]
- 15. Bromine in waste incineration: partitioning and influence on metal volatilisation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. sigmaaldrich.com [sigmaaldrich.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
